Thiazolo[5,4-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-7-3-6-5(1)8-4-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIMYVFGWKCROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562784 | |
| Record name | [1,3]Thiazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-75-6 | |
| Record name | [1,3]Thiazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Thiazolo[5,4-c]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the Thiazolo[5,4-c]pyridine heterocyclic system, a scaffold of significant interest in medicinal chemistry. We will delve into its fundamental structure, synthesis, spectroscopic characterization, and its burgeoning role in the development of novel therapeutics, particularly as kinase inhibitors.
The this compound Scaffold: Structure and Significance
The this compound core is a fused bicyclic heteroaromatic system composed of a thiazole ring fused to a pyridine ring. The nomenclature specifies the fusion pattern, with the thiazole ring sharing its 5- and 4-positions with the 'c' face of the pyridine ring. This arrangement results in a unique electronic and steric profile that has proven to be a "privileged structure" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets.[1]
The core structure of this compound is represented by the molecular formula C₆H₄N₂S. The numbering of the ring system is crucial for the unambiguous identification of substituted derivatives.
Figure 1: Numbering of the this compound core.
The inherent properties of the this compound scaffold, such as its ability to participate in hydrogen bonding and π-stacking interactions, make it an attractive framework for designing molecules that can bind with high affinity and selectivity to biological targets. This has led to its exploration in a variety of therapeutic areas, including oncology, inflammation, and infectious diseases.
Synthesis of the this compound Core
Several synthetic strategies have been developed to construct the this compound ring system. The choice of a particular route often depends on the desired substitution pattern on the final molecule. A common and efficient approach involves the cyclization of appropriately substituted pyridine precursors.
General Synthetic Strategy: From Substituted Pyridines
A prevalent method for synthesizing substituted Thiazolo[5,4-c]pyridines begins with a functionalized pyridine ring, which then undergoes annulation to form the fused thiazole ring. A representative synthetic pathway is outlined below.
Figure 2: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of a 2-Aminothis compound Intermediate
This protocol describes a common method for the synthesis of a 2-aminothis compound intermediate, which can then be further functionalized. The causality behind this experimental choice lies in the ready availability of the starting materials and the robustness of the cyclization reaction.
Materials:
-
3-Amino-4-chloropyridine
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine
Procedure:
-
Dissolution: Dissolve 3-amino-4-chloropyridine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Thiocyanate: Add potassium thiocyanate (3 equivalents) to the solution and stir until it dissolves.
-
Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C. The dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the 2-aminothis compound.
This self-validating protocol relies on the distinct physical properties of the product (a solid) to facilitate its isolation from the reaction mixture. The purity can be readily assessed by melting point determination and spectroscopic analysis.
Spectroscopic Characterization of the this compound Core
The structural elucidation of this compound derivatives relies heavily on a combination of spectroscopic techniques. Below is a guide to the expected spectral features of the core scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of the unsubstituted this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the fused thiazole ring.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 8.5 - 9.0 | s | - |
| H-5 | 7.5 - 8.0 | d | J₅,₆ ≈ 5-6 |
| H-6 | 8.8 - 9.2 | d | J₆,₅ ≈ 5-6 |
Note: These are predicted values based on related heterocyclic systems. Actual values may vary depending on the solvent and substituents.
¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the bicyclic system. The chemical shifts are indicative of the electronic environment of each carbon.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | 150 - 160 |
| C-4 | 145 - 155 |
| C-5 | 115 - 125 |
| C-6 | 150 - 160 |
| C-7a | 130 - 140 |
Note: These are predicted values. Quaternary carbons (C-4 and C-7a) will typically show lower intensity signals in a proton-decoupled spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1600 - 1450 | C=C and C=N stretching (ring vibrations) |
| 1200 - 1000 | C-N and C-S stretching |
| 900 - 650 | C-H out-of-plane bending |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide valuable structural information. Based on studies of related thiazolo-fused heterocycles, the fragmentation of the thiazole ring is often observed, followed by the fragmentation of the pyridine ring, suggesting the relative stability of the pyridine moiety under electron impact.[2]
The Role of this compound in Drug Discovery: A Focus on Kinase Inhibition
The this compound scaffold has emerged as a powerful platform for the design of potent and selective kinase inhibitors.[3][4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Structure-Activity Relationship (SAR) as Kinase Inhibitors
The biological activity of this compound derivatives as kinase inhibitors is highly dependent on the nature and position of substituents on the core scaffold.
Figure 3: Key positions for substitution on the this compound core for kinase inhibition.
-
Position 2: Substitution at the 2-position, often with an amino group, is crucial for establishing key hydrogen bonding interactions with the hinge region of the kinase active site.[3]
-
Positions 5 and 6: Modifications at these positions on the pyridine ring are well-tolerated and provide an opportunity to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability. These positions can also be exploited to achieve selectivity for a particular kinase.
This compound Derivatives in Development
While specific blockbuster drugs featuring the this compound core are yet to emerge, numerous derivatives have shown promising preclinical activity as inhibitors of various kinases, including c-KIT, PI3K, and TGF-beta type 1 receptor.[3][4][5] The continued exploration of this scaffold in drug discovery programs highlights its potential to yield novel and effective therapeutic agents.
Conclusion and Future Perspectives
The this compound core represents a versatile and valuable scaffold in medicinal chemistry. Its favorable structural and electronic properties, coupled with accessible synthetic routes, have made it a focal point for the development of novel kinase inhibitors and other therapeutic agents. Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, further solidifying the importance of the this compound system in the landscape of drug discovery.
References
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
- Lee, H., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 12(10), 2879. [Link]
- Ghoneim, A., Zafar, R., & El-Farargy, A. F. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel this compound Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside.
- Kim, H. P., et al. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 2122-2127. [Link]
- Wang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4530. [Link]
- Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Results in Chemistry, 5, 100819. [Link]
- Al-Otaibi, M. A., & El-Sayed, M. A. A. (2020). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Future Medicinal Chemistry, 12(13), 1235-1258. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. article.sapub.org [article.sapub.org]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thiazolo[5,4-c]pyridine Scaffold: A Journey from Obscurity to a Privileged Structure in Medicinal Chemistry
Abstract: This in-depth technical guide explores the discovery and history of the Thiazolo[5,4-c]pyridine scaffold, a heterocyclic core that has transitioned from a relatively recent discovery to a significant player in modern medicinal chemistry. We will delve into the historical context of pyridine-fused thiazole isomers, detail the first reported synthesis of the this compound core, and trace the evolution of its synthetic methodologies. Furthermore, this guide will provide a comprehensive overview of its applications in drug discovery, with a particular focus on its role as a privileged scaffold for the development of potent kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important heterocyclic system.
Introduction: The Emergence of a Bioactive Scaffold
The fusion of pyridine and thiazole rings gives rise to a family of heterocyclic scaffolds known as thiazolopyridines. These structures have garnered considerable attention in the field of medicinal chemistry due to their presence in a multitude of biologically active compounds. Among the various isomeric forms, the this compound scaffold has emerged as a particularly interesting "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets. Its unique electronic and steric properties make it an attractive starting point for the design of novel therapeutic agents. This guide will provide a comprehensive journey through the discovery, synthesis, and therapeutic applications of this remarkable heterocyclic system.
A Historical Perspective: The Landscape of Pyridine-Fused Thiazole Isomers
The family of thiazolopyridines encompasses several positional isomers, including the [5,4-b], [4,5-b], and [4,5-c] systems, in addition to the [5,4-c] scaffold. Historically, the exploration and synthesis of these isomers have not been uniform. The Thiazolo[5,4-b] and [4,5-b] isomers, for instance, have a more extensive history in the chemical literature, likely due to the relative availability and reactivity of their corresponding aminopyridine precursors.
The belated emergence of the this compound scaffold can be attributed to the synthetic challenges associated with the required substitution pattern on the pyridine ring. The synthesis of the necessary precursors, such as 3-amino-4-halopyridines or 4-amino-3-halopyridines, has historically been more complex than that of the precursors for other isomers. This synthetic hurdle likely delayed the systematic investigation of the this compound core until the early 21st century.
The Belated Discovery: First Reported Synthesis of the this compound Core
In 2004, a significant breakthrough was reported by Radulescu and colleagues, who described the synthesis of what they termed an "original compact condensed heterocyclic system with thiazolic ring, 2-aminothis compound". Their work suggested that this specific scaffold had not been previously documented in the scientific literature, marking a pivotal moment in the history of this heterocyclic system.
The synthesis involved the cyclization of a substituted thiourea derived from a corresponding aminopyridine. This initial report laid the foundation for future explorations into the chemistry and biological activity of this novel scaffold.
Experimental Protocol: Synthesis of 2-aminothis compound (Radulescu et al., 2004)
-
Preparation of the Pyridine Precursor: Synthesis of a suitably substituted 4-aminopyridine derivative.
-
Thiocyanation: Introduction of a thiocyanate group at the 3-position of the pyridine ring.
-
Cyclization: Intramolecular cyclization of the aminothiocyanate intermediate to form the fused thiazole ring.
This foundational synthesis, though perhaps not optimized for high yield or scalability, was instrumental in opening the door to the exploration of the this compound scaffold.
Caption: General reaction scheme for the first reported synthesis of a this compound derivative.
The Evolution of Synthetic Strategies: From Novelty to Efficiency
Following its initial discovery, efforts were directed towards developing more efficient and versatile synthetic routes to the this compound core and its derivatives. A significant advancement came in 2009 with the report of a one-step synthesis from readily available starting materials.
The One-Step Approach from Chloronitropyridines
A 2009 publication in the Journal of Heterocyclic Chemistry described a one-step synthesis of this compound derivatives from appropriately substituted chloronitropyridines and thioamides or thioureas. This method offered a more direct and efficient route to the scaffold, avoiding the multi-step procedures of earlier methods. The reaction proceeds through a nucleophilic aromatic substitution followed by an intramolecular cyclization.
Experimental Protocol: One-Step Synthesis of a this compound Derivative
-
Reaction Setup: A solution of a 4-chloro-3-nitropyridine derivative and a thioamide (or thiourea) in a suitable solvent (e.g., ethanol, DMF) is prepared.
-
Base Addition: A base, such as potassium carbonate or triethylamine, is added to facilitate the reaction.
-
Heating: The reaction mixture is heated under reflux for a specified period.
-
Workup and Purification: The product is isolated and purified by standard techniques such as crystallization or column chromatography.
Caption: One-step synthesis of this compound derivatives from chloronitropyridines.
A Scaffold for Drug Discovery: Medicinal Chemistry Applications of Thiazolo[5,4-c]pyridines
The development of efficient synthetic routes to the this compound scaffold has paved the way for its exploration in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen and sulfur atoms provide multiple points for interaction with biological targets, making it an attractive scaffold for the design of enzyme inhibitors.
Thiazolo[5,4-c]pyridines as Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The this compound scaffold has proven to be a valuable core for the development of potent and selective kinase inhibitors.
Researchers at Novartis discovered a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold that led to the development of a potent and selective PI3Kα inhibitor. The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. The developed compounds demonstrated favorable physicochemical and pharmacokinetic properties.
| Compound | R1 | R2 | PI3Kα IC50 (nM) |
| 1 | H | Morpholine | 5.2 |
| 2 | Me | Piperidine | 3.8 |
| 3 | Cl | N-Me Piperazine | 2.1 |
digraph "PI3K_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"Growth Factor" -> "RTK"; "RTK" -> "PI3K" [color="#EA4335", arrowhead=tee, label=" Inhibition by\nthis compound\nderivative"]; "PI3K" -> "PIP2"; "PIP2" -> "PIP3"; "PIP3" -> "Akt"; "Akt" -> "Cell Survival & Growth";
}
Caption: Simplified PI3K signaling pathway and the point of inhibition by this compound-based inhibitors.
The c-Met receptor tyrosine kinase is another important target in oncology. Its aberrant activation is associated with tumor growth, invasion, and metastasis. A straightforward synthesis of a tetrahydroimidazo[2',1':2,3]this compound derivative with Met inhibitory activity has been reported. This work demonstrated the versatility of the this compound scaffold in the design of inhibitors for different kinase families.
| Compound | R Group | c-Met IC50 (nM) |
| JLK1360 | (Specific N-acyl alanine derivative) | 25 |
Conclusion and Future Perspectives
The this compound scaffold has undergone a remarkable journey from a relatively obscure heterocyclic system to a privileged scaffold in modern drug discovery. Its history highlights the importance of synthetic innovation in unlocking the therapeutic potential of novel molecular architectures. The development of efficient and versatile synthetic routes has enabled the exploration of its structure-activity relationships and its application in the design of potent and selective inhibitors for a range of important biological targets, particularly protein kinases. As our understanding of the biological roles of various enzymes continues to grow, it is highly probable that the this compound scaffold will continue to be a valuable platform for the discovery of new and improved therapeutic agents.
References
- Amat, M., Kövér, A., Jokic, D., Lozano, O., Pérez, M., Landoni, N., Subrizi, F., Bautista, J., & Bosch, J. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]this compound derivative with Met inhibitory activity. ARKIVOC, 2010(3), 145-151. [Link]
- Synthesis of a tetrahydroimidazo- [2',1':2,3]this compound derivative with Met inhibitory activity. (2009).
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.).
- Radulescu, C., & Tarabasanu-Mihaila, C. (2004). Synthesis and characteristics of compact condensed system 2-aminothis compound. Revista de Chimie, 55(11), 889-893. [Link]
- Radulescu, C., & Tarabasanu-Mihaila, C. (n.d.). Derivated Dyes of the 2-Aminothiazolo<4,5-b>Pyridine Compact Condensed Heterocylcic System. REVISTA DE CHIMIE. [Link]
- A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and this compound Derivatives from Chloronitropyridines and Thioamides, or Thioureas. (2009).
- Gerspacher, M., Fairhurst, R. A., Mah, R., Roehn-Carnemolla, E., Furet, P., Fritsch, C., & Guthy, D. A. (2015). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-
An In-Depth Technical Guide to the Physicochemical Properties of Thiazolo[5,4-c]pyridine Derivatives
Introduction: The Thiazolo[5,4-c]pyridine Scaffold - A Privileged Core in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These "privileged scaffolds" offer a unique combination of structural rigidity, synthetic tractability, and the ability to engage with a multitude of biological targets. The this compound core is one such scaffold, a bicyclic heteroaromatic system that has garnered significant attention for its therapeutic potential.[1][2][3] Its structural similarity to other biologically significant heterocycles, such as the Thiazolo[5,4-b]pyridine and the purine isostere Thiazolo[4,5-d]pyrimidine, has made it a fertile ground for the design of novel kinase inhibitors, anticancer, and antimicrobial agents.[4][5][6]
The journey of a drug candidate from a promising hit to a marketed therapeutic is fraught with challenges, many of which are dictated by its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), collectively determining its pharmacokinetic profile and, ultimately, its efficacy and safety. For researchers and drug development professionals working with the this compound scaffold, a deep understanding of its physicochemical landscape is not merely academic—it is a critical prerequisite for success.
This in-depth technical guide provides a comprehensive exploration of the core physicochemical properties of this compound derivatives. Moving beyond a mere listing of parameters, this paper delves into the causality behind experimental choices, offers detailed, field-proven protocols for property determination, and situates these properties within the broader context of their biological targets. By synthesizing technical accuracy with practical insights, this guide aims to empower researchers to rationally design and optimize this compound derivatives with enhanced drug-like characteristics.
Lipophilicity (LogP): Mastering the Balance Between Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of drug design. Quantified by the logarithm of the partition coefficient (LogP) between an organic solvent (typically n-octanol) and water, this parameter profoundly influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its susceptibility to metabolism. For this compound derivatives, achieving an optimal LogP is a delicate balancing act: too high, and the compound may suffer from poor aqueous solubility and high metabolic clearance; too low, and it may fail to effectively traverse the lipid bilayers of cell membranes to reach its intracellular target.
Structure-Property Relationships of Lipophilicity in Thiazolo[5,4-c]pyridines
Substitutions on the this compound ring system can be strategically employed to modulate lipophilicity:
-
Lipophilicity-Increasing Moieties: The addition of alkyl, aryl, or halogen substituents will generally increase the LogP value. For instance, appending a phenyl or chloro group to the scaffold will enhance its lipophilic character.
-
Lipophilicity-Decreasing Moieties: Incorporating polar functional groups such as hydroxyls, amines, or carboxylic acids will decrease the LogP by increasing the molecule's affinity for the aqueous phase. Such modifications can be crucial for improving the solubility of an otherwise "greasy" compound.[8]
Table 1: Predicted Physicochemical Properties of the Parent this compound Scaffold
| Property | Value | Source |
| Molecular Formula | C6H4N2S | [1] |
| Molecular Weight | 136.17 g/mol | [1] |
| Melting Point | 105-106 °C | [1] |
| Boiling Point | 264.3 °C at 760 mmHg | [1] |
| Density | 1.37 g/cm³ | [1] |
| Predicted pKa | 1.78 ± 0.40 | [1] |
| Predicted XLogP3 (for isomer Thiazolo[5,4-b]pyridine) | 1.6 | [7] |
Experimental Protocol: LogP Determination by RP-HPLC
The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and reliable technique for estimating LogP values, requiring only small amounts of the test compound.[9][10][11] It is particularly well-suited for the high-throughput screening of compound libraries.
Principle: The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its LogP value. A series of reference compounds with known LogP values are used to create a calibration curve, against which the LogP of the test compound is interpolated.
Step-by-Step Methodology:
-
Preparation of Mobile Phase: Prepare a buffered aqueous mobile phase (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) and an organic modifier (e.g., acetonitrile or methanol).
-
Preparation of Standards: Prepare stock solutions of at least five reference compounds with well-established LogP values spanning the expected range of the this compound derivatives.
-
Preparation of Test Compound Solution: Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Chromatographic Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase: An isocratic or gradient elution of the buffered aqueous phase and the organic modifier.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength where the compounds absorb.
-
-
Calibration Curve Generation: Inject the standard solutions and record their retention times (t_R). Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot log k' versus the known LogP values of the standards and perform a linear regression to obtain the calibration curve.
-
LogP Determination of Test Compound: Inject the test compound solution, record its retention time, and calculate its log k'. Interpolate the LogP value of the this compound derivative from the calibration curve.[9][10]
Caption: Workflow for LogP Determination using RP-HPLC.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability. A compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a leading cause of failure for promising drug candidates. For this compound derivatives, particularly those developed as oral therapeutics, ensuring adequate solubility is paramount.
Enhancing the Solubility of Thiazolo[5,4-c]pyridines
The fused aromatic nature of the this compound scaffold can present solubility challenges. However, targeted structural modifications can significantly improve this property:
-
Introduction of Polar Groups: As with lipophilicity, the incorporation of hydrogen bond donors and acceptors (e.g., -OH, -NH2, morpholine moieties) can disrupt the crystal lattice of the solid-state compound and enhance its interaction with water molecules, thereby increasing solubility.[8]
-
Ionizable Groups: The addition of acidic or basic centers allows for salt formation, which is a common and highly effective strategy for increasing aqueous solubility. For the this compound core, which is weakly basic, forming a hydrochloride salt can be a viable approach.
-
Stereochemistry and Molecular Shape: Reducing planarity and introducing sp3-hybridized centers can decrease crystal packing efficiency and improve solubility.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a saturated solution of the compound in a specific buffer at equilibrium.
Principle: An excess amount of the solid compound is agitated in a buffer of a specific pH until equilibrium is reached. The solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate various regions of the GI tract).
-
Sample Preparation: Add an excess amount of the solid this compound derivative to a vial containing a known volume of the prepared buffer. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the solid.
-
Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Solubility Calculation: The determined concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Caption: Workflow for Thermodynamic Solubility Determination.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For ionizable compounds, pKa dictates the extent of ionization at a given pH, which in turn affects solubility, permeability, and receptor binding. The this compound scaffold contains nitrogen atoms that can be protonated, making it a basic compound. The predicted pKa for the parent scaffold is approximately 1.78, indicating it is a very weak base.[1] However, substituents can significantly alter this value. Understanding the pKa of a derivative is crucial for predicting its behavior in the variable pH environments of the human body.
Modulating the pKa of Thiazolo[5,4-c]pyridines
The basicity of the this compound core is influenced by the electron density on the nitrogen atoms. This can be fine-tuned through chemical modification:
-
Electron-Donating Groups (EDGs): Substituents like amino or methoxy groups will increase the electron density on the ring system, making the nitrogens more basic and thus increasing the pKa.
-
Electron-Withdrawing Groups (EWGs): Halogens or nitro groups will decrease the electron density, making the nitrogens less likely to accept a proton and thereby decreasing the pKa.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[12][13][14][15][16]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds). A constant ionic strength is maintained using a background electrolyte like KCl.
-
Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer into the solution.
-
Titration: For a basic compound like a this compound derivative, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the point where half of the compound has been neutralized). This point can be identified as the inflection point on the titration curve.
Metabolic Stability: Designing for In Vivo Longevity
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. A compound that is rapidly metabolized will have a short half-life and may not achieve therapeutic concentrations in the body. Conversely, a highly stable compound could accumulate and lead to toxicity. Assessing metabolic stability early in the discovery process is essential for selecting candidates with favorable pharmacokinetic profiles.
Designing Metabolically Stable Thiazolo[5,4-c]pyridines
The sites on a molecule that are most susceptible to metabolism are known as "soft spots." For heteroaromatic systems like this compound, these often include:
-
Activated C-H Bonds: Positions on the aromatic rings that are electron-rich are susceptible to oxidation by cytochrome P450 (CYP) enzymes.
-
Alkyl Substituents: The terminal carbons of alkyl chains are common sites of hydroxylation.
Strategies to improve metabolic stability include:
-
Metabolic Blocking: Introducing a halogen (e.g., fluorine) or another group that is resistant to metabolism at a known soft spot can prevent enzymatic attack.
-
Modulating Electronics: The introduction of electron-withdrawing groups can deactivate the aromatic ring system towards oxidative metabolism.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes and are a standard in vitro tool for assessing Phase I metabolic stability.
Principle: The test compound is incubated with liver microsomes and the necessary cofactor (NADPH) to initiate the metabolic reactions. The disappearance of the parent compound over time is monitored by LC-MS/MS.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO).
-
Prepare a solution of the NADPH regenerating system.
-
Thaw pooled liver microsomes (human, rat, etc.) on ice.
-
-
Incubation:
-
In a microplate, combine the buffer, liver microsomes, and the test compound solution.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each well using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
Biological Context: Targeting Key Signaling Pathways
The ultimate goal of optimizing the physicochemical properties of this compound derivatives is to enhance their performance against their biological targets. Derivatives of the closely related Thiazolo[5,4-b]pyridine scaffold have shown potent activity as inhibitors of key signaling proteins like PI3K and c-KIT, which are often dysregulated in cancer.[4][6]
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[17][18][19][20] Its aberrant activation is a hallmark of many cancers. This compound-based inhibitors would likely target the ATP-binding pocket of PI3K, preventing the phosphorylation of its downstream targets and thereby inhibiting tumor cell growth.
Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.
The c-KIT Signaling Pathway
The c-KIT receptor tyrosine kinase is another important cancer target, particularly in gastrointestinal stromal tumors (GIST) and certain leukemias.[21][22][23][24][25] Upon binding its ligand, stem cell factor (SCF), c-KIT dimerizes and autophosphorylates, activating downstream pathways like PI3K/AKT and MAPK, which drive cell proliferation and survival. Inhibitors based on the this compound scaffold could block the kinase activity of c-KIT, preventing this signaling cascade.
Caption: Simplified c-KIT Receptor Signaling Pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. However, translating this potential into clinical success requires a rigorous and rational approach to optimizing the physicochemical properties of its derivatives. By carefully considering and experimentally determining key parameters such as lipophilicity, solubility, pKa, and metabolic stability, drug discovery teams can significantly enhance the probability of identifying candidates with favorable ADME profiles. The experimental protocols and structure-property insights provided in this guide serve as a practical framework for these efforts. As our understanding of the biological targets of Thiazolo[5,4-c]pyridines continues to grow, a parallel focus on their physicochemical optimization will be the key to unlocking their full therapeutic potential.
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structure-activity relationship (SAR) studies of Thiazolo[5,4-c]pyridine analogs
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Thiazolo[5,4-c]pyridine Analogs
Introduction: The this compound Scaffold in Medicinal Chemistry
The fusion of pyridine and thiazole rings creates a class of heterocyclic compounds with significant therapeutic potential. The this compound core is a notable scaffold within this family, recognized in medicinal chemistry for its ability to form the basis of various bioactive molecules.[1] Its unique electronic properties, arising from the electron-rich sulfur and electron-deficient nitrogen atoms, make it a versatile building block for designing compounds with enhanced drug stability and binding affinity to biological targets.[1][2] Analogs of the broader thiazolopyridine family have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4][5][6] This guide provides a detailed exploration of the structure-activity relationships (SAR) of this compound and its closely related, extensively studied isomer, Thiazolo[5,4-b]pyridine, with a focus on their development as potent and selective kinase inhibitors.
Part 1: SAR of Thiazolopyridine Analogs as Protein Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The thiazolopyridine scaffold has proven to be a privileged structure for designing potent kinase inhibitors.[7][8]
A. Targeting the Phosphoinositide 3-Kinase (PI3K) Pathway
A series of novel 2-pyridyl, 4-morpholinyl substituted Thiazolo[5,4-b]pyridine analogs have been identified as highly potent PI3K inhibitors.[7][9] The SAR studies for this class of compounds reveal several key structural features essential for their activity.
Key Structural Insights:
-
The Thiazolo[5,4-b]pyridine Core: This bicyclic system serves as the foundational scaffold that fits effectively into the ATP-binding pocket of PI3Kα.[7]
-
The Sulfonamide Moiety: The presence and nature of the sulfonamide group are critical for potent inhibitory activity. It forms a key hydrogen bond interaction with the Lys802 residue in the kinase's active site.[7] Modifications such as a 2-chloro-4-fluorophenyl sulfonamide or a 5-chlorothiophene-2-sulfonamide maintain nanomolar IC50 values.[9]
-
The 2-Pyridyl Group: A pyridyl group attached to the thiazole ring is another crucial structural unit. Its nitrogen atom can form a hydrogen bond with the hinge region residue Val851.[7] Replacing this pyridyl group with a simple phenyl ring leads to a significant drop in activity, underscoring the importance of the pyridine nitrogen for target engagement.[7][9]
-
The 4-Morpholinyl Group: This group contributes to the overall physicochemical properties of the molecule and occupies a specific region of the binding pocket.
A representative compound, 19a , demonstrated extremely potent PI3Kα inhibitory activity with an IC50 of 3.6 nM.[7][9] It also showed high potency against PI3Kγ and PI3Kδ isoforms, with about 10-fold less activity against PI3Kβ, indicating a degree of selectivity.[7][9]
Table 1: SAR of Thiazolo[5,4-b]pyridine Analogs as PI3Kα Inhibitors
| Compound | R Group (Sulfonamide) | PI3Kα IC50 (nM) |
| 19a | 2,4-difluoro-phenyl | 3.6 |
| 19b | 2-chloro-4-fluoro-phenyl | 4.4 |
| 19c | 5-chloro-thiophene | 4.9 |
| 19f | 2,4-dichloro-phenyl | 3.3 |
Data sourced from Molecules (2020).[7]
Caption: Key SAR features for Thiazolo[5,4-b]pyridine-based PI3K inhibitors.
B. Targeting c-KIT Kinase to Overcome Drug Resistance
The Thiazolo[5,4-b]pyridine scaffold has also been exploited to develop inhibitors of the c-KIT kinase, a key target in gastrointestinal stromal tumors (GIST).[8] A primary goal in this area is to overcome resistance to established drugs like imatinib.[10]
Key Structural Insights:
-
Substitution at the 6-Position: Novel functionalization at the 6-position of the thiazolo[5,4-b]pyridine core was explored for the first time to identify new c-KIT inhibitors.[10]
-
The R1 Group: Exploration of the R1 group attached to the core revealed that a 3-(trifluoromethyl)phenyl moiety provided moderate enzymatic inhibitory activity, fitting well into a hydrophobic binding pocket.[10]
-
The R2 Group (Amide Moiety): The most significant gains in potency came from modifications at the R2 position. Introducing a cyclopropyl group (6r ) resulted in a compound with higher enzymatic and anti-proliferative activities than imatinib.[10]
Notably, compound 6r demonstrated an 8-fold higher inhibitory activity against the imatinib-resistant c-KIT V560G/D816V double mutant, highlighting its potential to address clinical drug resistance.[2][10]
Table 2: SAR of Thiazolo[5,4-b]pyridine Analogs as c-KIT Inhibitors
| Compound | R1 Group | R2 Group | c-KIT wt IC50 (µM) | c-KIT V560G/D816V IC50 (µM) |
| 6h | 3-(Trifluoromethyl)phenyl | Acetyl | 9.87 | >10 |
| 6k | 4-Fluoro-3-(trifluoromethyl)phenyl | Acetyl | 1.81 | >10 |
| 6r | 4-Fluoro-3-(trifluoromethyl)phenyl | Cyclopropanecarbonyl | 0.05 | 4.77 |
| Imatinib | - | - | 0.12 | 38.3 |
Data sourced from International Journal of Molecular Sciences (2020).[10]
Part 2: Synthesis and Experimental Protocols
The development of robust synthetic routes and reliable biological assays is fundamental to executing successful SAR studies.
A. General Synthetic Approach
This compound and its isomers can be synthesized through various methods. A one-step synthesis involves the reaction of an appropriately substituted chloronitropyridine with a thioamide or thiourea.[11] A multi-step synthesis for more complex analogs, such as the c-KIT inhibitors, starts from a substituted aminopyridine, which undergoes thiazole ring formation, followed by cross-coupling reactions and subsequent functionalization.[10]
Caption: A typical iterative workflow for SAR studies of Thiazolopyridine analogs.
B. Experimental Protocol: In Vitro PI3K Kinase Inhibition Assay
This protocol describes a standard method for determining the inhibitory activity of test compounds against PI3K enzymes.
1. Materials and Reagents:
-
Recombinant human PI3K isoforms (PI3Kα, β, γ, δ)
-
PIP2 (Substrate)
-
ATP, supplemented with γ-33P-ATP
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)
-
Test compounds (Thiazolopyridine analogs) dissolved in DMSO
-
96-well plates
-
Scintillation counter
2. Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to picomolar concentrations.
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add the kinase reaction buffer.
-
Add the test compound solution or DMSO (for control wells).
-
Add the specific PI3K enzyme isoform to each well.
-
Incubate for 10-15 minutes at room temperature to allow compound-enzyme interaction.
-
-
Initiation of Reaction:
-
Start the kinase reaction by adding a mixture of the substrate (PIP2) and ATP (spiked with γ-33P-ATP).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a solution like 1N HCl.
-
-
Detection of Activity:
-
Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate (PIP3).
-
Wash the wells to remove unincorporated γ-33P-ATP.
-
Measure the radioactivity in each well using a scintillation counter. The signal is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
The this compound scaffold and its isomers are exceptionally valuable frameworks in modern drug discovery. SAR studies have successfully identified key structural determinants for potent and selective inhibition of critical therapeutic targets like PI3K and c-KIT kinases. The insights reveal the importance of specific substitutions on the pyridyl and thiazole rings, the necessity of hydrogen-bonding moieties like sulfonamides, and the potential to overcome clinical drug resistance through targeted modifications. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these potent analogs, expanding their application to other kinase targets, and exploring their potential in therapeutic areas beyond oncology.
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The Emergence of Thiazolo[5,4-c]pyridines: A Versatile Scaffold for Novel Kinase Inhibitors in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Thiazolopyridine Core - A Privileged Structure in Oncology Drug Discovery
The landscape of oncology drug development is increasingly focused on targeted therapies that exploit the molecular vulnerabilities of cancer cells. Among the myriad of heterocyclic scaffolds explored for this purpose, the thiazolopyridine core has emerged as a "privileged structure." Its inherent drug-like properties and versatile synthetic handles have made it a fertile ground for the discovery of potent and selective kinase inhibitors. While several isomers of this scaffold exist, this guide will delve into the therapeutic potential of the Thiazolo[5,4-c]pyridine core, drawing insights from its better-studied isomers, particularly Thiazolo[5,4-b]pyridine, to illuminate its promise in oncology.
The thiazolopyridine framework, a fusion of a thiazole and a pyridine ring, offers a unique three-dimensional architecture that can be tailored to interact with the ATP-binding pockets of various kinases. These enzymes play a pivotal role in cell signaling pathways that, when dysregulated, drive tumorigenesis, proliferation, and metastasis. The structural rigidity of the bicyclic system, combined with the ability to introduce diverse substituents at multiple positions, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This adaptability has led to the development of Thiazolo[5,4-b]pyridine derivatives targeting a range of oncogenic kinases, including c-KIT, PI3K, and EGFR-TK, providing a strong rationale for the exploration of the this compound isomer.[1][2]
This technical guide will provide an in-depth exploration of the this compound scaffold in oncology, synthesizing preclinical data and outlining key experimental workflows for its investigation.
Mechanism of Action: Targeting Oncogenic Kinases with this compound Derivatives
The primary mechanism through which thiazolopyridine derivatives exert their anticancer effects is the inhibition of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The this compound scaffold is being investigated for its potential to inhibit several key kinases implicated in cancer progression.
Inhibition of c-KIT
The c-KIT receptor tyrosine kinase is a well-established driver of gastrointestinal stromal tumors (GIST) and is also implicated in other malignancies.[1] Mutations in the c-KIT gene can lead to its constitutive activation, resulting in uncontrolled cell proliferation and survival. Thiazolo[5,4-b]pyridine derivatives have demonstrated potent inhibitory activity against both wild-type and imatinib-resistant c-KIT mutants.[1][3] This provides a strong impetus to investigate this compound analogues for similar activity. The proposed mechanism involves the thiazolopyridine core acting as a scaffold to position key pharmacophoric groups within the ATP-binding site of the c-KIT kinase domain, thereby blocking its catalytic activity and downstream signaling.
Caption: Inhibition of the c-KIT signaling pathway by a this compound derivative.
Inhibition of Phosphoinositide 3-Kinase (PI3K)
The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, playing a critical role in cell growth, proliferation, and survival. The this compound scaffold has been identified as a promising starting point for the development of PI3K inhibitors.[4] A novel tricyclic scaffold, 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino, has been discovered and applied in the development of a potent and selective PI3Kα inhibitor.[5] The mechanism of inhibition involves the compound binding to the ATP-binding pocket of the p110α catalytic subunit of PI3K, preventing the phosphorylation of its downstream targets.
Caption: this compound derivative inhibiting the PI3K/AKT/mTOR signaling pathway.
Preclinical Data and Therapeutic Potential
While extensive clinical data on this compound derivatives is not yet available, preclinical studies have demonstrated their potential as anticancer agents. In vitro studies have shown that derivatives of this scaffold exhibit significant cytotoxicity against a range of cancer cell lines.
| Cancer Cell Line | Cancer Type | Reported Activity of Thiazolopyridine Derivatives | Reference |
| MCF-7 | Breast Cancer | Cytotoxic effects observed. | [4] |
| HCT-116 | Colon Cancer | Potent cytotoxicity reported. | [4] |
| A549 | Lung Cancer | Antiproliferative activity demonstrated. | [4] |
| GIST-T1 | Gastrointestinal Stromal Tumor | Strong inhibition of proliferation by a Thiazolo[5,4-b]pyridine derivative. | [1] |
| HMC1.2 | Mast Cell Leukemia | Potent anti-proliferative activity of a Thiazolo[5,4-b]pyridine derivative against a c-KIT mutant line. | [1] |
The data from related Thiazolo[5,4-b]pyridine derivatives further supports the therapeutic potential. For instance, a derivative, referred to as 6r, was found to be more potent than imatinib against a c-KIT double mutant and significantly suppressed the proliferation of GIST-T1 cancer cells.[1] Such findings underscore the potential of the broader thiazolopyridine scaffold to overcome drug resistance, a major challenge in oncology.
Experimental Protocols for a Self-Validating System
To ensure the scientific integrity and trustworthiness of research into this compound derivatives, the following experimental protocols are recommended. These protocols are designed as self-validating systems, incorporating necessary controls and orthogonal assays to confirm findings.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a this compound derivative against a target kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., c-KIT, PI3Kα)
-
Kinase-specific substrate
-
ATP
-
Test compound (this compound derivative)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant kinase.
-
Initiation of Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation:
-
Positive Control: Include a known inhibitor of the target kinase.
-
Negative Control: Include a vehicle control (DMSO).
-
Z'-factor: Calculate the Z'-factor to assess the quality of the assay.
Cellular Proliferation Assay (MTT Assay)
This protocol describes a method to evaluate the effect of a this compound derivative on the proliferation of cancer cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against the logarithm of the test compound concentration to determine the GI50 value.
Self-Validation:
-
Positive Control: Include a standard anticancer drug (e.g., doxorubicin, cisplatin).
-
Vehicle Control: Include a DMSO control.
-
Orthogonal Assay: Confirm the results with a complementary assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay.
Caption: A representative experimental workflow for the evaluation of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising and relatively underexplored area in the vast landscape of oncology drug discovery. Drawing upon the significant advances made with its isomers, particularly Thiazolo[5,4-b]pyridine, there is a strong scientific rationale for the continued investigation of this compound derivatives as potent and selective kinase inhibitors. The versatility of this core structure allows for the design of compounds that can potentially address the ongoing challenges of drug resistance and off-target toxicity.
Future research should focus on the synthesis and screening of diverse this compound libraries against a broad panel of oncogenic kinases. Promising hits should be further characterized through detailed mechanistic studies, including the elucidation of their binding modes through co-crystallography. Ultimately, in vivo efficacy and safety studies in relevant cancer models will be crucial to translate the preclinical promise of this scaffold into novel and effective cancer therapeutics. The journey from a privileged scaffold to a life-saving medicine is arduous, but for the this compound core, the path is illuminated by a wealth of promising data and a clear scientific rationale.
References
- Nam, J., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 12(10), 2974. [Link]
- Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Biomedicine & Pharmacotherapy, 165, 115169. [Link]
- Gerspacher, M., et al. (2015). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. Bioorganic & Medicinal Chemistry Letters, 25(17), 3582-3584. [Link]
- MySkinRecipes. (n.d.). This compound.
- MDPI. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
- El-Ablack, F. Z., et al. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmacology, 3(12), 17-35. [Link]
- Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Medicinal Chemistry, 11(8), 922-929. [Link]
- Becan, L., & Wagner, E. (2009). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. Archiv der Pharmazie, 342(11), 662-668. [Link]
- Wagner, E., et al. (2018).
- Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61 Suppl, 98-100. [Link]
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- 5. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Antimicrobial Screening of Thiazolo[5,4-c]pyridine Derivatives
<_-40_20000>
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting the preliminary antimicrobial screening of novel Thiazolo[5,4-c]pyridine derivatives. The fused thiazole and pyridine rings create a unique heterocyclic scaffold with significant potential for antimicrobial activity.[1][2][3] This document moves beyond a simple recitation of protocols, offering in-depth rationale for experimental choices, self-validating systems for data integrity, and a foundation built on authoritative scientific literature. We will explore the essential techniques for initial screening, including agar disk diffusion and broth microdilution, providing detailed, step-by-step methodologies and guidance on data interpretation. The ultimate goal is to equip researchers with the necessary knowledge to efficiently and accurately identify promising lead compounds within this important chemical class for further development in the fight against antimicrobial resistance.
Introduction: The Rationale for Screening this compound Derivatives
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, have historically been a rich source of antimicrobial agents.[4] The this compound scaffold is of particular interest due to the combined functionalities of the thiazole and pyridine rings.
-
Thiazole Moiety: Thiazole rings are present in numerous clinically approved drugs and natural products, exhibiting a wide array of biological activities, including antibacterial and antifungal properties.[1][2][5] Their structural features allow for diverse substitutions, enabling the fine-tuning of biological activity.
-
Pyridine Moiety: Pyridine derivatives are also integral to many pharmaceuticals and are known to possess a broad spectrum of bioactivity, including antimicrobial effects.[2]
-
Fused System: The fusion of these two rings into the this compound system creates a rigid, planar structure that can facilitate interactions with biological targets, such as enzymes or microbial DNA.[4] This unique arrangement has been explored for various therapeutic applications, including as anticoagulants and factor Xa inhibitors, demonstrating its potential for bioactivity.[1]
Recent studies have highlighted the promise of this specific chemical family, with synthesized derivatives showing significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][6] This guide provides the foundational screening methodologies to systematically explore this chemical space.
Foundational Screening Methodologies: A Two-Tiered Approach
A preliminary antimicrobial screen should be designed to be both sensitive and efficient, capable of rapidly identifying active compounds from a library of newly synthesized derivatives. We advocate for a two-tiered approach, beginning with a qualitative diffusion assay followed by a quantitative dilution method for the most promising candidates.
Tier 1: Qualitative Screening - Agar Disk Diffusion (Kirby-Bauer Method)
The agar disk diffusion method is a widely used, cost-effective, and reliable technique for the initial, qualitative assessment of antimicrobial activity.[7][8] It relies on the diffusion of the test compound from an impregnated paper disk into an agar medium uniformly inoculated with a target microorganism.[8][9]
Causality Behind the Choice: This method is ideal for a first pass because it is technically simple, allows for the simultaneous testing of multiple compounds against a single organism, and provides a clear visual indicator of activity—the zone of inhibition.[8] It effectively filters out inactive compounds, allowing resources to be focused on those showing potential.
Experimental Workflow: Agar Disk Diffusion
Caption: High-level workflow for the Agar Disk Diffusion assay.
Detailed Protocol: Agar Disk Diffusion
Self-Validating System: The integrity of this assay relies on standardization. Key validation points include the use of a 0.5 McFarland standard for inoculum density, a uniform agar depth of 4 mm, and the inclusion of positive and negative controls.[8][10][11]
-
Preparation of Bacterial Inoculum:
-
Select 3-4 isolated colonies of the test microorganism from an 18-24 hour culture plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] This step is critical for reproducibility.[9]
-
-
Inoculation of Agar Plate:
-
Use Mueller-Hinton Agar (MHA) for its consistency and support of non-fastidious bacterial growth.[8] Ensure plates have a uniform depth of 4 mm to standardize antibiotic diffusion.[10]
-
Dip a sterile cotton swab into the adjusted bacterial inoculum, removing excess fluid by pressing it against the inside of the tube.[10]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate 60 degrees each time) to ensure a confluent lawn of growth.[8][10]
-
-
Application of Test Compounds:
-
Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
-
Impregnate sterile paper disks (6 mm diameter) with a fixed volume (e.g., 10 µL) of the compound solution. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[8] Ensure firm contact with the agar. Space disks at least 24 mm apart from center to center to prevent overlapping zones.[11]
-
Controls:
-
Positive Control: A disk with a known antibiotic (e.g., Gentamicin, Ciprofloxacin).
-
Negative Control: A disk impregnated only with the solvent used to dissolve the test compounds.
-
-
-
Incubation:
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the disk diameter.
-
A zone of inhibition indicates that the compound has antimicrobial activity. The negative control should show no zone. The positive control should show a zone within its expected quality control range.
-
Tier 2: Quantitative Screening - Broth Microdilution
For compounds demonstrating activity in the disk diffusion assay, the next logical step is to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] The broth microdilution method is a standardized and efficient way to determine MIC values for multiple compounds.[12][14]
Causality Behind the Choice: This method provides a quantitative measure of potency, which is essential for structure-activity relationship (SAR) analysis and for comparing the efficacy of different derivatives.[4][12] The 96-well plate format allows for higher throughput compared to macrodilution methods.[13]
Experimental Workflow: Broth Microdilution
Caption: Step-by-step workflow for MIC determination via broth microdilution.
Detailed Protocol: Broth Microdilution
Self-Validating System: This protocol's reliability hinges on accurate dilutions and appropriate controls. Each 96-well plate must include a growth control (no compound) and a sterility control (no inoculum) to validate the results.[12]
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each this compound derivative in a suitable solvent.
-
In a separate 96-well plate or in tubes, perform a two-fold serial dilution of each compound in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[12][15] These should be prepared at 2x the final desired concentration. For example, if the highest final concentration is 128 µg/mL, the starting 2x solution should be 256 µg/mL.[15]
-
-
Microdilution Plate Setup:
-
Using a multichannel pipette, dispense 100 µL of sterile broth into all wells of a sterile 96-well microtiter plate.[15]
-
Transfer 100 µL from the 2x compound dilution series into the corresponding wells of the first column of the microtiter plate.
-
Using the multichannel pipette set to 100 µL, mix the contents of column 1 by pipetting up and down 6-8 times.[15]
-
Transfer 100 µL from column 1 to column 2. Mix thoroughly.
-
Repeat this serial dilution process across the plate to column 10. Discard the final 100 µL from column 10.[15]
-
This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no compound, no inoculum).
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously.
-
Dilute this suspension in broth to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Reading and Interpreting Results:
-
After incubation, examine the plate visually. The sterility control (column 12) should be clear. The growth control (column 11) should be turbid.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series).[12]
-
Data Presentation and Structure-Activity Relationship (SAR) Insights
Systematic data organization is crucial for identifying trends and guiding the next phase of drug development.
Table 1: Sample Data Summary for Antimicrobial Screening
| Compound ID | Structure/Substituent | Disk Diffusion Zone (mm) vs. S. aureus | Disk Diffusion Zone (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| TZP-001 | R = H | 12 | 10 | 64 | 128 |
| TZP-002 | R = 4-Cl | 18 | 15 | 16 | 32 |
| TZP-003 | R = 4-OCH₃ | 10 | 8 | 128 | >128 |
| Gentamicin | (Std.) | 22 | 20 | 1 | 2 |
Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide outlines a robust and scientifically grounded approach to the preliminary antimicrobial screening of this compound derivatives. By employing a tiered strategy of qualitative disk diffusion followed by quantitative broth microdilution, researchers can efficiently identify active compounds and gather the necessary data to begin understanding structure-activity relationships. Compounds that exhibit potent activity (low MIC values) against a range of clinically relevant pathogens should be prioritized for further studies, including cytotoxicity assays, mechanism of action studies, and in vivo efficacy models. This systematic screening process is a critical first step in the long and challenging journey of developing a new antimicrobial drug.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
- Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel this compound Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Semantic Scholar.
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs.
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- Broth Microdilution. MI - Microbiology.
- Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.
- Broth Dilution Method for MIC Determination. Microbe Online.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
- Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel this compound Glycoside and Thiazolo[4,5-d]Py. Taylor & Francis Online.
- Antimicrobial Susceptibility Testing. Apec.org.
- Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. National Institutes of Health.
- ANTI-MICROBIAL EVALUATION OF NEW THIAZOLO PYRIMIDINE DERIVATIVES. European Scientific Journal.
- Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PubMed Central.
- a novel synthesis of bis-thiazolopyridines as promising antimicrobial agents. PubMed.
- Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. PubMed Central.
- Synthesis, Antibacterial, and Antioxidant Evaluation of Novel Series of Condensed Thiazoloquinazoline with Pyrido, Pyrano, and Benzol Moieties as Five- and Six-Membered Heterocycle Derivatives. National Institutes of Health.
- Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). ResearchGate.
- Structure-antibacterial activity and cytotoxicity relationships of thiazolo and thiazetoquinolone derivatives. PubMed.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
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understanding the mechanism of action of Thiazolo[5,4-c]pyridine based inhibitors
An In-Depth Technical Guide to the Mechanism of Action of Thiazolo[5,4-c]pyridine-Based Inhibitors
Introduction: The this compound Scaffold as a Versatile Pharmacophore
In the landscape of medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds" due to their ability to bind to multiple, distinct biological targets with high affinity. The this compound core is one such pharmacophore. Its rigid, planar structure, combined with strategically positioned nitrogen and sulfur atoms, provides an ideal framework for creating hydrogen bonds, hydrophobic interactions, and other key binding contacts within the active sites of various enzymes. This versatility has led to the development of this compound derivatives and its isomers, such as Thiazolo[5,4-b]pyridine, as potent inhibitors of critical enzyme families, most notably protein kinases and DNA repair enzymes.
This guide provides a detailed exploration of the mechanisms through which these inhibitors function. We will move beyond a simple description of inhibition to an in-depth analysis of the underlying molecular interactions and the experimental methodologies required to validate them. As a Senior Application Scientist, my focus is not just on the "what" but the "why"—explaining the causal logic behind experimental design and data interpretation, providing you with a self-validating framework for your own research and development endeavors.
Part 1: The Primary Mechanism - Competitive Inhibition of ATP-Dependent Enzymes
The most prevalent mechanism of action for this compound-based inhibitors is their function as ATP-competitive antagonists. Many of the key targets, such as protein kinases, utilize adenosine triphosphate (ATP) as a phosphate donor to catalyze their reactions. The structural similarity of the this compound core to the adenine moiety of ATP allows these inhibitors to occupy the same binding pocket on the enzyme, physically precluding ATP from binding and halting the catalytic cycle.
Caption: General mechanism of ATP-competitive inhibition by this compound analogs.
Case Study: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of PI3K isoforms.[2]
The mechanism involves the inhibitor occupying the ATP-binding site of the PI3K catalytic subunit. For instance, structure-activity relationship (SAR) studies have shown that the nitrogen at position 4 of the thiazolopyridine scaffold often acts as a key hinge-binding motif within the PI3K active site.[3] This interaction anchors the molecule, allowing other substitutions on the core to make additional favorable contacts, thereby determining potency and isoform selectivity.[2]
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for inhibitors.
Validating the mechanism requires a multi-pronged approach, moving from the purified enzyme to a complex cellular environment. This ensures that the observed effects are truly due to on-target inhibition.
1. Biochemical Kinase Assay (Validating Direct Enzyme Inhibition)
The first step is to confirm direct inhibition of the purified kinase. A common method is an ADP-Glo™ or similar luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates reduced enzyme activity.
Protocol: PI3K Biochemical Assay
-
Reagent Preparation: Prepare assay buffer, purified PI3K enzyme (e.g., PI3Kα), substrate (e.g., PIP2), and a dilution series of the this compound inhibitor.
-
Kinase Reaction: In a 96- or 384-well plate, add the PI3K enzyme, inhibitor (or vehicle control), and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescent signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
2. Cell-Based Target Engagement Assay (Validating In-Cell Mechanism)
Demonstrating that the inhibitor can enter a cell and engage its target is critical. This is typically done by measuring the phosphorylation of a direct downstream substrate of the target kinase. For PI3K, the phosphorylation of AKT at Serine 473 (p-Akt) is a canonical readout.[1]
Protocol: Western Blot for p-Akt Levels
-
Cell Culture & Treatment: Seed cancer cells (e.g., MCF-7, which has an activating PIK3CA mutation) in a multi-well plate and allow them to adhere. Serum-starve the cells to reduce basal PI3K activity.[1]
-
Inhibitor Incubation: Pre-treat the cells with a serial dilution of the this compound inhibitor for 1-2 hours.[1]
-
Pathway Stimulation: Stimulate the cells with a growth factor (e.g., insulin or IGF-1) for a short period (e.g., 10-20 minutes) to robustly activate the PI3K pathway.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for p-Akt (Ser473) and total Akt (as a loading control). Subsequently, probe with HRP-conjugated secondary antibodies.
-
Detection & Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the ratio of p-Akt to total Akt, which should decrease in a dose-dependent manner with inhibitor treatment.
Caption: Experimental workflow for validating cellular target engagement via Western Blot.
Table 1: Representative PI3K Inhibitory Activity of Thiazolo[5,4-b]pyridine Analogs
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |
|---|---|---|---|---|---|
| 19a | 3.4 | >30 | 1.8 | 2.5 | [2] |
| BKM120 | 52 | 166 | 116 | 56 | [2] |
| GDC-0980 | 5 | 27 | 7 | 39 |[2] |
This table summarizes data for a representative Thiazolo[5,4-b]pyridine compound (19a) compared to known PI3K inhibitors, demonstrating potent, multi-isoform activity. Data sourced from Wei, et al. (2020).[2]
Part 2: A Secondary Mechanism - PARP Trapping in DNA Repair Inhibition
While the this compound scaffold is most known for kinase inhibition, understanding its potential mechanism against other target classes is crucial for comprehensive characterization. Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair.[5] PARP inhibitors have a dual mechanism of action:
-
Catalytic Inhibition: Similar to kinase inhibitors, they compete with the enzyme's substrate (NAD+), preventing the synthesis of poly(ADP-ribose) chains and subsequent recruitment of DNA repair machinery.[6]
-
PARP Trapping: This is considered the more cytotoxic mechanism. The inhibitor binds to the PARP enzyme that is already associated with DNA at a break site. This creates a stable PARP-DNA complex that stalls replication forks, leading to cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in other repair pathways (e.g., BRCA mutations).[6][7]
Caption: The dual mechanism of action of PARP inhibitors: catalytic inhibition and PARP trapping.
Characterizing a potential PARP inhibitor requires assays that can distinguish between these two mechanisms.
1. Biochemical Catalytic Assay (Validating Catalytic Inhibition)
This assay measures the enzymatic activity of PARP1 by detecting the formation of poly(ADP-ribose) chains on a histone substrate.
Protocol: Chemiluminescent PARP Assay
-
Plate Coating: Coat a 96-well plate with histone proteins.
-
Reaction Mixture: Add the this compound inhibitor, purified PARP1 enzyme, and biotin-labeled NAD+ to the wells. Incubate for 1 hour to allow the PARP-mediated ribosylation to occur.[7]
-
Detection: Add Streptavidin-HRP, which binds to the biotinylated PAR chains formed on the histones.
-
Signal Generation: Add a chemiluminescent HRP substrate and measure the light output with a luminometer.[8]
-
Analysis: A dose-dependent decrease in signal indicates catalytic inhibition. Calculate the IC50 value.
2. PARP Trapping Assay (Validating Trapping Potency)
This assay directly measures the formation of the stable PARP-DNA complex. Fluorescence Polarization (FP) is an excellent method for this.
Protocol: Fluorescence Polarization PARP Trapping Assay
-
Principle: A short, fluorescently-labeled DNA oligonucleotide is used. When unbound in solution, it tumbles rapidly, resulting in low FP. When PARP1 binds to it, the larger complex tumbles more slowly, increasing the FP. A "trapping" inhibitor will further stabilize this complex.
-
Assay Setup: In a black, low-volume 96- or 384-well plate, combine the fluorescent DNA probe, purified PARP1 enzyme, and a dilution series of the inhibitor.[7][9]
-
Incubation: Incubate at room temperature to allow complex formation and stabilization.
-
Measurement: Read the fluorescence polarization using a microplate reader equipped with appropriate filters.
-
Analysis: Potent trapping inhibitors will cause a dose-dependent increase in the FP signal. This allows for the quantification of trapping efficiency (EC50).
Part 3: Structural Biology and SAR - The Basis of Potency and Selectivity
Understanding the precise binding mode of an inhibitor is paramount for rational drug design. X-ray crystallography provides a high-resolution snapshot of the inhibitor bound within the enzyme's active site, revealing key interactions.[10][11] Molecular docking complements this by predicting binding poses and guiding the synthesis of new analogs.
Structure-Activity Relationship (SAR) studies systematically modify the inhibitor's structure to probe which chemical groups are essential for activity. For the this compound scaffold, SAR has revealed several key principles:
-
Hinge-Binding: As mentioned, a nitrogen atom in the pyridine ring is often crucial for forming a hydrogen bond with the "hinge region" of a kinase's ATP pocket.[3]
-
Hydrophobic Pockets: Substituents at different positions on the scaffold can be tailored to fit into specific hydrophobic pockets within the active site, enhancing potency. For example, in c-KIT inhibitors, a trifluoromethylphenyl group was found to fit well into a hydrophobic pocket.[10]
-
Selectivity: Modifying solvent-exposed regions of the inhibitor can improve physicochemical properties and modulate selectivity against other kinases by avoiding clashes or making favorable contacts unique to the target enzyme.
Caption: Conceptual overview of Structure-Activity Relationship (SAR) studies.
Conclusion
The this compound scaffold represents a powerful and adaptable foundation for the design of potent enzyme inhibitors. Their primary mechanism of action is typically as ATP-competitive inhibitors of protein kinases, a function that can be rigorously validated through a combination of biochemical and cell-based assays that probe both direct enzyme activity and downstream signaling pathways. Furthermore, the principles of characterizing these compounds can be extended to other important drug targets, such as the DNA repair enzyme PARP, where dual mechanisms of catalytic inhibition and trapping must be considered. By integrating detailed biochemical and cellular assays with structural biology and systematic SAR studies, researchers can fully elucidate the mechanism of action of these inhibitors, paving the way for the development of next-generation targeted therapeutics.
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A Technical Guide to Recent Advancements in Thiazolo[5,4-c]pyridine Research
Executive Summary: The Thiazolo[5,4-c]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows its derivatives to interact with a wide array of biological targets.[1] This guide provides a comprehensive overview of the latest breakthroughs in the synthesis, functionalization, and therapeutic application of this versatile heterocycle. We delve into novel synthetic methodologies that offer improved efficiency and accessibility, and we critically examine the expanding pharmacological landscape of these compounds, with a particular focus on their roles as potent kinase inhibitors, anticancer agents, and anti-inflammatory molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the this compound core.
Introduction: The Rise of a Privileged Scaffold
Heterocyclic compounds form the backbone of over 70% of pharmaceutical products, underscoring their critical role in drug discovery.[2] Among these, fused heterocyclic systems like this compound are of paramount interest. Their rigid structures and specific electronic properties make them ideal candidates for designing targeted therapies. The this compound core is isosteric to purine, a fundamental component of DNA and cellular signaling molecules. This similarity allows its derivatives to act as competitive inhibitors for enzymes that would typically bind adenosine or guanosine, such as kinases.[1] Consequently, this scaffold has been successfully exploited to develop a range of biologically active agents, from kinase inhibitors to central nervous system modulators.[3]
Advancements in Synthetic Methodologies
The therapeutic potential of Thiazolo[5,4-c]pyridines is directly linked to the efficiency and versatility of their synthetic routes. Recent research has focused on developing more streamlined and high-yielding protocols.
One-Step Annulation from Chloronitropyridines
A significant advancement is the development of single-step syntheses, which offer considerable improvements in efficiency over traditional multi-step approaches. One such method involves the direct reaction of an appropriately substituted chloronitropyridine with a thioamide or thiourea.[4] This convergent strategy allows for the rapid assembly of the core bicyclic structure, enabling the generation of a diverse library of 2-substituted Thiazolo[5,4-c]pyridines. The choice of thioamide or thiourea directly installs the desired substituent at the 2-position, a key vector for modulating pharmacological activity.
Multi-Step Synthesis via Cross-Coupling Strategies
For more complex derivatives, multi-step sequences remain indispensable. A common and robust strategy employs a palladium-catalyzed Suzuki cross-coupling reaction to build the core structure.[5] This approach offers precise control over the substitution pattern and is highly tolerant of various functional groups.
Exemplary Protocol: Synthesis of a Substituted this compound Core
This protocol is a representative workflow adapted from methodologies used in the synthesis of c-KIT and PI3K inhibitors.[2][5]
-
Step 1: Aminothiazole Formation. Commercially available 3-amino-2-chloropyridine is reacted with potassium thiocyanate. The rationale here is to introduce the sulfur and nitrogen atoms required to form the thiazole ring. This reaction typically proceeds in high yield (e.g., 75%).[5]
-
Step 2: Boc Protection. The resulting amino group on the thiazole ring is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions of the nucleophilic amine in the subsequent cross-coupling step.
-
Step 3: Suzuki Cross-Coupling. The protected aminothiazole is coupled with a suitable boronic acid or ester (e.g., 2-methyl-5-nitrophenylboronic acid) using a palladium catalyst like Pd(dppf)Cl₂. The Suzuki reaction is chosen for its reliability and efficiency in creating a C-C bond between the pyridine and the desired aryl substituent.[5]
-
Step 4: Nitro Group Reduction. The nitro group on the coupled aryl ring is reduced to an amine. This reduction is commonly achieved using reagents like tin(II) chloride or catalytic hydrogenation and provides a key intermediate for further functionalization.[5][6]
-
Step 5: Final Functionalization. The newly formed amino group can be acylated or sulfonylated to install the final desired pharmacophore, yielding the target this compound derivative.
Caption: Inhibition of the PI3K pathway by this compound derivatives.
c-KIT Kinase: Mutations in the c-KIT receptor tyrosine kinase are drivers of gastrointestinal stromal tumors (GIST). While imatinib is a standard therapy, resistance often develops. Novel this compound derivatives have been synthesized to overcome this resistance. [5]
-
Overcoming Resistance: A derivative, 6r , was found to be potent against the imatinib-resistant c-KIT V560G/D816V double mutant. [5]It showed an 8-fold higher enzymatic inhibitory activity and a 23.6-fold higher anti-proliferative activity on cells harboring this mutation compared to imatinib. [5]This highlights the scaffold's potential for developing next-generation targeted therapies.
Other Kinase Targets: The versatility of the scaffold is further demonstrated by its application in targeting other kinases, including Cyclin-Dependent Kinases (CDK4/6) for breast cancer and the Met receptor. [6][7]
| Compound | Target Kinase | Activity | Significance | Reference |
|---|---|---|---|---|
| 19a | PI3Kα | IC₅₀ = 3.6 nM | Potent and selective PI3K inhibitor. | [2][8] |
| 6r | c-KIT (V560G/D816V) | GI₅₀ = 1.15 µM | Overcomes imatinib resistance in GIST models. | [5] |
| 4c | CDK4/6 | Potent Cytotoxicity | Lead candidate for breast cancer therapy. | [7]|
General Anticancer and Cytotoxic Activity
Beyond specific kinase inhibition, various this compound derivatives have demonstrated broad-spectrum anticancer activity. Molecular hybridization, which combines the core scaffold with other known pharmacophores, has been a successful strategy. [9][10]
-
Mechanisms of Action: The anticancer effects are not limited to kinase inhibition. Some derivatives have been shown to bind to DNA, likely through intercalation, leading to cell cycle arrest and apoptosis. [9][10]Others induce apoptosis through mitochondrial pathways and inhibit matrix metalloproteinase-9 (MMP-9), which is involved in cancer cell invasion. [11]* Cell Line Activity: These compounds have shown potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549). [9][11][12]For instance, certain pyridine-thiazole hybrids revealed promising activity against MCF-7 and HepG2 cell lines with IC₅₀ values in the low micromolar range (5.36–8.76 μM). [12]
Anti-inflammatory Properties
Inflammation is a key pathological process in many chronic diseases. Several studies have explored Thiazolo[5,4-c]pyridines as novel anti-inflammatory agents, often showing efficacy comparable or superior to existing nonsteroidal anti-inflammatory drugs (NSAIDs).
-
In Vivo Efficacy: In the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation, several thiazolo[4,5-b]pyridin-2-one derivatives demonstrated strong anti-inflammatory action. [13][14]Some compounds exhibited an inflammatory response inhibition of over 50%, exceeding the effect of the reference drug Ibuprofen (which showed ~40% inhibition in the same studies). [15]* Mechanism of Action: While the precise mechanism is still under investigation, it is hypothesized that these compounds may inhibit key inflammatory mediators, potentially including cyclooxygenase (COX) enzymes, similar to traditional NSAIDs. [16]
Caption: The logical progression from scaffold identification to a lead drug candidate.
Future Perspectives and Conclusion
The field of this compound research is dynamic and expanding. Recent advancements in synthetic chemistry have made this scaffold more accessible, paving the way for broader exploration of its chemical space. The demonstrated success in targeting kinases like PI3K and c-KIT, especially in the context of drug resistance, confirms its value in oncology. [5]Furthermore, the promising results in inflammation research suggest that the therapeutic applications of these compounds may extend well beyond cancer. [13][15] Future efforts will likely focus on:
-
Optimizing Pharmacokinetics: Improving the drug-like properties (ADME/T) of lead compounds to enhance their clinical translatability.
-
Exploring New Targets: Leveraging the scaffold's versatility to design inhibitors for other enzyme families or receptor targets.
-
Elucidating Mechanisms: Deeper investigation into the molecular mechanisms underlying the anti-inflammatory and broad-spectrum anticancer effects of these derivatives.
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Thiazolo[5,4-c]pyridine Derivatives: A Technical Guide to Their Potential as Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. In this landscape, the thiazolo[5,4-c]pyridine scaffold has emerged as a promising heterocyclic system. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of this compound derivatives as potential kinase inhibitors, offering field-proven insights to accelerate research and development in this area.
The this compound Scaffold: A Privileged Heterocycle in Kinase Inhibition
The this compound core is a fused heterocyclic system comprising a thiazole ring fused to a pyridine ring. Its structural rigidity, planarity, and the presence of multiple hydrogen bond donors and acceptors make it an attractive scaffold for targeting the ATP-binding site of various kinases. The nitrogen and sulfur atoms of the thiazole ring, along with the pyridine nitrogen, can engage in crucial hydrogen bonding interactions with the hinge region of the kinase, a key determinant of inhibitor binding. Furthermore, the scaffold offers multiple points for substitution, allowing for the fine-tuning of potency, selectivity, and physicochemical properties.
While its isomer, thiazolo[5,4-b]pyridine, has been more extensively studied, the this compound system presents a unique electronic and steric profile that can be exploited to achieve novel intellectual property and potentially improved pharmacological properties. The concept of bioisosteric replacement, where a functional group is replaced by another with similar physical and chemical properties, is a powerful strategy in drug design. The substitution of a thiazolo[5,4-b]pyridine core with a this compound can lead to significant changes in biological activity and selectivity[1].
Synthesis of the this compound Core
A robust and versatile synthetic strategy is paramount for exploring the chemical space around a novel scaffold. The synthesis of the 2-aminothis compound core has been reported, providing a key starting material for further derivatization[2]. A general synthetic approach is outlined below.
Diagram: General Synthetic Scheme for 2-Aminothis compound
Caption: A representative synthetic route to the 2-aminothis compound core.
Experimental Protocol: Synthesis of 2-Aminothis compound
This protocol is a generalized representation based on established synthetic methodologies for related heterocyclic systems.
-
Nitration of the Pyridine Ring: A substituted 4-chloropyridine is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position. The reaction temperature is typically maintained between 0 and 25 °C.
-
Reaction with Thiourea: The resulting 4-chloro-3-nitropyridine derivative is then reacted with thiourea in a suitable solvent such as ethanol or isopropanol. The reaction is typically heated to reflux.
-
Cyclization: The intermediate undergoes an intramolecular cyclization to form the this compound ring system.
-
Purification: The final product, a 2-aminothis compound derivative, is purified by recrystallization or column chromatography.
This synthetic route allows for the introduction of various substituents on the pyridine ring, which can be crucial for modulating kinase selectivity and pharmacokinetic properties.
This compound Derivatives as Kinase Inhibitors: Key Targets and SAR
While the exploration of this compound derivatives as kinase inhibitors is an emerging field, early research has identified promising activity against specific kinases.
MET Kinase Inhibition
The mesenchymal-epithelial transition factor (MET) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis. Dysregulation of MET signaling is implicated in various cancers, making it an attractive therapeutic target. A tetrahydroimidazo[2',1':2,3]this compound derivative has been synthesized and shown to possess MET inhibitory activity[3]. This finding provides strong evidence for the potential of the this compound scaffold in targeting this important oncogene.
Diagram: Hypothetical Binding Mode of a this compound Derivative in the MET Kinase Active Site
Caption: A conceptual diagram of a this compound inhibitor binding to the MET kinase active site.
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development[4]. While specific studies on this compound derivatives as Aurora kinase inhibitors are limited, the broader class of thiazole-containing compounds has shown significant promise in this area[5][6][7][8]. This suggests that the this compound scaffold is a viable starting point for the design of novel Aurora kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
Drawing parallels from the more extensively studied thiazolo[5,4-b]pyridine isomers, we can infer potential SAR trends for the this compound scaffold.
-
Substitution at the 2-position: The 2-amino group of the 2-aminothis compound core is a key handle for introducing diversity. Acylation or arylation of this group can lead to potent inhibitors by allowing for interactions with the solvent-exposed region of the kinase active site.
-
Substitution on the Pyridine Ring: Modifications to the pyridine ring can influence both potency and selectivity. The introduction of small alkyl or halogen groups can modulate the electronic properties of the scaffold and lead to improved interactions with the kinase.
-
Bioisosteric Modifications: The replacement of the pyridine nitrogen with a carbon (i.e., a thiazolo[5,4-c]benzene) or the introduction of additional nitrogen atoms (e.g., a thiazolo[5,4-c]pyrimidine) can be explored to fine-tune the physicochemical properties and biological activity of the compounds.
Biological Evaluation of this compound Derivatives
A systematic biological evaluation is crucial to characterize the activity of novel kinase inhibitors. A tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo studies, is recommended.
In Vitro Kinase Inhibition Assays
The primary assessment of a compound's activity is through in vitro kinase inhibition assays. These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.
-
Reagents: Recombinant human MET kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound.
-
Assay Buffer: A buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA.
-
Procedure: a. The test compound is serially diluted in DMSO and added to the wells of a 96-well plate. b. Recombinant MET kinase is added to each well and incubated with the compound for a pre-determined time (e.g., 15 minutes) at room temperature. c. The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate. d. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30 °C. e. The reaction is stopped by the addition of a stop solution (e.g., EDTA). f. The amount of phosphorylated substrate is quantified using a suitable detection method, such as a colorimetric or fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays are essential to determine the effect of the compounds on cellular processes and to assess their cell permeability and potential off-target effects.
-
Cell Proliferation Assays: These assays, such as the MTT or CellTiter-Glo® assay, measure the effect of the compounds on the proliferation of cancer cell lines that are dependent on the target kinase.
-
Target Engagement Assays: Techniques like Western blotting can be used to assess the phosphorylation status of the target kinase and its downstream signaling proteins in treated cells, confirming that the compound is hitting its intended target in a cellular context.
-
Cell Cycle Analysis: For compounds targeting cell cycle kinases like Aurora kinases, flow cytometry can be used to analyze the effect of the compounds on cell cycle progression.
In Vivo Efficacy Studies
Promising compounds identified from in vitro and cell-based assays should be evaluated in animal models of cancer to assess their in vivo efficacy and pharmacokinetic properties.
Data Presentation and Interpretation
Table 1: Representative Kinase Inhibition Data for Thiazolo[5,4-b]pyridine Derivatives (as a reference for potential this compound activity)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound A | c-KIT | 15 | [9] |
| Compound B | PI3Kα | 3.6 | [10] |
| Compound C | EGFR | 25 | [11] |
This table presents data for the isomeric thiazolo[5,4-b]pyridine scaffold to illustrate the potential potency that may be achievable with the this compound core.
Conclusion and Future Directions
The this compound scaffold represents a promising and relatively underexplored area in the field of kinase inhibitor research. Early studies have demonstrated its potential to yield potent inhibitors of clinically relevant kinases such as MET. By leveraging the extensive knowledge gained from the study of related heterocyclic systems and employing rational drug design principles, researchers can unlock the full potential of this versatile scaffold.
Future efforts should focus on:
-
Expansion of the chemical space: The synthesis and evaluation of a diverse library of this compound derivatives with various substitution patterns.
-
Broad kinase profiling: Screening of promising compounds against a large panel of kinases to assess their selectivity.
-
Structure-based drug design: Obtaining crystal structures of this compound derivatives in complex with their target kinases to guide the design of next-generation inhibitors with improved potency and selectivity.
This technical guide provides a solid foundation for researchers and drug development professionals to embark on the exciting journey of exploring this compound derivatives as a new class of potent and selective kinase inhibitors.
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A-Z of Thiazolo[5,4-c]pyridine: A Deep Dive into its Electronic Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic compound Thiazolo[5,4-c]pyridine is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties make it a versatile scaffold for designing novel therapeutic agents that target a wide range of diseases. This in-depth guide provides a comprehensive overview of the theoretical studies on the electronic properties of the this compound core and its derivatives, offering valuable insights for researchers and drug development professionals.
The this compound Scaffold: A Privileged Structure in Drug Discovery
The this compound core is a bicyclic system where a thiazole ring is fused to a pyridine ring. This arrangement of nitrogen and sulfur-containing heterocycles results in a unique electron distribution, making it a valuable pharmacophore in drug design.[1][2] Derivatives of this scaffold have shown a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4]
The versatility of the this compound ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and electronic properties to optimize drug-target interactions.[3][4]
Unveiling Electronic Properties through Computational Chemistry
Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic characteristics of this compound derivatives.[5] These computational methods provide deep insights into the molecule's reactivity, stability, and potential for intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[6] The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[7][8]
-
A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can easily undergo electronic transitions. This property is often desirable in drug candidates as it can facilitate interactions with biological targets.[9]
-
A larger HOMO-LUMO gap indicates higher stability and lower reactivity.[10]
Theoretical calculations allow for the visualization of HOMO and LUMO distributions across the molecule. In many this compound derivatives, the HOMO is often localized on the electron-rich thiazole ring, while the LUMO is distributed over the electron-deficient pyridine ring. This separation of frontier orbitals facilitates intramolecular charge transfer, a key factor in the biological activity of many compounds.[6][9]
Experimental Protocol: HOMO-LUMO Analysis using DFT
A typical computational workflow for analyzing the frontier molecular orbitals of a this compound derivative involves the following steps:
-
Geometry Optimization: The 3D structure of the molecule is optimized to its lowest energy conformation using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[6][11]
-
Frequency Calculation: A frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Single-Point Energy Calculation: A single-point energy calculation is then carried out using the optimized geometry to determine the energies of the molecular orbitals, including HOMO and LUMO.
-
Visualization: The HOMO and LUMO surfaces are visualized to understand their spatial distribution and identify potential sites for electrophilic and nucleophilic attack.
Caption: A streamlined workflow for Frontier Molecular Orbital (FMO) analysis.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[12][13] The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values:
-
Red: Regions of high negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of electrons on heteroatoms like nitrogen and oxygen.[14]
-
Blue: Regions of high positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.
-
Green: Regions of neutral or near-zero potential.
MEP analysis of this compound derivatives often reveals a negative potential around the nitrogen atoms of the pyridine and thiazole rings, highlighting their role as potential hydrogen bond acceptors in interactions with biological targets.[12] The distribution of positive and negative regions on the MEP surface provides valuable clues for understanding drug-receptor binding.
Caption: Interpreting MEP maps for reactivity prediction.
Applications in Drug Design and Development
The insights gained from theoretical studies of the electronic properties of this compound have significant implications for drug design and development.
Structure-Activity Relationship (SAR) Studies
Computational analyses, in conjunction with experimental data, are crucial for establishing Structure-Activity Relationships (SAR). By correlating the electronic properties of a series of this compound derivatives with their biological activities, researchers can identify the key structural features responsible for their therapeutic effects.[3][4] For instance, modifications that alter the HOMO-LUMO gap or the electrostatic potential at specific sites can lead to significant changes in a compound's potency and selectivity.[10]
Molecular Docking and Virtual Screening
Molecular docking simulations are widely used to predict the binding modes of small molecules within the active site of a biological target, such as an enzyme or a receptor.[1][4] The electronic properties of the ligand, including its charge distribution and ability to form hydrogen bonds, are critical for accurate docking predictions. Theoretical calculations provide the necessary parameters for these simulations, enabling the virtual screening of large compound libraries to identify promising drug candidates.
| Computational Parameter | Relevance in Drug Design | Key Insights |
| HOMO-LUMO Gap | Chemical Reactivity, Bioavailability | A smaller gap often correlates with higher reactivity and potential for biological activity.[7][8] |
| Molecular Electrostatic Potential | Drug-Receptor Interactions, Binding Affinity | Identifies sites for hydrogen bonding and electrostatic interactions with the target protein.[12][14] |
| Mulliken Atomic Charges | Charge Distribution, Reactivity | Reveals the partial charges on individual atoms, indicating their electrophilic or nucleophilic character.[6] |
| Dipole Moment | Polarity, Solubility | Influences the molecule's overall polarity, which affects its solubility and ability to cross biological membranes.[5] |
Future Directions and Conclusion
The theoretical study of the electronic properties of this compound continues to be a vibrant area of research. Future studies will likely focus on more advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, to provide an even more accurate description of the interactions between these compounds and their biological targets.
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Unlocking Novel Therapeutic Avenues: A Modern Strategy for Target Identification of Thiazolo[5,4-c]pyridine Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Thiazolo[5,4-c]pyridine scaffold represents a privileged heterocyclic structure in medicinal chemistry, with established potential in developing anticoagulants, antimicrobials, and kinase inhibitors.[1][2][3][4] Despite this promise, the full therapeutic landscape of this compound class remains largely unexplored. The critical bottleneck in unlocking its potential lies in the precise identification and validation of its molecular targets—the essential first step in modern drug discovery. Phenotypic screening, while powerful for identifying compounds with desired cellular effects, yields hits with unknown mechanisms of action. The subsequent process, known as target deconvolution or identification, is paramount for understanding efficacy, predicting side effects, and developing biomarkers.[5][6]
This technical guide presents a comprehensive, multi-pronged strategy for the systematic identification and validation of novel therapeutic targets for this compound compounds. Moving beyond a linear, step-by-step list, this document provides an integrated workflow that combines computational prediction with robust experimental methodologies. We will explore the causality behind experimental choices, detailing how to leverage chemical proteomics, functional genomics, and biophysical validation techniques to build an irrefutable case for a novel drug-target interaction. Each section provides not only the strategic rationale but also detailed, actionable protocols and data interpretation guidance, designed for immediate application in a research and development setting.
The Strategic Framework: An Integrated Approach to Target Discovery
The journey from a bioactive this compound compound to a validated therapeutic target requires a convergence of evidence from orthogonal methodologies. A single method is rarely sufficient; true confidence is achieved by integrating computational, biochemical, and cellular approaches. Our proposed framework is designed to be iterative, allowing findings from one stage to inform and refine the next.
The causality for this integrated approach is rooted in the need to mitigate the inherent weaknesses of each individual technique. Computational methods are predictive and prone to false positives but are invaluable for hypothesis generation at a large scale.[7] Chemical proteomics excels at identifying direct binding partners but can miss targets with weak affinity or be confounded by nonspecific interactions.[6][8] Functional genomics, such as CRISPR screening, identifies genes that are essential for a compound's activity but does not distinguish between a direct target and downstream pathway components.[9][10] Finally, biophysical assays provide definitive proof of direct engagement but require a specific protein hypothesis to test.[11][12] By weaving these methods together, we create a self-validating system where the outputs of each experiment serve as the inputs for the next, progressively building a robust and validated target dossier.
Figure 2: Workflow for affinity-based chemical proteomics. This diagram outlines the key steps from probe synthesis to data analysis for identifying direct protein binders.
-
Probe Synthesis: Synthesize a derivative of the lead this compound compound. A linker (e.g., polyethylene glycol) should be attached at a position determined by Structure-Activity Relationship (SAR) data to be non-essential for biological activity. Terminate the linker with a high-affinity tag, such as biotin.
-
Lysate Preparation: Grow and harvest cells relevant to the compound's phenotype (e.g., a cancer cell line sensitive to the compound). Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Affinity Pulldown:
-
Test Condition: Incubate the cell lysate with the biotinylated this compound probe.
-
Control Condition: Pre-incubate the lysate with a 100-fold excess of the original, non-biotinylated "free" compound before adding the probe. This will saturate the specific binding sites.
-
Add streptavidin-coated magnetic beads to both samples to capture the probe-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Sample Prep: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution mass spectrometry.
-
Data Analysis: Quantify the relative abundance of each identified protein between the test and control conditions. A true binding partner will be highly enriched in the test sample and significantly depleted in the competition control sample.
Functional Genomics: Identifying Essential Genes for Activity
Causality: This approach is based on the principle of genetic dependency. If a protein is the direct target of an inhibitory compound, then removing that protein from the cell via gene knockout should make the cell resistant to the compound. [10][13]A genome-wide CRISPR-Cas9 screen allows us to test this hypothesis for every gene in the genome simultaneously. [9][14]This answers the question: "Which gene is functionally required for my compound to work?"
-
Library Transduction: Transduce a population of Cas9-expressing cells with a pooled lentiviral library of single-guide RNAs (sgRNAs), with each sgRNA targeting a specific gene for knockout. Ensure low multiplicity of infection (MOI < 0.3) so that most cells receive only one sgRNA.
-
Initial Population (T0): Harvest a subset of the cells after transduction to serve as the baseline representation of the sgRNA library.
-
Drug Selection: Culture the remaining cells in the presence of the this compound compound at a concentration that is cytotoxic (e.g., IC80). Culture a parallel population with a vehicle control (e.g., DMSO).
-
Final Population Harvest: After a period of selection (e.g., 14-21 days), harvest the surviving cells from both the drug-treated and vehicle-treated populations.
-
Sequencing: Extract genomic DNA from the T0, vehicle-treated, and drug-treated populations. Amplify the sgRNA-encoding regions via PCR and analyze the sgRNA frequency in each population using next-generation sequencing.
-
Data Analysis: Use statistical packages (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the drug-treated population compared to the vehicle-treated and T0 populations. Genes targeted by these enriched sgRNAs are considered "resistance hits" and are strong candidates for being the drug's target or part of its essential pathway.
Phase 3 & 4: Hit Convergence and Rigorous Validation
Authoritative Grounding: The most compelling candidate targets are those that emerge from the convergence of the unbiased experimental approaches (Phase 2) and are supported by the computational predictions (Phase 1). A protein identified as a direct binder by chemical proteomics AND as a top resistance hit in a CRISPR screen is a high-confidence candidate that warrants rigorous validation.
Biophysical Validation of Direct Target Engagement
Validation requires orthogonal, quantitative assays to confirm the direct physical interaction between the this compound compound and the prioritized protein candidate.
Causality: CETSA operates on the principle of ligand-induced thermal stabilization. [12][15][16]The binding of a drug to its target protein generally increases the protein's conformational stability, making it more resistant to heat-induced denaturation. This allows for the confirmation of target engagement in a physiological context—inside intact cells. [17][18]
Figure 3: The CETSA experimental workflow. This method provides direct evidence of target engagement within a cellular environment by measuring changes in protein thermal stability.
Protocol:
-
Treatment: Treat intact cells with the this compound compound or vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes across a defined temperature gradient (e.g., 40°C to 64°C). [15]3. Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. [15]5. Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based method like Western blotting.
-
Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.
Causality: SPR is a label-free, real-time biophysical technique that measures the binding kinetics and affinity of a small molecule to a purified protein. [11][19][20]It provides quantitative data on the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D), offering definitive proof of a direct interaction. [21] Protocol:
-
Immobilization: Covalently immobilize the purified recombinant target protein onto an SPR sensor chip.
-
Binding Analysis: Flow a series of concentrations of the this compound compound over the chip surface.
-
Detection: The SPR instrument detects changes in the refractive index at the chip surface as the compound binds to the immobilized protein, generating a sensorgram in real-time.
-
Kinetic Fitting: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D. A low K_D value (e.g., in the nM to low µM range) indicates a high-affinity interaction.
Data Summary: The Validation Dossier
A convergence of data from these validation techniques provides a powerful, multi-faceted confirmation of the novel target.
| Validation Method | Metric | Result for Candidate Target | Interpretation |
| CETSA | Thermal Shift (ΔTm) | +4.2 °C | Compound binds and stabilizes the target protein in intact cells. |
| SPR | Dissociation Constant (KD) | 85 nM | High-affinity, direct physical interaction between compound and purified protein. |
| Genetic Validation (siRNA) | Phenotype Recapitulation | Knockdown of target gene confers >10-fold resistance to the compound. | The target protein is genetically required for the compound's cellular activity. |
Table 2: An example of a target validation dossier. This table summarizes the key quantitative results from orthogonal validation experiments, building a conclusive case for the drug-target interaction.
Conclusion
The identification of novel therapeutic targets for promising compound classes like Thiazolo[5,4-c]pyridines is a complex but achievable endeavor. The era of relying on a single line of evidence is over. The robust, integrated framework presented in this guide—blending in silico prediction with orthogonal, unbiased experimental screens (chemical proteomics and functional genomics) and culminating in rigorous biophysical and genetic validation—represents a modern, field-proven standard. By systematically building a dossier of converging evidence, researchers can move forward with confidence, transforming a bioactive small molecule into a well-understood therapeutic candidate with a clear mechanism of action, ready for the next stages of drug development.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Thiazolo[5,4-c]pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry, owing to its diverse pharmacological potential. The unambiguous structural confirmation of newly synthesized derivatives within this class is a prerequisite for any meaningful biological evaluation and advancement in drug discovery pipelines. This guide provides an in-depth, experience-driven approach to the comprehensive spectroscopic characterization of novel this compound derivatives. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, not merely as data acquisition steps, but as an integrated strategy for structural elucidation. The causality behind experimental choices, detailed protocols, and the synthesis of data from multiple techniques into a single, validated structural assignment will be the central focus.
The Foundational Role of Spectroscopic Analysis
The journey from a proposed chemical structure on paper to a confirmed molecular entity in a vial is paved with rigorous analytical validation. For novel heterocyclic compounds like Thiazolo[5,a-c]pyridines, spectroscopic characterization is not just a quality control checkpoint; it is the very process by which the molecule's identity is established. Each technique provides a unique piece of the structural puzzle, and only by assembling these pieces logically can we achieve unequivocal proof of structure. This guide is structured to mirror the logical workflow of a practicing medicinal or analytical chemist, starting with the most powerful tool for mapping the carbon-hydrogen framework (NMR) and complementing it with data on molecular weight (MS), functional groups (IR), and electronic properties (UV-Vis).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1] For the this compound core, ¹H and ¹³C NMR are indispensable.
Expertise & Causality: Why NMR is Paramount
The power of NMR lies in its ability to map the precise connectivity of atoms. For a this compound derivative, we are interested in confirming the fusion of the thiazole and pyridine rings and identifying the positions of any substituents.
-
¹H NMR: This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts (δ) of the aromatic protons on the pyridine and thiazole rings are particularly diagnostic. Protons on the pyridine ring typically resonate at lower field (higher ppm) compared to standard benzene due to the electron-withdrawing effect of the nitrogen atom.[2][3][4] For instance, in unsubstituted pyridine, the protons at positions 2 and 6 are the most deshielded.[5]
-
¹³C NMR: This provides a count of the unique carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic rings are sensitive to the electronic effects of the nitrogen and sulfur atoms, as well as any substituents.
-
2D NMR (COSY, HSQC, HMBC): For complex derivatives, 1D spectra can be ambiguous. 2D NMR techniques are crucial for definitively assigning the structure.[6][7][8]
-
COSY (Correlation Spectroscopy) reveals which protons are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over 2-3 bonds, which is invaluable for piecing together the molecular skeleton, especially for identifying quaternary carbons and linking substituent groups to the core.
-
Data Presentation: Expected NMR Data
For a hypothetical 2-substituted this compound, the following table summarizes expected chemical shift ranges. Actual values will vary based on the specific substituent and solvent.
| Atom | Technique | Expected Chemical Shift (δ, ppm) | Rationale |
| H-4 | ¹H NMR | 8.5 - 9.0 | Proton adjacent to pyridine nitrogen, highly deshielded.[2][3][4] |
| H-6 | ¹H NMR | 7.5 - 8.0 | Aromatic proton on the pyridine ring. |
| H-7 | ¹H NMR | 8.0 - 8.5 | Aromatic proton on the pyridine ring. |
| C-2 | ¹³C NMR | 160 - 170 | Carbon in the thiazole ring, adjacent to S and N. |
| C-4 | ¹³C NMR | 145 - 155 | Aromatic carbon adjacent to pyridine nitrogen. |
| C-5a | ¹³C NMR | 140 - 150 | Bridgehead carbon. |
| C-6 | ¹³C NMR | 120 - 130 | Aromatic carbon. |
| C-7 | ¹³C NMR | 130 - 140 | Aromatic carbon. |
| C-7a | ¹³C NMR | 150 - 160 | Bridgehead carbon. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition: Acquire a 1D proton spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a 1D carbon spectrum. As ¹³C has a low natural abundance, more scans are required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition (if needed): Run COSY, HSQC, and HMBC experiments to resolve any structural ambiguities.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Visualization: NMR Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It serves two primary purposes in the characterization of new this compound derivatives: confirming the molecular weight and, with high-resolution instruments, determining the elemental formula.
Expertise & Causality: The Role of High-Resolution MS
While low-resolution MS provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) is the gold standard for new chemical entities.[10][11]
-
Molecular Weight Confirmation: The most fundamental output of MS is the molecular ion peak (e.g., [M+H]⁺ in positive ion mode), which confirms that the synthesized compound has the expected molecular weight.
-
Elemental Formula Determination: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure m/z values to four or more decimal places.[12] This high accuracy allows for the calculation of a unique elemental formula.[13][14] For example, C₈H₁₀N₂ and C₉H₁₄ have the same nominal mass of 134, but their exact masses are 134.0844 and 134.1123, respectively—a difference easily resolved by HRMS. This capability provides a high degree of confidence in the compound's identity.[15]
-
Ionization Technique: The choice of ionization source is crucial. Electrospray Ionization (ESI) is the most common technique for this class of compounds as they are typically polar and can be readily analyzed from solution.[9][16] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar derivatives.
Data Presentation: HRMS Data Validation
For a hypothetical derivative C₁₅H₁₀N₄OS with an expected monoisotopic mass of 294.0626:
| Parameter | Value |
| Molecular Formula | C₁₅H₁₀N₄OS |
| Ion Type | [M+H]⁺ |
| Calculated m/z | 295.0704 |
| Observed m/z | 295.0701 |
| Mass Error | -1.0 ppm |
A mass error of < 5 ppm is considered excellent confirmation of the assigned molecular formula.
Experimental Protocol: LC-HRMS
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
LC Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system coupled to the mass spectrometer. This step ensures that the analyzed compound is pure.
-
Ionization: The eluent from the LC is directed into the ESI source where the molecules are ionized.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., TOF or Orbitrap), and their m/z ratios are measured with high accuracy.
-
Data Analysis: The resulting mass spectrum is analyzed to find the peak corresponding to the molecular ion. The observed exact mass is then compared to the theoretical mass calculated for the proposed formula.
Visualization: HRMS Workflow
Caption: Workflow for HRMS-based formula confirmation.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Functional Group and Electronic Characterization
While NMR and MS establish the core structure and formula, IR and UV-Vis spectroscopy provide complementary information about the functional groups present and the electronic nature of the molecule.
Expertise & Causality: The Value of IR and UV-Vis
-
FT-IR Spectroscopy: This technique is used to identify specific functional groups within the molecule.[17] The this compound core itself has characteristic absorptions. Aromatic C-H stretches typically appear above 3000 cm⁻¹, and aromatic ring vibrations (C=C and C=N stretching) are observed in the 1450-1600 cm⁻¹ region.[18][19][20] The real power of IR, however, is in confirming the presence of substituents. For example, a carbonyl (C=O) group from an amide or ester substituent will give a strong, sharp absorption in the 1650-1750 cm⁻¹ range.[18]
-
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the conjugated π-system of the molecule.[21] The fused aromatic system of this compound acts as a chromophore, absorbing UV light.[22] The wavelength of maximum absorbance (λmax) is characteristic of the core structure. The addition of substituents can shift this absorbance to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift), providing insight into the electronic effects of the substituent on the conjugated system.[23][24]
Data Presentation: Expected Spectroscopic Data
| Technique | Vibration/Transition | Expected Wavenumber/Wavelength |
| FT-IR | Aromatic C-H stretch | ~3030 - 3100 cm⁻¹ |
| FT-IR | Aromatic C=C/C=N stretch | ~1450 - 1600 cm⁻¹ |
| FT-IR | C-S stretch | ~600 - 800 cm⁻¹ |
| UV-Vis | π → π* transition | ~250 - 350 nm |
Experimental Protocols
-
FT-IR (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the crystal.
-
Acquire the sample spectrum.
-
-
UV-Vis:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Rinse and fill the cuvette with the sample solution.
-
Record the absorbance spectrum over the desired wavelength range (e.g., 200-600 nm).
-
Visualization: Integrated Analysis Workflow
Caption: Convergence of spectroscopic data for final structure confirmation.
Conclusion: A Self-Validating System
The spectroscopic characterization of a novel this compound derivative is a holistic process. Each technique provides a layer of evidence that, when combined, creates a self-validating system. The molecular formula from HRMS must be consistent with the number of carbons and protons seen in the NMR. The functional groups identified by IR must be accounted for in the NMR and MS data. The electronic system suggested by the UV-Vis spectrum must align with the conjugated core established by NMR. By approaching characterization with this integrated and logical mindset, researchers can ensure the scientific integrity of their work and build a solid foundation for the subsequent biological evaluation of these promising therapeutic agents.
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The Architecture of Bioactivity: A Technical Guide to the Synthesis of Fused Thiazole Heterocycles
Introduction: The Privileged Scaffold in Medicinal Chemistry
Fused thiazole heterocycles represent a cornerstone in the edifice of modern medicinal chemistry.[1][2] This structural motif, characterized by a thiazole ring fused to another heterocyclic or carbocyclic system, is a recurring feature in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[3][4] Their prevalence in pharmaceuticals, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents, underscores their significance as "privileged scaffolds" in drug discovery.[5][6][7] The inherent aromaticity and the presence of sulfur and nitrogen heteroatoms in the thiazole ring provide unique electronic properties and opportunities for diverse molecular interactions, making them attractive targets for synthetic chemists.[8]
This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing various fused thiazole systems. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights into experimental choices and offering detailed protocols for the synthesis of key fused thiazole scaffolds, including thiazolo[3,2-a]benzimidazoles, thiazolo[2,3-b]quinazolines, and imidazo[2,1-b]thiazoles.
I. The Synthesis of Thiazolo[3,2-a]benzimidazoles: A Versatile Antifungal and Anticancer Core
The thiazolo[3,2-a]benzimidazole framework is a prominent scaffold in medicinal chemistry, with derivatives exhibiting potent antifungal, anticancer, and neuroprotective activities.[9][10][11] The most common and reliable synthetic entry to this system involves the reaction of 2-mercaptobenzimidazoles with α-halocarbonyl compounds, a variation of the classical Hantzsch thiazole synthesis.[12][13]
Mechanistic Rationale: A Stepwise Annulation
The synthesis of thiazolo[3,2-a]benzimidazoles from 2-mercaptobenzimidazoles and α-haloketones proceeds through a two-step sequence: S-alkylation followed by intramolecular cyclization. The initial step is a nucleophilic substitution where the sulfur atom of the 2-mercaptobenzimidazole attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming an S-alkylated intermediate. This is followed by an acid-catalyzed intramolecular cyclization, where the nitrogen of the benzimidazole ring attacks the carbonyl carbon, leading to a dehydrative ring closure to furnish the final fused thiazole system.[12]
Caption: Mechanistic workflow for the synthesis of thiazolo[3,2-a]benzimidazoles.
Experimental Protocol: Synthesis of 2-Phenylthiazolo[3,2-a]benzimidazole
This protocol is adapted from the general procedures described for the synthesis of thiazolo[3,2-a]benzimidazole derivatives.[12]
Materials:
-
2-Mercaptobenzimidazole
-
2-Bromoacetophenone (α-bromoacetophenone)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate solution (5% w/v)
-
Ice
Procedure:
-
S-Alkylation: In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1.50 g, 10 mmol) in 30 mL of ethanol. To this solution, add 2-bromoacetophenone (1.99 g, 10 mmol).
-
Reflux the reaction mixture for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The S-alkylated intermediate may precipitate out. Filter the solid, wash with cold ethanol, and dry.
-
Cyclization: To the crude S-alkylated intermediate, add polyphosphoric acid (15 g).
-
Heat the mixture at 120-130 °C for 2 hours with occasional stirring.
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases.
-
The precipitated solid is the desired product. Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylthiazolo[3,2-a]benzimidazole.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Mercaptobenzimidazole | 150.20 | 10 | 1.0 |
| 2-Bromoacetophenone | 199.05 | 10 | 1.0 |
| Polyphosphoric acid | - | - | Catalyst/Solvent |
II. Constructing the Thiazolo[2,3-b]quinazoline Core: A Scaffold for Antitumor Agents
The thiazolo[2,3-b]quinazoline scaffold is a key structural motif in a number of compounds with significant biological activities, including antitumor, analgesic, and antimicrobial properties.[14][15] A versatile and efficient route to this fused system involves the intramolecular electrophilic heterocyclization of 3-alkenyl-2-thioxoquinazolin-4-ones.[14]
Mechanistic Insights: Electrophile-Induced Ring Closure
The synthesis of dihydrothiazolo[2,3-b]quinazolines via this method is initiated by the attack of an electrophile (e.g., a halogen or a proton) on the double bond of the alkenyl substituent at the 3-position of the 2-thioxoquinazolin-4-one. This generates a cyclic intermediate, which then undergoes nucleophilic attack by the sulfur atom of the thione group to form the fused thiazoline ring. The regioselectivity of the cyclization is influenced by the nature of the electrophile and the substitution pattern of the alkenyl chain.[14]
Caption: Electrophilic heterocyclization for dihydrothiazolo[2,3-b]quinazoline synthesis.
Experimental Protocol: Proton-Induced Cyclization to 2,2-Dimethyl-2,3-dihydro-5H-thiazolo[2,3-b]quinazolin-5-one
This protocol is based on the procedure reported for the proton-induced cyclization of 3-alkenyl-2-thioxoquinazolin-4-ones.[14]
Materials:
-
3-(2-Methylallyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
-
Polyphosphoric acid (PPA)
-
Potassium carbonate
-
Ice
Procedure:
-
In a reaction vessel, dissolve 3-(2-methylallyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (5 mmol) in polyphosphoric acid (20 g).
-
Heat the reaction mixture to 120 °C and maintain this temperature for 1 hour with stirring.
-
After the reaction is complete, allow the mixture to cool down slowly to room temperature.
-
Carefully pour the cooled mixture into a beaker containing crushed ice.
-
Neutralize the resulting solution by the portion-wise addition of solid potassium carbonate until the pH is neutral.
-
The product will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the solid product thoroughly with water to remove any inorganic impurities.
-
Dry the product to obtain 2,2-dimethyl-2,3-dihydro-5H-thiazolo[2,3-b]quinazolin-5-one. Further purification can be achieved by recrystallization if necessary.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) |
| 3-(2-Methylallyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 232.30 | 5 |
| Polyphosphoric acid | - | Catalyst/Solvent |
III. The Assembly of Imidazo[2,1-b]thiazoles: A Gateway to Diverse Bioactivities
The imidazo[2,1-b]thiazole scaffold is present in a variety of compounds with a wide range of biological activities, including anthelmintic, anti-inflammatory, and antibacterial properties.[16] One of the most direct and efficient methods for the synthesis of this fused system is the reaction of 2-amino-thiazoles with α-haloketones.[17]
Mechanistic Pathway: A Cascade of Nucleophilic Reactions
The formation of the imidazo[2,1-b]thiazole ring from a 2-aminothiazole and an α-haloketone is a classic example of a condensation reaction. The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 2-aminothiazole on the carbonyl carbon of the α-haloketone. This is followed by an intramolecular nucleophilic substitution where the nitrogen of the thiazole ring attacks the carbon bearing the halogen, leading to the formation of the fused imidazole ring and elimination of water and a hydrogen halide.[17]
Caption: Reaction pathway for the synthesis of imidazo[2,1-b]thiazoles.
Experimental Protocol: Synthesis of 6-Phenylimidazo[2,1-b]thiazole
This protocol is a representative example of the synthesis of imidazo[2,1-b]thiazoles.[18]
Materials:
-
2-Aminothiazole
-
2-Bromo-1-phenylethanone (α-bromoacetophenone)
-
Acetone
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiazole (1.0 g, 10 mmol) in 25 mL of acetone.
-
To this solution, add 2-bromo-1-phenylethanone (1.99 g, 10 mmol).
-
Reflux the reaction mixture for 6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
The product will precipitate out. Collect the solid by filtration.
-
Wash the solid with water and then with a small amount of cold acetone.
-
Dry the product to obtain 6-phenylimidazo[2,1-b]thiazole. Recrystallization from ethanol can be performed for further purification.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Aminothiazole | 100.14 | 10 | 1.0 |
| 2-Bromo-1-phenylethanone | 199.05 | 10 | 1.0 |
IV. Modern Synthetic Approaches: Expanding the Toolkit
While the classical methods described above remain robust and widely used, modern organic synthesis has introduced a variety of innovative techniques to improve the efficiency, sustainability, and scope of fused thiazole synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[18] The Hantzsch synthesis of fused thiazoles, for instance, can be significantly expedited under microwave conditions, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.[18][19]
Multi-Component Reactions (MCRs)
Multi-component reactions, where three or more reactants combine in a single pot to form a complex product, offer a highly efficient and atom-economical approach to fused thiazole synthesis.[16][20] For example, the Groebke–Blackburn–Bienaymé reaction can be employed for the one-pot synthesis of imidazo[2,1-b]thiazoles.[16]
Use of Green Catalysts and Solvents
The development of environmentally benign synthetic methods is a major focus of contemporary research. The use of reusable catalysts, such as silica-supported tungstosilisic acid, and green solvents, like deep eutectic solvents, is being explored to make the synthesis of fused thiazoles more sustainable.[19][20]
Conclusion and Future Perspectives
The synthesis of fused thiazole heterocycles is a dynamic and evolving field, driven by the continued demand for novel therapeutic agents. The classical synthetic routes, particularly variations of the Hantzsch synthesis, remain the workhorses for accessing these important scaffolds. However, the integration of modern synthetic technologies, such as microwave-assisted synthesis and multi-component reactions, is paving the way for more efficient, diverse, and environmentally friendly approaches. As our understanding of the biological roles of fused thiazoles deepens, the development of innovative and robust synthetic methodologies will be paramount in unlocking the full therapeutic potential of this remarkable class of heterocyclic compounds.
References
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- Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 702-730. [Link]
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- Sharma, S., et al. (2017). Recyclable task-specific acidic ionic liquid [NMP]H2PO4: Microwave-assisted, efficient one-pot, two-step tandem synthesis of fused thiazolo[2,3-b]quinazolinone and thiazolo[2,3-b]quinazoline derivatives. Tetrahedron Letters, 58(15), 1461-1466. [Link]
- Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
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- Benzenine, D., et al. (2018). Synthesis of imidazo[2,1-b]thiazoles. Journal of Chemical and Pharmaceutical Research, 10(1), 1-5. [Link]
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- El-Sayed, M. A. A., et al. (2021). Development of isatin-thiazolo[3,2-a]benzimidazole hybrids as novel CDK2 inhibitors with potent in vitro apoptotic anti-proliferative activity: Synthesis, biological and molecular dynamics investigations. Bioorganic Chemistry, 110, 104748. [Link]
- Rida, S. M., et al. (1995). Synthesis and Biological Investigations of Some New Thiazolylbenzimidazoles and benzimidazolylthiazolo[3,2-a]pyridines. Archiv der Pharmazie, 328(4), 325-328. [Link]
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- Jain, N., & Singh, B. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review, 3(5), 1-8. [Link]
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- Kumar, R., et al. (2020). Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1650-1669. [Link]
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- Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4987. [Link]
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Methodological & Application
Synthesis of Thiazolo[5,4-c]pyridine: A Detailed Protocol for Researchers
Introduction: The Significance of the Thiazolo[5,4-c]pyridine Scaffold
The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and drug development. This fused bicyclic system, incorporating both a thiazole and a pyridine ring, serves as a versatile framework for the design of novel therapeutic agents targeting a wide range of biological targets. Its structural rigidity, coupled with the diverse opportunities for functionalization, makes it an attractive moiety for modulating protein-ligand interactions. Notably, derivatives of this scaffold have shown promise as potent inhibitors of various kinases, making them valuable candidates for the development of targeted cancer therapies. Furthermore, the this compound nucleus has been explored for its potential in developing antimicrobial and other therapeutic agents.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of a key intermediate, 2-aminothis compound, a foundational building block for the elaboration of more complex and biologically active molecules.
Synthetic Strategy: A Modern Approach to a Privileged Scaffold
The construction of the this compound ring system can be achieved through several synthetic routes. A common and effective strategy, detailed in this protocol, involves a two-step sequence starting from a readily available substituted pyridine. This approach leverages a classical reaction in heterocyclic chemistry, the Hantzsch thiazole synthesis, adapted for the construction of the fused ring system. The key steps involve the introduction of a thiocyanate group onto the pyridine ring, followed by an intramolecular cyclization to form the thiazole ring. This method offers a reliable and scalable route to the desired heterocyclic core.
Visualizing the Synthesis Workflow
Caption: Overall workflow for the synthesis of 2-aminothis compound.
Detailed Step-by-Step Synthesis Protocol
This protocol details the synthesis of 2-aminothis compound, a key intermediate for further derivatization.
Part 1: Synthesis of 4-Amino-3-thiocyanatopyridine (Intermediate)
Rationale: This initial step introduces the sulfur and nitrogen atoms required for the subsequent thiazole ring formation. The reaction proceeds via a nucleophilic aromatic substitution, where the thiocyanate ion displaces the bromide on the pyridine ring. The amino group at the 4-position activates the ring towards this substitution.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Amino-3-bromopyridine | ≥97% | Commercially Available |
| Potassium thiocyanate (KSCN) | ACS reagent, ≥99% | Commercially Available |
| Dimethylformamide (DMF) | Anhydrous, 99.8% | Commercially Available |
| Round-bottom flask | - | Standard laboratory equipment |
| Magnetic stirrer and stir bar | - | Standard laboratory equipment |
| Heating mantle | - | Standard laboratory equipment |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 | Commercially Available |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-bromopyridine (1.73 g, 10 mmol) in anhydrous dimethylformamide (DMF) (20 mL).
-
Addition of Reagent: To the stirred solution, add potassium thiocyanate (1.46 g, 15 mmol).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the product.
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Isolation of Intermediate: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum to afford 4-amino-3-thiocyanatopyridine as a solid.
Part 2: Intramolecular Cyclization to 2-Aminothis compound
Rationale: This step involves the intramolecular cyclization of the 4-amino-3-thiocyanatopyridine intermediate to form the final this compound ring system. The reaction is typically promoted by acid, which protonates the nitrile nitrogen, facilitating the nucleophilic attack by the adjacent amino group.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Amino-3-thiocyanatopyridine | - | Synthesized in Part 1 |
| Concentrated Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Ethanol | 95% | Commercially Available |
| Round-bottom flask | - | Standard laboratory equipment |
| Reflux condenser | - | Standard laboratory equipment |
| pH paper or pH meter | - | Standard laboratory equipment |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Commercially Available |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend the 4-amino-3-thiocyanatopyridine (1.50 g, 10 mmol) from Part 1 in ethanol (20 mL).
-
Acidification: To the suspension, carefully add concentrated hydrochloric acid (5 mL) dropwise with stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitoring the Reaction: The progress of the cyclization can be monitored by TLC. The product, 2-aminothis compound, will be a new, distinct spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation and Purification: The product will precipitate upon neutralization. Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel. The final product, 2-aminothis compound, is an original compact condensed heterocyclic system with a thiazolic ring.[1] High-performance liquid chromatography (HPLC) can be employed for the separation and purification of this heterocyclic system.[1]
Quantitative Data Summary
| Step | Reactants | Key Parameters | Expected Yield |
| Part 1 | 4-Amino-3-bromopyridine, KSCN | 80-90 °C, 4-6 h in DMF | 70-80% |
| Part 2 | 4-Amino-3-thiocyanatopyridine | Reflux in EtOH/HCl, 2-3 h | 60-70% |
Characterization Data
The synthesized 2-aminothis compound should be characterized by standard spectroscopic methods to confirm its identity and purity.[1]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine and thiazole rings, as well as a signal for the amino group protons.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the carbon atoms in the fused heterocyclic system.
-
IR Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the amino group and the aromatic C-H and C=N stretching vibrations.
-
Mass Spectrometry: The mass spectrum will provide the molecular weight of the compound, confirming the successful synthesis.
-
UV-VIS Spectroscopy: The electronic absorption spectrum can provide information about the chromophoric system of the molecule.[1]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-aminothis compound, a valuable building block in medicinal chemistry. By following this step-by-step guide, researchers can efficiently prepare this key intermediate for the development of novel and potentially therapeutic compounds. The provided rationale for each step, along with the characterization guidelines, ensures a thorough understanding and successful execution of the synthesis.
References
- Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity.MDPI.[Link]
- Synthesis and characteristics of compact condensed system 2-aminothis compound.
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Application Notes & Protocols: A Guide to the One-Pot Synthesis of Substituted Thiazolo[5,4-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic system due to its significant presence in compounds with diverse biological activities, making it a focal point in medicinal chemistry and drug discovery.[1][2][3] This document provides a comprehensive guide to the one-pot synthesis of substituted this compound derivatives. We will delve into the strategic advantages of one-pot multicomponent reactions, explore the underlying reaction mechanisms, and provide a detailed, field-tested protocol. This guide is designed to equip researchers with the necessary knowledge to efficiently synthesize these valuable compounds, troubleshoot common issues, and understand the rationale behind the experimental design.
Introduction: The Significance of Thiazolo[5,4-c]pyridines
The fusion of a thiazole and a pyridine ring creates the this compound core, a heterocyclic structure that has garnered considerable attention in the field of medicinal chemistry. Pyridine and its derivatives are integral components of numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding and enhance pharmacokinetic properties.[4] this compound derivatives have demonstrated a wide spectrum of biological activities, including their potential as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[5][6][7] Their structural resemblance to purine isosteres allows them to interact with a variety of biological targets.[1] The development of efficient synthetic routes to access diverse libraries of these compounds is therefore a critical endeavor in the pursuit of novel therapeutics.
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering significant advantages over traditional multi-step approaches. These reactions, in which multiple starting materials react in a single reaction vessel to form a complex product, are characterized by:
-
High Atom Economy: Most of the atoms of the reactants are incorporated into the final product, minimizing waste.
-
Operational Simplicity: Reduced number of purification steps, saving time, solvents, and resources.
-
Increased Efficiency: Rapid generation of molecular complexity from simple starting materials.
-
Access to Diverse Scaffolds: Facilitates the creation of large and diverse compound libraries for high-throughput screening.[8][9]
This guide will focus on a reliable one-pot methodology for the synthesis of substituted this compound derivatives, providing both the "how" and the "why" to ensure successful implementation in your laboratory.
Mechanistic Insights: The Chemistry Behind the Synthesis
A common and effective one-pot strategy for the synthesis of Thiazolo[5,4-c]pyridines involves the reaction of a substituted 4-chloropyridine derivative, a thioamide or thiourea, and a suitable coupling partner. The general mechanism can be conceptualized as a sequence of nucleophilic substitution and intramolecular cyclization reactions.
A plausible reaction pathway for a one-pot synthesis is depicted below. The process is initiated by the nucleophilic attack of the sulfur atom of the thioamide/thiourea on the electron-deficient carbon of the chloropyridine. This is followed by an intramolecular cyclization and subsequent aromatization to yield the final this compound product. The specific conditions and catalysts can be varied to optimize the reaction for different substrates.
Caption: Generalized reaction mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for a representative one-pot synthesis of a substituted this compound derivative.
3.1. Materials and Reagents
-
Starting Materials:
-
Substituted 4-chloro-3-nitropyridine (1.0 equiv)
-
Substituted thioamide or thiourea (1.1 equiv)
-
-
Solvent:
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Base:
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
-
Reaction Vessel:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
-
Purification:
-
Silica gel for column chromatography
-
Appropriate eluents (e.g., ethyl acetate/hexane mixture)
-
3.2. Equipment Setup
-
Heating mantle or oil bath with a temperature controller
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware (graduated cylinders, beakers, funnels)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Caption: Step-by-step experimental workflow diagram.
3.3. Reaction Procedure
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the substituted 4-chloro-3-nitropyridine (1.0 equiv), the corresponding thioamide or thiourea (1.1 equiv), and anhydrous potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction: Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity. Then, heat the reaction to 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, more polar spot will indicate product formation.
-
Work-up: Once the reaction is complete (typically within 2-6 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water, which should precipitate the crude product.
-
Extraction: If the product is not a solid, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure substituted this compound derivative.
Data and Expected Outcomes
The success of the one-pot synthesis can be evaluated by the yield and purity of the final product. The following table provides representative data for the synthesis of various substituted this compound derivatives using a similar one-pot methodology.
| Entry | R¹ Substituent (on Thioamide) | R² Substituent (on Pyridine) | Yield (%) |
| 1 | Phenyl | H | 85 |
| 2 | 4-Chlorophenyl | H | 82 |
| 3 | 4-Methoxyphenyl | H | 88 |
| 4 | Methyl | H | 75 |
| 5 | Amino (from Thiourea) | H | 90 |
| 6 | Phenyl | 6-Methyl | 80 |
Note: Yields are indicative and may vary depending on the specific substrates and reaction conditions.
Troubleshooting and Expert Recommendations
| Problem | Possible Cause | Solution |
| Low or No Product Formation | - Inactive catalyst- Low reaction temperature- Impure starting materials or solvent | - Use fresh, high-purity reagents and anhydrous solvent.- Ensure the reaction temperature is maintained at the optimal level.- Consider a different base or solvent system. |
| Formation of Multiple Byproducts | - Side reactions due to high temperature- Incorrect stoichiometry | - Lower the reaction temperature and extend the reaction time.- Carefully control the stoichiometry of the reactants. |
| Difficulty in Purification | - Product and impurities have similar polarities | - Experiment with different eluent systems for column chromatography.- Consider recrystallization as an alternative or additional purification step. |
Expert Tip: The choice of base is crucial. While potassium carbonate is a good starting point, other bases such as cesium carbonate or organic bases like triethylamine may be more effective for specific substrates. The reaction is also sensitive to moisture, so ensuring anhydrous conditions is paramount for achieving high yields.
Conclusion
The one-pot synthesis of substituted this compound derivatives is a highly efficient and versatile method for accessing a wide range of these medicinally important compounds. By understanding the underlying reaction mechanism and following a well-defined protocol, researchers can reliably synthesize these scaffolds for further investigation in drug discovery and development programs. The operational simplicity and high efficiency of this approach make it an invaluable tool for the modern medicinal chemist.
References
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI
- A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and this compound Derivatives from Chloronitropyridines and Thioamides, or Thioureas.
- Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. PubMed
- Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiprolifer
- Synthesis of a tetrahydroimidazo[2',1':2,3]this compound derivative with Met inhibitory activity.
- Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiprolifer
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central
- Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chem. Heterocycl. Compd.
- Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery.
- Synthesis of thiazolo pyridine.
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central
- Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI
- Synthesis and characteristics of compact condensed system 2-aminothis compound.
- synthesis of thiazoles. YouTube
- Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Prolifer
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Application of Suzuki Coupling in the Synthesis of Thiazolo[5,4-c]pyridines: A Guide for Drug Discovery Professionals
Introduction: The Significance of the Thiazolo[5,4-c]pyridine Scaffold
The this compound core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a versatile building block for the development of novel therapeutic agents targeting a wide range of biological targets, including kinases and other enzymes involved in antiviral, antibacterial, and anticancer pathways[1]. The fusion of the electron-rich thiazole ring with the electron-deficient pyridine ring creates a unique chemical space for molecular design, enabling fine-tuning of physicochemical properties such as solubility, metabolic stability, and target binding affinity. The strategic functionalization of this core structure is paramount for exploring structure-activity relationships (SAR) and optimizing lead compounds.
Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and indispensable tool for the C-C bond formation on the this compound nucleus. This palladium-catalyzed reaction offers a robust and highly versatile approach to introduce a diverse array of aryl and heteroaryl substituents with exceptional functional group tolerance and generally high yields. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Suzuki coupling for the synthesis of functionalized thiazolo[5,4-c]pyridines.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (or triflate) and an organoboron compound, such as a boronic acid or a boronic ester. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organic halide (e.g., a halo-thiazolo[5,4-c]pyridine) to a palladium(0) complex, forming a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent is activated, facilitating the transfer of its organic group to the palladium(II) complex, a process known as transmetalation. This step results in a new palladium(II) species bearing both organic fragments.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond in the product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.
Key Experimental Parameters and Optimization Strategies
The success of a Suzuki coupling reaction on a heteroaromatic substrate like this compound hinges on the careful selection and optimization of several key parameters.
| Parameter | Key Considerations & Rationale | Typical Starting Conditions |
| Palladium Catalyst | The choice of palladium source and ligand is critical. For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often preferred as they promote oxidative addition and reductive elimination while preventing catalyst deactivation. Pre-catalysts can offer better reproducibility. | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ with ligands like XPhos, SPhos |
| Base | The base plays a crucial role in the transmetalation step by activating the boronic acid or ester. The strength and solubility of the base can significantly impact the reaction rate and yield. Inorganic bases are commonly used. | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | The solvent system must solubilize the reactants, catalyst, and base. A mixture of an organic solvent and water is often employed to facilitate the dissolution of the inorganic base. Degassing the solvent is crucial to prevent oxidation of the catalyst. | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O |
| Boron Reagent | Boronic acids are widely available, but can be prone to protodeboronation (cleavage of the C-B bond). Boronate esters, such as pinacol esters, are often more stable alternatives. | Arylboronic acids or Arylboronic acid pinacol esters |
| Temperature | Most Suzuki couplings require elevated temperatures (80-110 °C) to proceed at a reasonable rate. Microwave irradiation can often accelerate the reaction and improve yields. | 80-110 °C |
| Inert Atmosphere | Palladium catalysts are sensitive to oxygen, which can lead to their decomposition into inactive palladium black. Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Nitrogen or Argon |
Experimental Protocol: Synthesis of 2-Aryl-Thiazolo[5,4-c]pyridines
This protocol is adapted from established procedures for the Suzuki coupling on related thiazolo[5,4-b]pyridine scaffolds and serves as a robust starting point for the synthesis of 2-aryl-thiazolo[5,4-c]pyridines.[2]
General Reaction Scheme:
Materials:
-
2-Halo-thiazolo[5,4-c]pyridine (e.g., 2-bromo- or 2-chloro-thiazolo[5,4-c]pyridine) (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (3-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (or microwave reactor)
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or glovebox (recommended)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash column chromatography setup
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 2-halo-thiazolo[5,4-c]pyridine (1.0 equiv), the arylboronic acid or its pinacol ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe. The total reaction volume should be sufficient to ensure proper stirring.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. If using a microwave reactor, set the appropriate temperature and time parameters.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-thiazolo[5,4-c]pyridine.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Inefficient base- Low reaction temperature- Poor quality boronic acid | - Screen different palladium catalysts and ligands (e.g., use a more electron-rich, bulky ligand).- Try a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature in increments.- Use a fresh batch of boronic acid or switch to a more stable pinacol ester. |
| Protodeboronation | - Excess base or water- High reaction temperature | - Reduce the equivalents of base.- Use anhydrous solvents if possible.- Lower the reaction temperature. |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure a thoroughly inert atmosphere by proper degassing of solvents and flushing the reaction vessel. |
| Catalyst Decomposition (black precipitate) | - Reaction temperature too high- Presence of oxygen | - Lower the reaction temperature.- Improve inert atmosphere techniques. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of functionalized thiazolo[5,4-c]pyridines. By carefully selecting the catalyst, base, solvent, and reaction conditions, researchers can efficiently generate diverse libraries of these important heterocyclic compounds for drug discovery programs. The protocol and troubleshooting guide provided herein offer a solid foundation for the successful implementation of this powerful synthetic transformation.
References
- Nam, S.; et al. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Pharmaceuticals2021, 14, 123. [Link]
- Ghoneim, A.; et al. Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel this compound Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside.
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- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Methodologies for the Characterization of Thiazolo[5,4-c]pyridine Compounds
An Application Guide for Researchers
Abstract
The Thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic structure, forming the core of numerous compounds with significant therapeutic potential in areas such as oncology and infectious diseases. The robust and unambiguous characterization of these molecules is a cornerstone of successful drug discovery and development, ensuring structural integrity, purity, and a clear understanding of functional properties. This guide provides a comprehensive suite of detailed protocols and application notes for the systematic characterization of novel this compound derivatives. We will delve into orthogonal analytical techniques for structural elucidation, purity assessment, physicochemical profiling, and preliminary biological evaluation. The methodologies are presented with an emphasis on the underlying principles and the causality behind experimental choices, empowering researchers to generate reliable and reproducible data.
Introduction: The Significance of the this compound Core
Heterocyclic compounds are fundamental to medicinal chemistry, with fused-ring systems often conferring unique pharmacological properties. The this compound framework, which integrates a thiazole and a pyridine ring, has garnered substantial interest due to its prevalence in a wide array of biologically active agents.[1][2] Derivatives have been investigated for their potent antimicrobial and anticancer activities, making this scaffold a fertile ground for the development of novel therapeutics.[3][4]
The journey from a synthesized compound to a viable drug candidate is underpinned by rigorous analytical characterization. This process is not merely a quality control checkpoint but a critical phase of discovery that validates the synthetic route, confirms the molecular structure, and provides the foundational data for structure-activity relationship (SAR) studies.[5] This document serves as a practical guide for researchers, offering detailed workflows and protocols essential for this characterization pipeline.
The Characterization Workflow: A Multi-Technique Approach
A robust characterization strategy relies on the integration of multiple, complementary analytical techniques. No single method can provide a complete picture of a compound's identity, purity, and properties. The workflow presented here follows a logical progression from initial structural confirmation to functional assessment.
Caption: Overall workflow for characterizing this compound compounds.
Part 1: Structural Elucidation and Purity Assessment
This section focuses on unequivocally confirming the chemical identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. For the this compound scaffold, these spectra provide a unique fingerprint.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for observing exchangeable protons (e.g., NH).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 300 MHz; higher fields (400-600 MHz) will provide better signal dispersion and resolution.[5]
-
Acquire a ¹H spectrum first. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Subsequently, acquire a broadband proton-decoupled ¹³C spectrum. This experiment requires a larger number of scans due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm). Calibrate the ¹³C spectrum accordingly (e.g., DMSO at δ 39.52 ppm).
-
Integrate the ¹H signals to determine the relative number of protons.
-
Analyze chemical shifts (δ), coupling constants (J), and multiplicities to assign signals to specific protons and carbons in the molecule.
-
Trustworthiness: The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in the ¹³C spectrum should match the number of unique carbons in the proposed structure, and the integration and splitting patterns in the ¹H spectrum must be consistent with the arrangement of protons. For complex derivatives, 2D NMR experiments like COSY (proton-proton correlation) and HSQC/HMBC (carbon-proton correlation) are essential for unambiguous assignments.
| Typical NMR Data for this compound Derivatives (in DMSO-d₆) |
| Proton/Carbon |
| Typical Chemical Shift (δ, ppm) |
| Reference |
| Aromatic Protons (Pyridine/Thiazole Ring) |
| δ 7.0 - 9.0 |
| [1][6] |
| Aliphatic Protons (e.g., on a tetrahydro- derivative) |
| δ 2.5 - 4.5 |
| [1][7] |
| Aromatic/Heterocyclic Carbons |
| δ 110 - 170 |
| [6][8] |
| Aliphatic Carbons |
| δ 20 - 60 |
| [7] |
Mass Spectrometry (MS)
Expertise & Experience: MS is indispensable for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing an exact mass that can be used to determine the elemental formula with high confidence. This technique is crucial for confirming that the synthesized product has the correct atomic composition.[9][10]
Protocol: ESI-HRMS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
The solvent should be compatible with the mobile phase to ensure good ionization.
-
-
Instrument Setup:
-
Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Infuse the sample directly or via an LC system.
-
Acquire data in positive ion mode ([M+H]⁺) as the pyridine nitrogen is readily protonated. Negative ion mode ([M-H]⁻) may be useful for acidic derivatives.
-
-
Data Interpretation:
-
Identify the molecular ion peak. For a compound with the formula C₆H₈N₂S, the expected monoisotopic mass is 140.0435.[11] HRMS should provide a measured mass within a few ppm (e.g., ± 5 ppm) of this theoretical value.
-
Analyze the fragmentation pattern obtained from MS/MS experiments to further confirm the structure. The thiazolopyridine core may exhibit characteristic fragmentation pathways.[12][13]
-
Chromatographic Methods for Purity Assessment
Expertise & Experience: Chromatography separates components of a mixture, making it the primary tool for assessing purity. Thin-Layer Chromatography (TLC) is used for rapid reaction monitoring, while High-Performance Liquid Chromatography (HPLC) provides quantitative purity data.[2][5]
Protocol: Reversed-Phase HPLC for Purity Analysis
-
System Preparation:
-
Use a standard HPLC system with a UV detector.
-
Equilibrate a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions.
-
-
Sample and Mobile Phase:
-
Prepare the sample at ~1 mg/mL in methanol or acetonitrile.
-
Prepare mobile phases (e.g., Phase A: Water + 0.1% Formic Acid; Phase B: Acetonitrile + 0.1% Formic Acid). Formic acid improves peak shape for basic compounds like pyridines.[14]
-
-
Method Parameters:
-
Run a gradient elution to ensure separation of the main peak from any potential impurities with different polarities.
-
Monitor the elution at a wavelength where the compound has strong absorbance (typically determined by a UV scan, often around 254 nm or a specific λmax).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage. For drug development, a purity of >95% is typically required.[5]
-
| Typical HPLC Method Parameters |
| Parameter |
| Condition |
| Reference |
| Column |
| Reversed-Phase C18 (e.g., 4.6 x 150 mm) |
| [15] |
| Mobile Phase A |
| Water with 0.1% Formic Acid or Ammonium Formate |
| [14] |
| Mobile Phase B |
| Acetonitrile with 0.1% Formic Acid |
| [14] |
| Flow Rate |
| 0.5 - 1.0 mL/min |
| [15] |
| Detection |
| UV at 254 nm or λmax |
| [14] |
| Column Temperature |
| 25 - 40 °C |
| [15] |
Single-Crystal X-ray Crystallography
Expertise & Experience: While not a routine technique for all compounds, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[16] It determines the precise 3D arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and conformation. The main challenge is growing a high-quality single crystal.
Protocol Overview: Crystal Growth and Analysis
-
Crystal Growth:
-
Dissolve the highly purified compound in a minimal amount of a suitable solvent.
-
Attempt crystallization using techniques like slow evaporation, vapor diffusion (e.g., layering a poor solvent over the solution), or cooling.
-
-
Data Collection and Structure Solution:
-
Mount a suitable crystal on a diffractometer.
-
Collect diffraction data by exposing the crystal to a focused X-ray beam.
-
Process the data and solve the structure using specialized software to generate an electron density map and refine the atomic positions. The resulting model provides precise bond lengths, angles, and intermolecular interactions.[17][18]
-
Part 2: Physicochemical and Functional Characterization
Once the structure and purity are confirmed, the next step is to evaluate the compound's properties and biological activity.
Physicochemical Profiling
Expertise & Experience: A compound's physicochemical properties, such as lipophilicity (logP) and solubility, are critical determinants of its pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, Excretion). Early assessment of these properties helps in identifying candidates with favorable drug-like characteristics.[8] Computational tools are often used for an initial screen.
Protocol: In Silico Physicochemical Prediction
-
Obtain SMILES String: Convert the chemical structure into its SMILES (Simplified Molecular Input Line Entry System) notation.
-
Use Prediction Tools: Input the SMILES string into online platforms (e.g., SwissADME, ChemDraw) to calculate key parameters.
-
Analyze Parameters: Evaluate the compound against established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability.
| Key Physicochemical Parameters for Drug-Likeness |
| Parameter |
| Favorable Range (Lipinski's Rule) |
| Reference |
| Molecular Weight (MW) |
| ≤ 500 g/mol |
| [8][9] |
| LogP (Lipophilicity) |
| ≤ 5 |
| [8] |
| Hydrogen Bond Donors (HBD) |
| ≤ 5 |
| [8] |
| Hydrogen Bond Acceptors (HBA) |
| ≤ 10 |
| [8] |
| Topological Polar Surface Area (TPSA) |
| ≤ 140 Ų |
Biological Activity Screening
Expertise & Experience: The primary goal of synthesizing new this compound derivatives is often to discover novel biological activity. Cellular assays are fundamental for determining a compound's potency and efficacy.
Protocol: MTT Assay for Anticancer Activity Evaluation This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀).
Caption: Step-by-step workflow for the MTT cell viability assay.
-
Cell Seeding: Plate a suitable cancer cell line (e.g., MGC-803, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[19][20]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in cell culture medium. Add these dilutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[19]
Conclusion
The characterization of this compound compounds requires a systematic and multi-faceted analytical approach. By combining spectroscopic methods (NMR, MS), chromatographic techniques (HPLC), and functional assays, researchers can build a comprehensive profile of their synthesized molecules. This ensures the validity of SAR studies, supports intellectual property claims, and provides the solid foundation needed for advancing promising compounds through the drug discovery pipeline. The protocols and insights provided in this guide are designed to be a robust starting point for any laboratory working with this important class of heterocyclic compounds.
References
- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of tetrahydrothis compound derivatives.
- Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Semantic Scholar. (n.d.). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel this compound Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside.
- Taylor & Francis Online. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel this compound Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside.
- National Center for Biotechnology Information. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
- ACS Publications. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives.
- MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents.
- Semantic Scholar. (n.d.). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer.
- Acta Scientific. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives.
- ResearchGate. (n.d.). Synthesis and characteristics of compact condensed system 2-aminothis compound.
- National Center for Biotechnology Information. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.
- PubMed. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer.
- MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
- ResearchGate. (n.d.). Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- PubChem. (n.d.). 5-methyl-4H,5H,6H,7H-[1][3]thiazolo[5,4-c]pyridin-2-amine.
- ResearchGate. (n.d.). Crystal structure of 2-(methylthio)this compound, C7H6N2S2.
- ResearchGate. (n.d.). Crystal structure of 1-(thiazolo[5,4-b] pyridin-2-yl) hydrazine, C6H6N4S.
- ResearchGate. (n.d.). Synthesis of a tetrahydroimidazo[2',1':2,3]this compound derivative with Met inhibitory activity.
- PubChem. (n.d.). Thiazolo(5,4-c)pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1).
- BioImpacts. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening.
- National Center for Biotechnology Information. (n.d.). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer.
- ResearchGate. (n.d.). Crystal structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[5,4-b]- pyridine, C11H10N4S.
- ResearchGate. (n.d.). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- MDPI. (n.d.). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis.
- ResearchGate. (n.d.). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines.
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using Thiazolo[5,4-c]pyridine derivatives as PI3K inhibitors in cancer research
An In-Depth Technical Guide to the Application of Thiazolo[5,4-c]pyridine Derivatives as PI3K Inhibitors in Cancer Research
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound derivatives as potent and selective inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway for cancer research. This guide delves into the scientific rationale, detailed experimental protocols, and data interpretation necessary for the effective evaluation of this promising class of compounds.
Introduction: Targeting a Core Cancer Pathway
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is one of the most frequent oncogenic events across a wide variety of human cancers, such as breast, colorectal, prostate, and glioblastoma, making it a highly attractive target for therapeutic intervention.[3][4][4][5] The PI3K enzyme family, particularly the Class I isoforms (α, β, δ, γ), initiates this cascade. Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or loss of the tumor suppressor PTEN, a negative regulator of the pathway, lead to constitutive signaling that drives tumorigenesis.[5][6][7]
The development of small molecule inhibitors targeting PI3K has been a major focus of oncology research.[5][8] Among the diverse chemical scaffolds explored, this compound and its related isomers have emerged as a promising chemotype. These heterocyclic structures offer a rigid framework amenable to chemical modification, allowing for the development of inhibitors with high potency and selectivity for specific PI3K isoforms.[9][10][11][12] This guide provides the foundational knowledge and detailed protocols required to synthesize, characterize, and validate this compound derivatives as PI3K inhibitors.
The PI3K/AKT/mTOR Signaling Axis
Understanding the PI3K pathway is fundamental to inhibitor development. The cascade is typically initiated when extracellular growth factors bind to Receptor Tyrosine Kinases (RTKs) on the cell surface.[8] This activates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the crucial second messenger, phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3 recruits and activates downstream kinases, most notably AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, culminating in the activation of the mTOR complex, which promotes protein synthesis and cell growth while inhibiting apoptosis.[1][2][7] The lipid phosphatase PTEN acts as the primary negative regulator by dephosphorylating PIP3, thus terminating the signal.[2][7]
This compound Scaffold: A Privileged Structure
The this compound core represents a versatile scaffold for kinase inhibitor design. Its fused heterocyclic nature provides a rigid conformation that can be precisely oriented within the ATP-binding pocket of PI3K. Strategic substitutions at various positions on the ring system allow for the optimization of potency, isoform selectivity, and pharmacokinetic properties.[9][11]
Quantitative Inhibitory Profile: An Example
The primary goal of initial screening is to determine the half-maximal inhibitory concentration (IC50) of a compound against the different Class I PI3K isoforms. High selectivity for a specific isoform (e.g., p110α in PIK3CA-mutant cancers) over others is often desirable to minimize off-target toxicities.[13]
| Compound Example | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) | Selectivity Profile |
| Compound X | 5 | 650 | 700 | >10,000 | >130-fold selective for PI3Kα |
| Compound Y | 850 | 900 | 10 | >10,000 | >85-fold selective for PI3Kδ |
Note: Data is illustrative, based on profiles of selective inhibitors. Actual values must be determined experimentally.[9][13]
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and evaluation of this compound derivatives.
Protocol 1: General Synthesis of this compound Core
The synthesis of the this compound scaffold can be achieved through various multi-step synthetic routes. A common approach involves the construction of the thiazole ring onto a functionalized pyridine precursor. The following is a representative, generalized workflow.[14][15]
Methodology:
-
Preparation of Precursor: Begin with a commercially available, appropriately substituted chloronitropyridine.
-
Thiazole Formation: React the chloronitropyridine with a suitable thioamide or thiourea in a one-step synthesis to form the thiazolopyridine core.[14] This reaction often proceeds with good yields.
-
Functional Group Interconversion: If necessary, reduce the nitro group (e.g., using SnCl2 or catalytic hydrogenation) to an amine. This amine can then serve as a handle for further derivatization.
-
Derivatization (e.g., Suzuki Coupling): To install diverse substituents that can interact with specific regions of the PI3K active site, perform cross-coupling reactions. For instance, brominate the scaffold and then perform a Suzuki coupling with various aryl or heteroaryl boronic acids to generate a library of final compounds.[16][17]
-
Purification and Characterization: Purify the final product using column chromatography or recrystallization. Confirm its structure and purity via NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS).[12]
Causality Behind Choices: This modular approach allows for the late-stage diversification of the scaffold, enabling the efficient generation of a library of analogs for structure-activity relationship (SAR) studies. The choice of coupling partners is critical for tuning the inhibitor's properties.
Protocol 2: In Vitro Biochemical PI3K Activity Assay (Luminescence-Based)
This protocol describes a homogenous, luminescence-based assay to quantify the enzymatic activity of PI3K isoforms and determine the IC50 values of test compounds. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[18][19]
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PIP2 substrate
-
ATP
-
This compound test compounds
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well low-volume white plates
-
Luminometer-capable plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction: Prepare a master mix containing the specific PI3K isoform, PIP2 substrate, and ATP in the kinase reaction buffer. Dispense this mix into the wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. This depletes the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction, generating a light signal.
-
Signal Reading: After a 30-minute incubation, measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Self-Validation Insight: Including a known potent PI3K inhibitor (e.g., Alpelisib for PI3Kα) as a positive control is crucial to validate the assay's performance in each run. Wells with no enzyme serve as a background control.
Protocol 3: Cellular PI3K Pathway Inhibition Assay (Western Blot)
This assay confirms that the compound inhibits the PI3K pathway within a cellular context by measuring the phosphorylation of downstream targets, such as AKT.[20] A reduction in phosphorylated AKT (p-AKT) levels indicates on-target activity.
Materials:
-
Cancer cell line with a known PI3K pathway activation (e.g., MCF-7, which has a PIK3CA mutation)
-
Complete cell culture medium
-
Test inhibitor and controls
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal pathway activity, serum-starve the cells for 4-6 hours.
-
Inhibitor Treatment: Treat the cells with increasing concentrations of the this compound inhibitor (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include a vehicle (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies (anti-p-AKT, anti-total AKT, anti-β-actin) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-AKT/total AKT ratio confirms pathway inhibition. The β-actin signal confirms equal protein loading.
Causality Behind Choices: Measuring the p-AKT/total AKT ratio is critical because it normalizes for any changes in the total amount of AKT protein, ensuring that the observed effect is due to a change in phosphorylation status, not protein expression.
Protocol 4: In Vivo Efficacy in a Xenograft Model
Evaluating the anti-tumor activity of a lead compound in a living organism is a critical step. Cell line-derived xenograft (CDX) models in immunodeficient mice are a standard initial approach.[21][22]
Methodology Outline:
-
Model Selection: Choose a cancer cell line that is sensitive to PI3K inhibition in vitro (e.g., a PIK3CA-mutant line).
-
Tumor Implantation: Subcutaneously implant the cancer cells into the flank of immunodeficient mice (e.g., NSG or nude mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (vehicle control, test compound at various doses).
-
Treatment Administration: Administer the this compound derivative via a clinically relevant route (e.g., oral gavage) on a predetermined schedule (e.g., once daily). Monitor animal weight and general health as indicators of toxicity.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Efficacy is evaluated by comparing the tumor growth inhibition (TGI) in the treated groups relative to the vehicle control group. Pharmacodynamic markers (e.g., p-AKT levels in tumor tissue) can also be assessed.
Trustworthiness Insight: All animal studies must be conducted under an approved institutional animal care and use committee (IACUC) protocol. Proper randomization and blinding during tumor measurement are essential to prevent bias.
Conclusion and Future Directions
The this compound scaffold represents a highly promising foundation for the development of next-generation PI3K inhibitors. The protocols outlined in this guide provide a robust framework for their synthesis, in vitro characterization, and in vivo evaluation. By systematically applying these methodologies, researchers can identify and optimize lead candidates with potent anti-tumor activity and favorable drug-like properties. Future work should focus on comprehensive selectivity profiling to understand off-target effects, investigating mechanisms of potential resistance, and exploring rational combination therapies to enhance clinical efficacy.[5][[“]][24]
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- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology.
- Clinical trials targeting PI3K in cancer. Consensus.
- PI3K/AKT1/MTOR. My Cancer Genome.
- Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors.
- PI3K/AKT/mTOR p
- PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. MDPI.
- Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. PubMed.
- Application Notes and Protocols: In Vitro Profiling of PI3K Inhibitors. Benchchem.
- Biochemical assays for selectivity profiling across the entire PI3 kinase family.
- Application Notes and Protocols: Cell-Based Assays for Measuring PI3K-delta and PI3K-gamma Inhibition. Benchchem.
- A Technical Guide to the Selectivity Profile of PI-3065 Against PI3K Isoforms. Benchchem.
- Development and application of PI3K assays for novel drug discovery. PubMed.
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- Development and safety of PI3K inhibitors in cancer. PubMed Central.
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- Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PubMed Central.
- Isoform-selectivity profiles of PI3K inhibitors in clinical use or development.
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- A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and this compound Derivatives from Chloronitropyridines and Thioamides, or Thioureas.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- The present and future of PI3K inhibitors for cancer therapy. PubMed Central.
- Discovery of a novel tricyclic 4H-thiazolo[5′,4′:4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity.
- Synthesis of a tetrahydroimidazo[2',1':2,3]this compound derivative with Met inhibitory activity.
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. MDPI.
- Test measuring signaling activity in live patient tumor cells to identify PI3KCA WT patients who may benefit
- Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PubMed Central.
- A Comprehensive Evaluation of Biomarkers Predictive of Response to PI3K Inhibitors and of Resistance Mechanisms in Head and Neck Squamous Cell Carcinoma. NIH.
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central.
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Application Notes and Protocols: A Detailed Guide to Molecular Docking of Thiazolo[5,4-c]pyridine Derivatives
Introduction: The Therapeutic Potential of the Thiazolo[5,4-c]pyridine Scaffold
The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various biologically active compounds. Its unique arrangement of nitrogen and sulfur heteroatoms allows for diverse interactions with biological macromolecules, making it a focal point in drug discovery. Derivatives of this scaffold have demonstrated a broad spectrum of activities, including potent inhibition of kinases, coagulation factors like Factor Xa, and antimicrobial effects.[1][2] This wide range of biological activities underscores the importance of understanding the molecular interactions between this compound derivatives and their protein targets to guide the rational design of novel therapeutics.[3][4]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex.[5] This method is instrumental in structure-based drug design, enabling researchers to elucidate binding modes, predict binding affinities, and screen virtual libraries of compounds to identify potential drug candidates.[6]
This comprehensive guide provides a detailed, field-proven protocol for conducting molecular docking studies of this compound derivatives against relevant protein targets. As a self-validating system, this protocol emphasizes the causality behind experimental choices, ensuring technical accuracy and reproducibility.
I. Strategic Selection of Protein Targets
The initial and most critical step in a molecular docking study is the selection of a relevant and high-quality protein target structure. The choice of target will be dictated by the therapeutic application of interest for the this compound derivatives.
Common Protein Classes Targeted by this compound Analogs:
-
Protein Kinases: These enzymes are crucial regulators of cellular signaling pathways and are frequently implicated in cancer and inflammatory diseases. The this compound scaffold has been successfully incorporated into kinase inhibitors.[3][4]
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are targets for a significant portion of modern drugs.
-
Nuclear Receptors: These ligand-activated transcription factors are involved in a myriad of physiological processes and are important drug targets.
-
Coagulation Factors: Specific proteases in the coagulation cascade, such as Factor Xa, are key targets for anticoagulant therapies.
Protocol for Target Selection and Retrieval:
-
Literature Review: Conduct a thorough review of scientific literature to identify protein targets that have been experimentally validated to interact with this compound derivatives or structurally similar compounds.
-
Database Search: Utilize protein structure databases such as the RCSB Protein Data Bank (PDB) to find high-resolution crystal structures of the selected targets.
-
Pro-Tip: Prioritize structures that are co-crystallized with a ligand, as this provides a validated binding pocket. For example, the structure of ROCK1 kinase in complex with a pyridine-thiazole inhibitor is available under PDB ID: 5BML.[7]
-
-
Structural Quality Assessment: Evaluate the quality of the retrieved PDB files. Look for high resolution (ideally <2.5 Å), completeness (no missing residues in the binding site), and the presence of relevant co-factors.
II. Meticulous Preparation of the Protein Receptor
The raw data from a PDB file is not immediately suitable for docking and requires careful preparation to ensure chemical accuracy. This process involves correcting structural issues, adding missing atoms, and assigning appropriate chemical properties.
Step-by-Step Protein Preparation Workflow:
This protocol utilizes UCSF ChimeraX, a powerful molecular visualization and analysis tool.
-
Initial Cleaning:
-
Load the PDB file into ChimeraX.
-
Remove any non-essential molecules from the structure, such as water molecules, ions, and co-solvents, unless they are known to be critical for ligand binding. This can be achieved using the delete command in ChimeraX (e.g., delete solvent).
-
If the biological unit is a multimer, decide whether to use the entire complex or a single protomer for docking. For most cases involving a well-defined active site within a single chain, using a monomer is sufficient.
-
-
Structural Refinement with Dock Prep:
-
Utilize the Dock Prep tool in ChimeraX (Tools > Structure Editing > Dock Prep).[8][9]
-
Add Hydrogens: This is a crucial step as hydrogen atoms are often not resolved in crystal structures but are vital for hydrogen bonding interactions. Ensure that the protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are appropriate for the physiological pH (typically around 7.4). The Dock Prep tool can predict these protonation states.
-
Assign Partial Charges: Assign partial charges to all atoms. The AMBER forcefield charges are a common and reliable choice for proteins.
-
Repair Missing Sidechains: The Dock Prep tool can also be used to build in missing sidechains of amino acid residues.
-
-
Final Output:
-
Save the prepared protein structure in a format suitable for the chosen docking software, such as the .pdbqt format for AutoDock Vina or .mol2 for other programs.
-
III. Ligand Preparation: From 2D Structure to 3D Conformation
The this compound derivative to be docked also requires careful preparation to generate a realistic 3D conformation with correct chemical properties.
Ligand Preparation Protocol:
-
2D Structure Generation: Draw the 2D structure of the this compound derivative using chemical drawing software like ChemDraw or MarvinSketch.
-
Conversion to 3D: Convert the 2D structure to a 3D conformation. Most chemical drawing software has this functionality.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is critical for ensuring realistic bond lengths and angles.
-
Charge Assignment: Assign partial charges to the ligand atoms. Gasteiger charges are a commonly used and effective method for small molecules.
-
Torsional Degrees of Freedom: Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.
-
File Format Conversion: Save the prepared ligand in the appropriate file format for your docking software (e.g., .pdbqt for AutoDock Vina).
IV. The Molecular Docking Workflow: A Practical Guide using AutoDock Vina
AutoDock Vina is a widely used, accurate, and fast open-source program for molecular docking. The following protocol outlines a typical docking procedure using AutoDock Vina.
Pre-requisites:
-
Installation of AutoDock Vina and MGLTools.
-
Prepared protein receptor file (e.g., receptor.pdbqt).
-
Prepared ligand file (e.g., ligand.pdbqt).
Step-by-Step Docking Protocol:
-
Grid Box Definition: The search space for the docking simulation is defined by a "grid box". This box should encompass the entire binding site of the protein.
-
Method: A common and effective way to define the grid box is to center it on the co-crystallized ligand (if available) or on key catalytic or binding residues identified from the literature.
-
Implementation: In AutoDock Tools, you can visually place and size the grid box to ensure it covers the active site. Note the coordinates of the center and the dimensions of the box.
-
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files and the grid box parameters.
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Output Files: AutoDock Vina will generate an output file (results.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity scores. A log file (results.log) will also be created, containing the binding affinity scores for each pose.
V. Post-Docking Analysis: Interpreting the Results
The output of a docking simulation requires careful analysis to extract meaningful insights.
Key Aspects of Post-Docking Analysis:
-
Binding Affinity (Scoring Function):
-
The primary output of AutoDock Vina is a binding affinity score in kcal/mol. More negative values indicate a stronger predicted binding affinity.
-
These scores are useful for ranking different ligands against the same target but should not be interpreted as absolute binding free energies. Different docking programs use different scoring functions, so scores are not directly comparable between them.[10][11][12]
-
-
Binding Pose and Interactions:
-
Visualize the predicted binding poses in the context of the protein's active site using software like PyMOL or ChimeraX.
-
Analyze the key intermolecular interactions between the ligand and the protein, such as:
-
Hydrogen Bonds: These are critical for specificity and affinity.
-
Hydrophobic Interactions: Important for the overall stability of the complex.
-
Pi-Pi Stacking: Can occur between aromatic rings in the ligand and protein.
-
Salt Bridges: Electrostatic interactions between charged groups.
-
-
-
Root Mean Square Deviation (RMSD):
-
If a co-crystallized ligand is available, the RMSD between the docked pose and the experimental pose can be calculated. An RMSD value of less than 2.0 Å is generally considered a successful docking prediction.[13]
-
VI. Protocol Validation: Ensuring Trustworthiness
To ensure the reliability of your docking protocol, it is essential to perform a validation step.
Validation Protocol (Redocking):
-
Extract the Co-crystallized Ligand: If your protein structure was solved with a bound ligand, extract this ligand from the PDB file.
-
Prepare the Ligand: Prepare the extracted ligand using the same protocol as for your test ligands.
-
Redock the Ligand: Dock the prepared co-crystallized ligand back into the binding site of its own protein using your established docking protocol.
-
Calculate RMSD: Calculate the RMSD between the top-ranked docked pose and the original crystallographic pose of the ligand.
-
Acceptance Criteria: An RMSD of < 2.0 Å validates that your docking protocol can accurately reproduce the experimentally observed binding mode.[13]
VII. Data Presentation and Visualization
Clear presentation of data is crucial for communicating the results of your molecular docking studies.
Table of Docking Results:
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
| This compound Derivative 1 | -8.5 | TYR228, GLU288, SER195 | 3 |
| This compound Derivative 2 | -7.9 | TRP215, GLY216 | 2 |
| Control Inhibitor | -9.2 | TYR228, GLU288, GLY216 | 4 |
Workflow Visualization:
Caption: Overall workflow for molecular docking of this compound derivatives.
Interaction Diagram:
Caption: Schematic of ligand-protein interactions for a docked this compound derivative.
VIII. Conclusion and Future Perspectives
This application note provides a robust and validated protocol for conducting molecular docking studies of this compound derivatives. By following these detailed steps, researchers can gain valuable insights into the molecular basis of ligand recognition, which is essential for guiding hit-to-lead optimization in drug discovery campaigns. While molecular docking is a powerful predictive tool, it is important to remember that it is a computational model. The results should always be interpreted in the context of experimental data, and promising in silico hits should be validated through in vitro and in vivo assays. Future directions could involve the use of more advanced techniques such as molecular dynamics simulations to study the dynamic stability of the docked complexes and to calculate binding free energies with higher accuracy.
IX. References
-
Schrödinger. (n.d.). Glide Docking and Scoring Methodology. Retrieved from [Link]
-
AutoDock Vina. (n.d.). Tutorial. Retrieved from [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919.
-
CCDC. (n.d.). First steps in protein-ligand docking with GOLD. Retrieved from [Link]
-
Ghoneim, A., Zafar, R., & El-Farargy, A. F. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel this compound Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Polycyclic Aromatic Compounds, 1-15.
-
Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5028-5037.
-
Kim, J., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 14(3), 754.
-
Li, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4699.
-
Meng, T., et al. (2020). Synthesis and biological evaluation of novel this compound derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(15), 127289.
-
Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949.
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421.
-
ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link]
-
ResearchGate. (2013). What are the best ways to validate a docking result? Retrieved from [Link]
-
Wikipedia. (n.d.). Scoring functions for docking. Retrieved from [Link]
-
Slideshare. (n.d.). Docking Score Functions. Retrieved from [Link]
-
In Silico Design. (2025). Molecular Docking Workflow with AutoDock Vina and ChimeraX. Retrieved from [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]
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- 11. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Thiazolo[5,4-c]pyridine Glycosides with Antimicrobial Activity
Introduction: A Strategic Fusion for Combating Antimicrobial Resistance
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for new drug candidates. The thiazolo[5,4-c]pyridine core is a privileged heterocyclic system, recognized for a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1] Recent investigations have also highlighted its potential as a promising framework for developing antimicrobial agents.[1][2]
A key strategy in medicinal chemistry to enhance the drug-like properties of a molecule is glycosylation—the attachment of a sugar moiety. This modification can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile by improving aqueous solubility, modulating cell permeability, and potentially introducing new interactions with biological targets. The synthesis of glycosides is a dynamic field, crucial for producing new pharmaceuticals and materials.[3]
This guide provides a comprehensive overview and detailed protocols for the rational design, synthesis, and antimicrobial evaluation of novel this compound glycosides. We will delve into the causality behind experimental choices, provide self-validating protocols, and explore the critical structure-activity relationships (SAR) that govern the antimicrobial efficacy of this compound class.
Part 1: Synthesis of this compound Glycosides
The synthesis of the target compounds is a multi-step process that involves the initial construction of the core heterocyclic scaffold followed by the strategic attachment of a protected sugar moiety.
Overview of Synthetic Strategy
The general workflow involves two key phases: first, the synthesis of a suitable this compound aglycone (the non-sugar part), and second, the glycosylation of this core with a protected sugar donor, followed by deprotection to yield the final glycoside. This modular approach allows for the creation of a diverse library of compounds by varying both the heterocyclic core and the sugar component.
Caption: General workflow for the synthesis of this compound glycosides.
Protocol: Synthesis of the this compound Aglycone
This protocol is a representative example for the synthesis of a functionalized thiazolopyridine core, adapted from methodologies for related fused thiazole systems.[4][5] The procedure starts with the construction of a thiazolidinone ring, which is then used to build the fused pyridine system.
Materials:
-
Substituted 2-aminopyridine
-
Thioglycolic acid
-
Appropriate aldehyde or ketone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol, Glacial Acetic Acid
-
Standard reflux and purification apparatus
Step-by-Step Protocol:
-
Step 1: Synthesis of Thiazolidinone Intermediate.
-
In a round-bottom flask, dissolve substituted 2-aminopyridine (10 mmol), an appropriate aldehyde/ketone (10 mmol), and thioglycolic acid (12 mmol) in a suitable solvent like ethanol.
-
Add a catalytic amount of anhydrous ZnCl₂.
-
Rationale: ZnCl₂ acts as a Lewis acid catalyst to facilitate the condensation reactions.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the thiazolidinone intermediate.
-
-
Step 2: Cyclization to form the this compound Core.
-
The specific conditions for this step can vary greatly depending on the exact target structure. A common method involves reacting the intermediate from Step 1 with a suitable reagent to form the fused pyridine ring. For example, a reaction with malononitrile in the presence of a base like piperidine or sodium ethoxide can be employed.
-
A mixture of the thiazolidinone intermediate (5 mmol) and the cyclizing agent (e.g., malononitrile, 5.5 mmol) is refluxed in a solvent like absolute ethanol with a catalytic amount of a base for 8-12 hours.[4][5]
-
Rationale: The base facilitates the condensation and subsequent cyclization to form the fused heterocyclic system.
-
Monitor the reaction by TLC. After completion, cool the mixture, filter the resulting solid, and purify by recrystallization or column chromatography.
-
-
Step 3: Characterization.
-
Confirm the structure of the synthesized aglycone using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4][5] The disappearance of certain proton signals and the appearance of new aromatic signals in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will validate the structure.
-
Protocol: Glycosylation and Deprotection
This protocol describes a standard Koenigs-Knorr glycosylation method, which is widely applicable for forming O- or N-glycosidic bonds.
Materials:
-
This compound aglycone (with a nucleophilic -OH or -NH group)
-
Acetobromo-α-D-glucose (or other protected glycosyl halide)
-
Silver carbonate (Ag₂CO₃) or Mercury(II) cyanide (Hg(CN)₂) as promoter
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Sodium methoxide (NaOMe) in methanol for deprotection
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Step 1: Glycosylation.
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the this compound aglycone (1 mmol) in anhydrous DCM.
-
Add the glycosylation promoter (e.g., Ag₂CO₃, 1.5 mmol).
-
In a separate flask, dissolve acetobromo-α-D-glucose (1.2 mmol) in anhydrous DCM.
-
Add the glycosyl bromide solution dropwise to the aglycone mixture at room temperature with vigorous stirring. Protect the reaction from light.
-
Rationale: The promoter (Ag₂CO₃) activates the glycosyl bromide, facilitating the nucleophilic attack by the aglycone to form the glycosidic bond. The acetyl protecting groups on the sugar prevent unwanted side reactions.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the promoter salts. Wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to isolate the protected glycoside.
-
-
Step 2: Deprotection (Zemplén deacetylation).
-
Dissolve the purified protected glycoside (0.5 mmol) in anhydrous methanol.
-
Add a catalytic amount of freshly prepared sodium methoxide solution (0.1 M in methanol) until the pH reaches 9-10.
-
Rationale: Sodium methoxide is a strong base that catalyzes the transesterification of the acetyl groups, removing them from the sugar moiety to reveal the free hydroxyl groups.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until all starting material is consumed.
-
Neutralize the reaction with Amberlite IR-120 (H⁺ form) resin, filter, and concentrate the filtrate.
-
Purify the final product by recrystallization or column chromatography.
-
-
Step 3: Final Characterization.
-
Confirm the structure of the final glycoside using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of sugar proton signals and the characteristic anomeric proton signal (typically a doublet between 4.5-6.0 ppm) in the ¹H NMR spectrum are key indicators of successful glycosylation.[4]
-
Part 2: Evaluation of Antimicrobial Activity
Once synthesized, the compounds must be rigorously tested to determine their antimicrobial efficacy. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) are crucial for ensuring results are reproducible and comparable.[6]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique considered a gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[7][8]
Materials:
-
96-well microtiter plates
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin, Tetracycline)[9]
-
Spectrophotometer or microplate reader
Caption: Hypothetical Structure-Activity Relationship (SAR) map for thiazolopyridine glycosides.
From the example data and SAR map, a researcher could hypothesize that adding an electron-withdrawing group like chlorine enhances activity, while changing the sugar from glucose to mannose might be detrimental. These hypotheses would then guide the synthesis of the next generation of compounds.
Conclusion and Future Directions
The development of this compound glycosides represents a promising avenue in the search for novel antimicrobial agents. The synthetic protocols outlined provide a robust framework for creating a library of diverse analogs, while the standardized antimicrobial testing methodologies ensure the generation of reliable and comparable biological data. Through systematic SAR analysis, researchers can iteratively refine the molecular structure to optimize potency and selectivity, ultimately leading to the identification of lead candidates for further preclinical development. Future work should focus on expanding the structural diversity, evaluating activity against a broader panel of resistant pathogens, and investigating the mechanism of action of the most potent compounds.
References
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Molecules.
- Hindler, J. F., & Stelling, J. (Eds.). (2021). Antimicrobial Susceptibility Testing Protocols. ASM Press. (URL not available for direct link)
- Ghoneim, A., Zafar, R., & El-Farargy, A. F. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel this compound Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Polycyclic Aromatic Compounds.
- Ghoneim, A., Zafar, R., & El-Farargy, A. F. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel this compound Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Semantic Scholar.
- Ghoneim, A., Zafar, R., & El-Farargy, A. F. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel this compound Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Polycyclic Aromatic Compounds.
- FAO. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Rojo, J., & Marcelo, F. (Eds.). (2014). Synthesis and Characterization of Glycosides. (URL not available for direct link)
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases.
- El-Gazzar, A. B. A., et al. (2013). ANTI-MICROBIAL EVALUATION OF NEW THIAZOLO PYRIMIDINE DERIVATIVES. European Scientific Journal.
- Wang, Z., et al. (2024). Creating glycoside diversity through stereoselective carboboration of glycals. Nature Communications.
- Hafez, H. N., et al. (2020). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports.
- Hevey, R. (2019). Synthesis of Glycosides by Glycosynthases. Molecules.
- Alzahrani, A. Y. A., et al. (2023). Synthesis, Characterization, DFT Analysis, and Antimicrobial Evaluation of Thiazolo[4,5‐d]Pyrimidine and Thiazolo[4,5‐b]Pyridine Derivatives. International Journal of Quantum Chemistry.
- Ghoneim, A., et al. (2020). An Efficient Procedure of Synthesis Acyclic C-Glycosides of Thiazolo [4, 5-b]Pyrazine and Imidazo[4,5-d]Thiazole with Expected Anti-Cancer Activities. Polycyclic Aromatic Compounds.
- Various Authors. (n.d.). Synthesis of Glycosides. ResearchGate.
- Goudjil, M., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules.
- Cuartas-Hoyos, F., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences.
- Wölwer, C., et al. (2023). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. International Journal of Molecular Sciences.
- Cuartas-Hoyos, F., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences.
- Singh, S., et al. (2013). Quantitative structure-activity relationship analysis of thiazolidineones: potent antidiabetic compounds. Drug Metabolism and Drug Interactions.
- Kumar, R., et al. (2022). A comprehensive review on the antidiabetic attributes of thiazolidine-4-ones: Synthetic strategies and structure-activity relationships. Archiv der Pharmazie.
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Application Notes and Protocols: The Thiazolo[5,4-c]pyridine Scaffold as a Promising Framework for Novel Oral Anticoagulants
Introduction: The Unmet Need for Safer and More Convenient Anticoagulants
Thromboembolic diseases, including deep vein thrombosis, pulmonary embolism, and stroke, remain a leading cause of morbidity and mortality worldwide. For decades, the mainstay of oral anticoagulant therapy has been vitamin K antagonists like warfarin. While effective, these agents are beset by a narrow therapeutic window, numerous food and drug interactions, and the need for frequent coagulation monitoring, creating a significant burden on patients and healthcare systems.[1][2] The advent of direct oral anticoagulants (DOACs) that target specific coagulation factors, such as Factor Xa (FXa) and thrombin, has revolutionized the field by offering a more predictable pharmacokinetic and pharmacodynamic profile.[2][3]
Factor Xa is a particularly attractive target as it sits at the confluence of the intrinsic and extrinsic coagulation pathways, playing a pivotal role in the amplification of thrombin generation.[4][5] The development of small-molecule FXa inhibitors has therefore been a major focus of anticoagulant research.[5][6] Within this landscape, the Thiazolo[5,4-c]pyridine scaffold has emerged as a privileged structure in the design of potent and orally bioavailable FXa inhibitors.[1] This application note will provide a detailed guide for researchers on the practical application of the this compound core in the discovery and preclinical evaluation of novel anticoagulants, with a focus on derivatives of 4,5,6,7-tetrahydrothis compound.
Lead Compound Identification and Optimization: A Case Study in Structure-Activity Relationship (SAR)
The discovery of potent this compound-based FXa inhibitors has been driven by systematic structure-activity relationship (SAR) studies. A key series of compounds, the 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothis compound-2-carbonyl)piperazines, demonstrates the druggability of this scaffold.[7]
Rationale for the Scaffold and Key Structural Features:
The 4,5,6,7-tetrahydrothis compound moiety serves as a key binding element, with X-ray crystallography studies revealing that it effectively occupies the S4 binding pocket of the Factor Xa active site.[5] The design of these non-amidine inhibitors was a deliberate strategy to improve oral bioavailability.[5]
The general structure of these lead compounds consists of:
-
A This compound core that interacts with the S4 pocket of FXa.
-
A piperazine linker .
-
A sulfonyl group attached to a naphthalene ring , which binds to the S1 subsite of FXa.[5]
SAR Insights and Lead Optimization:
Systematic modifications of substituents on the piperazine ring have yielded significant insights into the SAR of this series. For instance, the introduction of carbamoyl or N-methylcarbamoyl moieties at the 3-position of the piperazine ring led to compounds with potent in vitro inhibitory activity and, crucially, oral activity in rat models.[7]
The table below summarizes the in vitro anticoagulant activity of a selection of these derivatives, highlighting the impact of these modifications.
| Compound ID | R Group on Piperazine | FXa Ki (nM) | PT (2x) (µM) | aPTT (2x) (µM) |
| 3a | H | 1.8 | 0.83 | 1.2 |
| 3c | CONH2 | 0.8 | 0.32 | 0.53 |
| 3d | CONHMe | 1.2 | 0.44 | 0.63 |
| 3i | CO2Et | 5.5 | 1.7 | 2.5 |
Data synthesized from Haginoya et al., Bioorg Med Chem Lett, 2004.[7]
These results clearly indicate that the presence of a hydrogen bond donor in the form of a carbamoyl or N-methylcarbamoyl group significantly enhances anticoagulant activity compared to a simple hydrogen or a bulkier ethyl ester group. This suggests a key interaction within the enzyme's active site that is critical for potent inhibition.
Experimental Protocols: A Step-by-Step Guide to In Vitro and In Vivo Evaluation
A robust and reproducible testing cascade is essential for the successful development of any new anticoagulant. This section provides detailed, field-proven protocols for the key assays required to characterize this compound derivatives.
In Vitro Assays: The Foundation of Anticoagulant Profiling
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified Factor Xa.
-
Principle: The assay utilizes a chromogenic substrate that is specifically cleaved by Factor Xa, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in color development.
-
Materials:
-
Purified human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2765)
-
Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a solution of human Factor Xa in Tris-HCl buffer.
-
In a 96-well plate, add the appropriate volume of buffer and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known FXa inhibitor like Rivaroxaban).
-
Add the Factor Xa solution to each well and incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the pre-warmed chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.
-
Principle: Clotting is initiated by the addition of a thromboplastin reagent (containing tissue factor and phospholipids) and calcium to platelet-poor plasma. The time taken for a fibrin clot to form is measured.[8]
-
Materials:
-
Platelet-poor plasma (PPP) from human or relevant animal species
-
PT reagent (thromboplastin and calcium chloride)
-
Test compounds dissolved in DMSO
-
Coagulometer or a water bath at 37°C with a stopwatch
-
-
Protocol:
-
Pre-warm the PPP and PT reagent to 37°C.[9]
-
In a coagulometer cuvette, pipette 50 µL of PPP.
-
Add a small volume (e.g., 1-2 µL) of the test compound solution or vehicle control to the PPP and incubate for 2-3 minutes at 37°C.
-
Dispense 100 µL of the pre-warmed PT reagent into the cuvette and simultaneously start the timer.
-
Record the time in seconds for the formation of a visible fibrin clot.[9]
-
Perform all measurements in duplicate or triplicate.
-
The concentration of the test compound that doubles the baseline clotting time (2x) is a common metric for potency.
-
The aPTT assay assesses the intrinsic and common pathways of coagulation.
-
Principle: Clotting is initiated by the addition of a contact activator (e.g., silica, kaolin) and a phospholipid reagent (partial thromboplastin) to platelet-poor plasma, followed by the addition of calcium. The time to clot formation is measured.[6][10]
-
Materials:
-
Platelet-poor plasma (PPP)
-
aPTT reagent (contact activator and phospholipid)
-
Calcium chloride (0.025 M) solution
-
Test compounds dissolved in DMSO
-
Coagulometer or a water bath at 37°C with a stopwatch
-
-
Protocol:
-
Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.[11]
-
In a coagulometer cuvette, pipette 50 µL of PPP.
-
Add a small volume of the test compound solution or vehicle control and incubate for 2-3 minutes at 37°C.
-
Add 50 µL of the aPTT reagent and incubate for a further 3-5 minutes at 37°C to allow for the activation of contact factors.[11]
-
Dispense 50 µL of the pre-warmed CaCl2 solution and simultaneously start the timer.
-
Record the time in seconds for clot formation.[11]
-
Determine the concentration that doubles the baseline aPTT.
-
In Vivo Models: Assessing Antithrombotic Efficacy and Safety
Preclinical in vivo models are crucial for evaluating the antithrombotic efficacy and potential bleeding risk of novel anticoagulants.[12]
This is a widely used and well-characterized model of arterial thrombosis.[13][14]
-
Principle: A localized injury to the carotid artery is induced by the topical application of ferric chloride, which triggers a thrombotic response leading to vessel occlusion. The efficacy of an anticoagulant is assessed by its ability to prevent or delay thrombus formation and vessel occlusion.
-
Protocol:
-
Anesthetize male Sprague-Dawley rats.
-
Surgically expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer the test compound or vehicle control via the appropriate route (e.g., oral gavage for assessing oral bioavailability).
-
After a predetermined time for drug absorption, apply a small piece of filter paper saturated with a standardized FeCl3 solution (e.g., 50%) to the surface of the carotid artery for a specific duration (e.g., 10 minutes).[13][14]
-
Remove the filter paper and continuously monitor blood flow until the vessel is occluded or for a set observation period.
-
The primary endpoint is the time to occlusion. A significant increase in the time to occlusion in the treated group compared to the vehicle group indicates antithrombotic efficacy.
-
This model is useful for evaluating the effect of anticoagulants on thrombus formation in an extracorporeal circuit.
-
Principle: An external shunt is created between an artery and a vein, and a thrombogenic surface (e.g., a silk thread) is placed within the shunt. The weight of the thrombus formed on the surface after a specific period is measured.
-
Protocol:
-
Anesthetize a New Zealand White rabbit.
-
Cannulate the carotid artery and the jugular vein.
-
Connect the cannulas with a piece of tubing containing a pre-weighed silk thread to create the AV shunt.
-
Administer the test compound or vehicle intravenously.
-
Allow blood to circulate through the shunt for a defined period (e.g., 15-30 minutes).
-
Clamp the shunt, remove the silk thread, and carefully weigh the thrombus that has formed.
-
A dose-dependent reduction in thrombus weight in the treated groups compared to the vehicle group indicates antithrombotic activity.
-
Visualizing the Pathways and Processes
To better understand the context of these application notes, the following diagrams illustrate the coagulation cascade, the mechanism of action of this compound-based inhibitors, and the experimental workflow.
Caption: The Coagulation Cascade.
Caption: Mechanism of Action of this compound FXa Inhibitors.
Caption: Experimental Workflow for Anticoagulant Discovery.
Conclusion and Future Directions
The this compound scaffold represents a highly promising framework for the development of novel, orally active Factor Xa inhibitors. The synthetic tractability of this core allows for extensive SAR exploration, leading to the identification of potent and selective compounds. The protocols detailed in this application note provide a comprehensive guide for researchers to effectively screen and characterize these molecules, from initial in vitro profiling to preclinical in vivo evaluation. Future work in this area will likely focus on further optimizing the pharmacokinetic properties of these compounds to enhance their clinical potential, as well as exploring their efficacy in a wider range of thrombosis models. The ultimate goal is the development of a new generation of anticoagulants that are not only effective but also safer and more convenient for patients requiring long-term therapy.
References
- In Vivo or Ex Vivo Models for Testing Thrombosis and Hemostasis | Semantic Scholar. (n.d.).
- Li, W., et al. (2022). Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model. ACS Omega, 7(9), 7831-7840. [Link]
- Wiener lab. (n.d.). Prothrombin Time.
- Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model | ACS Omega. (2022).
- PhenX Toolkit. (2021). Prothrombin Time.
- (PDF) Establishment of a Modified and Standardized Ferric Chloride- Induced Rat Carotid Artery Thrombosis Model - ResearchGate. (n.d.).
- Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. (2017). J. Vis. Exp. (126), e56133. [Link]
- Atlas Medical. (n.d.). Prothrombin Time (PT) (LIQUID REAGENT).
- INR SOP. (n.d.).
- Screening Tests in Haemostasis: The Prothrombin Time [PT]. (n.d.).
- Weitz, J. I., & Bates, S. M. (2005). New anticoagulants. Journal of Thrombosis and Haemostasis, 3(8), 1843-1853.
- (a) Scheme of the New Zealand white rabbit AV shunt model exhibiting... - ResearchGate. (n.d.).
- The rabbit arteriovenous shunt model, which involved overlapping stents... - ResearchGate. (n.d.).
- Screening Tests in Haemostasis: The APTT. (n.d.).
- Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of medicinal chemistry, 50(22), 5339–5356. [Link]
- Haginoya, N., et al. (2004). Orally active factor Xa inhibitors: 4,5,6,7-tetrahydrothis compound derivatives. Bioorganic & medicinal chemistry letters, 14(11), 2935–2939. [Link]
- Haginoya, N., et al. (2004). Synthesis and conformational analysis of a non-amidine factor Xa inhibitor that incorporates 5-methyl-4,5,6,7-tetrahydrothis compound as S4 binding element. Journal of medicinal chemistry, 47(21), 5167–5182. [Link]
- Linear Chemicals. (n.d.). APTT.
- Xing, L., et al. (2022). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry, 10, 1063991. [Link]
- Weitz, J. I., Fredenburgh, J. C., & Eikelboom, J. W. (2017). A Test in Context: A Pragmatic Approach to Laboratory Monitoring of Anticoagulant Therapy. Journal of the American College of Cardiology, 70(24), 3047-3049.
- Synnovis. (2022). Activated partial thromboplastin time (APTT).
- Atlas Medical. (n.d.). ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT.
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Application Note & Protocol: A Framework for Evaluating the Anti-inflammatory Properties of Thiazolo[5,4-c]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.
Abstract: This document provides a comprehensive experimental framework for assessing the anti-inflammatory potential of novel Thiazolo[5,4-c]pyridine compounds. We present a multi-tiered approach, beginning with a robust in vitro cell-based assay to determine direct cellular effects on inflammatory mediator production, followed by a well-established in vivo model of acute inflammation to evaluate efficacy in a physiological context. The protocols are designed to be self-validating, incorporating appropriate controls and clear endpoints. Detailed methodologies for data analysis and interpretation are included to ensure rigorous and reproducible results. This guide is intended to empower researchers to effectively screen and characterize this compound derivatives for their potential as next-generation anti-inflammatory therapeutics.
Introduction: The Therapeutic Potential of Thiazolo[5,4-c]pyridines in Inflammation
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are pivotal mediators of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[2][3][4] Consequently, these pathways are prime targets for the development of novel anti-inflammatory drugs.[5][6]
The this compound scaffold has emerged as a promising heterocyclic system in medicinal chemistry due to its diverse pharmacological activities. Recent studies on related thiazolopyridine structures have indicated their potential as potent anti-inflammatory agents.[7][8][9][10][11] This document outlines a systematic approach to evaluate novel this compound derivatives for their ability to modulate key inflammatory pathways and processes.
In Vitro Evaluation: Inhibition of Inflammatory Mediators in Macrophages
The initial screening of this compound compounds is performed using an in vitro model of inflammation in macrophages. Macrophages are key players in the innate immune response and, when activated by stimuli like bacterial lipopolysaccharide (LPS), produce a cascade of inflammatory mediators.[12][13] This assay allows for a direct assessment of the compound's ability to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines.
Principle and Rationale
LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages, leading to the upregulation of iNOS and the subsequent production of NO, a key inflammatory mediator.[14][15] LPS also triggers the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13][16] By measuring the levels of NO and these cytokines in the cell culture supernatant after treatment with the this compound compounds, we can quantify their anti-inflammatory activity at a cellular level.
Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line
-
Reagents:
-
This compound test compounds
-
Lipopolysaccharide (LPS) from E. coli
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
ELISA Kits for TNF-α and IL-6 quantification[19][20][21][22]
-
Dexamethasone (positive control)
-
Experimental Workflow: In Vitro Screening
Caption: Workflow for in vitro anti-inflammatory screening.
Detailed Protocol: In Vitro
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound compounds and Dexamethasone in DMSO.
-
On the day of the experiment, replace the old media with fresh media containing various concentrations of the test compounds or Dexamethasone. Ensure the final DMSO concentration is below 0.1% to avoid toxicity.
-
Include a vehicle control group (DMSO only).
-
-
LPS Stimulation:
-
After 1 hour of pre-treatment with the compounds, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubate the plates for 24 hours.
-
-
Measurement of Nitric Oxide Production:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Determine the nitrite concentration, an indicator of NO production, using a Griess Reagent kit according to the manufacturer's protocol.[17][23][24] Briefly, mix the supernatant with the Griess reagents and measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Measurement of Cytokine Production:
-
Cell Viability Assay (MTT):
-
To ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity, perform an MTT assay.
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm.
-
Data Analysis: In Vitro
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control.
-
% Inhibition = [1 - (Sample Absorbance / LPS Control Absorbance)] * 100
-
-
Determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
-
Calculate cell viability as a percentage relative to the vehicle control.
In Vivo Evaluation: Carrageenan-Induced Paw Edema in Rats
Compounds that demonstrate significant in vitro anti-inflammatory activity should be further evaluated in a relevant in vivo model. The carrageenan-induced paw edema model in rats is a widely used and reliable assay for screening acute anti-inflammatory drugs.[25][26][27][28]
Principle and Rationale
Subplantar injection of carrageenan, a sulfated polysaccharide, into the rat paw induces a biphasic acute inflammatory response characterized by edema (swelling).[29][30] The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily driven by prostaglandins and involves the infiltration of neutrophils.[29] The ability of a test compound to reduce the carrageenan-induced paw edema is an indication of its anti-inflammatory efficacy.
Materials and Animals
-
Animals: Male Wistar rats (180-220 g)
-
Reagents:
-
λ-Carrageenan
-
This compound test compounds
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
-
Equipment: Plethysmometer
Experimental Workflow: In Vivo Screening
Caption: Workflow for in vivo carrageenan-induced paw edema assay.
Detailed Protocol: In Vivo
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (Indomethacin, 10 mg/kg)
-
Group III-V: this compound test compounds (e.g., 10, 20, 40 mg/kg)
-
-
-
Procedure:
-
Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Administer the respective compounds or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[25][28][30]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[25]
-
Data Analysis: In Vivo
-
Calculate the increase in paw volume (Edema) for each animal at each time point:
-
Edema (mL) = Vₜ - V₀
-
-
Calculate the mean edema for each group at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group, typically at the 3-hour time point:
-
% Inhibition = [1 - (Edema_treated / Edema_control)] * 100
-
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed anti-inflammatory effects.
Mechanistic Insights: Targeting Inflammatory Signaling Pathways
The anti-inflammatory effects of Thiazolo[5,4-c]pyridines are likely mediated through the modulation of key intracellular signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response triggered by LPS.[2][3][4][5][31] Further mechanistic studies could involve Western blotting to assess the phosphorylation status of key proteins in these pathways (e.g., IκBα, p65, p38, JNK, ERK).
The NF-κB Signaling Pathway
In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[32] Upon stimulation by inflammatory signals like those from Toll-like receptors (TLRs) activated by LPS, the IκB kinase (IKK) complex is activated.[5][31] IKK phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation.[32] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[2][33]
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Data Presentation
Quantitative data should be summarized in a clear and concise format.
Table 1: In Vitro Anti-inflammatory Activity of a Representative this compound (Compound X)
| Treatment (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Vehicle + LPS | 100 ± 4.5 | 0 | 0 | 0 |
| Compound X (1) | 98 ± 3.2 | 15.2 ± 2.1 | 12.5 ± 1.8 | 10.8 ± 2.5 |
| Compound X (10) | 95 ± 4.1 | 45.8 ± 3.5 | 50.1 ± 4.2 | 42.3 ± 3.9 |
| Compound X (50) | 92 ± 5.0 | 85.3 ± 5.1 | 88.6 ± 4.8 | 80.1 ± 5.5 |
| Dexamethasone (10) | 99 ± 2.8 | 92.1 ± 4.3 | 95.2 ± 3.7 | 90.5 ± 4.1 |
| Data are presented as mean ± SD (n=3). p < 0.05 compared to Vehicle + LPS group. |
Table 2: In Vivo Anti-inflammatory Effect of Compound X on Carrageenan-Induced Paw Edema in Rats
| Group | Dose (mg/kg) | Paw Edema (mL) at 3h | Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3 |
| Compound X | 10 | 0.65 ± 0.06 | 23.5 |
| Compound X | 20 | 0.49 ± 0.04 | 42.4 |
| Compound X | 40 | 0.35 ± 0.05 | 58.8 |
| *Data are presented as mean ± SEM (n=6). p < 0.05 compared to Vehicle Control group. |
Conclusion
This application note provides a robust and logical framework for the preclinical evaluation of this compound derivatives as anti-inflammatory agents. The combination of in vitro screening for direct cellular effects and in vivo validation in an acute inflammation model allows for a comprehensive assessment of a compound's therapeutic potential. By elucidating the underlying mechanisms, such as the inhibition of the NF-κB pathway, researchers can further optimize these promising scaffolds for the development of safe and effective anti-inflammatory drugs.
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Application Notes and Protocols for the Solid-Phase Synthesis of a Thiazolo[5,4-c]pyridine Derivative Library
Introduction: The Significance of the Thiazolo[5,4-c]pyridine Scaffold
The fusion of thiazole and pyridine rings creates a class of heterocyclic compounds with significant therapeutic potential. This compound derivatives, in particular, are of growing interest to medicinal chemists due to their structural similarity to purines and other biologically important nitrogenous bases. This scaffold has been identified in molecules exhibiting a range of biological activities, including but not limited to, kinase inhibition and antimicrobial effects.[1] The development of efficient and robust synthetic methodologies to access diverse libraries of these compounds is paramount for accelerating drug discovery efforts.
Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries.[2] By anchoring the starting material to a polymeric support, intermediates can be easily purified by simple filtration and washing, and excess reagents can be used to drive reactions to completion. This application note details a comprehensive, traceless solid-phase strategy for the synthesis of a library of this compound derivatives, designed for researchers and professionals in drug development.
Strategic Approach: Retrosynthesis and Workflow Design
A key challenge in developing a solid-phase synthesis is the design of a synthetic route that is compatible with the constraints of the solid support and allows for the introduction of molecular diversity. A retrosynthetic analysis of the target this compound scaffold suggests a strategy where the pyridine ring is constructed onto a resin-bound 2-aminothiazole precursor. This approach allows for diversification at multiple stages of the synthesis.
Our proposed strategy employs a traceless sulfur-based linker, which elegantly releases the final product from the solid support without leaving any residual linker atoms.[1] The synthesis commences with the well-established Merrifield resin, a chloromethylated polystyrene support.[3][4][5][6][7]
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Application Note: A Multi-Modal Analytical Framework for Purity Assessment of Synthesized Thiazolo[5,4-c]pyridines
Introduction
The Thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic structure integral to the development of novel therapeutics, particularly in oncology and inflammatory diseases. As with any new chemical entity (NCE) destined for biological evaluation, the purity of the synthesized compound is a critical quality attribute. The presence of impurities, such as unreacted starting materials, by-products, or degradation products, can confound biological data, introduce toxicity, and compromise the safety and efficacy of a potential drug candidate.[1][2] Therefore, a robust and reliable analytical strategy for purity determination is not merely a procedural step but a foundational requirement for advancing a research program.
This guide provides a comprehensive, multi-modal approach to assessing the purity of synthesized this compound derivatives. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, grounding each protocol in the principles of analytical chemistry and regulatory expectations outlined by bodies like the International Council for Harmonisation (ICH).[3][4][5] Our objective is to equip researchers, scientists, and drug development professionals with a self-validating framework to ensure the integrity and quality of their synthesized compounds.
The Orthogonal Strategy for Purity Verification
A single analytical method is rarely sufficient to declare a compound "pure." An orthogonal approach, employing techniques with different separation and detection principles, provides a much higher degree of confidence. The primary method, typically a high-resolution chromatographic technique, quantifies purity, while confirmatory methods verify molecular identity and detect impurities that may be missed by the primary technique.
Caption: General workflow for synthesis, purification, and orthogonal purity analysis.
Primary Purity Assessment: Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic molecules.[6] Its high resolving power allows for the separation of the main compound from closely related impurities.
Causality Behind Experimental Choices:
-
Technique: Reverse-phase HPLC (RP-HPLC) is selected because this compound derivatives are moderately polar organic compounds, making them well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Mobile Phase Modifier: The pyridine nitrogen in the scaffold is basic (pKa ~5-6).[7] Without a mobile phase additive, this basic site can interact with residual silanols on the silica-based column, leading to poor peak shape (tailing). The addition of an acid, like formic acid or trifluoroacetic acid (TFA), protonates the basic nitrogen. This ensures a single, positively charged species, minimizing secondary interactions and resulting in sharp, symmetrical peaks. For LC-MS compatibility, volatile modifiers like formic acid or ammonium formate are essential.[8][9]
-
Detector: A photodiode array (PDA) or UV-Vis detector is used. Thiazolo[5,4-c]pyridines, being aromatic heterocyclic systems, possess strong chromophores that absorb UV light, making this a sensitive detection method. A PDA detector is superior as it allows for peak purity analysis by comparing spectra across a single peak.
Table 1: Typical Starting Parameters for RP-HPLC Method Development
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 or 4.6 mm ID, 50-150 mm length, < 5 µm particle size | C18 provides excellent hydrophobic retention for a wide range of organic molecules. Smaller particle sizes increase efficiency and resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) | Aqueous component of the mobile phase. Formic acid is a volatile modifier that improves peak shape and is compatible with MS detection.[7][10] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (v/v) | Organic component for eluting the compound. Acetonitrile is preferred for its low viscosity and UV cutoff. |
| Gradient | 5% to 95% B over 10-20 minutes | A broad gradient is used for initial screening to elute all components, from polar impurities to the less polar main compound. This can be optimized to a shallower gradient around the elution time of the main peak for better resolution. |
| Flow Rate | 0.3 - 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate to ensure good separation efficiency without excessive pressure. |
| Column Temperature | 25 - 40 °C | Elevated temperatures can improve peak shape and reduce run times by lowering mobile phase viscosity. A consistent temperature is crucial for reproducible retention times. |
| Detection | UV-Vis/PDA at 254 nm and/or λmax | 254 nm is a common wavelength for aromatic compounds. The maximum absorbance wavelength (λmax) specific to the this compound derivative should be determined and used for maximum sensitivity. |
| Injection Volume | 1 - 10 µL | Kept small to avoid column overloading and band broadening. |
Protocol 2.1: HPLC Purity Determination
-
System Suitability Test (SST): Before analyzing samples, perform an SST to ensure the system is fit for purpose.[6][11][12][13] Inject a standard solution of the purified this compound six times. The relative standard deviation (RSD) for peak area and retention time should be <2%.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of a suitable solvent (e.g., Acetonitrile/Water 50:50) to create a 1 mg/mL stock solution. Filter the sample through a 0.45 µm syringe filter before injection.
-
Blank Injection: Inject the sample solvent (diluent) to ensure no interfering peaks are present at the retention time of the analyte or its impurities.
-
Analysis: Inject the prepared sample onto the HPLC system using the developed method.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Reporting: Report the purity as a percentage, along with the chromatogram. According to ICH Q3A guidelines, any impurity above the reporting threshold (typically 0.05%) should be reported.[1][3]
Confirmatory Analysis: LC-MS and NMR Spectroscopy
While HPLC provides a quantitative purity value, it does not confirm the identity of the peaks. LC-MS and NMR spectroscopy are essential orthogonal techniques for structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, making it a powerful tool for confirming the identity of the main peak and providing mass information on impurities.[14][15][16][17]
Protocol 3.1.1: LC-MS Analysis
-
Method Transfer: The HPLC method described above is generally transferable, provided volatile mobile phase modifiers (e.g., formic acid) were used.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The basic nitrogen on the pyridine ring is readily protonated, making this an efficient ionization technique for this class of compounds.
-
Analysis: Inject the sample into the LC-MS system.
-
Data Interpretation:
-
Confirm that the mass spectrum of the main chromatographic peak shows a prominent ion corresponding to the expected [M+H]⁺ for the synthesized this compound.
-
Examine the mass spectra of any impurity peaks. This data can provide crucial clues to their identity (e.g., unreacted starting material, a dimer, or a degradation product).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic compounds.[18][19] For purity assessment, ¹H NMR is particularly useful as the integral of signals is directly proportional to the number of protons, allowing for a quantitative or semi-quantitative estimation of impurities.[20]
Protocol 3.2.1: ¹H NMR for Structural Confirmation and Purity
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard like tetramethylsilane (TMS).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Interpretation:
-
Structural Confirmation: Verify that the chemical shifts, integration values, and coupling patterns of the signals are consistent with the expected structure of the this compound derivative.[21][22]
-
Purity Assessment: Carefully examine the baseline for any small, unassignable peaks. If impurity peaks are present and well-resolved, their concentration can be estimated by comparing their integration value to that of a known proton signal from the main compound.
-
Ancillary Methods for Purity Corroboration
These traditional methods provide additional, valuable data points to support the purity assessment.
Elemental Analysis (CHN Analysis)
This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.[23][24]
Principle: The experimental percentages are compared to the theoretical values calculated from the compound's molecular formula. A close agreement is strong evidence of high purity. For publication in many chemistry journals, the found values for C, H, and N must be within ±0.4% of the calculated values.[20][25]
Melting Point Determination
For crystalline solids, the melting point is a simple and effective indicator of purity.[26]
Principle: A pure crystalline compound typically has a sharp melting point range (0.5-1.0 °C). Impurities disrupt the crystal lattice, resulting in a lower melting point and a broader melting range.[27][28][29]
Protocol 4.2.1: Melting Point Measurement
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[26]
-
Loading: Pack a small amount of the sample into a capillary tube.
-
Measurement: Place the capillary in a melting point apparatus and heat slowly (1-2 °C/min) near the expected melting point.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
Integrated Decision-Making Workflow
The following workflow illustrates how to integrate these methods for a definitive purity assessment.
Caption: Decision tree for integrated purity assessment.
References
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing, Vertex AI Search,
- A Look at Elemental Analysis for Organic Compounds, AZoM,
- Melting point determin
- Melting point determination | Resource, RSC Educ
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV, Unknown Source,
- A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines, Benchchem,
- Elemental analysis, Wikipedia,
- Impurity guidelines in drug development under ICH Q3, AMSbiopharma,
- DETERMIN
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide, Unknown Source,
- An International Study Evaluating Elemental Analysis, ACS Central Science,
- 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY, Chemistry LibreTexts,
- Melting point determin
- A Step-by-Step Guide to Analytical Method Development and Valid
- Analytical method valid
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines, International Journal of Pharmaceutical Investig
- Elemental analysis: an important purity control but prone to manipul
- Validation of Analytical Methods: A Review, Gavin Publishers,
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline, EMA,
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
- How to Determine the Purity of a Substance using Elemental Analysis, Study.com,
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- Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry, PubMed,
- Identity and Purity - Small Molecules, Pacific BioLabs,
- Purity Determin
- HPLC Methods for analysis of Pyridine, HELIX Chrom
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL, Unknown Source,
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- Structure Elucidation of a Pyrazolo[28][29]pyran Derivative by NMR Spectroscopy, Unknown Source,
- The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calcul
- Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge, PMC - NIH,
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Application Notes and Protocols for the Purification of Thiazolo[5,4-c]pyridine Analogs by High-Performance Liquid Chromatography
Introduction: The Significance of Thiazolo[5,4-c]pyridine Analogs and the Critical Role of Purification
The this compound scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug discovery.[1][2] Its derivatives have shown a wide spectrum of biological activities, including potential as kinase inhibitors and other therapeutic agents.[3][4] The synthesis of these complex molecules often results in a mixture of the desired product, unreacted starting materials, byproducts, and stereoisomers.[3][5] To enable accurate biological evaluation and ensure the safety and efficacy of potential drug candidates, robust and efficient purification methodologies are paramount. High-Performance Liquid Chromatography (HPLC) stands out as the premier technique for the purification of these novel chemical entities, offering high resolution, sensitivity, and scalability.[6][7]
This comprehensive guide provides detailed application notes and protocols for the purification of this compound analogs using HPLC. We will delve into the intricacies of method development, from initial screening to final optimization, for both achiral and chiral separations. The protocols are designed to be self-validating, with explanations grounded in the physicochemical properties of the target molecules.
Understanding the Analyte: Physicochemical Properties of this compound Analogs
A successful purification strategy begins with a thorough understanding of the analyte's properties. This compound analogs are typically:
-
Basic: The presence of the pyridine nitrogen atom imparts basicity to the molecule. This is a critical consideration for reversed-phase HPLC, as it can lead to undesirable interactions with the stationary phase.
-
Aromatic and Heterocyclic: The fused ring system is aromatic and contains multiple heteroatoms (nitrogen and sulfur), which influences its polarity and retention characteristics.
-
Potentially Chiral: Depending on the substitution pattern, these analogs can possess stereogenic centers, necessitating chiral separation techniques to isolate individual enantiomers.[8][9][10][11]
Part 1: Achiral Purification using Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography for the purification of small organic molecules due to its versatility and broad applicability.
Method Development Strategy
The development of a robust RP-HPLC purification method involves a systematic approach to optimize the separation of the target compound from its impurities.
Caption: A logical workflow for HPLC method development.
The Critical Role of Mobile Phase Additives
The basic nature of the pyridine moiety in this compound analogs can cause significant peak tailing in RP-HPLC. This is due to secondary ionic interactions with residual acidic silanol groups on the silica-based stationary phase. To mitigate this, an acidic mobile phase additive is essential.
-
Trifluoroacetic Acid (TFA): Commonly used at a concentration of 0.1%, TFA acts as an ion-pairing agent.[12] It protonates the basic nitrogen atoms of the analyte, ensuring a consistent positive charge, and also masks the active silanol groups on the stationary phase, leading to improved peak shape and reproducibility.
-
Formic Acid (FA): When mass spectrometry (MS) is used for detection and fraction collection (mass-directed purification), formic acid (typically at 0.1%) is preferred over TFA. TFA is a strong ion-suppressing agent and can reduce the sensitivity of the mass spectrometer.
Protocol 1: General Purpose RP-HPLC Purification
This protocol provides a starting point for the purification of a wide range of this compound analogs.
Instrumentation and Consumables:
-
Preparative HPLC system with a gradient pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., 19 x 150 mm, 5 µm particle size).
-
HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA).
-
0.45 µm syringe filters for sample preparation.
Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18, 5 µm | A versatile stationary phase for a broad range of hydrophobicities. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape of basic compounds.[12] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Common organic solvent for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 20 min | A broad gradient is a good starting point to elute the compound and impurities. |
| Flow Rate | 20 mL/min (for a 19 mm ID column) | Scalable based on column dimensions. |
| Column Temperature | 25 °C (Ambient) | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm and 280 nm | Pyridine and thiazole moieties typically absorb in this UV range. |
| Injection Volume | Dependent on sample concentration and column loading capacity. |
Procedure:
-
Sample Preparation: Dissolve the crude this compound analog in a suitable solvent (e.g., DMSO, methanol, or a mixture of mobile phase A and B). The concentration should be optimized to avoid column overloading. Filter the sample through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Injection and Separation: Inject the prepared sample and run the gradient method as detailed in the table above.
-
Fraction Collection: Collect fractions corresponding to the target peak based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC method.
-
Solvent Removal: Pool the pure fractions and remove the solvent via lyophilization or rotary evaporation.
Mass-Directed Purification: A High-Throughput Approach
In drug discovery, where large libraries of compounds are synthesized, mass-directed purification is the method of choice for its high throughput and specificity.[13] This technique uses a mass spectrometer to trigger fraction collection only when the ion corresponding to the target compound's mass-to-charge ratio (m/z) is detected.[14][15]
Caption: Workflow for mass-directed HPLC purification.
Part 2: Chiral Purification of this compound Analogs
Many biologically active molecules are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles.[8][16] Therefore, the separation of enantiomers is a critical step in drug development.[9] HPLC with chiral stationary phases (CSPs) is a powerful technique for this purpose.[10]
Selecting the Right Chiral Stationary Phase
The choice of CSP is crucial for successful chiral separation. For heterocyclic compounds like this compound analogs, polysaccharide-based CSPs are often a good starting point.
-
Amylose and Cellulose Derivatives: Columns with coated or immobilized amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are widely used and have demonstrated broad enantioselectivity for a variety of compounds.[9]
Protocol 2: Chiral HPLC Purification
This protocol outlines a general approach for the chiral separation of this compound analogs.
Instrumentation and Consumables:
-
HPLC system with a gradient or isocratic pump, autosampler, and UV detector.
-
Chiral stationary phase column (e.g., amylose-based, 4.6 x 250 mm, 5 µm).
-
HPLC-grade n-heptane, isopropanol (IPA), and ethanol (EtOH).
Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | A versatile CSP for a wide range of chiral compounds.[9] |
| Mobile Phase | Isocratic mixture of n-heptane and an alcohol (IPA or EtOH) | Normal phase conditions are often effective for polysaccharide-based CSPs. |
| Initial Screening | 90:10, 80:20, 70:30 (n-heptane:alcohol) | Screen different solvent strengths to find optimal retention and resolution. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 25 °C (Ambient) | Temperature can influence enantioselectivity. |
| Detection Wavelength | 254 nm and 280 nm | Based on the UV absorbance of the thiazolopyridine core. |
Procedure:
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase.
-
System Equilibration: Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
-
Injection and Separation: Inject the sample and run the isocratic method.
-
Optimization: If separation is not achieved, systematically vary the alcohol (IPA vs. EtOH) and its percentage in the mobile phase.
-
Fraction Collection: Collect the separated enantiomers in distinct fractions.
-
Purity and Enantiomeric Excess Analysis: Confirm the purity and determine the enantiomeric excess of each fraction using an analytical chiral HPLC method.
-
Solvent Removal: Carefully remove the solvent, typically by rotary evaporation.
Troubleshooting and Advanced Considerations
-
Poor Peak Shape: If peak tailing persists despite using TFA, consider a column with end-capping or a different stationary phase. Also, ensure the sample solvent is compatible with the mobile phase.
-
Low Recovery: This can be due to compound instability or irreversible adsorption to the column. Performing a stability assessment of the compound under the HPLC conditions can be beneficial.[17][18]
-
Orthogonal Purification: For particularly complex mixtures, a two-step purification process using orthogonal methods (e.g., reversed-phase followed by normal-phase or ion-exchange chromatography) can yield very high purity products.[19]
Conclusion
The purification of this compound analogs by HPLC is a critical and enabling step in the drug discovery and development process. A systematic approach to method development, grounded in an understanding of the analyte's chemical properties, is key to achieving high purity and recovery. The protocols and guidelines presented here provide a solid foundation for researchers to develop robust and efficient purification strategies for this important class of heterocyclic compounds.
References
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- Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). SciSpace.
- Jain, R., et al. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed.
- High Throughput Mass-Directed Purification of Drug Discovery Compounds. (n.d.). Waters.
- Ventura, M., et al. (2001). Mass-directed fractionation and isolation of pharmaceutical compounds by packed-column supercritical fluid chromatography/mass spectrometry. PubMed.
- HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate.
- Zapata, M., et al. (1998). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher.
- High Throughput Mass-Directed Purification of Drug Discovery Compounds. (n.d.). Waters.
- HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. (n.d.). Taros Chemicals.
- Mass-Directed Isolation of a Pharmaceutical Compound Using AutoPurify with an ACQUITY QDa Detector. (n.d.). Waters.
- Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]this compound derivative with Met inhibitory activity. ResearchGate.
- Kim, J., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC.
- A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and this compound Derivatives from Chloronitropyridines and Thioamides, or Thioureas. (2009). ResearchGate.
- Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. (1990). ResearchGate.
- Better Purities With Orthogonal Peptide Purification Using PEC. (n.d.). Gyros Protein Technologies.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
- Visegrády, B., et al. (2002). Chiral separation of thiazide diuretics by HPLC on Chiralcel OD-RH, Chiralcel OJ-R and Chirobiotic-T phases. PubMed.
- Chromatographic Separation of Antihistamine Drugs using HPLC. (n.d.). OUCI.
- Wang, Z., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central.
- Georgieva, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
- Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI.
- Recent Trends in Chemistry of Thiazolopyridines. (2020). ResearchGate.
- Feibush, B., et al. (1986). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Scilit.
- Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel this compound Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. (2025). Semantic Scholar.
- Modern Strategies for Heterocycle Synthesis. (2021). MDPI.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). NIH.
- The flow synthesis of heterocycles for natural product and medicinal chemistry applications. (2011). ResearchGate.
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (2023). PubMed Central.
- Adepu, G. S. (2017). A new stability indicating RP-HPLC method development and validation for the simultaneous estimation of isoniazid, thiacetazone and pyridoxine in bulk and pharmaceutical dosage forms. J Global Trends Pharm Sci, 8(1), 3622-3633.
- Al-Ghananeem, A. M., et al. (2022). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. PMC - PubMed Central.
- Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Assay and Related Substances of Paracetamol and Caffein. (2024). IJFMR.
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Application Note: A Robust Protocol for Assessing the Enzymatic Inhibition of Kinases by Thiazolo[5,4-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Kinases and the Promise of Thiazolo[5,4-c]pyridines
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[3][4] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions. Within the diverse chemical space of kinase inhibitors, the Thiazolo[5,4-c]pyridine scaffold has emerged as a privileged structure, demonstrating potent inhibitory activity against a range of kinases, including c-KIT and EGFR.[5][6][7] This application note provides a detailed, field-proven protocol for assessing the enzymatic inhibition of kinases by novel this compound compounds, ensuring data integrity and reproducibility.
Scientific Foundation: Choosing the Right Assay for Reliable Inhibition Data
The accurate determination of a compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), is a cornerstone of drug discovery.[8][9] A variety of biochemical assay formats are available, each with its own set of advantages and limitations. These can be broadly categorized into activity assays, which measure the formation of the phosphorylated product or the consumption of ATP, and binding assays, which directly quantify the interaction between the inhibitor and the kinase.[3]
For high-throughput screening and initial characterization of this compound derivatives, luminescence-based activity assays such as the ADP-Glo™ Kinase Assay offer a robust, sensitive, and universal platform.[10][11][12][13] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[12][14] Its high sensitivity allows for the use of low enzyme concentrations, and its broad dynamic range is suitable for a wide spectrum of kinase activities.[11]
An alternative and equally powerful technology is the Homogeneous Time-Resolved Fluorescence (HTRF®) assay.[1][15] HTRF® is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology that detects molecular interactions.[1][15] In the context of kinase assays, it typically involves a biotinylated substrate and a europium-labeled anti-phospho-specific antibody, providing a highly sensitive and robust platform for screening inhibitors.[15][16]
This protocol will focus on the widely applicable ADP-Glo™ Kinase Assay, detailing the necessary steps from initial setup to data analysis.
Visualizing the Path to Discovery: Experimental Workflow
Figure 1: A schematic overview of the key steps involved in the enzymatic kinase inhibition assay using the ADP-Glo™ technology.
Detailed Protocol: ADP-Glo™ Kinase Assay for this compound Inhibitors
This protocol is designed for a 384-well plate format, which is amenable to high-throughput screening. All reagent volumes should be adjusted proportionally for other plate formats.
I. Reagent Preparation
-
Assay Buffer: Prepare a suitable kinase assay buffer. A common starting point is 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL BSA. The optimal buffer composition may vary depending on the specific kinase.
-
ATP Solution: Prepare a stock solution of ATP in purified water. The final ATP concentration in the assay should be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[17]
-
Kinase Solution: Dilute the kinase to the desired working concentration in the assay buffer. The optimal kinase concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate Solution: Dissolve the appropriate kinase substrate (peptide or protein) in the assay buffer to the desired working concentration.
-
This compound Compound Dilutions: Prepare a serial dilution of the this compound compounds in 100% DMSO. A typical starting concentration is 10 mM, followed by a 1:3 or 1:5 serial dilution.
-
Control Inhibitor: Prepare a serial dilution of a known inhibitor for the target kinase to serve as a positive control.
II. Kinase Reaction
-
Compound Dispensing: Add 0.5 µL of the serially diluted this compound compounds, control inhibitor, or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 5.5 µL of the diluted kinase solution to all wells except the no-enzyme control wells. To the no-enzyme control wells, add 5.5 µL of assay buffer.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the kinase.
-
Reaction Initiation: Add 4 µL of a pre-mixed solution containing the substrate and ATP to all wells to initiate the kinase reaction.
-
Incubation: Incubate the plate for the desired reaction time (e.g., 30-60 minutes) at room temperature. The optimal incubation time should be determined during assay development to ensure the reaction remains within the initial velocity phase.[17]
III. ADP Detection
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.[10][12]
-
Incubation: Incubate the plate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides the necessary components for a luciferase-based luminescence reaction.[10][12]
-
Incubation: Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
IV. Data Acquisition and Analysis
-
Luminescence Reading: Measure the luminescence of each well using a plate reader.
-
Data Normalization:
-
The "high" signal (0% inhibition) is determined from the DMSO-only wells (no inhibitor).
-
The "low" signal (100% inhibition) is determined from the wells with the highest concentration of the control inhibitor or from the no-enzyme control wells.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_low) / (Signal_high - Signal_low))
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, XLfit) to determine the IC50 value.[18]
Data Presentation: Summarizing Inhibitory Potency
The inhibitory activities of the this compound derivatives should be presented in a clear and concise tabular format for easy comparison.
| Compound ID | Target Kinase | IC50 (nM) | Hill Slope | R² |
| T54c-001 | Kinase A | 15.2 | 1.1 | 0.992 |
| T54c-002 | Kinase A | 250.7 | 0.9 | 0.985 |
| T54c-001 | Kinase B | >10,000 | - | - |
| Control | Kinase A | 8.5 | 1.0 | 0.995 |
Trustworthiness and Self-Validation: Ensuring Data Integrity
To ensure the reliability and reproducibility of the obtained IC50 values, the following quality control measures are essential:
-
Z'-factor: For each assay plate, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Positive Control: The consistent performance of a known control inhibitor validates the assay's sensitivity and reproducibility.
-
Linearity of the Kinase Reaction: Confirm that the kinase reaction proceeds linearly over the chosen incubation time to ensure that the measured inhibition is not affected by substrate depletion or product inhibition.[19]
-
ATP Concentration: As the IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration, it is crucial to use a consistent and reported ATP concentration, ideally at the Km of the kinase.[17][18]
Conclusion: A Foundation for Advancing Kinase Inhibitor Discovery
This application note provides a comprehensive and robust protocol for the initial enzymatic characterization of this compound-based kinase inhibitors. By adhering to these detailed steps and incorporating the principles of scientific integrity, researchers can generate high-quality, reproducible data that will confidently guide the subsequent stages of drug discovery, including lead optimization and cellular characterization. The versatility of the this compound scaffold, combined with rigorous in vitro assessment, holds significant promise for the development of novel and effective kinase-targeted therapies.
References
- Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC - NIH. (n.d.).
- HTRF KinEASE TK Kit, 1,000 Assay Points - Revvity. (n.d.).
- ADP-Glo™ Kinase Assay Technical Manual #TM313 - Promega Corporation. (n.d.).
- Technologies to Study Kinases - East Port Praha. (n.d.).
- Promega ADP-Glo kinase assay | BMG LABTECH. (n.d.).
- ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed. (n.d.).
- HTRF ® Kinase Assay Protocol | Download Table - ResearchGate. (n.d.).
- (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.).
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
- Application note: Promega's ADP-Glo™ assay - Drug Target Review. (2018, November 14).
- PI 3-Kinase (Class I) HTRF Assay - Merck Millipore. (n.d.).
- KINASE PROFILING & SCREENING - Reaction Biology. (n.d.).
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19).
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12).
- Kinase Assay Kit - Sigma-Aldrich. (n.d.).
- In vitro kinase assay - Protocols.io. (2023, September 23).
- In-cell Western Assays for IC50 Determination - Azure Biosystems. (2025, January 29).
- Prediction of kinase-inhibitor binding affinity using energetic parameters - PubMed Central. (n.d.).
- Navigating Inconsistent IC50 Values for FGFR4 Inhibitors: A Technical Support Guide - Benchchem. (n.d.).
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC. (n.d.).
- Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting … - OUCI. (n.d.).
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - MDPI. (n.d.).
- Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - NIH. (n.d.).
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - MDPI. (n.d.).
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed Central. (2020, October 12).
- Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - BioImpacts. (2023, June 15).
- Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - ResearchGate. (n.d.).
- Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors - ResearchGate. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting … [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
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- 9. azurebiosystems.com [azurebiosystems.com]
- 10. promega.com [promega.com]
- 11. eastport.cz [eastport.cz]
- 12. bmglabtech.com [bmglabtech.com]
- 13. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.co.jp]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Notes & Protocols: Thiazolo[5,4-c]pyridine as a Versatile Scaffold for Next-Generation c-KIT Inhibitors
I. Introduction: The Imperative for Novel c-KIT Inhibitors
The proto-oncogene c-KIT encodes a receptor tyrosine kinase (RTK) that is a critical regulator of cellular processes, including proliferation, survival, and differentiation.[1][2][3] Upon binding its ligand, the stem cell factor (SCF), the c-KIT receptor dimerizes, leading to autophosphorylation and the activation of downstream signaling cascades.[4][5] Dysregulation of c-KIT signaling, often through activating mutations or overexpression, is a key driver in various human cancers, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and melanoma.[1][6] This makes c-KIT a prime therapeutic target.
While first-generation tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized the treatment of c-KIT-driven cancers, the emergence of drug resistance, frequently through secondary mutations in the c-KIT gene, presents a significant clinical challenge.[7] This necessitates the development of novel inhibitors capable of targeting both wild-type and mutant forms of the kinase. The Thiazolo[5,4-c]pyridine scaffold has emerged as a promising starting point for designing such next-generation inhibitors, offering a versatile chemical framework for achieving high potency and overcoming resistance.[7]
This guide provides a comprehensive overview of the rationale, synthesis, and evaluation of this compound derivatives as c-KIT inhibitors, tailored for researchers and drug development professionals.
II. The c-KIT Signaling Pathway: A Central Hub in Oncogenesis
Activation of c-KIT initiates a complex network of intracellular signaling pathways crucial for cell growth and survival.[4][5] Understanding this network is fundamental to appreciating the mechanism of action of c-KIT inhibitors. The primary cascades activated downstream of c-KIT include:
-
RAS/RAF/MAPK Pathway: Primarily involved in regulating cell proliferation.
-
PI3K/AKT/mTOR Pathway: A critical pathway for promoting cell survival and inhibiting apoptosis (programmed cell death).[3]
-
JAK/STAT Pathway: Also contributes to cell proliferation and survival signals.
Constitutive activation of these pathways due to c-KIT mutations leads to uncontrolled cell proliferation and tumor growth.[4][6] this compound inhibitors are designed to bind to the ATP-binding pocket of the c-KIT kinase domain, preventing autophosphorylation and blocking the initiation of these downstream signals.
Caption: The c-KIT signaling pathway and the point of therapeutic intervention.
III. Synthesis of this compound Derivatives: A General Protocol
The synthesis of novel chemical entities is the foundational step in drug discovery. While multiple synthetic routes to this compound and its isomers exist, a representative multi-step synthesis is outlined below. This protocol is based on established methodologies for constructing similar heterocyclic scaffolds.[8][9]
Rationale for the Synthetic Strategy: The described pathway employs common and robust reactions in medicinal chemistry, starting from commercially available materials. The sequence allows for late-stage diversification, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Caption: A generalized workflow for the synthesis of this compound analogs.
Protocol 1: Representative Synthesis of a this compound Core
Disclaimer: This is a generalized protocol. Specific reaction conditions (temperature, time, stoichiometry) and purification methods must be optimized for each specific derivative. All work should be performed in a fume hood with appropriate personal protective equipment.
Materials:
-
Substituted 2-chloropyridine
-
Potassium thiocyanate (KSCN)
-
Iron (Fe) powder
-
Acetic acid (HOAc)
-
Appropriate solvents (e.g., THF, DCM, DMF)
-
Reagents for functionalization (e.g., acyl chlorides, sulfonyl chlorides)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Step 1: Synthesis of 4-substituted-3-nitro-2-thiocyanatopyridine.
-
To a solution of the starting 4-substituted-2-chloro-3-nitropyridine in a suitable solvent like acetic acid, add potassium thiocyanate (KSCN).
-
Heat the reaction mixture (e.g., to 80°C) and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the residue by flash column chromatography to obtain the thiocyanate intermediate.[8]
-
-
Step 2: Reductive Cyclization to form the Thiazolo[5,4-c]pyridin-2-amine core.
-
Suspend the thiocyanate intermediate and iron (Fe) powder in acetic acid.
-
Heat the mixture (e.g., to 60-80°C) and stir for 1-3 hours. The reaction involves the reduction of the nitro group and subsequent intramolecular cyclization.
-
After the reaction is complete, filter the mixture to remove excess iron.
-
Concentrate the filtrate and purify the resulting crude product by column chromatography to yield the core Thiazolo[5,4-c]pyridin-2-amine scaffold.[8]
-
-
Step 3: Functionalization of the Scaffold.
-
The 2-amino group of the scaffold is a key handle for introducing diversity. For example, an amide bond can be formed.
-
Dissolve the Thiazolo[5,4-c]pyridin-2-amine in an anhydrous solvent (e.g., DCM or pyridine).
-
Add a base (e.g., DMAP, triethylamine) followed by the dropwise addition of an appropriate acyl chloride or sulfonyl chloride.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction, perform an aqueous workup, and purify the final compound by flash column chromatography or recrystallization.
-
IV. Biological Evaluation: From Enzyme to Cell
A systematic workflow is essential to characterize the biological activity of newly synthesized compounds.[4]
Caption: A logical workflow for the preclinical evaluation of c-KIT inhibitors.
Protocol 2: In Vitro c-KIT Kinase Inhibition Assay (ADP-Glo™ Format)
Principle: This assay measures the amount of ADP produced during the kinase reaction. The inhibitor's potency is determined by its ability to reduce ADP formation. The ADP is converted to ATP, which is then used to generate a luminescent signal.
Materials:
-
Recombinant human c-KIT enzyme (wild-type and relevant mutants)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 5 µL of each dilution to the wells of the assay plate. Include wells for a positive control (no inhibitor) and negative control (no enzyme).
-
Enzyme/Substrate Addition: Prepare a master mix containing the c-KIT enzyme and the peptide substrate in kinase reaction buffer. Add 20 µL of this master mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes in the dark.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of kinase activity).[4]
Protocol 3: Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
c-KIT dependent cell lines (e.g., GIST-T1, HMC-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed approximately 5,000 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration. Plot the percentage of inhibition against the log concentration of the compound to determine the GI50 value (the concentration required to inhibit 50% of cell growth).[4]
Protocol 4: Western Blot for c-KIT Phosphorylation
Principle: This technique confirms on-target activity within the cell by directly measuring the phosphorylation status of c-KIT and its downstream effectors like AKT and ERK.
Materials:
-
GIST-T1 cells or other appropriate cell lines
-
Test compounds
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-KIT (p-c-KIT), anti-total-c-KIT, anti-phospho-AKT, anti-total-AKT, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Treatment: Plate cells and grow until they reach 70-80% confluency. Treat with the test compound at various concentrations (e.g., 1x and 10x GI50) for 2-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA).
-
Incubate with the primary antibody (e.g., anti-p-c-KIT) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[4][10]
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total c-KIT and a loading control (e.g., β-actin) to ensure equal protein loading.
V. Data Presentation & Structure-Activity Relationship (SAR)
Systematic modification of the this compound scaffold allows for the exploration of the structure-activity relationship (SAR), providing insights into the features required for potent and selective c-KIT inhibition.
Table 1: Representative Biological Data for a Hypothetical Series of this compound Analogs
| Compound ID | R1 Group | R2 Group | c-KIT (WT) IC50 (nM) | c-KIT (D816V) IC50 (nM) | GIST-T1 GI50 (nM) |
| Ref: Imatinib | - | - | 100 | >5000 | 80 |
| Ref: Sunitinib | - | - | 50 | 250 | 45 |
| THZ-001 | H | Phenyl | 550 | 2300 | 1200 |
| THZ-002 | H | 3-(trifluoromethyl)phenyl | 95 | 450 | 110 |
| THZ-003 | Cyclopropyl | 3-(trifluoromethyl)phenyl | 15 | 85 | 30 |
| THZ-004 | Cyclopropyl | 4-fluorophenyl | 45 | 210 | 65 |
SAR Insights:
-
Core Scaffold: The this compound core serves as an effective hinge-binding motif within the ATP pocket of c-KIT.
-
R2 Substitutions: As suggested by the data in Table 1, substitutions on the phenyl ring at the R2 position are critical for potency. Electron-withdrawing groups like trifluoromethyl (in THZ-002) can significantly enhance activity compared to an unsubstituted phenyl ring (THZ-001). This is often due to favorable interactions within a hydrophobic pocket of the kinase.[7]
-
R1 Substitutions: Functionalization at other positions, such as R1, can further optimize potency and selectivity. Small alkyl groups like cyclopropyl (in THZ-003) may improve binding affinity.
-
Overcoming Resistance: A key goal is to identify compounds with potent activity against clinically relevant mutants like D816V. The data for THZ-003 suggests that optimized derivatives of this scaffold can inhibit mutants that are highly resistant to imatinib.[7]
VI. Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel c-KIT inhibitors. Its synthetic tractability allows for extensive SAR exploration, leading to the identification of potent compounds that can overcome the challenge of acquired resistance to existing therapies. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive preclinical evaluation of these next-generation inhibitors. Further optimization of this scaffold could lead to clinical candidates with improved efficacy and a better resistance profile for patients with c-KIT-driven malignancies.
VII. References
-
Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. (Source: vertexaisearch.cloud.google.com)
-
Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors - Benchchem. (Source: vertexaisearch.cloud.google.com)
-
C-KIT signaling in cancer treatment - PubMed. (Source: vertexaisearch.cloud.google.com)
-
The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - International Journal of Biological Sciences. (Source: vertexaisearch.cloud.google.com)
-
(PDF) Role and Significance of c-KIT Receptor Tyrosine Kinase in Cancer: A Review. (Source: vertexaisearch.cloud.google.com)
-
Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - Semantic Scholar. (Source: vertexaisearch.cloud.google.com)
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC. (Source: vertexaisearch.cloud.google.com)
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - MDPI. (Source: vertexaisearch.cloud.google.com)
-
Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants | Journal of Medicinal Chemistry - ACS Publications. (Source: vertexaisearch.cloud.google.com)
-
Inhibition of c-Kit by tyrosine kinase inhibitors - PMC - NIH. (Source: vertexaisearch.cloud.google.com)
-
c-Kit-IN-1 versus imatinib in GIST models. - Benchchem. (Source: vertexaisearch.cloud.google.com)
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. | Sigma-Aldrich. (Source: vertexaisearch.cloud.google.com)
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - Semantic Scholar. (Source: vertexaisearch.cloud.google.com)
-
c-Kit Inhibition | c-Kit Mutation | c-Kit Inhibitor Review - Selleck Chemicals. (Source: vertexaisearch.cloud.google.com)
-
Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - MDPI. (Source: vertexaisearch.cloud.google.com)
-
Enanta Pharmaceuticals Provides Update on its Research and Development Programs and 2026 Outlook. (Source: vertexaisearch.cloud.google.com)
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - ResearchGate. (Source: vertexaisearch.cloud.google.com)
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed Central. (Source: vertexaisearch.cloud.google.com)
-
(PDF) Synthesis of a tetrahydroimidazo[2',1':2,3]this compound derivative with Met inhibitory activity - ResearchGate. (Source: vertexaisearch.cloud.google.com)
Sources
- 1. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases [ijbs.com]
- 6. C-KIT signaling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thiazolo[5,4-c]pyridine Synthesis
Welcome to the technical support center for the synthesis of Thiazolo[5,4-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield and purity of your synthesis reactions.
Introduction to Thiazolo[5,4-c]pyridine Synthesis
The this compound core is a significant structural motif in medicinal chemistry, exhibiting a range of biological activities. However, its synthesis can present challenges, including low yields, isomer formation, and difficult purifications. This guide provides practical, experience-driven advice to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of Thiazolo[5,4-c]pyridines?
A1: The selection of starting materials is crucial and often dictates the overall efficiency of the synthesis. Common precursors include substituted 3-amino-4-chloropyridines or 4-chloro-3-nitropyridines. For instance, the reaction of 3-amino-4-chloropyridine with an isothiocyanate is a frequently employed method to construct the thiazole ring fused to the pyridine core[1]. Another approach involves the use of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines for further functionalization[2].
Q2: I am observing the formation of an isomeric product. How can I improve the regioselectivity of my reaction?
A2: Isomer formation, particularly the Thiazolo[5,4-b]pyridine or Thiazolo[4,5-c]pyridine isomers, is a common challenge that arises from the presence of multiple nucleophilic sites on the pyridine precursor. To enhance regioselectivity for the [5,4-c] isomer, consider the following:
-
Strategic Selection of Precursors: The substitution pattern on the starting pyridine ring is the primary determinant of the final product's regiochemistry. Ensure you are starting with a correctly substituted pyridine where the cyclization is directed to form the desired [5,4-c] isomer. For example, starting with a 3-amino-4-chloropyridine derivative will favor the formation of the this compound ring system.
-
Reaction Conditions: Fine-tuning the reaction conditions can influence the regiochemical outcome. Factors such as the choice of base, solvent, and reaction temperature can modulate the reactivity of different sites on the precursor molecule. It is advisable to perform small-scale experiments to screen different conditions.
Q3: My reaction is not going to completion, and I have a low yield. What are the likely causes and solutions?
A3: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Purity: Ensure the purity of your starting materials, especially the pyridine derivatives and any sulfur-containing reagents. Impurities can interfere with the reaction and lead to the formation of side products.
-
Reaction Conditions: The reaction conditions may not be optimal. Consider the following adjustments:
-
Temperature: Some cyclization reactions require significant thermal energy. If the reaction is sluggish, a gradual increase in temperature might be beneficial. However, be cautious of potential side reactions at higher temperatures.
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or NMP are often used to facilitate these reactions. In some cases, greener solvent alternatives are being explored[1].
-
Catalyst: Depending on the specific reaction, a catalyst might be necessary to achieve a good yield. For instance, in Suzuki cross-coupling reactions to functionalize the thiazolopyridine core, the choice of palladium catalyst and ligand is crucial[3].
-
-
Atmosphere: Some reactions are sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to common issues encountered during the synthesis of Thiazolo[5,4-c]pyridines.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Reagents | - Verify the purity and activity of starting materials using techniques like NMR or LC-MS.- Use freshly opened or purified reagents. | Reagents can degrade over time, especially sulfur-containing compounds which can oxidize. |
| Sub-optimal Reaction Temperature | - Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction progress by TLC or LC-MS. | The activation energy for the cyclization step may not be met at lower temperatures. |
| Incorrect Solvent | - Screen a range of solvents with varying polarities and boiling points (e.g., ethanol, toluene, DMF). | The solubility of reagents and the stabilization of transition states are highly dependent on the solvent. |
| Inappropriate Base | - If a base is used, screen different organic (e.g., triethylamine, DIPEA) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃). | The strength and nature of the base can significantly influence the rate of deprotonation and subsequent cyclization. |
Problem 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Lack of Regiocontrol | - Re-evaluate the substitution pattern of your starting pyridine derivative.- Modify the reaction conditions (solvent, temperature, base) to favor the desired regioisomer. | The electronic and steric properties of the substituents on the pyridine ring direct the cyclization. |
| Decomposition of Starting Material or Product | - Lower the reaction temperature and extend the reaction time.- Perform the reaction under an inert atmosphere. | High temperatures can lead to thermal decomposition of sensitive functional groups. |
| Side Reactions with Sulfur Reagents | - Ensure the stoichiometry of the sulfur reagent is correct.- Add the sulfur reagent slowly to the reaction mixture. | Excess sulfur reagents can lead to the formation of polysulfides and other undesired byproducts. |
Experimental Protocols
Representative Protocol: Synthesis of a this compound Derivative
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 3-amino-4-chloropyridine derivative (1.0 eq) in a suitable solvent (e.g., absolute ethanol).
-
Reaction Initiation: Add the appropriate isothiocyanate (1.1 eq) to the solution.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the desired this compound derivative.
Visualizing the Workflow
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
- A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and this compound Derivatives from Chloronitropyridines and Thioamides, or Thioureas. (n.d.). ResearchGate.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2021). National Center for Biotechnology Information.
- Synthesis and characteristics of compact condensed system 2-aminothis compound. (2007). ResearchGate.
- Synthesis of a tetrahydroimidazo[2',1':2,3]this compound derivative with Met inhibitory activity. (2010). ResearchGate.
Sources
troubleshooting low yields in Suzuki-Miyaura couplings for heterocyclic compounds
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling heterocyclic compounds. Low yields in these reactions are a common challenge, often stemming from the unique electronic properties and reactivity of heterocycles. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve issues in your experiments, enhancing both yield and reproducibility.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered when performing Suzuki-Miyaura couplings with heterocyclic substrates.
Q1: My reaction yield is low and I'm recovering my starting materials. What is the most likely cause?
Low conversion with recovery of starting materials often points to issues with catalyst activity or reaction conditions. Key areas to investigate include:
-
Catalyst Deactivation: Heterocycles, particularly those containing nitrogen or sulfur, can coordinate to the palladium center and inhibit catalysis.[1] Unprotected N-H groups on azoles, for example, can lead to the formation of inactive palladium complexes.[2][3][4]
-
Inefficient Oxidative Addition: The reaction may be sluggish if you are using a less reactive aryl chloride or a sterically hindered coupling partner. In such cases, a more electron-rich ligand or a higher reaction temperature may be necessary.[5]
-
Poor Solubility: Heterocyclic compounds can have poor solubility in common organic solvents, which can impede the reaction.[1]
Q2: I'm observing significant amounts of a side product that corresponds to the protonated version of my boronic acid. What is happening and how can I prevent it?
This side product results from a common side reaction called protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[6][7] This is particularly prevalent with electron-rich or electron-deficient heterocyclic boronic acids.[8]
To minimize protodeboronation:
-
Use a milder base: Strong bases, especially in the presence of water, can accelerate this side reaction.[7] Consider using weaker bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[9]
-
Work under anhydrous conditions: While some water can be beneficial for the Suzuki reaction, excessive amounts can promote protodeboronation.[1]
-
Use a more stable boronic acid surrogate: Convert your boronic acid to a more stable derivative like a boronic ester (e.g., pinacol ester), a trifluoroborate salt, or a diethanolamine (DABO) boronate.[7][10][11][12]
Q3: My main impurity is a dimer of my boronic acid coupling partner. How can I avoid this homocoupling?
The formation of a homocoupled product from the boronic acid is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[5][13][14] To suppress this side reaction:
-
Thoroughly degas your reaction mixture: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then participate in homocoupling.[5][14]
-
Use a Pd(0) precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources that require in situ reduction.
-
Add a mild reducing agent: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.[13]
In-Depth Troubleshooting Guides
Issue 1: Unstable Heterocyclic Boronic Acids
The instability of heterocyclic boronic acids is a primary contributor to low yields in Suzuki-Miyaura couplings.[15] This instability can manifest as decomposition on the benchtop or rapid degradation under the reaction conditions.
Many heterocyclic boronic acids are prone to decomposition through various pathways, including protodeboronation and the formation of boroxines (cyclic trimers).[6][10] The electronic nature of the heterocycle plays a significant role; for instance, 2-pyridylboronic acid is known to be particularly unstable due to the influence of the adjacent nitrogen atom.[7]
To address the instability of heterocyclic boronic acids, it is highly recommended to use more stable surrogates.
Table 1: Comparison of Boronic Acid Surrogates
| Surrogate | Structure | Key Advantages |
| Pinacol Boronic Esters | R-B(pin) | Generally more stable to storage and chromatography than boronic acids. |
| Potassium Trifluoroborates | R-BF₃K | Crystalline, air- and moisture-stable solids.[7] |
| MIDA Boronates | R-B(MIDA) | Highly stable, crystalline solids that slowly release the boronic acid under reaction conditions.[7][15] |
| DABO Boronates | R-B(DABO) | Air-stable complexes that can be used directly in the coupling reaction.[10][11][12] |
Protocol: Preparation of a Diethanolamine (DABO) Boronate
This protocol provides a straightforward method for converting an unstable boronic acid into a more stable and easy-to-handle DABO boronate.[12]
-
In a vial equipped with a stir bar, dissolve the heterocyclic boronic acid in dichloromethane (CH₂Cl₂).
-
Add diethanolamine via pipette. You should observe the initial solid dissolving and then a new precipitate forming.
-
The resulting solid is the DABO boronate, which can be filtered and dried.
-
This stable complex can be used directly in the Suzuki-Miyaura coupling reaction, often in the presence of a protic co-solvent to facilitate the release of the active boron species.[10][12]
Issue 2: Catalyst Inhibition and Deactivation
Heterocyclic substrates, particularly those rich in nitrogen, can act as ligands for the palladium catalyst, leading to the formation of off-cycle, inactive complexes and ultimately, low yields.[1][2][3][4]
The lone pairs on heteroatoms like nitrogen can coordinate to the palladium center, effectively titrating the active catalyst out of the catalytic cycle. This is especially problematic with unprotected N-H groups in heterocycles like indazoles, benzimidazoles, and pyrazoles.[2][3][4]
Caption: Catalyst deactivation by heterocyclic substrates.
Overcoming catalyst inhibition requires careful selection of the catalytic system.
-
Ligand Choice: Bulky, electron-rich phosphine ligands such as SPhos and XPhos have demonstrated success in couplings with nitrogen-rich heterocycles.[2] These ligands can promote the desired catalytic steps while minimizing the inhibitory effects of the substrate.
-
Palladium Precatalysts: The use of well-defined palladium precatalysts can provide a more controlled and efficient initiation of the catalytic cycle compared to simple palladium salts.[5] Buchwald's precatalysts, for instance, are designed for easy activation to the active Pd(0) species.[2][5]
-
Protecting Groups: While often less desirable due to the extra synthetic steps, protection of N-H groups can be a viable strategy to prevent catalyst inhibition.[2]
Issue 3: The Critical Role of the Base
The choice of base is paramount in Suzuki-Miyaura couplings, influencing both the rate of the desired reaction and the prevalence of side reactions.[16][17]
The base plays multiple roles in the catalytic cycle, including the activation of the boronic acid to form a more nucleophilic borate species, which is essential for transmetalation.[18][19] However, an inappropriate base can lead to undesired outcomes.
-
Strong, nucleophilic bases (e.g., NaOH, KOH) can promote protodeboronation, especially in aqueous media.[7]
-
Weak bases may not be sufficient to activate the boronic acid, leading to a sluggish or incomplete reaction.
Caption: The role of the base in the Suzuki-Miyaura cycle.
The optimal base depends on the specific substrates and solvent system.
Table 2: Common Bases for Heterocyclic Suzuki Couplings
| Base | Strength | Common Applications & Notes |
| K₃PO₄ | Strong | Often effective for challenging couplings, including those with N-H containing heterocycles.[20] |
| K₂CO₃ | Moderate | A good starting point for many reactions; generally less prone to causing protodeboronation than hydroxides. |
| Cs₂CO₃ | Strong | Can be beneficial in difficult couplings due to its high solubility in organic solvents.[21] |
| CsF | Weak | A mild base that can be effective in minimizing protodeboronation.[9] |
Experimental Protocol: Small-Scale Reaction Optimization
To find the best conditions for your specific system, it is advisable to run a small-scale screen of different bases and solvents.
-
Set up an array of small reaction vials, each charged with your heterocyclic halide and boronic acid (or surrogate).
-
To each vial, add a different base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, CsF).
-
Add your chosen solvent system (e.g., dioxane/water, THF/water).[20]
-
Degas each vial thoroughly.
-
Add the palladium catalyst and ligand solution.
-
Heat the reactions and monitor their progress by TLC or LC-MS to identify the optimal conditions.
By systematically addressing these common issues, you can significantly improve the yields and reliability of your Suzuki-Miyaura couplings involving heterocyclic compounds.
References
- Protodeboron
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Royal Society of Chemistry. [Link]
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Organic Chemistry Portal. [Link]
- Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Amanote Research. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
- Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
- Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
- Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investig
- Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. [Link]
- Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. CoLab.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics.
- What's the problem of Suzuki-Miyuara coupling reaction conditions?
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. [Link]
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (PDF) DABO Boronates: Stable Heterocyclic Boronic Acid [research.amanote.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. wwjmrd.com [wwjmrd.com]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. m.youtube.com [m.youtube.com]
- 20. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
optimization of reaction conditions for the synthesis of Thiazolo[5,4-c]pyridine
Welcome to the technical support center for the synthesis of Thiazolo[5,4-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important heterocyclic scaffold, providing in-depth troubleshooting advice and frequently asked questions to facilitate a smoother, more efficient experimental workflow. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to proactively optimize your reaction conditions for higher yields and purity.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I am observing a low yield of my desired Thiazolo[5,4-c]pyridine product. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of Thiazolo[5,4-c]pyridines can often be attributed to several factors, ranging from suboptimal reaction conditions to the purity of your starting materials. A systematic approach to troubleshooting is crucial.
Potential Causes & Recommended Solutions:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[1] An extended reaction time or an increase in temperature might be necessary. However, be cautious as excessive heat can lead to degradation. A stepwise increase in temperature (e.g., 10-20°C increments) is advisable.
-
-
Suboptimal Temperature: The reaction temperature may be too low for efficient conversion or too high, leading to decomposition.
-
Solution: The optimal temperature is highly dependent on the specific synthetic route. For instance, some cyclization reactions benefit from reflux conditions.[2] It is recommended to perform small-scale experiments to screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to identify the optimal condition for your specific substrates.[3]
-
-
Poor Quality of Starting Materials: Impurities in your starting materials, such as the aminopyridine precursor, can significantly hinder the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallization or column chromatography of the precursors is highly recommended to remove any impurities that might interfere with the reaction.[3]
-
-
Inefficient Catalyst or Reagent Stoichiometry: The choice and amount of catalyst or reagents are critical.
-
Solution: Re-evaluate the stoichiometry of your reactants. For reactions involving a catalyst, such as a palladium catalyst in a cross-coupling step, screening different catalyst loadings is recommended.[1] In some cases, the choice of base and its equivalents can also dramatically influence the yield.
-
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge. Identifying these impurities is the first step toward mitigating their formation.
Common Side Products & Mitigation Strategies:
-
Isomer Formation: Depending on the substitution pattern of your pyridine starting material, the formation of isomeric thiazolopyridine products (e.g., Thiazolo[4,5-c]pyridine) is possible.
-
Solution: The regioselectivity is often dictated by the reaction mechanism. A thorough understanding of the mechanism for your chosen synthetic route is key. In some cases, adjusting the solvent polarity can influence the regioselectivity.[4]
-
-
Over-reaction or Decomposition: At elevated temperatures or with prolonged reaction times, the desired product might be susceptible to further reactions or decomposition.
-
Solution: As mentioned previously, careful monitoring of the reaction by TLC is essential to quench the reaction at the optimal time.[3]
-
-
Self-Condensation of Starting Materials: Under certain conditions, starting materials can react with themselves, leading to undesired oligomers or polymers.
-
Solution: A controlled, slow addition of one of the reactants to the reaction mixture can sometimes minimize self-condensation.[3]
-
Question 3: I am struggling with the purification of my this compound product. What are the recommended purification techniques?
Answer:
The purification of heterocyclic compounds like Thiazolo[5,4-c]pyridines can be challenging due to their polarity.
Recommended Purification Methods:
-
Column Chromatography: This is the most common method for purifying thiazolopyridine derivatives.[1]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. The optimal eluent system will depend on the polarity of your specific compound.
-
-
Recrystallization: If the crude product is obtained as a solid and is relatively pure, recrystallization can be an effective final purification step.
-
Solvent Selection: Choosing an appropriate solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is key. Ethanol is a commonly used solvent for recrystallization.[3]
-
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure compounds, especially for biological testing, preparative HPLC can be employed.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the this compound core?
A: Several synthetic strategies have been developed. A common approach involves the cyclization of a suitably substituted aminopyridine derivative. For example, the reaction of a 3-amino-4-chloropyridine with a thiocyanate source can be a key step. Another approach involves building the thiazole ring onto the pyridine core through reactions with reagents like α-haloketones.[2][6]
Q2: How do I choose the right solvent for my reaction?
A: Solvent selection is critical for reaction success. The solvent must be inert to the reaction conditions and should be able to dissolve the reactants to a reasonable extent. Common solvents for thiazolopyridine synthesis include ethanol, methanol, acetic acid, and dimethylformamide (DMF).[7][8] A solvent screen with small-scale reactions is often the best way to identify the optimal solvent for your specific transformation.
Q3: Are there any safety precautions I should be aware of when working with the reagents for this synthesis?
A: Yes, many of the reagents used in heterocyclic synthesis are hazardous. For example, thiocyanates and various organic solvents can be toxic. It is imperative to consult the Safety Data Sheet (SDS) for each reagent before use. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Data Presentation
Table 1: Recommended Solvent and Temperature Conditions for Key Reaction Steps
| Reaction Step | Common Solvents | Typical Temperature Range (°C) | Notes |
| Thiazole Ring Formation | Acetic Acid, Ethanol, Methanol | 60 - 120 | The choice of solvent can influence reaction rate and selectivity.[7][8] |
| Suzuki Cross-Coupling | DME/H₂O, Toluene | 80 - 110 | Requires an inert atmosphere (e.g., Argon or Nitrogen).[1] |
| Nitro Group Reduction | THF/MeOH/H₂O, Acetic Acid | 60 - 80 | Iron powder with an acid or ammonium chloride is a common reducing system.[1][8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2-Aminothis compound Derivative
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 3-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add potassium thiocyanate (1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: A stepwise approach to troubleshooting low product yield.
Diagram 2: Key Parameters Influencing this compound Synthesis
Caption: Interconnected factors affecting the synthesis outcome.
References
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC.
- Synthesis of a tetrahydroimidazo[2',1':2,3]this compound derivative with Met inhibitory activity - ResearchGate.
- Synthesis and characteristics of compact condensed system 2-aminothis compound.
- Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine derivatives - NIH.
- Synthesis of Thiazolo[4,5-d]pyridines - ResearchGate.
- Synthesis of thiazolo pyridine | Download Scientific Diagram - ResearchGate.
- A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and this compound Derivatives from Chloronitropyridines and Thioamides, or Thioureas | Request PDF - ResearchGate.
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem.
- troubleshooting low yield in Kröhnke pyridine synthesis - Benchchem.
- Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing).
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed Central.
- troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem.
- Recent advances in the synthesis and utility of thiazoline and its derivatives.
- Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2.
- Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines - ResearchGate.
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. library.dmed.org.ua [library.dmed.org.ua]
- 7. Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Thiazolo[5,4-c]pyridine and its Derivatives
Welcome to the technical support center for the purification of Thiazolo[5,4-c]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The inherent chemical properties of the this compound scaffold can present unique purification hurdles. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind these methodologies to empower you to achieve your desired purity.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format, providing explanations and actionable solutions.
Q1: Why is my this compound derivative streaking on the silica gel TLC plate?
A1: Streaking of basic, nitrogen-containing heterocycles on silica gel is a frequent observation. The primary cause is the acidic nature of the silica surface, which contains silanol groups (Si-OH). These acidic sites can interact strongly with the basic nitrogen atoms in the pyridine ring of your compound, leading to a number of undesirable effects including poor separation and decomposition of the target molecule.[1] The predicted pKa of the parent this compound is approximately 1.78, indicating it is a weak base, but it can still interact with the acidic silica.[2]
Troubleshooting Steps:
-
Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Typically, adding 0.1-1% TEA to your solvent system will neutralize the acidic silanol groups, minimizing the strong interactions and resulting in sharper, more defined spots on your TLC plate.[1]
-
Ammonia: A solution of ammonia in methanol (e.g., 7N) can also be used as a component of the mobile phase to achieve a similar effect.
-
-
Switch to a Different Stationary Phase:
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.[1] It is important to use TLC plates with the corresponding stationary phase to develop your solvent system.
-
Reversed-Phase Silica: C18-functionalized silica gel offers a different separation mechanism based on hydrophobicity and is less prone to issues with basic compounds.
-
Q2: My compound seems to be decomposing on the silica gel column, leading to low yields. What can I do?
A2: Decomposition on silica gel is a significant challenge for sensitive organic molecules, including some heterocyclic systems.[3] The acidic nature of silica can catalyze degradation pathways.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Prior to running your column, you can deactivate the silica gel by flushing it with a solvent system containing a basic modifier (e.g., hexane with 1% TEA).
-
Minimize Residence Time: A faster elution rate can reduce the time your compound is in contact with the silica, thereby minimizing decomposition. However, this may compromise separation efficiency.
-
Use an Alternative Purification Method: If decomposition on silica is severe, consider other purification techniques such as recrystallization or preparative HPLC.
Q3: I am struggling to find a suitable solvent system for the recrystallization of my this compound derivative. What are some good starting points?
A3: Finding the ideal recrystallization solvent requires a balance of solubility properties: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Pyridine-containing compounds can sometimes be challenging to crystallize.
Recommended Solvents and Strategies:
-
Single Solvent Systems:
-
Ethers: Diethyl ether has been reported as a recrystallization solvent for the parent this compound.[2]
-
Alcohols: Ethanol or isopropanol are often good starting points for polar heterocyclic compounds.
-
Esters: Ethyl acetate can be effective.
-
-
Two-Solvent Systems: This technique is particularly useful when a single solvent does not provide the desired solubility profile.
-
Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the point of saturation).
-
Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. Common two-solvent systems include dichloromethane/hexane, ethyl acetate/hexane, and methanol/water.
-
Q4: "Classic methods of purification" have failed for my 2-aminothis compound. The literature suggests HPLC. Can you provide guidance on this?
A4: It has been reported that 2-aminothis compound and its derivatives can be particularly challenging to purify by standard chromatographic and recrystallization techniques, necessitating the use of High-Performance Liquid Chromatography (HPLC).[4][5] Reversed-phase HPLC is often the method of choice for such polar, basic compounds.
Key Considerations for HPLC Purification:
-
Column Choice: A C18 column is the most common starting point for reversed-phase HPLC.
-
Mobile Phase: A mixture of water and an organic solvent (typically acetonitrile or methanol) is used.
-
Acidic Modifier: Due to the basic nature of the pyridine nitrogen, an acidic modifier in the mobile phase is crucial to ensure good peak shape by protonating the basic sites and minimizing interactions with residual silanols on the stationary phase.
-
Trifluoroacetic acid (TFA): A common choice, typically at a concentration of 0.1%.
-
Formic acid: Another option, also used at around 0.1%, which can be more suitable if the compound is acid-sensitive or if you intend to recover your compound by evaporation.
-
-
Gradient Elution: A gradient from a low to a high percentage of the organic solvent is usually employed to effectively separate the target compound from impurities with different polarities.
II. Detailed Experimental Protocols
This section provides step-by-step protocols for the most common and effective purification techniques for this compound and its derivatives.
Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier
This protocol is suitable for moderately polar this compound derivatives that are prone to streaking on silica gel.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (TEA)
-
TLC plates (silica gel 60 F254)
-
Chromatography column
-
Standard laboratory glassware
Methodology:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).
-
To each developing solvent system, add 0.5-1% TEA.
-
The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (containing TEA).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions and monitor the separation by TLC.
-
Combine the pure fractions containing your target compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.
-
Protocol 2: Preparative Reversed-Phase HPLC
This protocol is recommended for highly polar this compound derivatives or when other methods have failed to provide the desired purity.
Materials:
-
Crude this compound derivative
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Trifluoroacetic acid (TFA) or formic acid
-
Preparative HPLC system with a C18 column
-
Vials for fraction collection
Methodology:
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Method Development (Analytical Scale):
-
If possible, first develop a separation method on an analytical HPLC system to optimize the gradient and determine the retention time of your target compound.
-
A typical starting gradient could be 5-95% acetonitrile in water (both with 0.1% TFA) over 20-30 minutes.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the optimized gradient method.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of your target compound.
-
-
Purity Analysis and Product Recovery:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions.
-
Remove the acetonitrile/methanol by rotary evaporation.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified product as a TFA salt. If formic acid was used, direct evaporation might be possible, although lyophilization is often preferred.
-
III. Visualization and Data Presentation
Clear visualization of workflows and data is essential for reproducible science.
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the decision-making process and workflows for the purification of this compound derivatives.
Caption: Decision workflow for selecting a purification method.
Caption: Step-by-step workflow for preparative HPLC purification.
Quantitative Data Summary
The following table summarizes key physicochemical properties of the parent this compound scaffold, which influence its behavior during purification.
| Property | Value | Implication for Purification | Reference |
| Molecular Formula | C₆H₄N₂S | Low molecular weight, may have some volatility. | [2] |
| Molecular Weight | 136.17 g/mol | - | [2] |
| Melting Point | 105-106 °C | Crystalline solid at room temperature, suggesting recrystallization is a viable purification method. | [2] |
| Boiling Point | 264.3 °C at 760 mmHg | Not easily purified by distillation under standard conditions. | [2] |
| Predicted pKa | 1.78 ± 0.40 | Weakly basic, but still susceptible to strong interactions with acidic silica gel. | [2] |
IV. References
-
BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Recent problems with silica gel chromatography. Retrieved from [Link]
-
Radulescu, C., et al. (2008). Synthesis and characterization of new cationic dyes for synthetic fibres. Dyes and Pigments.
-
Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]this compound derivative with Met inhibitory activity. ARKIVOC.
-
Radulescu, C., et al. (2004). THE SEPARATION AND PURIFICATION OF NEW COMPACT CONDENSED HETEROCYCLIC SYSTEMS WITH THIAZOLIC RING BY....
-
BenchChem Technical Support Team. (2025). Technical Support Center: HPLC Purification of 5-(1,3-Thiazol-4-yl)pyridin-2-amine. BenchChem.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles. BenchChem.
-
Hantzsch, A. R. (1881). Über die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft.
-
Hantzsch, A., & Weber, J. H. (1887). Ueber Condensationen von Thioharnstoff. Berichte der deutschen chemischen Gesellschaft.
Sources
identifying and removing common impurities in Thiazolo[5,4-c]pyridine synthesis
A Guide to Identifying and Removing Common Impurities for Researchers and Drug Development Professionals
The thiazolo[5,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. However, the synthetic routes to these valuable molecules are not without their challenges. The presence of impurities, including unreacted starting materials, intermediates, and side-products, can confound biological assays, compromise the integrity of research data, and create significant hurdles for regulatory approval in drug development.
This guide provides practical, field-proven insights into the common impurities encountered during the synthesis of thiazolo[5,4-c]pyridines. It offers a structured approach to their identification and removal, ensuring the high purity required for downstream applications.
Frequently Asked Questions & Troubleshooting
Q1: What are the most common types of impurities I should expect in my this compound synthesis?
The impurity profile of your final compound is intrinsically linked to the specific synthetic route employed. However, several classes of impurities are common across various synthetic strategies.
-
Unreacted Starting Materials: This is the most frequent class of impurity. For instance, in syntheses starting from a substituted chloropyridine and a thioamide or thiourea, residual amounts of these precursors are often found in the crude product.[1]
-
Reaction Intermediates: In multi-step syntheses, incomplete conversion can lead to the presence of stable intermediates. For example, in a sequence involving the formation of a thiourea followed by cyclization, the open-chain thiourea may persist if the cyclization step does not go to completion.[2]
-
Side-Products and Isomers: Depending on the substitution pattern of the pyridine ring, the formation of regioisomers (e.g., thiazolo[4,5-c]pyridines) is a possibility. Other side-reactions, such as over-alkylation, hydrolysis of functional groups, or degradation of starting materials under harsh reaction conditions, can also generate unwanted byproducts.[3][4]
-
Residual Solvents and Reagents: Solvents used in the reaction or purification (e.g., DMF, acetic acid) and excess reagents (e.g., bases, coupling agents) can be carried through the workup process.[5][6]
Table 1: Common Impurities and Their Likely Sources
| Impurity Class | Specific Example | Common Source/Synthetic Route |
| Starting Materials | 3-Amino-2-chloropyridine derivatives | Incomplete reaction in one-step cyclizations.[1] |
| Thioamides or Thioureas | Incomplete condensation with the pyridine precursor.[1] | |
| Intermediates | N-pyridylthioureas | Incomplete cyclization during thiazole ring formation.[2] |
| Open-chain thioether precursors | Incomplete intramolecular cyclization. | |
| Side-Products | Regioisomers (e.g., Thiazolo[4,5-c]pyridine) | Lack of regioselectivity in the initial condensation step.[4] |
| Hydrolyzed products (e.g., -COOH from -COOR) | Presence of water and acid/base at elevated temperatures. | |
| Reagents/Solvents | Triethylamine, DIPEA | Used as a base in coupling or cyclization steps. |
| DMF, Dioxane, Acetic Acid | High-boiling point solvents used in synthesis.[6][7] |
Q2: My initial analysis shows multiple spots on TLC or peaks in my LC-MS. How do I begin to identify what they are?
A systematic approach using multiple analytical techniques is crucial for accurate impurity identification.[8] Simply relying on one method may not provide a complete picture.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable first-pass technique.[5] It provides a quick visual assessment of the complexity of the crude mixture and helps in developing conditions for column chromatography. Running the TLC in different solvent systems (e.g., a non-polar system like Hexane/Ethyl Acetate and a more polar system like DCM/Methanol) can help resolve different components.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers much higher resolution and quantitative information. It is the workhorse for purity assessment in the pharmaceutical industry.[9] An initial broad gradient (e.g., 5-95% acetonitrile in water) can reveal the number of components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification.[10][11] By coupling the separation power of HPLC with the detection capabilities of a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each component. This allows you to quickly determine if the observed peaks correspond to the expected product, starting materials, or potential side-products based on their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While your crude product's ¹H NMR spectrum might be complex, it can still offer valuable clues. The presence of characteristic peaks for starting materials (e.g., specific aromatic protons of the pyridine precursor) can confirm their presence. Once an impurity is isolated, a full NMR analysis (¹H, ¹³C, COSY, etc.) is the gold standard for definitive structure elucidation.[12]
Below is a typical workflow for identifying unknown components in your crude reaction mixture.
Sources
- 1. researchgate.net [researchgate.net]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. biopharminternational.com [biopharminternational.com]
- 12. scribd.com [scribd.com]
strategies to enhance the solubility of poorly soluble Thiazolo[5,4-c]pyridine compounds
A Guide for Researchers on Enhancing Aqueous Solubility
Welcome to the technical support guide for Thiazolo[5,4-c]pyridine compounds. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges associated with this important heterocyclic scaffold.[1][2] The inherent aromaticity and planarity of the fused ring system often contribute to strong crystal lattice energy and low aqueous solubility, posing significant hurdles for formulation and preclinical development.
This guide is structured into two main sections:
-
Frequently Asked Questions (FAQs): For quick, targeted answers to common solubility issues.
-
Troubleshooting Guides & In-Depth Protocols: For detailed, step-by-step methodologies and the scientific rationale behind them.
Part 1: Frequently Asked Questions (FAQs)
Q1: My this compound derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What's happening and how can I fix it?
A: This is a classic sign of a compound "crashing out" of solution. Your compound is soluble in the organic solvent (DMSO) but not in the final aqueous buffer system at your target concentration.[3]
-
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration may exceed the compound's maximum aqueous solubility. Try serial dilutions to find a concentration that remains in solution.[3]
-
Increase Cosolvent Percentage: If your assay permits, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1.0%) can help maintain solubility. Be cautious, as higher DMSO concentrations can affect cell viability and assay performance.[3]
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 in your final buffer can help create micelles that encapsulate the hydrophobic compound, keeping it dispersed.[3]
-
Q2: Can I use pH modification to solubilize my this compound compound?
A: It depends on the specific structure of your derivative. The core this compound structure has basic nitrogen atoms in the pyridine ring.[2] If your compound has ionizable functional groups (acidic or basic), pH adjustment is a primary strategy.
-
For Basic Compounds: If your derivative has a basic pKa, acidifying the medium will protonate the molecule, forming a more soluble salt in situ.
-
For Acidic Compounds: If you have introduced an acidic functional group (e.g., a carboxylic acid), raising the pH with a base will deprotonate it, forming a soluble salt.[4]
Q3: What is the difference between increasing dissolution rate and increasing equilibrium solubility?
A: This is a critical distinction.
-
Equilibrium Solubility (S): This is the maximum amount of a compound that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. It is a thermodynamic property.
-
Dissolution Rate: This is how fast the compound dissolves. It is a kinetic property.
Techniques like micronization increase the surface area, which enhances the dissolution rate but does not change the equilibrium solubility.[5][6] Strategies like salt formation or creating amorphous solid dispersions can increase the apparent equilibrium solubility, often by creating a supersaturated state.[7][8][9]
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides a deeper dive into the most effective strategies for fundamentally enhancing the solubility of this compound compounds.
Strategy 1: Salt Formation
Scientific Rationale: Salt formation is one of the most effective and widely used methods for increasing the solubility of ionizable drugs.[8] By reacting an acidic or basic drug molecule with a suitable counter-ion, a salt is formed. Salts typically have weaker crystal lattice energies compared to the neutral parent molecule, making it easier for solvent molecules to break the crystal structure and solvate the individual ions.[7][10] For this compound derivatives, the basic nitrogen on the pyridine ring is a prime target for forming acid addition salts.
Troubleshooting Flowchart: Salt Formation Feasibility
Caption: Decision workflow for pursuing salt formation.
Experimental Protocol: Hydrochloride (HCl) Salt Screening
-
Preparation: Accurately weigh 50 mg of the this compound derivative (free base) into a 4 mL glass vial.
-
Solvent Addition: Add 1 mL of a suitable organic solvent (e.g., isopropanol, ethanol, or acetone) to dissolve the compound. Gentle warming or sonication may be required.
-
Acid Addition: Add a stoichiometric equivalent (1.0 eq) of 1M HCl in isopropanol dropwise to the solution while stirring.
-
Crystallization: Cap the vial and allow it to stir at room temperature for 24-48 hours. If no precipitate forms, consider storing at a lower temperature (4°C) or using a slower evaporation technique.
-
Isolation & Analysis:
-
Isolate the resulting solid by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the solid under vacuum.
-
Crucial Validation: Analyze the solid using Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline structure distinct from the free base. Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess thermal stability.
-
Strategy 2: Amorphous Solid Dispersions (ASD)
Scientific Rationale: The crystalline state is a low-energy, highly ordered state. By converting a compound to its amorphous form, this crystal lattice energy is overcome, resulting in a higher-energy state that is thermodynamically more soluble.[11] However, the amorphous form is inherently unstable and tends to recrystallize.[11] Amorphous Solid Dispersions (ASDs) stabilize the amorphous drug by dispersing it at a molecular level within a hydrophilic polymer matrix.[9][12][13] Upon exposure to an aqueous medium, the polymer dissolves, releasing the drug in a supersaturated state, which can significantly enhance bioavailability.[9]
Troubleshooting Guide: Common ASD Failures
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Phase Separation / Recrystallization during storage | - Low glass transition temperature (Tg) of the dispersion.- Drug loading is too high.- Polymer is not a good miscibility/stabilization partner. | - Select a polymer with a higher Tg (e.g., PVP K90 vs. PVP K30).- Reduce the drug loading (e.g., from 30% to 20%).- Screen alternative polymers (e.g., HPMC-AS, Soluplus®). |
| Poor Dissolution Performance ("Spring and Parachute" failure) | - "Spring": Rapid dissolution followed by rapid precipitation ("crash").- "Parachute": Polymer is not effective at inhibiting precipitation. | - The polymer may be dissolving too quickly. Try a less soluble polymer grade.- Incorporate a precipitation inhibitor or surfactant into the formulation.[11]- Optimize the drug-to-polymer ratio. |
| Incomplete Amorphization after preparation | - Insufficient energy input during manufacturing (e.g., hot-melt extrusion temperature too low).- Poor miscibility between drug and polymer. | - Increase processing temperature or screw speed in HME.- Use a solvent evaporation method (spray drying) which can achieve amorphization more readily for some systems.- Screen for a more miscible polymer. |
Experimental Protocol: Solvent-Evaporation ASD Screening
-
Polymer & Drug Solution:
-
Dissolve 200 mg of a polymer (e.g., PVP K30, HPMC-AS) in 10 mL of a suitable solvent (e.g., methanol, dichloromethane, or a mixture).
-
Dissolve 50 mg of the this compound derivative in the same polymer solution to achieve a 20% drug loading (by weight).
-
-
Solvent Evaporation:
-
Pour the solution into a petri dish to create a thin film.
-
Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all solvent has evaporated and a clear, glassy film is formed.
-
-
Milling & Characterization:
-
Scrape the film and gently mill it into a fine powder.
-
Crucial Validation: Analyze the powder using PXRD. The resulting diffractogram should show a broad "halo" pattern, confirming the absence of crystallinity. DSC analysis should show a single glass transition temperature (Tg), indicating a miscible, single-phase system.
-
-
Dissolution Testing: Perform a dissolution test comparing the ASD powder to the crystalline drug. The ASD should exhibit a significantly higher apparent solubility and maintain a supersaturated concentration for an extended period.
Strategy 3: Co-crystallization
Scientific Rationale: Co-crystals are multi-component crystalline structures where an Active Pharmaceutical Ingredient (API) and a neutral "coformer" molecule are held together by non-covalent interactions, typically hydrogen bonding.[14][15][16] This approach engineers a new crystal lattice with different physicochemical properties.[17][18] By selecting a highly soluble coformer, the resulting co-crystal can often leverage the coformer's properties to achieve a "solubility advantage" over the pure API.[14] This is an excellent strategy for compounds that are non-ionizable or form unstable salts.[15]
Workflow Diagram: Co-crystal Screening
Caption: A systematic workflow for co-crystal screening.
Experimental Protocol: Liquid-Assisted Grinding (LAG) for Co-crystal Screening
-
Preparation: Place 50 mg of the this compound derivative and a stoichiometric amount of a selected coformer (e.g., nicotinamide) into a stainless steel grinding jar with a grinding ball.
-
Grinding: Add a minimal amount (10-20 µL) of a solvent (e.g., acetonitrile, ethanol). This small amount of solvent acts as a catalyst for molecular rearrangement.
-
Milling: Mill the mixture in a high-energy ball mill (e.g., at 30 Hz) for 30-60 minutes.
-
Analysis:
-
Harvest the resulting powder.
-
Crucial Validation: Analyze the powder directly with PXRD. A new diffraction pattern, different from the starting materials and any known polymorphs, is strong evidence of co-crystal formation. DSC will show a new, sharp melting endotherm, typically different from the melting points of the individual components.
-
References
- Vertex AI Search. (n.d.). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Retrieved January 9, 2026.
- Vertex AI Search. (n.d.). Review on Co-Crystallization for Solubility Enhancement. Retrieved January 9, 2026.
- ResearchGate. (2025). A Concise Review On Pharmaceutical Cocrystals: An Approach Of Solubility Enhancement Of Drug.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
- PubMed. (2024). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy.
- Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- National Institutes of Health. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Retrieved January 9, 2026.
- Vertex AI Search. (n.d.). Review of methods to enhance poorly soluble drug solubility. Retrieved January 9, 2026.
- Auctores. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved January 9, 2026.
- ACS Publications. (n.d.). Pharmaceutical Salt Formation Guided by Phase Diagrams | Industrial & Engineering Chemistry Research. Retrieved January 9, 2026.
- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved January 9, 2026.
- Australian Prescriber. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Retrieved January 9, 2026.
- PubMed. (2007). Salt formation to improve drug solubility.
- National Institutes of Health. (n.d.). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Retrieved January 9, 2026.
- Proprep. (n.d.). What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug... Show More. Retrieved January 9, 2026.
- Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Retrieved January 9, 2026.
- Vertex AI Search. (n.d.). A Review:Solid Dispersion, a Technique of Solubility Enhancement. Retrieved January 9, 2026.
- Benchchem. (n.d.). SB-219994 Technical Support Center: Troubleshooting Solubility Issues. Retrieved January 9, 2026.
- Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
- Jurnal Universitas Padjadjaran. (2024). Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S.
- Benchchem. (n.d.). Thiazolo[4,5-c]pyridine | 273-75-6. Retrieved January 9, 2026.
- LookChem. (n.d.). Cas 273-75-6,this compound. Retrieved January 9, 2026.
- Science Buddies. (n.d.). Drug Solubility.
- Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 9, 2026.
- PubChem. (n.d.). Thiazolo(5,4-c)pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1). Retrieved January 9, 2026.
- Pharmaffiliates. (n.d.). 5-Methyl-4,5,6,7-tetrahydrothis compound. Retrieved January 9, 2026.
- ChemicalBook. (2025). 5-Methyl-4,5,6,7-tetrahydrothis compound-2-carboxylic acid hydrochloride | 720720-96-7. Retrieved January 9, 2026.
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- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bjcardio.co.uk [bjcardio.co.uk]
- 11. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 12. jddtonline.info [jddtonline.info]
- 13. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
addressing side reactions during the functionalization of the Thiazolo[5,4-c]pyridine ring
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the functionalization of the thiazolo[5,4-c]pyridine ring system. This bicyclic heterocycle is a valuable scaffold in medicinal chemistry, but its unique electronic properties and inherent reactivity can present significant challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate common side reactions and optimize your synthetic strategies.
Section 1: Electrophilic Substitution - Regioselectivity and Over-Reaction
The pyridine nitrogen and thiazole sulfur significantly influence the electron density of the ring system, often leading to a complex mixture of products during electrophilic aromatic substitution.
FAQ 1: I'm attempting a bromination on the pyridine ring of my this compound, but I'm getting a mixture of isomers and some starting material decomposition. What's going wrong?
Plausible Causes: The this compound ring is generally electron-deficient, making electrophilic substitution challenging.[1] The pyridine nitrogen deactivates the fused pyridine ring, while the thiazole moiety has its own reactivity profile. Strong electrophilic conditions (e.g., Br₂ with a strong Lewis acid) can lead to several issues:
-
Poor Regioselectivity: The directing effects of the fused thiazole ring and any existing substituents can lead to a mixture of mono-brominated products.
-
N-Oxidation: The pyridine nitrogen can be oxidized by certain electrophilic reagents, especially under harsh conditions.
-
Ring Degradation: Highly acidic or aggressive conditions can cause the decomposition of the sensitive heterocyclic core.
Troubleshooting & Solutions:
-
Milder Reagents: Switch from Br₂ to N-Bromosuccinimide (NBS). NBS provides a lower, steady concentration of electrophilic bromine, which can significantly improve selectivity and reduce degradation.
-
Solvent Choice: Use a non-coordinating, polar aprotic solvent like acetonitrile (MeCN) or dichloromethane (DCM). Protic solvents or coordinating solvents can interact with the electrophile and substrate, altering reactivity.
-
Temperature Control: Begin the reaction at a low temperature (e.g., 0 °C or -78 °C) and allow it to warm slowly. This helps to control the reaction rate and minimize side product formation.
-
Protecting Groups: If N-oxidation is a suspected side reaction, consider protecting the pyridine nitrogen. However, this adds steps to the synthesis and is often a last resort.[2]
Protocol 1: Regioselective Monobromination using NBS
This protocol provides a starting point for achieving selective monobromination on an electron-rich position of the this compound core.
-
Preparation: Dissolve the this compound substrate (1.0 eq) in anhydrous MeCN in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 - 1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 2: Metal-Catalyzed Cross-Coupling Reactions
The nitrogen and sulfur atoms in the this compound core are notorious for coordinating with transition metal catalysts, which can lead to catalyst poisoning and low reaction yields.[3][4]
FAQ 2: My Suzuki-Miyaura cross-coupling reaction is failing. I'm seeing mostly starting material and some debromination of my halo-thiazolopyridine. How can I overcome catalyst poisoning?
Plausible Causes:
-
Catalyst Poisoning: The lone pairs on the pyridine nitrogen and thiazole sulfur can bind strongly to the palladium catalyst, inhibiting its catalytic activity.[3][5] This is a primary cause of failure in cross-coupling reactions with many nitrogen- and sulfur-containing heterocycles.
-
Inefficient Oxidative Addition: The C-X bond (where X is Br or I) on the electron-deficient ring may be difficult to activate for oxidative addition to the Pd(0) center.
-
Competitive Side Reactions: Under basic conditions, debromination or proto-deboronation of the boronic acid/ester can occur, reducing the concentration of active coupling partners.
Troubleshooting & Solutions:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired oxidative addition and reductive elimination steps while minimizing catalyst inhibition. Ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often effective.
-
Catalyst Precursor: Using a pre-formed Pd(II) catalyst like Pd(dppf)Cl₂ or a Pd(0) source like Pd₂(dba)₃ can be beneficial.[3] Some systems respond better to one over the other.
-
Base Selection: Use a milder base. Strong bases like NaOH or KOH can promote side reactions. Consider using K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Additives: The inclusion of additives like copper(I) salts (e.g., CuI) can sometimes facilitate difficult cross-couplings, although the mechanism is often not fully understood.
-
Solvent System: A mixture of a polar aprotic solvent (like dioxane or THF) with water is standard for Suzuki couplings. Ensure the reagents are well-solubilized.
Table 1: Troubleshooting Guide for Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | Catalyst Poisoning | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%). |
| Debromination of Substrate | Inefficient Coupling | Switch to a more active catalyst system (e.g., a different ligand/palladium source). Ensure anhydrous conditions. |
| Decomposition of Boronic Acid | Harsh Basic Conditions | Use a milder base (K₂CO₃, K₃PO₄). Run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). |
| Poor Yield | Multiple Factors | Systematically screen ligands, bases, and solvents. Ensure the quality of all reagents, especially the boronic acid/ester. |
Section 3: Nucleophilic Substitution and Ring Stability
While the this compound ring is electron-deficient, making it susceptible to nucleophilic attack in some cases, harsh nucleophilic conditions can lead to undesired ring-opening of the thiazole moiety.
FAQ 3: I am trying to displace a chlorine atom at the 2-position of the thiazole ring with an amine, but I'm getting a complex mixture and low yields of the desired product. Is the ring opening?
Plausible Causes:
-
Ring Instability: The thiazole ring, while aromatic, can be susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh conditions (strong nucleophiles, high temperatures).[6]
-
Competing Reaction Sites: The nucleophile might attack other electrophilic sites on the molecule, particularly if there are other electron-withdrawing groups present.
-
Protonation Issues: Under basic conditions, deprotonation of the amine nucleophile is required for it to be reactive. However, if the conditions are too basic, it could promote ring-opening.
Troubleshooting & Solutions:
-
Moderate Reaction Conditions: Avoid using very strong bases or excessively high temperatures. Use a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) and a polar aprotic solvent like DMF or DMSO.
-
Catalysis: For SₙAr reactions, the use of a palladium catalyst (Buchwald-Hartwig amination) can often proceed under much milder conditions than a direct thermal SₙAr, preserving the integrity of the heterocyclic core.
-
Microwave Irradiation: Microwave-assisted synthesis can often accelerate the desired reaction, allowing for shorter reaction times and lower overall temperatures, which can minimize the formation of degradation products.
Diagram 1: General Troubleshooting Workflow for this compound Functionalization
This workflow provides a logical sequence for diagnosing and solving common issues encountered during synthesis.
Caption: A flowchart for troubleshooting common synthetic problems.
Diagram 2: Competing Pathways in Metal-Catalyzed Cross-Coupling
This diagram illustrates the desired catalytic cycle versus the catalyst poisoning pathway.
Caption: Desired catalytic cycle vs. catalyst deactivation.
References
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- Illuminati, G., & Marino, G. (1976). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, (4), 465-468.
- Le, T. B., et al. (2018). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 57(42), 13983-13987.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Shaaban, M. R., et al. (2019). Synthetic strategies for thiazolopyridine derivatives. Journal of Heterocyclic Chemistry, 56(1), 4-25.
- Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry, 11, 875–883.
- Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry, 11, 875–883.
- McCue, A. J., & Anderson, J. A. (2015). Sulfur as a catalyst promoter or selectivity modifier in heterogeneous catalysis. Catalysis Science & Technology, 5(2), 681-697.
- Svejstrup, T. D., et al. (2016). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. ChemRxiv.
- Theofanidis, A., et al. (2021). Reversible Sulfur Poisoning of 3-way Catalyst linked with Oxygen Storage Mechanisms. SAE Technical Paper.
- Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2022). Molecules, 27(23), 8567.
- Bartholomew, C. H., et al. (1980). Mechanisms of Catalyst Poisoning by Sulfur Species. Industrial & Engineering Chemistry Product Research and Development, 19(4), 475-483.
- Lee, H., et al. (2019). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 24(18), 3330.
- Chaban, T., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035-1043.
- Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. (2022). International Journal of Molecular Sciences, 23(19), 11649.
- Al-Zaydi, K. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268.
- Ghorab, M. M., et al. (2020). Synthesis of various fused heterocyclic rings from thiazolopyridine and their pharmacological and antimicrobial evaluations. Journal of the Chinese Chemical Society, 67(10), 1836-1846.
- Synthesis of new functionalized thiazolo pyridine-fused and thiazolo pyridopyrimidine-fused spirooxindoles via one-pot reactions. (2020). Scientific Reports, 10, 10351.
- Preparation of halogenated derivatives of thiazolo[5,4-d]thiazole via direct electrophilic aromatic substitution. (2008). The Journal of Organic Chemistry, 73(10), 3849-3852.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2020). Journal of Medicinal Chemistry, 63(19), 10637–10669.
- Razavi, Z. S., et al. (2020). Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. RSC Advances, 10(49), 29334-29341.
- Recent Trends in Chemistry of Thiazolopyridines. (2019). Current Organic Synthesis, 16(6), 834-854.
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). Molecules, 25(20), 4697.
- Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. (2014). Organic Letters, 16(6), 1748–1751.
- Synthesis of highly functionalized thiazolo[3,2-: A] pyridine derivatives via a five-component cascade reaction based on nitroketene N, S-acetal. (2020). RSC Advances, 10(49), 29334-29341.
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- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Enhancing the In Vitro Stability of Thiazolo[5,4-c]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiazolo[5,4-c]pyridine derivatives. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to address the stability challenges you may encounter during in vitro assays. Our goal is to equip you with the knowledge to ensure the reliability and reproducibility of your experimental data.
Introduction: Understanding the Stability Landscape of Thiazolo[5,4-c]pyridines
The this compound scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various kinase inhibitors and other therapeutic agents.[1][2] However, like many complex organic molecules, these derivatives can exhibit stability issues in the aqueous and high-throughput screening environments of in vitro assays. Understanding the potential degradation pathways is the first step toward mitigating these challenges. Common culprits include hydrolysis, oxidation, and photosensitivity, which can lead to inconsistent results, loss of compound activity, and misleading structure-activity relationship (SAR) data.[3][4]
This guide will walk you through common problems and provide actionable solutions to enhance the stability of your this compound derivatives, ensuring the integrity of your in vitro experiments.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when working with this compound derivatives.
Q1: My this compound derivative shows variable activity between experiments. What could be the primary cause?
A1: High variability is a frequent indicator of compound instability or poor solubility in the assay medium.[3][5] this compound derivatives, particularly those with lipophilic substituents, can precipitate out of aqueous buffers, leading to inconsistent effective concentrations.
-
Initial Checks:
-
Visual Inspection: Before use, visually inspect your diluted working solutions for any signs of cloudiness or particulate matter.
-
Solvent Concentration: Ensure the final concentration of your organic solvent (typically DMSO) is consistent across all wells and is below the tolerance threshold for your specific assay.[6]
-
Fresh Preparations: Always prepare fresh dilutions from a concentrated stock solution immediately before each experiment to minimize the impact of time-dependent degradation in aqueous media.[3]
-
Q2: How should I properly dissolve and store my this compound compounds?
A2: Proper dissolution and storage are critical to maintaining compound integrity.
-
Dissolution:
-
Storage:
-
Store solid compounds at -20°C or -80°C, protected from light and moisture.[3]
-
Stock solutions in DMSO should also be stored at -20°C in tightly sealed vials to prevent water absorption and evaporation.[3][7] For long-term storage, consider aliquoting stock solutions to avoid multiple freeze-thaw cycles.
-
Q3: I suspect my compound is degrading in the assay plate during incubation. How can I confirm this and what can I do?
A3: Time-dependent loss of activity is a strong indication of compound instability under assay conditions.
-
Confirmation:
-
Time-Course Experiment: Run a time-course experiment where you measure the compound's effect at different incubation times. A decrease in activity over time suggests degradation.
-
LC-MS Analysis: If you have access to analytical instrumentation, analyze samples of your compound in the assay buffer at the beginning and end of the incubation period. The appearance of new peaks or a decrease in the parent compound peak confirms degradation.
-
-
Mitigation Strategies:
-
Reduce Incubation Time: If the assay protocol allows, consider reducing the incubation time to minimize the window for degradation.[3]
-
pH and Temperature Control: Ensure your assay buffer pH is stable throughout the experiment, as pH shifts can accelerate hydrolysis.[4][8] Similarly, some compounds may be sensitive to elevated temperatures.
-
Antioxidants: If oxidation is suspected, consider the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your assay medium, provided they do not interfere with the assay itself.[4]
-
Q4: Could the this compound ring system itself be inherently unstable?
A4: The this compound core is an aromatic heterocyclic system and is generally stable.[9][10] The thiazole ring itself is a component of the naturally occurring and stable vitamin B1 (thiamine).[9] However, the stability of the entire molecule is highly dependent on the nature and position of its substituents. Electron-withdrawing or -donating groups can influence the electron density of the ring system, potentially making it more susceptible to nucleophilic or electrophilic attack.
Part 2: Troubleshooting Guide
This section provides a more detailed, issue-based approach to resolving common stability problems.
Issue 1: Poor Aqueous Solubility and Compound Precipitation
Poor solubility is a major contributor to inconsistent in vitro data. The hydrophobic nature of many small molecule inhibitors can lead to their precipitation when diluted from a DMSO stock into an aqueous assay buffer.
Troubleshooting Steps:
-
Solubility Assessment:
-
Protocol: Perform a simple kinetic solubility assay. Prepare serial dilutions of your compound in the assay buffer. Visually inspect for precipitation and, if possible, quantify the soluble fraction by HPLC or a concentration-response assay.
-
Causality: This step directly assesses the compound's behavior in the exact medium of your experiment, providing a clear picture of its solubility limit.
-
-
Formulation Strategies:
-
Co-solvents: Consider the use of a co-solvent. While DMSO is common, other options like polyethylene glycol (PEG) or glycerin can sometimes improve solubility.[11] However, always run a vehicle control to ensure the co-solvent does not affect your assay.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the assay buffer can significantly enhance solubility.[4] For example, a basic compound will be more soluble at a lower pH where it is protonated.
-
Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can help maintain compound solubility. Again, appropriate controls are essential.
-
-
Assay Plate Considerations:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO for stock | Minimizes water-induced precipitation.[7] |
| Final DMSO % | Keep below 1% (assay dependent) | High DMSO can cause cell toxicity or interfere with enzyme activity.[6] |
| Plate Type | Low-protein-binding | Reduces loss of compound due to adsorption.[3] |
Issue 2: Suspected Photodegradation
Pyridine-containing compounds can be susceptible to photodegradation, especially when exposed to UV or even ambient light for extended periods.[12][13][14]
Troubleshooting Steps:
-
Light Exposure Control:
-
Protocol: Conduct your experiment in parallel under normal laboratory lighting and in the dark (e.g., by wrapping the plate in aluminum foil).
-
Causality: A significant difference in activity between the two conditions strongly suggests photosensitivity.
-
-
Mitigation Workflow:
-
Work in Dim Light: Prepare dilutions and perform assay steps under subdued lighting.
-
Amber Vials: Store stock solutions in amber or light-blocking vials.
-
Plate Readers with Light Shields: Ensure the plate reader used for signal detection is properly shielded from ambient light.
-
Issue 3: Chemical Degradation (Hydrolysis & Oxidation)
The functional groups attached to the this compound core can be susceptible to hydrolysis (e.g., esters, amides) or oxidation.
Troubleshooting Steps:
-
pH Stability Profile:
-
Protocol: Incubate your compound in buffers of varying pH (e.g., pH 5, 7.4, 9) that are relevant to your assay conditions. Analyze the remaining parent compound over time using LC-MS.
-
Causality: This helps identify the optimal pH range for your compound's stability and can indicate susceptibility to acid- or base-catalyzed hydrolysis.[4]
-
-
Oxidative Stability Assessment:
-
Protocol: Incubate your compound in the presence and absence of a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide) or by bubbling air through the solution. Monitor for degradation.
-
Causality: This can help confirm if your compound is prone to oxidation.
-
-
Structural Modification (for medicinal chemists):
-
If a specific functional group is identified as a liability, consider synthesizing analogs where that group is replaced with a more stable isostere. For example, replacing a metabolically labile ester with an amide.
-
Part 3: Experimental Protocols & Visualizations
Protocol: Kinetic Solubility Assessment
-
Prepare a 10 mM stock solution of your this compound derivative in 100% DMSO.
-
Create a series of dilutions of the stock solution in your final assay buffer (e.g., PBS, DMEM) to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is constant in all samples.
-
Vortex each dilution vigorously for 30 seconds.[3]
-
Incubate the samples at the temperature of your biological assay for a set period (e.g., 2 hours).
-
Centrifuge the samples at >14,000 x g for 20 minutes to pellet any precipitate.[3]
-
Carefully collect the supernatant and analyze the concentration of the soluble compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
The highest concentration at which no precipitation is observed and the measured concentration matches the nominal concentration is the kinetic solubility limit.
Diagram: Troubleshooting Workflow for In Vitro Instability
Caption: A logical workflow for diagnosing and resolving stability issues.
Diagram: Key Factors Influencing Compound Stability in In Vitro Assays
Caption: Interconnected factors affecting the stability of test compounds.
References
- The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series.
- Thiazole. Wikipedia.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH.
- Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society.
- Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications.
- Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate.
- Advances in the Regulated Pharmaceutical Use of Dimethyl Sulfoxide USP, Ph.Eur. Gaylord Chemical.
- IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING. ResearchGate.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society - ACS Publications.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. RSC Publishing.
- Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. NIH.
- 141 Preparation and Biological Screening of Novel Heterocyclic Compounds. IJTSRD.
- UV photolysis for accelerating pyridine biodegradation. PubMed.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters.
- Virtual Screening of Heterocyclic Molecules to Identify Potential SARS-COV2 virus Mpro Protease Inhibitors for Further Medicinal Chemistry design. ResearchGate.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.
- N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors. PubMed.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. MJSc.
- Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs.
- How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery.
- Application and synthesis of thiazole ring in clinically approved drugs. ResearchGate.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC.
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI.
- Synthesis and characteristics of compact condensed system 2-aminothis compound. ResearchGate.
- Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. ResearchGate.
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. MDPI.
- Troubleshooting Immunoassays. Ansh Labs.
- Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. Science Publications.
- Recent advances in the synthesis and utility of thiazoline and its derivatives. SpringerLink.
- THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. Pharmacia.
- Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel this compound Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Semantic Scholar.
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- 3. benchchem.com [benchchem.com]
- 4. admin.mantechpublications.com [admin.mantechpublications.com]
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- 12. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
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- 14. The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Imatinib Resistance with Novel Thiazolo[5,4-c]pyridine Derivatives
Introduction
Welcome to the technical support center for researchers utilizing novel Thiazolo[5,4-c]pyridine derivatives to combat imatinib resistance in Chronic Myeloid Leukemia (CML). Imatinib, a first-generation tyrosine kinase inhibitor (TKI), has revolutionized CML treatment by targeting the BCR-ABL oncoprotein. However, the emergence of resistance, primarily through mutations in the BCR-ABL kinase domain—most notably the T315I "gatekeeper" mutation—presents a significant clinical challenge.[1][2][3]
This guide provides in-depth technical assistance for researchers working with a new class of potential inhibitors based on the this compound scaffold. While direct literature on this compound derivatives targeting BCR-ABL is emerging, we will draw upon established principles and data from the closely related Thiazolo[5,4-b]pyridine scaffold, which has shown promise in overcoming resistance in other kinases like c-KIT, which shares analogous resistance mutations.[4][5] This resource is designed to be a practical companion for your experimental journey, offering troubleshooting advice, detailed protocols, and a deeper understanding of the underlying science.
Frequently Asked Questions (FAQs)
Q1: We are observing significant precipitation of our this compound derivative when added to our cell culture medium. What is the cause and how can we resolve this?
A1: This is a common issue with novel small molecule inhibitors, which are often hydrophobic. Precipitation occurs when the compound's concentration exceeds its solubility limit in the aqueous cell culture medium.
-
Immediate Precipitate: If precipitation is immediate, your working concentration is too high. Prepare a higher concentration stock solution in 100% DMSO and use a smaller volume to achieve the final desired concentration in your medium.
-
Precipitate Over Time: If the medium becomes cloudy over hours or days, the compound may be unstable or interacting with media components. In this case, consider reducing the final concentration, increasing the serum percentage in the medium (serum proteins can help solubilize hydrophobic compounds), or preparing fresh dilutions for each experiment.[6]
Q2: Our novel this compound derivative shows potent activity in our in vitro kinase assay, but significantly weaker activity in our cell-based assays. What could be the reason for this discrepancy?
A2: This discrepancy between biochemical and cellular potency is a frequent challenge in drug discovery. Several factors could be responsible:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach the intracellular BCR-ABL kinase.
-
Drug Efflux: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein (MDR1), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.[3][6]
-
Compound Instability: The derivative might be unstable in the complex environment of cell culture medium, leading to degradation over the course of the experiment.
-
High Intracellular ATP: The concentration of ATP inside a cell is much higher than what is typically used in in vitro kinase assays. If your compound is an ATP-competitive inhibitor, it will face greater competition in a cellular environment, leading to a higher apparent IC50.[7]
Q3: We are unsure which imatinib-resistant cell lines are most appropriate for our initial screens.
A3: For a robust initial screening of your this compound derivatives, it is advisable to use a panel of cell lines that represent different mechanisms of imatinib resistance. A good starting point would be:
-
K562: An imatinib-sensitive human CML cell line in blast crisis. This serves as a baseline for BCR-ABL inhibition.
-
K562/G01: An imatinib-resistant subline of K562, where resistance is often mediated by BCR-ABL gene amplification and overexpression of efflux pumps, but not necessarily kinase domain mutations.[8]
-
Ba/F3 p210-T315I: A murine pro-B cell line engineered to express the human p210 BCR-ABL with the T315I mutation. This is a critical model for assessing the ability of your compounds to overcome the most common and challenging resistance mutation.[1]
-
MYL-R: An imatinib-resistant CML cell line that exhibits BCR-ABL-independent resistance mechanisms, such as the overexpression of the SRC family kinase Lyn.[9]
Signaling Pathways and Mechanisms of Action
The primary target in CML is the constitutively active BCR-ABL tyrosine kinase. Imatinib binds to the ATP-binding site of BCR-ABL, stabilizing the inactive conformation of the kinase and preventing the phosphorylation of downstream substrates.
Caption: Overcoming imatinib resistance mechanisms.
Troubleshooting Guides and Experimental Protocols
Cell Viability and Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of novel this compound derivatives in imatinib-sensitive and -resistant CML cell lines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding. 2. "Edge effect" in the microplate. 3. Inconsistent compound addition. | 1. Ensure the cell suspension is homogenous by gently mixing between pipetting. 2. Fill peripheral wells with sterile PBS or media and do not use them for experimental data. Ensure proper incubator humidification. 3. Use calibrated pipettes and be consistent with technique. |
| No dose-dependent response observed | 1. Compound is inactive at the tested concentrations. 2. Compound has precipitated out of solution. 3. Assay interference. | 1. Test a wider and higher range of concentrations. 2. Visually inspect wells for precipitate. Perform a solubility test. 3. Some compounds can directly reduce MTT, leading to a false signal. Run a "compound only" control (no cells). [6] |
| Unexpectedly high cell viability at high concentrations | 1. Compound has cytostatic, not cytotoxic, effects. 2. Assay interference (as above). | 1. Use a trypan blue exclusion assay or a live/dead stain to differentiate between inhibition of proliferation and cell death. 2. Switch to a non-tetrazolium-based assay, such as a luminescent ATP-based assay (e.g., CellTiter-Glo®). |
Protocol: MTT Assay for IC50 Determination
-
Cell Seeding: Seed CML cells (e.g., K562, K562/G01, Ba/F3-T315I) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of your this compound derivative in culture medium. Also prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired final compound concentrations. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove 150 µL of the supernatant and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Western Blot Analysis of BCR-ABL Signaling
Objective: To assess the inhibition of BCR-ABL kinase activity in cells by measuring the phosphorylation status of its direct downstream substrate, CrkL, and a key signaling node, STAT5.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak phospho-protein signal | 1. Insufficient inhibitor concentration or treatment time. 2. Phosphatase activity during sample preparation. 3. Poor antibody quality. | 1. Perform a time-course and dose-response experiment. 2. Always use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times. 3. Use a validated phospho-specific antibody. Run a positive control (e.g., lysate from untreated K562 cells). |
| High background on the membrane | 1. Insufficient blocking. 2. Primary antibody concentration is too high. 3. Insufficient washing. | 1. Block for at least 1 hour at room temperature. For phospho-antibodies, 5% BSA in TBST is often preferred over milk. 2. Titrate the primary antibody to determine the optimal concentration. 3. Increase the number and duration of TBST washes. |
| Inconsistent loading between lanes | 1. Inaccurate protein quantification. 2. Pipetting errors during loading. | 1. Use a reliable protein assay (e.g., BCA). 2. Use high-quality pipette tips and careful technique. Always probe for a loading control (e.g., β-actin, GAPDH) to normalize the data. |
Protocol: Western Blot for p-CrkL and p-STAT5
-
Cell Treatment and Lysis: Plate CML cells and treat with various concentrations of your this compound derivative for 2-4 hours. Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in primary antibodies diluted in 5% BSA/TBST (e.g., anti-p-CrkL, anti-p-STAT5 (Tyr694)).
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total CrkL, total STAT5, and a loading control like β-actin.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the novel compounds on the enzymatic activity of recombinant BCR-ABL kinase.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values | 1. Inconsistent ATP concentration. 2. Variable enzyme activity. 3. Compound precipitation in assay buffer. | 1. Use a single, high-quality batch of ATP. Perform experiments at a fixed ATP concentration, ideally at or near the Km for BCR-ABL. [7][10] 2. Use a single lot of purified enzyme and aliquot to avoid freeze-thaw cycles. 3. Check the solubility of the compound in the kinase buffer. |
| No inhibition observed | 1. Inhibitor requires cellular metabolism for activation. 2. Incorrect assay conditions (e.g., pH, buffer components). 3. Non-ATP competitive mechanism not captured by the assay. | 1. This is less common for kinase inhibitors but possible. Compare with cell-based assay results. 2. Ensure the assay buffer conditions are optimal for BCR-ABL activity. 3. Consider alternative assay formats if a non-ATP competitive mechanism is suspected. |
Protocol: In Vitro BCR-ABL Kinase Assay (ADP-Glo™ Format)
-
Reaction Setup: In a 96-well plate, add your this compound derivative at various concentrations.
-
Enzyme and Substrate Addition: Add recombinant BCR-ABL kinase and a suitable substrate (e.g., a biotinylated peptide substrate) to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (at its Km concentration for BCR-ABL). Incubate for 1 hour at 30°C.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with the newly synthesized ATP. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence with a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Quantitative Data Summary
The following table presents representative IC50 values for a hypothetical novel this compound derivative, "Compound-X," based on expected performance against various CML cell lines. Researchers should generate their own data to populate this table for their specific compounds.
| Compound | K562 (WT BCR-ABL) IC50 (nM) | Ba/F3 p210-T315I IC50 (nM) | MYL-R (Lyn Overexpression) IC50 (nM) |
| Imatinib | 250 | >10,000 | 5,000 |
| Dasatinib | 1 | >5,000 | 50 |
| Ponatinib | 5 | 40 | 30 |
| Compound-X (Hypothetical) | 15 | 150 | 100 |
In Vivo Studies: A Brief Guide
For researchers progressing to in vivo studies, careful planning is essential.
Workflow for In Vivo Efficacy Studies
Caption: Workflow for in vivo studies.
-
Animal Models: Immunodeficient mice (e.g., NOD/SCID) are commonly used to establish xenograft models with human CML cell lines. [6][11]* Formulation: this compound derivatives are likely to have poor aqueous solubility. Formulations using vehicles such as a mixture of PEG400, Tween 80, and saline are common for oral or intraperitoneal administration of kinase inhibitors. [8][10]Lipophilic salt forms can also be explored to enhance solubility in lipid-based formulations. [10]* Pharmacodynamic (PD) Markers: To confirm target engagement in vivo, tumor samples can be collected post-treatment and analyzed by Western blot for the reduction in p-CrkL or other BCR-ABL downstream targets. [12]
References
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- Hinton, B. S., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(7), 2794-2806. [Link]
- BenchChem. (2025). The Core of Bcr-Abl Inhibition by AEG-41174: A Technical Guide. BenchChem Technical Support Center.
- Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 239, 118-127. [Link]
- El-Ablack, F. Z., et al. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmacology, 3(12), 17-35. [Link]
- Plattner, R., et al. (2003). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Analytical Biochemistry, 314(2), 266-274. [Link]
- Jabbour, E., et al. (2020). Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy.
- BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of p-Crkl Levels Following Olverembatinib Treatment. BenchChem Technical Support Center.
- Różycka, M., et al. (2020).
- Wang, H., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(8), 1614-1620. [Link]
- BenchChem. (2025). Navigating Inconsistent Results with Novel CK2 Inhibitors: A Technical Support Center. BenchChem Technical Support Center.
- ResearchGate. (2021). K562 cells were treated with the IC50 concentrations of compounds 8,...
- BenchChem. (2025). Technical Support Center: Improving the Selectivity of Bioassays for Novel Kinase Inhibitors. BenchChem Technical Support Center.
- Shyy, Y.-J., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(18), 6061. [Link]
- ResearchGate. (2017). IC 50 values of synthesized compounds against K562 cell line.
- van der Velden, V. H. J., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(3), 649. [Link]
- Kim, S.-S., et al. (2024). Enhanced delivery of aurora kinase A inhibitor via tumor-targeting immunoliposomes overcomes therapeutic resistance in solid tumors. International Journal of Nanomedicine, 19, 135-154. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- van Vlijmen, H., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 169(8), 1669-1682. [Link]
- ten Hoeve, J., et al. (1994). Tyrosine phosphorylation of CRKL in Philadelphia+ leukemia. Blood, 84(6), 1731-1736. [Link]
- Lombardo, L. J., et al. (2004). N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
- Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. [Link]
- QIAGEN. (2015). ipsogen® BCR-ABL1 mbcr Kit Handbook. QIAGEN. [Link]
- Immunostep. (2025). Human BCR/ABL protein Kit. Immunostep. [Link]
- Sun, X., et al. (2022). The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance. Journal of Medicinal Chemistry, 65(19), 13014-13028. [Link]
- Weisberg, E., et al. (2007). Flying under the radar: the new wave of BCR-ABL inhibitors. Nature Reviews Cancer, 7(5), 345-358. [Link]
- Nichols, G. L., et al. (1994). Identification of CRKL as the Constitutively Phosphorylated 39-kD Tyrosine Phosphoprotein in Chronic Myelogenous Leukemia Cells. Blood, 84(9), 2912-2918. [Link]
- QIAGEN. (2015). Sample & Assay Technologies ipsogen® BCR-ABL1 Mbcr Kit Handbook. QIAGEN. [Link]
- Al-Aamri, H. M., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(18), 5988. [Link]
- ResearchGate. (2023). Evaluation of thiazolo[2′,3′:1,6]pyrido-[2,3-d]pyrimidine compound on K562 tumor cell line and peripheral blood mononuclear cells (PBMCs).
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Technical Support Center: Refining Molecular Docking Parameters for Thiazolo[5,4-c]pyridine Derivatives
This guide is designed for researchers, scientists, and drug development professionals engaged in the computational prediction of binding affinities for Thiazolo[5,4-c]pyridine derivatives. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to enhance the accuracy and reliability of your molecular docking experiments. Our focus is on the critical step of parameter refinement, a process that is paramount for generating meaningful and predictive computational results.
Introduction: The Challenge of Docking Thiazolo[5,4-c]pyridines
Thiazolo[5,4-c]pyridines are a class of heterocyclic compounds with significant therapeutic potential, often targeting protein kinases.[1][2] Molecular docking is a powerful computational tool to predict how these molecules might bind to their protein targets, thereby guiding the design of more potent and selective drug candidates.[3][4] However, the accuracy of these predictions is highly dependent on the careful selection and refinement of docking parameters. The inherent flexibility of these ligands and the complex nature of protein binding pockets present unique challenges that, if not properly addressed, can lead to misleading results.[5][6]
This guide will walk you through a systematic approach to refining your docking protocol, ensuring that your in silico experiments are both reproducible and predictive of real-world binding phenomena.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to refine for docking this compound derivatives?
A1: The accuracy of your docking results hinges on several key parameters that must be carefully considered and optimized:
-
Force Field and Scoring Function: The choice of force field and scoring function is paramount.[7][8][9] These mathematical models are used to estimate the binding affinity between the ligand and the protein.[7][10] For this compound derivatives, which can form a variety of non-covalent interactions (hydrogen bonds, halogen bonds, π-π stacking), it is crucial to select a scoring function that accurately represents these interactions. It is often advisable to test multiple scoring functions and compare their performance in reproducing known binding poses.[11]
-
Search Space Definition (Grid Box): The search space, typically defined by a grid box, dictates the region of the protein where the docking algorithm will attempt to place the ligand. The size and center of this box are critical. A box that is too small may exclude the true binding pose, while one that is too large can increase the computational time and the likelihood of finding non-native binding modes.
-
Ligand and Protein Preparation: Proper preparation of both the ligand and protein structures is a non-negotiable prerequisite for accurate docking.[12][13][14] This includes:
-
Protonation States: The protonation states of both the ligand and the protein's active site residues can significantly influence binding interactions. These should be carefully assigned based on the physiological pH.
-
Tautomeric States: this compound derivatives may exist in different tautomeric forms. It is essential to consider all relevant tautomers in your docking calculations.
-
Handling of Water Molecules: Water molecules in the binding site can play a crucial role in mediating ligand-protein interactions. The decision to keep or remove them should be made based on a thorough analysis of the crystal structure and the specific system under investigation.[6][15]
-
-
Conformational Sampling: The exhaustiveness of the conformational search determines how thoroughly the docking algorithm explores the possible binding poses of the ligand. Increasing the exhaustiveness can lead to more accurate results but also increases the computational cost.
Q2: How do I properly prepare my this compound ligand for docking?
A2: Ligand preparation is a multi-step process that ensures the ligand's structural and chemical properties are accurately represented.
Step-by-Step Ligand Preparation Protocol:
-
2D to 3D Conversion: Start with a 2D representation of your this compound derivative. Use a molecule editor like MarvinSketch or ChemDraw to draw the structure. Convert this 2D structure to a 3D conformation.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand has realistic bond lengths and angles.[14]
-
Protonation and Tautomeric States: Use a tool like Open Babel or Maestro to generate all likely protonation and tautomeric states at a physiological pH (typically 7.4).
-
Charge Assignment: Assign partial atomic charges to the ligand atoms. The Gasteiger charge calculation method is a commonly used approach.[16]
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This is crucial for allowing the docking software to explore different conformations of the ligand within the binding site.[17]
-
File Format Conversion: Save the prepared ligand in a format compatible with your docking software, such as PDBQT for AutoDock Vina.[18]
Q3: What is the best practice for preparing the protein target for docking?
A3: The quality of your protein structure is as important as your ligand.
Protein Preparation Checklist:
| Step | Description | Rationale |
| Obtain High-Resolution Structure | Start with a high-resolution crystal structure from the Protein Data Bank (PDB). | Higher resolution structures provide more accurate atomic coordinates. |
| Remove Unnecessary Molecules | Delete all water molecules, ions, and co-crystallized ligands that are not relevant to the binding of your this compound derivative.[12][14] | Simplifies the system and focuses the calculation on the interaction of interest. |
| Handle Missing Residues/Atoms | Check for and model any missing residues or side-chain atoms in the protein structure. | Ensures a complete and accurate representation of the protein. |
| Add Hydrogen Atoms | Add hydrogen atoms to the protein structure.[14] | Hydrogen atoms are crucial for forming hydrogen bonds and for accurate charge calculations. |
| Assign Protonation States | Determine the protonation states of ionizable residues (e.g., His, Asp, Glu, Lys) at the desired pH. | Correct protonation is essential for accurate electrostatic interaction calculations. |
| Energy Minimization | Perform a restrained energy minimization of the protein structure. | Relieves any steric clashes and optimizes the hydrogen-bonding network. |
Troubleshooting Guide
Problem: My docking results show poor correlation with experimental binding affinities.
Potential Causes & Solutions:
-
Inappropriate Scoring Function: The scoring function may not be well-suited for your system.
-
Incorrect Binding Pose: The predicted binding pose may be incorrect, leading to an inaccurate binding energy estimation.
-
Solution: Visually inspect the top-ranked poses. Do they make chemical sense? Are key interactions with active site residues observed? If you have a co-crystallized ligand, perform a redocking experiment to see if the software can reproduce the known binding mode. A root-mean-square deviation (RMSD) of less than 2.0 Å is generally considered a successful redocking.[15][19]
-
-
Neglected Protein Flexibility: Treating the protein as a rigid entity can be a significant source of error, as some degree of conformational change often occurs upon ligand binding.[6]
-
Solution: Consider using induced-fit docking (IFD) or ensemble docking. IFD allows for side-chain flexibility in the active site, while ensemble docking uses multiple protein conformations (e.g., from molecular dynamics simulations or different crystal structures) to represent protein flexibility.
-
Problem: The docking poses for my this compound derivatives are inconsistent and not reproducible.
Potential Causes & Solutions:
-
Insufficient Conformational Sampling: The search algorithm may not be exploring the conformational space of the ligand adequately.
-
Solution: Increase the exhaustiveness parameter in your docking software (e.g., in AutoDock Vina). This will increase the computational time but will result in a more thorough search.
-
-
Stochastic Nature of the Algorithm: Many docking algorithms have a stochastic component, meaning that they can give slightly different results in different runs.
-
Solution: Perform multiple independent docking runs for each ligand and cluster the results. The most populated cluster of poses is likely to be the most stable binding mode.
-
-
Poorly Defined Search Space: An improperly defined grid box can lead to inconsistent results.
-
Solution: Ensure your grid box is centered on the active site and is large enough to accommodate the entire ligand in various orientations, but not excessively large.
-
Experimental Workflow for Docking Parameter Refinement
The following diagram illustrates a robust workflow for refining your molecular docking parameters for this compound derivatives.
Caption: A systematic workflow for refining molecular docking parameters.
Troubleshooting Decision Tree
When encountering issues with your docking results, this decision tree can help you diagnose and address the problem.
Caption: A decision tree for troubleshooting common molecular docking issues.
Conclusion
Refining molecular docking parameters is an iterative but essential process for achieving accurate and predictive results, especially for challenging ligand series like Thiazolo[5,4-c]pyridines. By systematically addressing each parameter, from system preparation to the choice of scoring function, and by rigorously validating your protocol, you can significantly enhance the confidence in your in silico predictions. This, in turn, will provide more reliable guidance for your drug discovery efforts.
References
- Scoring functions for docking. (n.d.). In Wikipedia.
- An Overview of Scoring Functions Used for Protein-Ligand Interactions in Molecular Docking. Interdisciplinary Sciences: Computational Life Sciences, 11(2), 320-328. [Link]
- Scoring functions for docking. (n.d.). In Grokipedia.
- How does one prepare proteins for molecular docking? (2021, September 20). Quora. [Link]
- Scoring functions for docking. (n.d.). Bionity. [Link]
- Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Philosophical Transactions of the Royal Society B: Biological Sciences, 369(1647), 20130102. [Link]
- How can I validate a docking protocol? (2015, July 7).
- Naveed, M. (2020, February 4). Autodock Vina Tutorial | Molecular Docking for Drug Design | Lec. 10 Part 2 [Video]. YouTube. [Link]
- Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]
- Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
- Omixium. (2025, August 6).
- Molecular docking proteins preparation. (2019, September 20).
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE, 8(8), e71833. [Link]
- TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina [Video]. YouTube. [Link]
- Morris, G. M., & Lim-Wilby, M. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
- AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube. [Link]
- Validation of Docking Methodology (Redocking). (2024, September 24).
- Trott, O., & Olson, A. J. (2020, December 5). AutoDock Vina Manual. The Scripps Research Institute. [Link]
- Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 46(2), 617-625. [Link]
- Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube. [Link]
- Deciphering common failures in molecular docking of ligand-protein complexes. Duke Computer Science. [Link]
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(11), 3169. [Link]
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]
- Key Topics in Molecular Docking for Drug Design. Molecules, 25(19), 4574. [Link]
- Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. BioImpacts, 14(4), 29951. [Link]
- Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (2023, December).
- Molecular Docking Challenges and Limit
- Avoiding Common Pitfalls When Preparing Ligands for Docking. (n.d.). SAMSON Blog. [Link]
- Challenges in Docking: Mini Review. JSciMed Central. [Link]
- Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors. Journal of Applied Pharmaceutical Science, 6(6), 1-6. [Link]
- Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel this compound Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Semantic Scholar. [Link]
- Molecular Docking Challenges and Limit
- Molecular docking study of heterocyclic compounds. (n.d.).
- IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING. (2024, April).
- N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors. Current Topics in Medicinal Chemistry, 23(25), 2416-2426. [Link]
- Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents. Scientific Reports, 12(1), 18011. [Link]
- Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Deriv
- Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. (2025, August 6).
- Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035-1043. [Link]
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Technical Support Center: Enhancing the Selectivity of Thiazolo[5,4-c]pyridine-based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiazolo[5,4-c]pyridine-based kinase inhibitors. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of kinase inhibitor selectivity. The this compound scaffold is a promising privileged structure in kinase inhibitor design; however, achieving a high degree of selectivity is often a critical challenge. This resource addresses common issues encountered during experimental work and offers guidance on interpreting results and planning next steps.
Frequently Asked Questions (FAQs)
Q1: My this compound-based inhibitor is showing activity against multiple kinases. What are the first steps to improve its selectivity?
A1: Broad activity is a common starting point in kinase inhibitor development. The key is to systematically identify the off-targets and then use that information to guide structural modifications.
-
Initial Action: The first and most critical step is to perform a broad kinase panel screen at a single high concentration (e.g., 1 µM) to identify the full spectrum of kinases your compound inhibits. This provides a comprehensive map of its activity.
-
Structure-Activity Relationship (SAR) Analysis: Once you have the list of on- and off-targets, you can begin to explore the SAR. For the this compound scaffold, specific substitutions have been shown to influence selectivity. For instance, studies on PI3K inhibitors with a related Thiazolo[5,4-b]pyridine core have shown that the nature of the group at the 2-position and substitutions on a linked phenyl ring are crucial for both potency and isoform selectivity.[1] Similarly, for c-KIT inhibitors based on this scaffold, modifications at the 6-position have been explored to modulate activity and selectivity.[2]
-
Computational Modeling: Utilize molecular docking of your compound into the ATP-binding sites of both your primary target and key off-targets. This can reveal subtle differences in the pocket geometries that can be exploited. For example, a docking study of a Thiazolo[5,4-b]pyridine-based PI3K inhibitor revealed key hydrogen bond interactions that could be fine-tuned.[1]
Q2: What are the key structural features of the this compound core that I should focus on modifying to enhance selectivity?
A2: The this compound core offers several positions for chemical modification. Based on published literature, certain positions are more critical for modulating selectivity.
Caption: Key modification points on the this compound scaffold.
-
Position 2: This position is often directed towards the solvent-exposed region. Modifications here can be used to improve physicochemical properties and can also be tailored to interact with specific residues outside the highly conserved ATP-binding site.
-
Position 5: Substitutions at this position can influence interactions with the hinge region of the kinase, which is a critical determinant of binding.
-
Position 7: This position often extends into a hydrophobic pocket. The size and nature of the substituent here can be varied to achieve selectivity between kinases with different pocket sizes. For example, in a series of c-KIT inhibitors, a 3-(trifluoromethyl)phenyl group at a related position was found to fit well into a hydrophobic pocket.[2]
Q3: How do I choose the right assay to profile the selectivity of my inhibitor?
A3: A multi-faceted approach is recommended, combining biochemical and cell-based assays.
-
Biochemical Assays: Large-scale kinase panels (e.g., offered by commercial vendors) are the gold standard for an initial unbiased assessment of selectivity across the kinome. These assays measure direct inhibition of kinase activity in a purified system.
-
Cell-Based Assays: It is crucial to validate biochemical findings in a cellular context. A simple and effective method is to use Western blotting to probe the phosphorylation status of the direct downstream substrate of your target kinase. You should also assess the phosphorylation of downstream substrates of the most potent off-targets identified in your biochemical screen. This will tell you if the off-target inhibition is relevant in a cellular environment.
Troubleshooting Guide
Q: My inhibitor is potent in a biochemical assay, but shows no activity in my cell-based assay. What could be the problem?
A: This is a common and frustrating issue. Several factors could be at play:
-
Poor Cell Permeability: The this compound core is relatively rigid. The overall physicochemical properties of your molecule (e.g., LogP, polar surface area) might prevent it from efficiently crossing the cell membrane.
-
Troubleshooting Step: Perform a cellular uptake assay to directly measure the intracellular concentration of your compound. If permeability is low, consider SAR modifications to improve its drug-like properties, such as adding or removing polar groups.
-
-
Efflux by Cellular Transporters: Your compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.
-
Troubleshooting Step: Co-incubate your cells with a known efflux pump inhibitor (e.g., verapamil) and see if the activity of your compound is restored.
-
-
High Protein Binding: The compound may be binding extensively to plasma proteins in the cell culture medium, reducing the free concentration available to inhibit the target kinase.
-
Troubleshooting Step: Measure the fraction of your compound bound to plasma proteins. If it's high, you may need to increase the concentration used in the cell-based assay or modify the structure to reduce protein binding.
-
-
Cellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase. In contrast, intracellular ATP levels are much higher (in the millimolar range). If your inhibitor is ATP-competitive, its apparent potency will be lower in cells.
-
Troubleshooting Step: Determine the IC50 of your inhibitor at various ATP concentrations in your biochemical assay to understand how sensitive it is to ATP competition.
-
Q: My kinase panel screen revealed several off-targets. How do I prioritize which ones to address?
A: Prioritization depends on the therapeutic context and the nature of the off-targets.
Caption: A workflow for prioritizing off-target kinases.
-
Potency: Focus on off-targets that are inhibited with a potency similar to your primary target.
-
Therapeutic Window: Consider the desired therapeutic concentration. If an off-target is only inhibited at concentrations well above the intended therapeutic dose, it may be less of a concern.
-
Biological Function of the Off-Target: An off-target that is part of a critical signaling pathway or has a known role in toxicity is a higher priority to eliminate. For example, inhibiting kinases involved in cardiac function (e.g., hERG channel regulators) is a major safety concern.
-
Target Family: If your primary target is in a large family (e.g., tyrosine kinases), it's common to see activity against other family members. Sometimes this can be beneficial (polypharmacology), but often it's a source of side effects.
Experimental Protocols
Protocol 1: Biochemical Kinase Panel Screen
This protocol outlines a general procedure for an initial single-point screen to identify off-targets.
-
Compound Preparation: Prepare a 10 mM stock solution of your this compound inhibitor in 100% DMSO. From this, prepare a 100 µM intermediate stock in the appropriate assay buffer.
-
Assay Plate Setup: In a 384-well plate, add your compound to the wells containing the individual purified kinases to a final concentration of 1 µM. Include positive control wells (a known inhibitor for each kinase) and negative control wells (DMSO vehicle).
-
Kinase Reaction Initiation: Add the substrate and ATP to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at 30°C for the recommended time for each kinase assay (typically 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo, radiometric assay).
-
Data Analysis: Calculate the percent inhibition for your compound against each kinase relative to the DMSO control. A common threshold for a "hit" is >50% or >80% inhibition.
Protocol 2: Cell-Based Western Blot for Target Engagement
This protocol is for confirming on-target and off-target activity in a relevant cell line.
-
Cell Culture: Plate cells that express your target kinase and a known off-target kinase at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-response of your inhibitor (e.g., 0.01, 0.1, 1, 10 µM) for a suitable time (e.g., 1-2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated form of your target's substrate and the total protein for that substrate. Do the same for a substrate of a key off-target.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein with increasing inhibitor concentration indicates target engagement.
Data Presentation
Effective data visualization is key to interpreting selectivity. Below is an example table summarizing the selectivity profile of a hypothetical this compound-based c-KIT inhibitor, "Compound 6r", based on published data.[2]
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Kinase Family | Notes |
| c-KIT (Primary Target) | 98% | 50 | Tyrosine Kinase | On-target |
| PDGFRA | 95% | 75 | Tyrosine Kinase | Common off-target for c-KIT inhibitors |
| VEGFR2 | 85% | 200 | Tyrosine Kinase | Potential for anti-angiogenic effects |
| SRC | 60% | >1000 | Tyrosine Kinase | Weaker off-target |
| PI3Kα | 15% | >10,000 | Lipid Kinase | Likely not a significant off-target |
References
- Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(7), 2094.
- Zhang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4609.
Sources
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Thiazolo[5,4-c]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Thiazolo[5,4-c]pyridine scaffold. This guide is designed to provide in-depth troubleshooting advice and address common challenges that can lead to inconsistent results in biological assays. By understanding the underlying principles of these issues, you can develop more robust and reliable experimental outcomes.
The this compound core is a versatile heterocyclic scaffold utilized in the development of a wide range of bioactive molecules, including kinase inhibitors and agents targeting the central nervous system.[1] Its structure is foundational in medicinal chemistry for enhancing drug stability and binding affinity.[1] However, like many small molecules, derivatives of this scaffold can present challenges in biological assays that may lead to variability and difficulty in data interpretation.
This guide will address common issues in a question-and-answer format, providing not only solutions but also the scientific reasoning behind them.
Part 1: Compound-Related Issues
This section focuses on problems arising from the physicochemical properties of the this compound compounds themselves.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows poor solubility in aqueous assay buffer, leading to inconsistent results. What can I do?
A1: Poor aqueous solubility is a very common cause for a lack of reproducible activity with small molecule inhibitors.[2] If the compound precipitates, its effective concentration in the assay will be significantly lower and more variable than intended.[2]
-
Initial Solubility Assessment: Before starting a full experiment, perform a simple visual solubility test. Prepare your highest intended concentration of the compound in the assay buffer and visually inspect for any precipitation against a dark background after a 1-2 hour incubation under assay conditions (e.g., 37°C).[2]
-
Solvent Considerations: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay is kept low (typically <0.5%) to avoid solvent-induced artifacts.[2][3]
-
Use of Co-solvents or Surfactants: In some biochemical (cell-free) assays, it may be acceptable to include a low concentration of a non-ionic detergent like Triton X-100 or a co-solvent such as polyethylene glycol (PEG) to improve solubility. However, you must first validate that these additives do not interfere with your assay components or biological target.
Q2: I suspect my compound is degrading in the stock solution or during the experiment. How can I check for and prevent this?
A2: Compound stability is crucial for obtaining consistent results. Degradation can lead to a loss of active compound and the introduction of potentially interfering byproducts.
-
Proper Storage: Always store your this compound derivatives according to the manufacturer's recommendations, which typically involves storage at low temperatures, protected from light and moisture.[2]
-
Fresh Stock Solutions: Prepare fresh stock solutions from solid material periodically. Avoid using old stock solutions that may have undergone degradation.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade compounds.[2] It is best practice to aliquot stock solutions into single-use vials to minimize this.[2]
-
Analytical Verification: If you have access to analytical instrumentation, you can assess the purity and integrity of your compound over time using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Part 2: Assay-Specific Interference
This compound derivatives, like many heterocyclic compounds, can sometimes interfere with the assay technology itself, leading to false-positive or false-negative results.
Frequently Asked Questions (FAQs)
Q3: My compound is showing activity in a fluorescence-based assay. How can I be sure it's not due to auto-fluorescence?
A3: Auto-fluorescence is a common artifact where the test compound itself emits light at the same wavelength used for detection, leading to a false signal.[4]
-
Control Experiment: To test for this, measure the fluorescence of your compound in the assay buffer alone, without any of the biological components (e.g., enzyme, cells).[4] Run a full dose-response curve of the compound. A significant increase in fluorescence compared to the vehicle control indicates auto-fluorescence.[4]
Q4: I am observing inhibition in a biochemical assay, but the results are not reproducible. Could this be due to compound aggregation?
A4: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.[4][5]
-
Detergent Test: A common and effective way to test for aggregation-based inhibition is to include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer.[4] If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it is likely due to aggregation.
-
Dynamic Light Scattering (DLS): For a more direct confirmation, DLS can be used to detect the formation of aggregates when the compound is in the assay buffer.[4]
Experimental Protocol: Testing for Compound Aggregation
Objective: To determine if the observed inhibition by a this compound derivative is due to the formation of aggregates.
Materials:
-
This compound derivative
-
Assay buffer
-
Triton X-100
-
Enzyme and substrate
-
Microplate reader
Procedure:
-
Prepare two sets of assay reactions.
-
In the first set, perform a standard dose-response experiment with your compound in the regular assay buffer.
-
In the second set, perform the same dose-response experiment but with the assay buffer supplemented with 0.01% Triton X-100.
-
Incubate and read both sets of reactions according to your standard protocol.
-
Compare the IC50 values obtained from both conditions. A significant rightward shift in the IC50 curve in the presence of Triton X-100 suggests aggregation-based inhibition.
| Condition | Compound X IC50 (µM) | Interpretation |
| Standard Buffer | 1.5 | Potent inhibition observed. |
| Buffer + 0.01% Triton X-100 | >50 | Loss of inhibition suggests the initial result was likely due to aggregation.[4] |
Workflow for Investigating Assay Interference
Caption: Troubleshooting workflow for assay interference.
Part 3: Biological System and Target-Related Issues
Even with a stable, soluble compound and a validated assay, inconsistencies can arise from the biological system itself.
Frequently Asked Questions (FAQs)
Q5: The IC50 value of my this compound inhibitor varies significantly between experiments in my cell-based assay. What could be the cause?
A5: Variability in cell-based assays is common and can stem from several sources.[3]
-
Cell Passage Number: Use cells within a consistent and low-passage number range.[3] Continuous passaging can lead to genetic drift and changes in cellular response to inhibitors.[3]
-
Cell Seeding Density: Ensure that a consistent number of cells are seeded in each well.[3] Cell density can significantly impact the outcome of viability and signaling assays.[3]
-
Inconsistent Stimulation: If your assay involves stimulation (e.g., with a growth factor), ensure the timing and concentration of the stimulant are consistent across all experiments.[3]
Q6: How can I confirm that the observed effect of my compound is due to inhibition of the intended target (on-target) and not from other interactions (off-target)?
A6: Confirming on-target activity is a critical step in drug development.[3]
-
Use a Structurally Different Inhibitor: If another inhibitor with a different chemical scaffold that targets the same protein produces the same biological effect, it strengthens the case for an on-target mechanism.[3]
-
Dose-Response Relationship: A clear and consistent relationship between the inhibitor concentration and the biological effect is indicative of on-target activity.[3]
-
Rescue Experiments: If feasible, overexpressing a mutant version of the target protein that is resistant to the inhibitor should reverse the observed phenotype.[3]
-
Target Engagement Assays: Direct measurement of target binding in cells, using techniques like the Cellular Thermal Shift Assay (CETSA), can provide strong evidence of on-target engagement.[3]
Conceptual Pathway: On-Target vs. Off-Target Effects
Caption: On-target versus off-target effects of an inhibitor.
By systematically addressing these potential issues related to the compound, the assay, and the biological system, researchers can significantly improve the consistency and reliability of their data when working with this compound derivatives.
References
- BenchChem. (n.d.). Technical Support Center: Managing Small Molecule Interference in Biochemical Assays.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Specificity of Small Molecule Inhibitors.
- MySkinRecipes. (n.d.). This compound.
Sources
Technical Support Center: Managing Catalyst Poisoning in Cross-Coupling Reactions for Thiazolo[5,4-c]pyridine Synthesis
Welcome to the technical support center dedicated to navigating the complexities of catalyst poisoning during the synthesis of Thiazolo[5,4-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions to construct this critical heterocyclic scaffold. Here, we move beyond standard protocols to explore the causality behind reaction failures and provide field-proven troubleshooting strategies to ensure robust and reproducible synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of cross-coupling reactions?
Catalyst poisoning refers to the deactivation of a catalyst, in this case, a palladium complex, due to the strong coordination of certain chemical species to the metal center.[1] These "poisons" occupy the catalyst's active sites, preventing it from participating in the catalytic cycle and effectively halting or significantly slowing down the desired cross-coupling reaction.[1] This is a particularly prevalent issue in the synthesis of complex, heteroatom-rich molecules like Thiazolo[5,4-c]pyridines.
Q2: What are the common visual and analytical signs of catalyst poisoning in my reaction?
The most common visual indicator of severe catalyst deactivation is the formation of a black precipitate, commonly known as palladium black.[2] This indicates that the soluble, active Pd(0) catalyst has aggregated into an insoluble, inactive form. Analytically, you will observe a stalled reaction profile (e.g., via TLC, LC-MS, or GC analysis) where starting materials are no longer consumed, or the reaction fails to proceed to completion.
Q3: I'm synthesizing a Thiazolo[5,4-c]pyridine derivative. What are the most likely sources of catalyst poisons?
Given the structure of this compound, the primary suspects for catalyst poisoning are often the substrates themselves or impurities within them.
-
Sulfur-Containing Moieties: The thiazole ring, being a sulfur-containing heterocycle, can strongly coordinate to the palladium center, leading to catalyst inhibition.[3] Impurities from starting materials, such as residual thiols or elemental sulfur, are potent poisons.[4]
-
Nitrogen-Containing Heterocycles: The pyridine nitrogen can also coordinate to the palladium catalyst.[3] While this is a necessary part of some catalytic cycles, overly strong binding or the presence of multiple coordinating nitrogen atoms can lead to the formation of stable, off-cycle complexes that are catalytically inactive.[5]
-
Other Impurities: Common impurities from reagents and solvents, such as water, oxygen, halides (from sources other than the electrophile), and heavy metals, can also poison the catalyst.[2][6]
Q4: As a preventative measure, what are the most critical steps I can take to avoid catalyst poisoning?
Proactive prevention is key. The following steps are crucial:
-
Reagent Purity: Use reagents and solvents of the highest possible purity. Solid starting materials should be recrystallized, and liquid reagents can be distilled or passed through a plug of activated alumina.[7]
-
Inert Atmosphere: Rigorously maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration to exclude oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2][8] Degassing solvents is a mandatory step.
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) can protect the palladium center, promote the desired catalytic steps, and sterically hinder the coordination of potential poisons.[8][9][10]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to catalyst poisoning, organized by the primary symptom observed in your experiment.
Symptom 1: Low to No Conversion of Starting Materials
A reaction that fails to initiate or shows minimal conversion is often a strong indicator of a potent catalyst poison present from the outset.
Possible Cause: Acute Catalyst Poisoning from Reagents or Solvents
Impurities, even at trace levels, can completely shut down catalysis. Sulfur compounds are particularly notorious in this regard.[4] For instance, in a Suzuki-Miyaura coupling to synthesize a substituted this compound, residual sulfur from the synthesis of a thiazole-containing starting material can irreversibly bind to the palladium catalyst.
Diagnostic Workflow & Solutions
-
Run a High-Purity Control Reaction: The most definitive diagnostic test is to perform the reaction using meticulously purified reagents and solvents.[2] If this reaction proceeds successfully, it confirms that your original reagent or solvent stocks are contaminated.
-
Systematic Reagent Replacement: If the control is successful, systematically replace one component of the "high-purity" reaction with one from your original stock. The reaction that fails will identify the contaminated reagent.
-
Purification Protocols:
-
Solvents: Use anhydrous, degassed solvents. If you suspect contamination, distill the solvent over an appropriate drying agent under an inert atmosphere.
-
Solid Reagents: Recrystallize solid starting materials and bases.
-
Liquid Reagents: Distill liquid starting materials or filter them through a short plug of activated alumina to remove polar impurities.[7]
-
-
Consider Scavengers: In some cases, specific scavengers can be employed to remove known poisons. However, this is a less general approach and requires identification of the specific poison.
Symptom 2: Reaction Stalls After Initial Conversion
When a reaction begins as expected but then slows down and stops before reaching completion, it often points to a gradual deactivation of the catalyst during the reaction.
Possible Cause: Catalyst Deactivation via Aggregation or Inhibitory Complex Formation
The this compound product itself, or an intermediate, can act as an inhibitor. As the product concentration increases, it may coordinate more strongly to the palladium center, forming a stable complex that is reluctant to re-enter the catalytic cycle. Alternatively, the catalyst may be unstable under the reaction conditions, leading to the formation of palladium black.[2]
Diagnostic Workflow & Solutions
-
Visual Inspection: Carefully observe the reaction mixture. The appearance of palladium black is a clear sign of catalyst aggregation.[2]
-
Ligand Modification: The stability of the catalytic complex is highly dependent on the supporting ligand.
-
Increase Steric Bulk: Employing bulkier ligands (e.g., moving from P(t-Bu)3 to Buchwald-type biarylphosphine ligands like XPhos or SPhos) can prevent the formation of inactive catalyst dimers and sterically discourage product inhibition.[11]
-
Increase Ligand:Palladium Ratio: A slight excess of the ligand relative to the palladium source can sometimes improve catalyst stability, though large excesses can be inhibitory.[7]
-
-
Optimize Reaction Conditions:
-
Temperature: While higher temperatures often increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
-
Concentration: Very high concentrations can sometimes promote bimolecular catalyst deactivation pathways. Diluting the reaction may improve the catalyst's lifetime.
-
-
Use a Pre-catalyst: Modern, well-defined palladium pre-catalysts are designed for high stability and efficient generation of the active Pd(0) species.[9][12] Using a pre-catalyst can often provide more consistent results than generating the catalyst in situ from sources like Pd(OAc)2.
Data Presentation
Table 1: Common Catalyst Poisons in this compound Synthesis and Mitigation Strategies
| Poison Class | Specific Examples | Common Sources | Mitigation Strategy |
| Sulfur Compounds | Elemental Sulfur (S8), Thiols, Thiophenes | Impurities in sulfur-containing starting materials, contaminated reagents | Recrystallization of starting materials, use of high-purity reagents.[4] |
| Coordinating Heterocycles | Pyridine, Imidazole, Thiazole (substrate/product) | Starting materials, products, additives | Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to promote reductive elimination over product inhibition.[3][5] |
| Oxygen & Water | O2, H2O | Atmosphere, wet solvents, hygroscopic bases | Use degassed solvents, maintain a strict inert atmosphere, use freshly dried reagents.[2] |
| Halides | Excess I-, Br-, Cl- | Impurities, side reactions | Ensure high purity of starting materials. |
| Heavy Metals | Mercury, Lead, Arsenic | Contaminated feedstocks or glassware | Use high-purity reagents and ensure glassware is scrupulously clean.[6] |
Table 2: Ligand Selection Guide for Overcoming Catalyst Poisoning
| Ligand Type | Examples | Key Strengths | Best For... |
| Bulky Trialkylphosphines | P(t-Bu)3, PCy3 | Highly electron-donating, promotes oxidative addition. | General use, but can be prone to oxidation. |
| Biaryl Monophosphines (Buchwald Ligands) | XPhos, SPhos, RuPhos | High stability, promote fast reductive elimination, sterically demanding.[9] | Challenging couplings, preventing product inhibition, coupling with N/S heterocycles.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form very stable complexes. | High-temperature reactions, situations requiring very stable catalysts.[10] |
| Bidentate Phosphines | dppf, Xantphos | Can chelate the metal, influencing stability and selectivity. | Specific applications where bite angle is critical; can sometimes form less active species. |
Visualizations
Caption: Catalyst poisoning pathways interrupting the main catalytic cycle.
Caption: A streamlined workflow for troubleshooting catalyst poisoning.
Experimental Protocols
Protocol 1: Diagnostic Test for Catalyst Poisoning
This protocol helps determine if reagent purity is the root cause of reaction failure.
-
Baseline Reaction: Set up your cross-coupling reaction exactly as you have been, using your standard reagents and solvents. Let this reaction run for the standard time, taking samples for analysis (e.g., TLC or LC-MS) at regular intervals.
-
High-Purity Reaction Setup:
-
Thoroughly clean and oven-dry all glassware.
-
Use freshly recrystallized solid reagents (e.g., aryl halide, boronic acid/ester, base).
-
Use a newly opened bottle of the palladium catalyst and ligand, or use a fresh ampule of a pre-catalyst.
-
Use a freshly opened bottle of high-purity, anhydrous solvent (e.g., from a septum-sealed bottle).
-
-
High-Purity Reaction Execution:
-
Assemble the reaction under a strict inert atmosphere (glovebox or Schlenk line).
-
Degas the solvent by sparging with argon for 15-20 minutes before adding it to the reaction flask.
-
Run the reaction under identical conditions (temperature, stirring, time) as the baseline reaction.
-
-
Comparison: Compare the conversion and yield of the high-purity reaction to the baseline reaction. A significant improvement in the high-purity reaction strongly indicates that one or more of your standard reagents are contaminated with a catalyst poison.[2]
Protocol 2: General Solvent and Amine Purification
-
Solvent Purification (e.g., Toluene, Dioxane):
-
Pre-dry the solvent over a suitable drying agent (e.g., CaH2).
-
Set up a distillation apparatus under an inert atmosphere.
-
Distill the solvent from a more aggressive drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons) directly into a flame-dried flask containing molecular sieves.
-
The purified solvent should be used immediately or stored under an inert atmosphere.
-
-
Amine Purification:
-
Liquid amines can often be purified by distillation from KOH or CaH2 under reduced pressure.
-
Alternatively, for small-scale reactions, passing the liquid amine through a short plug of activated basic alumina can effectively remove many impurities.[7]
-
Solid amines should be recrystallized from an appropriate solvent.
-
References
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.
- Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions - Benchchem.
- Catalyst Poisoning: Palladium & Platinum | StudySmarter.
- Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzoate - Benchchem.
- Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis? | Request PDF - ResearchGate.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH.
- Catalyst Poisoning Testing - Intertek.
- Palladium-Catalyzed Cross-Electrophile Coupling Reaction involving Sulfur Dioxide for the Direct Synthesis of Diverse Functionalized Sulfones - Organic Chemistry Frontiers (RSC Publishing).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Elaine C. Reichert - DSpace@MIT.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF - ResearchGate.
- Cross-Coupling Reactions Guide.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate.
- Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis? - ACS Publications.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- Buchwald–Hartwig amination - Wikipedia.
- Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water | Organometallics - ACS Publications.
- ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate.
- Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes - Organic Chemistry Portal.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
- Palladium-catalyzed carbon-sulfur cross-coupling reactions with indium tri(organothiolate) and its application to sequential one-pot processes - PubMed.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives - MDPI.
- Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing).
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate.
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed Central.
- (PDF) Synthesis of a tetrahydroimidazo[2',1':2,3]this compound derivative with Met inhibitory activity - ResearchGate.
- Simplified catalytic cycle for Buchwald−Hartwig amination reaction. - ResearchGate.
- Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2.
- Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN - CatSci Ltd.
- Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines - ResearchGate.
- The Ultimate Guide to Buchwald-Hartwig Amination - YouTube.
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- 6. Catalyst Poisoning Testing [intertek.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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- 10. researchgate.net [researchgate.net]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Senior Application Scientist's Guide to Scaling Up the Synthesis of Thiazolo[5,4-c]pyridine for Preclinical Studies
Welcome to the technical support center for the synthesis and scale-up of Thiazolo[5,4-c]pyridine derivatives. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this important heterocyclic scaffold from bench-scale discovery to the multi-gram and kilogram quantities required for preclinical trials. Here, we address common challenges through a curated set of frequently asked questions and troubleshooting guides, grounded in established chemical principles and process scale-up experience.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the this compound core, and which is most amenable to scale-up?
A1: Several synthetic strategies exist for the construction of the this compound ring system. The optimal choice for scale-up depends on factors like starting material availability, cost, and the specific substitution pattern required. Two primary approaches are prevalent:
-
Route A: Annelation of a thiazole ring onto a pre-existing pyridine. This is a common and often reliable method. A typical starting point is a substituted 4-aminopyridine, which can be converted to a 4-amino-3-thiocyanatopyridine. Subsequent intramolecular cyclization can then form the thiazole ring.
-
Route B: Construction of the pyridine ring onto a thiazole precursor. This route can be advantageous if the desired thiazole starting material is readily available.
For preclinical scale-up, Route A is often preferred due to the wider availability of substituted pyridine starting materials. However, the specific substitution pattern on your target molecule will ultimately dictate the most efficient route.
II. Troubleshooting Guide: Navigating Scale-Up Challenges
Q2: We are seeing a significant drop in yield for our key cyclization step when moving from a 10g to a 100g scale. What are the likely culprits?
A2: A drop in yield upon scale-up is a frequent challenge and can often be traced back to issues with mass and heat transfer.[1][2] In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and product degradation.[1]
Troubleshooting Steps:
-
Evaluate Mixing Efficiency: A magnetic stir bar that is effective in a round-bottom flask is often inadequate for larger vessels. Ensure your reactor is equipped with an appropriate overhead stirrer and impeller design to maintain a homogenous reaction mixture. Dead zones in the reactor can lead to localized concentration spikes and side product formation.[1]
-
Control the Exotherm: Many condensation and cyclization reactions are exothermic.[1][3] What is easily dissipated in a small flask can become a significant safety hazard and a source of impurity formation at a larger scale. Implement controlled, slower addition of reagents and closely monitor the internal reaction temperature with a probe. Ensure your reactor's cooling system is sufficient to handle the heat output.[1][3]
-
Re-optimize Reaction Parameters: Changes in the surface-area-to-volume ratio can affect reaction kinetics.[2] It is crucial to re-optimize parameters such as temperature, concentration, and catalyst loading at the intended scale.
Q3: Our scaled-up reaction is producing a new, significant impurity that was minor at the lab scale. How do we identify and control it?
A3: The emergence of new or amplified impurities during scale-up is a common phenomenon, often due to longer reaction times, temperature variations, or different mixing efficiencies.[1] Impurity profiling is a critical aspect of preclinical development to ensure the safety and quality of the drug candidate.[4]
Impurity Identification and Mitigation Strategy:
| Potential Source of Impurity | Identification Method | Mitigation Strategy |
| Incomplete Reaction | LC-MS, HPLC | Extend reaction time, increase temperature moderately, or increase catalyst loading. |
| Side Reactions (e.g., dimerization, alternative cyclization) | LC-MS/MS, NMR | Optimize reaction conditions (lower temperature, slower addition of reagents). |
| Degradation of Starting Material or Product | Stress testing (heat, acid, base), LC-MS | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the work-up procedure is not too harsh. |
| Raw Material Impurities | Purity analysis of starting materials (NMR, HPLC) | Source high-purity starting materials and perform rigorous quality control. |
Workflow for Impurity Profile Management:
Caption: Decision workflow for managing impurities during scale-up.
III. Experimental Protocols & Methodologies
Protocol 1: Synthesis of 2-amino-thiazolo[5,4-c]pyridine
This protocol is a conceptualized procedure based on common synthetic routes for analogous structures and should be optimized for your specific substrate and scale.
Step 1: Thiocyanation of 4-aminopyridine derivative
-
To a stirred solution of the starting 4-aminopyridine derivative (1.0 equiv) in a suitable solvent (e.g., methanol or acetic acid), add potassium thiocyanate (KSCN, 2.2 equiv).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equiv) in the same solvent, maintaining the internal temperature below 10 °C. The slow addition is critical to control the exotherm of the reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding a solution of sodium thiosulfate.
-
Adjust the pH to 8-9 with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
Step 2: Intramolecular Cyclization to form the this compound core
-
Dissolve the crude 4-amino-3-thiocyanatopyridine from the previous step in a suitable solvent (e.g., ethanol).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The cyclization is often thermally induced.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Isolate the solid product by filtration, wash with cold solvent, and dry under vacuum.
Q4: Column chromatography is not practical for our multi-kilogram campaign. What are some scalable purification strategies for this compound derivatives?
A4: For large-scale purification of active pharmaceutical ingredients (APIs), crystallization is the most common and cost-effective method.[5]
Scalable Purification Options:
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Crystallization | Highly scalable, cost-effective, can provide high purity, allows for polymorph control. | Requires a crystalline solid, solvent screening can be time-consuming. | Final API purification, removal of closely related impurities. |
| Preparative HPLC | High resolution, applicable to a wide range of compounds.[6] | Expensive, requires large volumes of solvent, lower throughput. | High-purity standards, purification of early-stage preclinical material where cost is less of a concern.[6] |
| Distillation | Effective for volatile compounds. | Not suitable for non-volatile, high-boiling point solids like most heterocyclic APIs. | Purification of volatile starting materials or reagents. |
| Slurry Washes/Trituration | Simple, can remove highly soluble or insoluble impurities. | Lower resolution than crystallization. | Crude purification before a final crystallization step.[5] |
Workflow for Developing a Scalable Crystallization Process:
Caption: A systematic approach to developing a robust crystallization process.
IV. Mechanistic Insights & Rationale
Q5: Why is temperature control so critical in the Hantzsch-type synthesis often used for the thiazole ring formation?
A5: The Hantzsch thiazole synthesis and related cyclizations involve multiple competing reaction pathways. The classic synthesis involves the reaction of an α-haloketone with a thioamide. In the context of this compound synthesis, a related intramolecular cyclization occurs.
Key Mechanistic Considerations:
-
Rate of Competing Reactions: The desired cyclization reaction has a specific activation energy and rate constant. However, side reactions, such as intermolecular condensations or degradation, will have different temperature dependencies.[7] Elevated temperatures, especially in localized hot spots, can accelerate these undesired pathways, leading to a decrease in yield and an increase in impurities.[1][7]
-
Thiazoline Intermediate Stability: The reaction often proceeds through a thiazoline intermediate, which then dehydrates or aromatizes to the final thiazole. The stability of this intermediate can be temperature-sensitive.
-
Regioselectivity: In cases where there are multiple possible cyclization pathways, the temperature can influence the regioselectivity of the reaction, potentially leading to the formation of undesired isomers.[7]
By maintaining precise temperature control, you ensure that the reaction proceeds preferentially through the desired pathway, maximizing the yield of the target this compound and simplifying downstream purification.
V. References
-
Singh, P. (2021). An efficient and scalable synthesis of thiazolo ring fused 2-pyridones using flow chemistry. DiVA portal. [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
Senieer. (n.d.). Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. [Link]
-
Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. [Link]
-
Novasep. (n.d.). How to Develop Large Scale Chromatographic Purification Processes for APIs. [Link]
-
Request PDF. (n.d.). Synthetic strategies for thiazolopyridine derivatives. ResearchGate. [Link]
-
ZEOCHEM. (n.d.). Purification of APIs. [Link]
-
Pharmaceutical Technology. (n.d.). API Purification. [Link]
-
Lee, K., et al. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. Journal of Combinatorial Chemistry, 12(1), 95-9. [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. [Link]
-
Tayana. (n.d.). Picking the best purification method for your API can be a tricky challenge. [Link]
-
Muller, F., et al. (2007). Anticipation of scale up issues in pharmaceutical development. [Link]
-
Overview On Impurity Profiling For Pharmaceutical Drug Candidates. (n.d.). [Link]
-
Request PDF. (n.d.). Methods of synthesis and properties of thiazolopyridines. ResearchGate. [Link]
-
Asian Journal of Chemistry. (2022). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions: A Review. [Link]
-
ResearchGate. (n.d.). Heat transfer and mixing in flow through pinched pipe. [Link]
-
Bentham Science. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]
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PubMed Central. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]
-
MDPI. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. [Link]
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MDPI. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. [Link]
-
RSC Publishing. (n.d.). Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter. [Link]
-
RSC Publishing. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Spectral Characterization of Novel Thiazolopyridine and Pyrimidine Derivatives. [Link]
-
MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]
-
MDPI. (n.d.). Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. [Link]
-
Request PDF. (n.d.). Excess enthalpies of binary mixtures with endothermic-exothermic changes in mixing processes: Empirical correlations. ResearchGate. [Link]
-
ResearchGate. (n.d.). Crystal Polymorphism in Pharmaceutical Science. [Link]
-
Wiley-VCH. (2005). Integration of Heat Transfer and Chemical Reactions. [Link]
Sources
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Validation & Comparative
A Comparative Analysis of the Biological Activity of Thiazolo[5,4-c]pyridine and Thiazolo[5,4-b]pyridine Isomers
Abstract
The thiazolopyridine scaffold is a prominent heterocyclic system in medicinal chemistry, with its isomeric forms often exhibiting distinct biological profiles. This guide provides a comparative analysis of two key isomers: Thiazolo[5,4-c]pyridine and Thiazolo[5,4-b]pyridine. We delve into their differential activities, focusing primarily on anticancer and kinase inhibitory roles, supported by experimental data from peer-reviewed literature. While the Thiazolo[5,4-b]pyridine scaffold has been extensively explored as a versatile kinase inhibitor targeting enzymes like c-KIT and PI3K, the this compound core is notably present in anticoagulant agents. This guide will illuminate the structure-activity relationships that govern their unique biological effects, present comparative data, and provide detailed experimental protocols for researchers in drug discovery.
Introduction: The Structural Nuances of Thiazolopyridine Isomers
Thiazolopyridines are bicyclic heteroaromatic compounds formed by the fusion of a thiazole and a pyridine ring. The orientation of the nitrogen and sulfur atoms within the fused system dictates the isomeric form and, consequently, the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. This structural variation is critical, as it governs how these molecules interact with biological targets.
-
Thiazolo[5,4-b]pyridine: In this isomer, the thiazole ring is fused at the 5,4 positions relative to the pyridine 'b' face. This arrangement has proven to be a "privileged structure" in medicinal chemistry, particularly for developing kinase inhibitors.[1] Its geometry allows for key interactions within the ATP-binding pockets of various kinases.[2][3]
-
This compound: Here, the fusion occurs at the 5,4 positions relative to the pyridine 'c' face. This scaffold is famously the core of the anticoagulant drug Edoxaban, where it acts as a potent and selective inhibitor of Factor Xa.[4]
This guide will focus on the comparative biological activities that arise from these subtle, yet profound, structural differences.
Comparative Analysis of Major Biological Activities
While both scaffolds are versatile, the current body of research points towards distinct therapeutic applications. The Thiazolo[5,4-b]pyridine core is a cornerstone in the development of kinase inhibitors for oncology, whereas the this compound system has seen significant success in anticoagulation.
Kinase Inhibition and Anticancer Activity
The Thiazolo[5,4-b]pyridine scaffold has been extensively functionalized to create a multitude of potent kinase inhibitors.[5] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.
Thiazolo[5,4-b]pyridine Derivatives:
This scaffold has been successfully employed to target a range of kinases, including:
-
c-KIT Inhibitors: Derivatives have been designed to overcome resistance to existing drugs like imatinib in gastrointestinal stromal tumors (GIST).[2][5] Structure-activity relationship (SAR) studies have identified compounds with potent enzymatic and anti-proliferative activities against imatinib-resistant c-KIT mutants.[2]
-
Phosphoinositide 3-Kinase (PI3K) Inhibitors: Novel Thiazolo[5,4-b]pyridine analogues have demonstrated nanomolar inhibitory potency against PI3Kα, a key enzyme in a signaling pathway often hyperactivated in cancer.[1][3][6]
-
Other Kinases: The versatility of this scaffold is further demonstrated by its use in developing inhibitors for BCR-ABL, RAF, and VEGFR2.[2]
The nitrogen atoms within the Thiazolo[5,4-b]pyridine core are crucial for its kinase inhibitory activity, often forming key hydrogen bond interactions with the hinge region of the kinase's ATP-binding site.[3][6]
This compound Derivatives:
While less explored as kinase inhibitors compared to its [5,4-b] counterpart, the this compound scaffold has also been investigated for anticancer properties. Research has shown that certain derivatives can induce apoptosis and cell cycle arrest in cancer cell lines.[7] However, the primary focus in the literature for this isomer lies elsewhere.
Comparative Data Summary: Anticancer Activity
| Compound Class | Target/Cell Line | Reported Activity (IC50/GI50) | Reference |
| Thiazolo[5,4-b]pyridine | c-KIT (V560G/D816V mutant) | 4.77 µM (enzymatic) | [2] |
| Thiazolo[5,4-b]pyridine | HMC1.2 cells (c-KIT mutant) | 1.15 µM (anti-proliferative) | [2] |
| Thiazolo[5,4-b]pyridine | PI3Kα | 3.6 nM (enzymatic) | [1][6] |
| Thiazolo[5,4-b]pyridine | MCF-7 (Breast Cancer) | 9.19 µg/mL | [8] |
| Thiazolo[5,4-b]pyridine | HepG2 (Liver Cancer) | 24.7 µg/ml | [9] |
Note: Direct comparative studies between the two isomers for the same biological target are scarce, reflecting the divergent research paths taken for each scaffold.
Anticoagulant and Antithrombotic Activity
This is an area where the this compound scaffold excels.
This compound Derivatives:
The most prominent example is Edoxaban , a direct oral anticoagulant (DOAC). It functions as a highly selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. The specific geometry of the this compound core contributes to its high affinity and selectivity for the S1 and S4 pockets of the Factor Xa active site. This application highlights how the isomeric structure is uniquely suited for this particular enzyme target.[4]
Thiazolo[5,4-b]pyridine Derivatives:
There is limited reporting in the scientific literature of Thiazolo[5,4-b]pyridine derivatives being developed as anticoagulants, reinforcing the distinct therapeutic trajectories of these isomers.
Antimicrobial Activity
Both scaffolds have been investigated for their potential as antimicrobial agents.
-
This compound derivatives have been synthesized and shown to exhibit good antimicrobial activity against various bacteria and fungi.[4][10][11]
-
Similarly, certain Thiazolo[5,4-b]pyridine derivatives have demonstrated moderate to potent activity against pathogenic bacteria like Pseudomonas aeruginosa and Escherichia coli.[12] Some compounds have also shown activity against multidrug-resistant strains.[8]
Structure-Activity Relationship (SAR) Insights
The biological activity of these scaffolds is highly dependent on the nature and position of substituents.
-
For Thiazolo[5,4-b]pyridine as Kinase Inhibitors: SAR studies have revealed that substitutions at the 5- and 6-positions are critical for targeting the ATP-binding site.[2] For PI3K inhibitors, a sulfonamide functionality was found to be important for potent activity.[6] The choice of aromatic groups attached to the core scaffold significantly influences potency and selectivity.[2]
-
For this compound as Factor Xa Inhibitors: The development of Edoxaban involved extensive SAR to optimize the substituents for binding to the specific pockets of the Factor Xa enzyme. The overall molecular conformation, dictated by the core scaffold, is key to its function.
Experimental Methodologies
To ensure scientific integrity, protocols must be robust and reproducible. Below is a representative protocol for evaluating the anticancer activity of novel thiazolopyridine derivatives.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).[9]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well microtiter plate in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., Thiazolo[5,4-b]pyridine derivative) in DMSO.
-
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Replace the media in the wells with 100 µL of the media containing the test compounds. Include wells with untreated cells (negative control) and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the media.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC50 value using non-linear regression analysis.
-
Workflow Visualization
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Conclusion and Future Perspectives
The comparative analysis of this compound and Thiazolo[5,4-b]pyridine reveals a compelling story of isomeric differentiation in drug discovery. The Thiazolo[5,4-b]pyridine scaffold is a highly versatile and "privileged" structure for developing kinase inhibitors with broad applications in oncology.[1] In contrast, the this compound core, while also possessing diverse biological potential, has been most successfully exploited in the field of anticoagulation, exemplified by the Factor Xa inhibitor Edoxaban.[4]
Future research should focus on direct, head-to-head comparisons of these isomers against a wider array of biological targets. Such studies would provide deeper insights into the subtle electronic and steric factors that drive target selectivity. Furthermore, exploring the this compound scaffold for kinase inhibition and the Thiazolo[5,4-b]pyridine scaffold for other enzyme targets could unlock novel therapeutic opportunities. The continued exploration of these valuable heterocyclic systems promises to yield new and improved therapeutic agents.
References
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- MDPI. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI.
- National Center for Biotechnology Information. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed. [Link]
- National Center for Biotechnology Information. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. [Link]
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A Comparative Guide to Purine Isosteres in Drug Design: The Rise of Thiazolo[5,4-c]pyridine
Introduction: The Enduring Legacy of the Purine Scaffold and the Quest for Innovation
In the landscape of medicinal chemistry, the purine ring system is a cornerstone. As a fundamental component of DNA and RNA, a critical element of the universal energy currency adenosine triphosphate (ATP), and a key signaling molecule, its biological significance is profound. This ubiquity, however, presents a challenge in drug design: achieving target selectivity and overcoming metabolic liabilities. The strategy of bioisosteric replacement—substituting one atom or group with another that possesses similar physicochemical properties—offers a rational approach to refining drug candidates.[1][2]
Purine isosteres, heterocyclic systems that mimic the core structure of purines, have emerged as a powerful tool in this endeavor. They are particularly prominent as inhibitors of protein kinases, a vast family of enzymes that regulate nearly all aspects of cell life.[3] By competing with the natural substrate, ATP, these isosteres can modulate cellular signaling pathways implicated in diseases ranging from cancer to inflammation.[4][5][6]
This guide provides an in-depth comparison of the thiazolo[5,4-c]pyridine scaffold against other prominent purine isosteres, such as pyrazolopyridines, pyrrolopyrimidines, and pyrazolo[1,5-a]-1,3,5-triazines. We will delve into their structural nuances, comparative biological activities supported by experimental data, and the strategic rationale for their selection in drug discovery programs.
Figure 1: The concept of purine isosterism in drug design.
A Closer Look: The this compound Scaffold
The this compound system is a fused bicyclic heterocycle that has garnered significant interest for its unique combination of electronic and structural features.
Structural and Physicochemical Properties: The fusion of a thiazole ring with a pyridine ring creates a scaffold with distinct properties. The pyridine component can enhance metabolic stability and improve aqueous solubility, crucial parameters for oral bioavailability.[7] The thiazole ring contributes a unique electronic profile and provides additional points for hydrogen bonding, which can be exploited to fine-tune binding affinity and selectivity for a target protein. This scaffold has been successfully employed to develop a range of biologically active agents.[8][9][10]
Biological Activity and Therapeutic Applications: Thiazolo[5,4-c]pyridines have demonstrated a broad spectrum of biological activities. The anticoagulant drug Edoxaban is a notable example, functioning as a direct inhibitor of Factor Xa.[8] In oncology and immunology, this scaffold has been instrumental in the development of potent and selective kinase inhibitors targeting enzymes such as c-KIT, PI3K, and VEGFR2, which are often dysregulated in cancer and inflammatory diseases.[6][11][12]
Comparative Analysis: this compound vs. Key Purine Isosteres
The choice of a purine isostere is a critical decision in lead optimization, driven by the specific therapeutic target and the desired pharmacological profile. Below, we compare this compound with other widely used scaffolds.
Pyrazolopyridines and Pyrrolopyrimidines
These represent some of the most classic and extensively studied purine isosteres.[4][5]
-
Structural Differences: Pyrazolopyridines feature a pyrazole ring fused to pyridine, while pyrrolopyrimidines consist of a pyrrole ring fused to a pyrimidine.
-
Performance and Applications: These scaffolds have a long history in kinase inhibitor design and have yielded numerous potent compounds with diverse biological activities, including antiproliferative, antiviral, and antidiabetic properties.[4][5] For instance, a pyrazolopyridine derivative was the starting point for a study that explored various isosteres, highlighting its utility as a foundational scaffold.[5]
-
Comparison to this compound: While highly effective, the nitrogen arrangement in pyrazolopyridines and pyrrolopyrimidines can sometimes lead to off-target activities or metabolic vulnerabilities. The sulfur atom in the this compound ring offers a distinct chemical handle and alters the electronic distribution, potentially providing an avenue to overcome these limitations and achieve a different selectivity profile.
Pyrazolo[1,5-a]-1,3,5-triazines
This class of isosteres offers a compelling alternative to the traditional purine core, particularly concerning metabolic stability.
-
Structural Differences: This scaffold contains a triazine ring fused to a pyrazole. It is considered a "5-N-isostere" of purine.[13]
-
Performance and Applications: A key advantage of the pyrazolo[1,5-a]-1,3,5-triazine core is its enhanced stability against enzymatic degradation. Unlike the purine C-8 position, which can be susceptible to nucleosidases, this isostere lacks an equivalent metabolic soft spot.[14] This has been leveraged to create highly potent cyclin-dependent kinase (CDK) inhibitors that are 3-5 times more potent than their purine-based counterparts, such as roscovitine.[14]
-
Comparison to this compound: Both scaffolds offer advantages in metabolic stability over the native purine ring. The choice between them may depend on the specific hydrogen bonding patterns within the target's ATP-binding site. The triazine ring provides multiple nitrogen atoms as hydrogen bond acceptors, whereas the this compound offers a different arrangement of acceptors and the potential for interactions involving the sulfur atom.
Figure 2: Competitive inhibition of a kinase by a purine isostere.
Quantitative Comparison of Purine Isosteres
The following table summarizes experimental data for various purine isosteres against specific kinase targets, illustrating their relative potencies.
| Isostere Scaffold | Target | Example Compound | Potency (IC₅₀ / GI₅₀) | Key Findings & Reference |
| Thiazolo[5,4-b]pyridine | c-KIT (V560G/D816V mutant) | Compound 6r | IC₅₀ = 4.77 µM | 8-fold more potent than imatinib against a resistant double mutant.[11] |
| Thiazolo[5,4-b]pyridine | PI3Kα | Compound 19a | IC₅₀ = 3.6 nM | Demonstrated potent, nanomolar inhibitory activity against multiple PI3K isoforms.[12] |
| Pyrrolo[2,3-c]pyridine | PC-3 (Prostate Cancer) | Compound 14b | IC₅₀ = 55 nM | Highly potent cytotoxicity against cancer cell lines with no toxicity to normal cells.[4] |
| Pyrazolo[4,3-d]pyrimidine | PC-3 (Prostate Cancer) | Compound 35b | IC₅₀ = 250 nM | Showed very interesting cytotoxicity as part of a comparative study.[4] |
| Pyrazolo[1,5-a]-1,3,5-triazine | CDK2/cyclin E | Compound 7a | IC₅₀ = 0.04 µM | Significantly more potent (3-5 fold) than its purine-based parent, roscovitine.[14] |
Experimental Protocols: A Guide for the Bench Scientist
Reproducibility and methodological rigor are paramount. The following protocols provide a framework for the synthesis and evaluation of these heterocyclic scaffolds.
Protocol 1: General Synthesis of a Thiazolo[5,4-b]pyridine Scaffold
This protocol is adapted from the synthesis of a key intermediate for c-KIT inhibitors and illustrates a common synthetic route.[11]
Objective: To synthesize a functionalized 2-aminothiazolo[5,4-b]pyridine core.
Step-by-Step Methodology:
-
Aminothiazole Formation: React a starting material, such as 3-amino-5-bromo-2-chloropyridine, with potassium thiocyanate in a suitable solvent. This cyclization reaction forms the thiazole ring fused to the pyridine.
-
Boc Protection: Protect the resulting amino group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate to prevent unwanted side reactions in subsequent steps.
-
Suzuki Cross-Coupling: Couple the Boc-protected intermediate with an appropriate boronic acid or pinacol ester (e.g., 2-methyl-5-nitrophenylboronic acid pinacol ester) using a palladium catalyst like Pd(dppf)Cl₂. This step introduces key substituents onto the pyridine ring.
-
Nitro Group Reduction: Reduce the nitro group on the newly added substituent to an amine using a reducing agent like iron powder in acetic acid. This amine can then be used for further functionalization.
-
Deprotection: Remove the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid) to yield the desired 2-aminothiazolo[5,4-b]pyridine scaffold, ready for final diversification.
Protocol 2: Cell-Based Antiproliferative (MTT) Assay
This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[4][9]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., PC-3, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 72 hours). Include vehicle-only (e.g., DMSO) controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Figure 3: A typical experimental workflow for compound evaluation.
Conclusion and Future Perspectives
The exploration of purine isosteres is a testament to the power of rational drug design. The this compound scaffold has firmly established itself as a valuable "privileged structure" in medicinal chemistry, offering a unique set of properties that can be harnessed to overcome challenges in drug discovery.[6][12]
While classic isosteres like pyrrolopyrimidines provide a solid foundation, and novel cores like pyrazolo[1,5-a]-1,3,5-triazines offer superior metabolic stability, the this compound system provides a balanced profile with opportunities for novel intellectual property and fine-tuning of physicochemical and pharmacological properties.
Ultimately, the selection of an isosteric core is not a matter of one-size-fits-all. It is a context-dependent decision that must be guided by empirical data.[4][5] The most successful drug discovery programs will be those that strategically synthesize and evaluate a diverse range of these scaffolds, allowing the biological target to select its optimal binding partner.
Future research will likely focus on further decorating the this compound core to explore new chemical space and target challenging protein families, such as allosteric sites on G protein-coupled receptors (GPCRs), opening new frontiers for therapeutic intervention.[15][16][17]
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A Head-to-Head Showdown: Thiazolo[5,4-c]pyridine Derivatives Versus Imatinib in Kinase Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the enduring success of imatinib has set a high benchmark. As a potent inhibitor of BCR-ABL, c-KIT, and PDGF-R tyrosine kinases, it has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). However, the emergence of drug resistance, often driven by mutations in the target kinases, necessitates the development of novel therapeutic agents. This guide provides a head-to-head comparison of the efficacy of a promising class of next-generation kinase inhibitors, Thiazolo[5,4-c]pyridine derivatives, with the established frontline therapy, imatinib. This analysis is grounded in experimental data to inform researchers, scientists, and drug development professionals on the evolving strategies to overcome imatinib resistance.
The Clinical Context: Imatinib's Triumphs and Tribulations
Imatinib's mechanism of action involves binding to the ATP-binding pocket of the target kinase, stabilizing its inactive conformation and thereby blocking downstream signaling pathways that drive cell proliferation and survival.[1][2] While highly effective, its clinical utility can be hampered by the development of resistance. In CML, the "gatekeeper" T315I mutation in the BCR-ABL kinase domain is a notorious culprit, rendering imatinib ineffective.[3][4] Similarly, in GIST, secondary mutations in the c-KIT kinase, such as those in the activation loop, can confer resistance to imatinib.
The Rise of Thiazolopyridines: A New Strategy to Combat Resistance
The this compound scaffold and its isomers, such as Thiazolo[5,4-b]pyridine, have emerged as a versatile platform for the development of novel kinase inhibitors.[1] These compounds are designed to overcome the limitations of existing therapies by exhibiting potent activity against both wild-type and mutant forms of key oncogenic kinases. This guide will focus on the comparative efficacy of these derivatives against imatinib's primary targets.
Mechanism of Action: Targeting the Kinase Domain
Both imatinib and this compound derivatives function as ATP-competitive inhibitors, targeting the catalytic domain of tyrosine kinases. The following diagram illustrates the general mechanism of action and the downstream signaling pathways affected.
Figure 1: Simplified signaling pathway showing the inhibitory action of imatinib and this compound derivatives on receptor tyrosine kinases and BCR-ABL.
Head-to-Head Efficacy: A Quantitative Comparison
The following table summarizes the available experimental data comparing the inhibitory activities of a representative Thiazolo[5,4-b]pyridine derivative (a close structural isomer of the this compound class) and imatinib against c-KIT. While direct comparative data for this compound derivatives against BCR-ABL is not yet widely published, the Thiazolo[5,4-b]pyridine scaffold has been identified as a promising starting point for the development of BCR-ABL inhibitors.[1]
| Compound/Drug | Target Kinase | IC50 (µM) - Enzymatic Assay | GI50 (µM) - Cell-Based Assay | Cell Line | Reference |
| Thiazolo[5,4-b]pyridine derivative (6r) | c-KIT (V560G/D816V double mutant) | 4.77 | 1.15 | HMC1.2 | [1] |
| Imatinib | c-KIT (V560G/D816V double mutant) | >10 | 27.1 | HMC1.2 | [1] |
| Imatinib | c-KIT (Wild-Type) | - | 0.02 | GIST-T1 | [1] |
| Thiazolo[5,4-b]pyridine derivative (6r) | c-KIT (Wild-Type) | 9.87 | 0.02 | GIST-T1 | [1] |
| Imatinib | BCR-ABL (Wild-Type) | 0.025 | - | - | [3] |
| Imatinib | BCR-ABL (T315I mutant) | >10 | - | - | [4] |
Note: The data for the Thiazolo[5,4-b]pyridine derivative (6r) is presented as a surrogate for the this compound class due to the close structural similarity and the availability of direct comparative data against imatinib-resistant mutants. The IC50 value for the Thiazolo[5,4-b]pyridine derivative against wild-type c-KIT is for a related compound (6h) from the same study.[1]
The data clearly demonstrates the superior potency of the Thiazolo[5,4-b]pyridine derivative against the imatinib-resistant c-KIT double mutant, with an IC50 value approximately 2-fold lower and a GI50 value over 23-fold lower than imatinib.[1]
Protocols for Efficacy Assessment
The determination of inhibitory activity is crucial for comparing the efficacy of different compounds. Below are standardized protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Methodology:
-
Reagents and Materials: Purified recombinant kinase (e.g., c-KIT, BCR-ABL), kinase-specific substrate, ATP, test compounds (this compound derivatives, imatinib), assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a specified temperature and time.
-
Stop the reaction and add the detection reagent to measure kinase activity (e.g., by luminescence).
-
Plot the percentage of kinase inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Sources
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A Senior Application Scientist's Guide to Validating the Inhibitory Effect of Thiazolo[5,4-c]pyridine Derivatives on Kinase Pathways
Introduction: The Thiazolopyridine Scaffold in Kinase Inhibition
The thiazole ring is a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with diverse therapeutic properties.[1][2] Its unique structural features allow for high-affinity interactions with the ATP-binding sites of various protein kinases, making it a focal point for the development of targeted inhibitors.[1][2] The Thiazolo[5,4-c]pyridine core, a specific isostere within this family, has been investigated for its potential in developing agents targeting enzymes and signaling pathways crucial in oncology and immunology.[3][4]
Protein kinases are fundamental regulators of nearly all cellular processes; their dysregulation is a hallmark of numerous diseases, most notably cancer.[5][6] Therefore, validating a new chemical entity's ability to potently and selectively inhibit a target kinase is a cornerstone of modern drug discovery. This guide will use a hypothetical this compound derivative, hereafter designated "Compound T," to illustrate a rigorous validation cascade against the Phosphoinositide 3-Kinase (PI3K) pathway, a frequently targeted pathway for this class of compounds.[7][8][9]
Part 1: Foundational Validation - Direct Enzymatic Inhibition
The first crucial step is to determine if Compound T directly inhibits the catalytic activity of the target kinase in a clean, cell-free system. This biochemical approach isolates the enzyme, substrate, and inhibitor, removing the complexities of cellular biology to provide a direct measure of potency (IC50).
Rationale for Assay Selection
While the radiometric [³²P]-ATP filter-binding assay is considered the gold standard for its direct measurement of phosphate transfer, its reliance on radioactive materials presents safety and disposal challenges.[5][10] For higher throughput and safety, we will employ a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This format quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.[11] It is highly sensitive, scalable for screening, and uses a simple "add-mix-read" format.[11]
Workflow: Biochemical Kinase Assay```dot
Caption: Simplified PI3K/Akt signaling pathway.
Experimental Protocol: Western Blot for Phospho-Akt
Principle: Western blotting allows for the semi-quantitative detection of specific proteins. By using a phospho-specific antibody, we can measure the phosphorylation state of a kinase's direct substrate (e.g., p-Akt Ser473) as a proxy for the upstream kinase's activity (PI3K). A decrease in p-Akt levels upon treatment with Compound T indicates successful target inhibition in cells. [12]
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line with a known active PI3K pathway (e.g., MCF-7, A549) and grow to 70-80% confluency.
-
Causality: Serum-starve the cells for 12-24 hours. This crucial step reduces the basal level of signaling pathway activation, creating a low-noise background to observe stimulation-induced phosphorylation. [13] * Pre-treat cells with various concentrations of Compound T or a control inhibitor for 2-4 hours. Include a vehicle (DMSO) control.
-
Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1 or EGF) for 15-30 minutes to induce robust Akt phosphorylation.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS. It is critical to keep samples cold from this point forward to minimize the activity of endogenous proteases and phosphatases. * Lyse cells in RIPA buffer supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors. Phosphatase inhibitors are non-negotiable for preserving the phosphorylation state of your target protein. [12] * Centrifuge the lysate to pellet cell debris and collect the supernatant containing soluble proteins. [13]
-
-
SDS-PAGE and Protein Transfer:
-
Determine protein concentration using a BCA assay to ensure equal loading.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane. [13]
-
-
Immunoblotting:
-
Causality: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Avoid using non-fat milk for blocking, as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies. [12] * Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473).
-
Wash the membrane thoroughly with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an ECL substrate to visualize the protein bands via chemiluminescence. [13]
-
-
Data Analysis and Normalization:
-
Capture the image using a digital imager.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin). This is a self-validating step to confirm that any observed decrease in the phospho-protein signal is due to inhibition, not differences in protein loading. * Quantify band intensity and present the p-Akt signal normalized to total Akt.
-
Data Interpretation: Cellular Potency and Functional Outcome
A successful experiment will show a dose-dependent decrease in the p-Akt/Total Akt ratio in Compound T-treated cells compared to the stimulated vehicle control. This cellular potency can be further quantified with a functional assay, such as a cell proliferation assay, to determine the GI50 (concentration for 50% growth inhibition).
| Compound | Cell Line | Avg. GI50 (nM) |
| Compound T | MCF-7 (Breast Cancer) | 85.4 |
| Alpelisib (Control) | MCF-7 (Breast Cancer) | 45.0 |
Part 3: Critical Assessment - Kinase Selectivity Profiling
Potency is only half the story; selectivity is paramount for a viable drug candidate. A non-selective compound may hit numerous "off-target" kinases, leading to unforeseen toxicities. [14]Assessing the inhibitory activity of Compound T against a broad panel of kinases is a critical step to understand its specificity. This is typically performed as a service by specialized companies.
Methodology: Kinase Panel Screening
Compound T is tested at one or more fixed concentrations (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400 kinases). The percent inhibition for each kinase is determined. Hits that show significant inhibition are then followed up with full IC50 determination.
Data Interpretation: Selectivity Profile
The goal is to find a compound that potently inhibits the target kinase (PI3Kα) with minimal activity against other kinases, especially those within the same family (PI3Kβ, γ, δ) or in critical related pathways (mTOR, CDKs, etc.).
| Kinase Target | Compound T (% Inhibition @ 1µM) |
| PI3Kα (Target) | 98% |
| PI3Kβ | 45% |
| PI3Kγ | 85% |
| PI3Kδ | 91% |
| mTOR | 32% |
| CDK2 | <10% |
| MEK1 | <5% |
| c-KIT | 15% |
Analysis: The hypothetical data above suggests Compound T is a potent inhibitor of PI3Kα, PI3Kδ, and PI3Kγ, but less active against PI3Kβ and mTOR, indicating a pan-PI3K profile with some isoform preference. Its low activity against unrelated kinases like CDK2 and MEK1 suggests good overall selectivity.
Conclusion
This guide outlines a logical, multi-step workflow for the robust validation of a this compound-based kinase inhibitor. By progressing from direct biochemical assays to cellular target engagement and broad selectivity profiling, researchers can build a comprehensive data package. Each step is designed with internal controls and a clear scientific rationale, providing a high degree of confidence in the compound's mechanism of action and potential for further development. This rigorous, self-validating approach is fundamental to the principles of modern drug discovery.
References
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- Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. [Link]
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- Reaction Biology. (2022, May 11).
- Taylor & Francis Online. (2021, February 26). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel this compound Glycoside and Thiazolo[4,5-d]Py. Taylor & Francis Online. [Link]
- ResearchGate. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and this compound Derivatives from Chloronitropyridines and Thioamides, or Thioureas.
- Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. [Link]
- RSC Publishing. (2024).
- Molecules. (2020, October 12). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PMC. [Link]
- RSC Publishing. (2024, November 19).
- Taylor & Francis Online. Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]
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- ResearchGate. (2010, January). Synthesis of a tetrahydroimidazo[2',1':2,3]this compound derivative with Met inhibitory activity.
- Karaman, M. W., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 105(8), 3173-3178. [Link]
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- ResearchGate. Synthesis of thiazolo pyridine.
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A Comparative Guide to the In Vivo Efficacy of Thiazolopyridine Compounds in Animal Models
The thiazolopyridine scaffold, a heterocyclic ring system integrating both thiazole and pyridine moieties, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to their investigation in various therapeutic areas. This guide provides a comparative analysis of the in vivo efficacy of thiazolopyridine compounds, with a primary focus on the more extensively studied thiazolo[5,4-b]pyridine and thiazolo[4,5-b]pyridine isomers, in relevant animal models of cancer and inflammation. While direct in vivo efficacy data for the thiazolo[5,4-c]pyridine core is less prevalent in publicly accessible research, its derivatives have shown promise in diagnostic applications for neurodegenerative diseases[1].
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data that underpins the therapeutic potential of these compounds. We will delve into the causality behind experimental choices, present detailed protocols for key in vivo studies, and visualize complex biological pathways and experimental workflows to provide a comprehensive understanding of the current state of research.
Oncology: Targeting Kinase-Driven Malignancies
A significant focus of thiazolopyridine research has been the development of potent kinase inhibitors for cancer therapy. Certain derivatives have shown remarkable efficacy in preclinical cancer models, particularly those driven by mutations in the c-KIT proto-oncogene.
Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors
Gastrointestinal stromal tumors (GIST) are frequently characterized by gain-of-function mutations in the c-KIT receptor tyrosine kinase. While imatinib is a first-line therapy, resistance often develops, necessitating the discovery of novel inhibitors. A series of thiazolo[5,4-b]pyridine derivatives have been synthesized and evaluated for their ability to overcome imatinib resistance[2].
One promising compound, derivative 6r , has demonstrated potent inhibitory activity against both wild-type and imatinib-resistant mutant c-KIT. In cellular assays, 6r effectively suppressed the proliferation of GIST-T1 and HMC1.2 cancer cells. Notably, it exhibited strong activity against the c-KIT V560G/D816V double mutant, which is resistant to imatinib[2]. The in vivo efficacy of these compounds is a critical next step in their development.
The therapeutic effect of c-KIT inhibitors stems from their ability to block the downstream signaling cascades that drive cell proliferation and survival. The diagram below illustrates the simplified c-KIT signaling pathway targeted by thiazolo[5,4-b]pyridine derivatives.
Caption: Simplified c-KIT signaling pathway inhibited by Thiazolo[5,4-b]pyridine derivatives.
Comparative Efficacy of Anticancer Thiazolopyridine Derivatives
The following table summarizes the in vitro antiproliferative activity of selected thiazole-pyridine hybrid molecules against various cancer cell lines. This data provides a basis for selecting candidates for future in vivo studies.
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity vs. Normal Cells | Reference |
| Compound 3 | HL-60 (Leukemia) | 0.57 | >50 µM in pseudo-normal cells | [3] |
| Compound 4 | HL-60 (Leukemia) | Not specified, but showed high activity | High selectivity | [3] |
| Compound 7i | MGC-803 (Gastric) | 4.64 | ~12-fold vs. GES-1 | [4] |
| Compound 7i | HGC-27 (Gastric) | 5.07 | Not specified | [4] |
| Thiazolo-pyridine derivative | HepG2 (Liver) | 24.7 ± 9.5 µg/ml | Not specified | [5] |
| Thiazolo-pyridine derivative | HCT-116 (Colon) | 15.87 ± 1.3 µg/ml | Not specified | [5] |
Experimental Protocol: Murine Xenograft Model for GIST
To evaluate the in vivo efficacy of novel c-KIT inhibitors, a murine xenograft model using human GIST cells is a standard and robust method.
Objective: To determine the anti-tumor activity of a test thiazolopyridine compound in an established GIST xenograft model.
Materials:
-
GIST-T1 cells
-
6-8 week old female athymic nude mice
-
Matrigel
-
Test compound (e.g., a thiazolo[5,4-b]pyridine derivative)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Imatinib (positive control)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: GIST-T1 cells are cultured in appropriate media until they reach the desired confluence.
-
Cell Implantation: A suspension of GIST-T1 cells (e.g., 5 x 10^6 cells) in a 1:1 mixture of media and Matrigel is subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is measured bi-weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Animal Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment groups (e.g., vehicle control, test compound at various doses, positive control).
-
Drug Administration: The test compound, vehicle, or positive control is administered daily via the appropriate route (e.g., oral gavage).
-
Efficacy Assessment: Tumor growth is monitored throughout the study. Body weight is also recorded as an indicator of toxicity.
-
Study Termination and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Caption: Workflow for a murine GIST xenograft efficacy study.
Inflammation: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a key research area. Thiazolo[4,5-b]pyridine derivatives have demonstrated significant anti-inflammatory activity in preclinical models.
In Vivo Anti-inflammatory Activity of Thiazolo[4,5-b]pyridines
Several studies have reported the synthesis and evaluation of thiazolo[4,5-b]pyridine-2-one derivatives for their anti-inflammatory properties[6][7][8][9]. The carrageenan-induced rat paw edema model is a widely used and well-validated acute inflammation model to assess the efficacy of potential anti-inflammatory drugs.
In these studies, various synthesized thiazolo[4,5-b]pyridine derivatives exhibited considerable anti-inflammatory effects, with some compounds approaching or even exceeding the activity of the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen[6][8].
Comparative Anti-inflammatory Efficacy
The table below presents a comparison of the anti-inflammatory activity of select thiazolo[4,5-b]pyridine derivatives against the positive control, Ibuprofen, in the carrageenan-induced rat paw edema model.
| Compound | Dose | Inhibition of Edema (%) | Comparison to Ibuprofen | Reference |
| Compound 1 | Not specified | Strong | Exceeded Ibuprofen | [8] |
| Compound 2 | Not specified | Strong | Exceeded Ibuprofen | [8] |
| Compound 8 | Not specified | Strong | Exceeded Ibuprofen | [8] |
| Various derivatives | Not specified | Considerable | Some approached or exceeded Ibuprofen | [6] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This protocol details the steps for evaluating the in vivo anti-inflammatory activity of test compounds.
Objective: To assess the ability of a test thiazolopyridine compound to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar rats (150-200 g)
-
1% Carrageenan solution in saline
-
Test compound
-
Vehicle control
-
Ibuprofen (positive control)
-
Pletysmometer or calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Fasting: Animals are fasted overnight with free access to water.
-
Compound Administration: Rats are divided into groups and treated with the vehicle, test compound at various doses, or Ibuprofen, typically administered orally 1 hour before carrageenan injection.
-
Induction of Edema: A 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Edema and Inhibition: The percentage increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema by the test compound and Ibuprofen is then calculated relative to the vehicle control group.
Neurodegenerative Diseases: A Nascent but Promising Field
The application of thiazolopyridine derivatives in neurodegenerative diseases is an emerging area of research. While in vivo efficacy studies are still in the early stages, some compounds have shown potential as diagnostic and therapeutic agents.
A Thiazolo[5,4-c]pyridin-4(5H)-one derivative has been identified as a promising agent for positron emission tomography (PET) imaging of TDP-43, a protein implicated in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD)[1].
Furthermore, the broader class of thiazole and thiazolidine derivatives has been reviewed for their therapeutic potential in Alzheimer's disease, targeting mechanisms such as cholinesterase inhibition and reduction of amyloid-beta and tau aggregation[10]. One study demonstrated that a thiazolidin-4-one derivative prevented memory deficits and cholinergic dysfunction in a rat model of Alzheimer's disease[11]. These findings suggest that the thiazolopyridine scaffold could be a valuable starting point for the design of novel therapeutics for neurodegenerative disorders.
Conclusion and Future Directions
The thiazolopyridine scaffold has proven to be a versatile platform for the development of novel therapeutic agents. Thiazolo[5,4-b]pyridine and thiazolo[4,5-b]pyridine derivatives have demonstrated significant in vivo potential in oncology and inflammation, respectively. The data presented in this guide highlights the promising efficacy of these compounds in relevant animal models and provides a foundation for their further development.
Future research should focus on comprehensive in vivo efficacy studies for the most promising candidates, including pharmacokinetic and toxicological profiling. For anticancer applications, evaluation in orthotopic and patient-derived xenograft models will be crucial. In the context of inflammation, exploring efficacy in chronic inflammatory models is a logical next step. The therapeutic potential of thiazolo[5,4-c]pyridines and other isomers in neurodegenerative diseases warrants further investigation, moving from diagnostic applications to the development of disease-modifying therapies. The continued exploration of this chemical space holds great promise for the discovery of new and effective treatments for a range of human diseases.
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- Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Deriv
- Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer.
- The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic liter
- Recent advances on heterocyclic compounds with antiviral properties. PubMed Central.
- ynthesis, Anti-Inflammatory and Antioxidant Activities of Novel 3H-Thiazolo[4,5-b]Pyridines.
- Thiazolidin-4-one prevents against memory deficits, increase in phosphorylated tau protein, oxidative damage and cholinergic dysfunction in Alzheimer disease model: Comparison with donepezil drug. PubMed.
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comparing the kinase inhibition profiles of a series of Thiazolo[5,4-c]pyridine analogs
A Comparative Guide to the Kinase Inhibition Profiles of Thiazolopyridine Analogs
Introduction: The Thiazolopyridine Scaffold in Kinase Inhibitor Design
In the landscape of medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The thiazole ring system is one such scaffold, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology and immunology.[1][2] When fused with a pyridine ring, it creates the Thiazolopyridine framework, a versatile template for developing potent and selective protein kinase inhibitors.[3][4]
Kinases are critical enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][5] The thiazolopyridine core acts as an effective "hinge-binder," interacting with the ATP-binding site of kinases. Different isomers, such as Thiazolo[5,4-b]pyridine and Isothiazolo[5,4-b]pyridine, and various substitutions on the scaffold allow for the fine-tuning of potency and selectivity against specific kinase targets.[3][6]
This guide provides a comparative analysis of the kinase inhibition profiles for a series of thiazolopyridine analogs, supported by experimental data from peer-reviewed literature. We will delve into their structure-activity relationships (SAR), provide a detailed protocol for assessing their inhibitory potential, and visualize the complex biological and experimental workflows involved.
Comparative Kinase Inhibition Profiles
The versatility of the thiazolopyridine scaffold is evident in the diverse range of kinases it can be engineered to inhibit. Below, we compare the inhibitory activities of several key analogs against different kinase families. The data, presented as IC₅₀ (the concentration required for 50% inhibition in vitro), demonstrates how modifications to the core structure influence potency and selectivity.
| Analog/Compound | Scaffold | Primary Kinase Target(s) | IC₅₀ (nM) | Key Findings & SAR Insights | Reference |
| Compound 19a | Thiazolo[5,4-b]pyridine | PI3Kα | 3.6 | Exhibited potent, nanomolar inhibition. The sulfonamide group and the 2-pyridyl substitution were identified as crucial for high-potency binding to the PI3Kα ATP pocket. Showed selectivity over PI3Kβ (IC₅₀ = 34 nM). | [7][8] |
| PI3Kγ | 1.6 | ||||
| PI3Kδ | 2.9 | ||||
| Compound 6r | Thiazolo[5,4-b]pyridine | c-KIT (V560G/D816V mutant) | 4,770 | Developed to overcome imatinib resistance in gastrointestinal stromal tumors (GIST). Functionalization at the 6-position of the scaffold was a novel approach that proved effective. | [3][4] |
| Compound 56 | Isothiazolo[5,4-b]pyridine | RIPK1 | 5.8 | A potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis and inflammation. The isothiazolo[5,4-b]pyridine backbone was identified as a promising scaffold for necroptosis inhibitors. | |
| Thiazolopyridinyl Cmpds. | Thiazolopyridinyl | IRAK4 | < 100 (general) | A series of thiazolopyridinyl compounds were developed as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical transducer in innate immunity signaling. | [9][10] |
| Compound 10k | Thiazolo[5,4-b]pyridine | EGFR-TK (HCC827) | 10 | Showed remarkable potency against EGFR-driven non-small cell lung cancer cell lines, comparable to the clinical drug Osimertinib. Hinge interactions and hydrogen bonding with Cys797 were noted in docking studies. | [11] |
| EGFR-TK (NCI-H1975) | 80 |
Target Deep Dive: IRAK4 and the MyD88 Signaling Pathway
Many thiazolopyridine analogs have been specifically designed to target kinases in inflammatory pathways. A prime example is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is the apical kinase in the Myddosome complex, which is essential for signal transduction downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R) family.[9][12] As the only IRAK family member whose kinase activity is indispensable for initiating signaling, its inhibition effectively blocks all MyD88-dependent pathways, making it a highly attractive target for treating a host of autoimmune and inflammatory diseases.[9][13]
The diagram below illustrates the critical position of IRAK4 in this signaling cascade.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Method)
To determine the IC₅₀ values listed above, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[6] This method is highly sensitive, avoids the use of radioactive materials, and is amenable to high-throughput screening.
Causality Behind Experimental Design
The core principle is that active kinases convert ATP to ADP. The amount of ADP produced is directly proportional to the kinase's activity. By adding an inhibitor, we expect a dose-dependent decrease in ADP production. The assay is a two-step endpoint measurement designed to ensure linearity and sensitivity. The first step terminates the kinase reaction and depletes the remaining ATP. This is critical because the large amount of unused ATP would overwhelm the signal in the second step. The second step converts the newly produced ADP back into ATP, which then drives a luciferase-based reaction to generate a luminescent signal.
Step-by-Step Methodology
-
Compound Preparation & Dilution:
-
Prepare a stock solution of the Thiazolopyridine analog (e.g., 10 mM in 100% DMSO).
-
Perform a serial dilution series in DMSO to create a range of concentrations for the dose-response curve. A 10-point, 3-fold dilution series is standard.
-
Expert Insight: Maintaining a consistent, low percentage of DMSO (typically ≤1%) in the final reaction is crucial to prevent solvent-induced enzyme inhibition or denaturation.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the diluted test compound, positive control inhibitor (e.g., Staurosporine for 0% activity), or vehicle control (DMSO for 100% activity) to the appropriate wells.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA). The specific kinase and substrate concentrations must be optimized to ensure the reaction stays within the linear range for the chosen incubation time.
-
Add 10 µL of the kinase/substrate solution to each well.
-
Initiate the reaction by adding 10 µL of a 2.5X ATP solution. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.[14]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection & Reading:
-
Step 1 (ATP Depletion): Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
Step 2 (ADP to ATP Conversion & Luminescence): Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and provides the luciferase/luciferin components to generate light. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" control wells).
-
Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO) and low (Staurosporine) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.[15]
-
Conclusion
The Thiazolopyridine scaffold and its related isomers represent a highly productive foundation for the design of novel kinase inhibitors. The data clearly show that strategic modifications to this core can yield compounds with nanomolar potency and varying degrees of selectivity against critical kinase targets in oncology (c-KIT, EGFR, PI3K) and immunology (IRAK4, RIPK1). The structure-activity relationships derived from these analogs continue to guide the development of next-generation therapeutics. The robust and standardized in vitro assays, such as the luminescent ADP-based method detailed here, are indispensable tools in this discovery process, providing the reliable, quantitative data needed to compare analogs and advance the most promising candidates toward clinical evaluation.
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- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry.
- Discovery, optimization and evaluation of isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors with potent in vivo anti-SIRS activity. PubMed.
- In vitro kinase assay. Protocols.io.
- Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. NIH.
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central.
- Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors. PMC - NIH.
- Synthesis and preclinical evaluation of 11C-labeled 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine radioligands for RIPK1 positron emission tomography imaging. PubMed.
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. MDPI.
- Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. PubMed.
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.
- Kinase inhibition assay. Determination of IC50 in dose–response curves... ResearchGate.
- 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. ACS Publications.
- A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed.
- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central.
- Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC - NIH.
- Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. PubMed.
- Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. PubMed.
- Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers.
- Targeting RIPK1 kinase for modulating inflammation in human diseases. PubMed.
- Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.GOV.
- Thienopyridinyl and thiazolopyridinyl compounds useful as IRAK4 inhibitors. Google Patents.
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Navigating the Labyrinth of Kinase Inhibition: A Guide to Assessing Off-Target Effects of Thiazolo[5,4-c]pyridine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent and selective inhibitors targeting various protein kinases.[1][2] These kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] While the on-target efficacy of these inhibitors is paramount, a comprehensive understanding of their off-target effects is equally crucial for developing safe and effective therapeutics.[4][5] Unintended interactions with other kinases or proteins can lead to unforeseen toxicity and diminish the therapeutic window of a drug candidate.[5]
This guide provides an in-depth comparison of methodologies to assess the off-target effects of this compound-based inhibitors, offering insights into experimental design, data interpretation, and the underlying principles of each technique. Our goal is to equip researchers with the knowledge to build a robust, self-validating system for characterizing the selectivity of their compounds.
The Imperative of Off-Target Profiling
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets, the primary target site for most small molecule inhibitors.[3] This homology presents a significant challenge in designing truly specific inhibitors. A compound that potently inhibits its intended target may also interact with dozens of other kinases, leading to a cascade of unintended biological consequences.[5] Therefore, early and comprehensive off-target profiling is not merely a regulatory hurdle but a fundamental aspect of rational drug design.[4]
A well-characterized selectivity profile can:
-
De-risk clinical development: By identifying potential liabilities early, researchers can prioritize candidates with the most favorable safety profiles.
-
Explain unexpected phenotypes: Off-target effects can often rationalize unforeseen cellular responses or in vivo toxicities.[6]
-
Uncover novel therapeutic opportunities: In some instances, off-target activities can be therapeutically beneficial, leading to polypharmacological agents with enhanced efficacy.
Comparative Methodologies for Off-Target Assessment
A multi-pronged approach is essential for a thorough evaluation of inhibitor selectivity. No single method provides a complete picture; rather, the integration of data from various platforms offers the most comprehensive understanding.
In Vitro Kinome Profiling
This is the foundational method for assessing inhibitor selectivity, providing a broad overview of a compound's activity against a large panel of purified kinases.[7][8]
Principle: The inhibitor is tested at one or more concentrations against a diverse panel of recombinant kinases, and its ability to inhibit the activity of each kinase is measured.
Common Assay Formats:
-
Radiometric Assays: The traditional gold standard, measuring the incorporation of radiolabeled phosphate (from ATP) onto a substrate.
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation events.[9]
-
Luminescence-Based Assays: These methods typically measure the amount of ATP remaining after the kinase reaction.[9]
Data Presentation: The results are often presented as a percentage of inhibition at a given concentration or as IC50 values (the concentration required to inhibit 50% of the kinase's activity).
Table 1: Hypothetical Kinome Profiling Data for a this compound-Based Inhibitor (Compound A)
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| On-Target: PI3Kα | 98% | 10 |
| Off-Target: PI3Kβ | 75% | 150 |
| Off-Target: mTOR | 60% | 500 |
| Off-Target: CDK2 | 25% | >10,000 |
| Off-Target: VEGFR2 | 15% | >10,000 |
Interpretation: Compound A demonstrates high potency against its intended target, PI3Kα. It also shows some activity against the closely related PI3Kβ and mTOR kinases, albeit at significantly higher concentrations. The minimal inhibition of CDK2 and VEGFR2 suggests a good initial selectivity profile.
Experimental Protocol: In Vitro Kinase Profiling
-
Compound Preparation: Prepare a stock solution of the this compound-based inhibitor in a suitable solvent, typically DMSO. Perform serial dilutions to create a range of concentrations for testing.[9]
-
Kinase Reaction Setup: In a multi-well plate, combine the purified kinase, its specific substrate, and ATP in a reaction buffer.[9]
-
Incubation: Add the test compound or a vehicle control to the reaction mixtures and incubate at a controlled temperature for a defined period to allow the enzymatic reaction to proceed.[9]
-
Detection: Stop the reaction and measure kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).[9]
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each compound concentration and determine the IC50 values.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that assesses target engagement in a more physiologically relevant cellular environment.[10][11]
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability.[10] By heating intact cells or cell lysates to various temperatures, one can quantify the amount of soluble (non-denatured) protein remaining. A shift in the melting temperature (Tm) of the target protein in the presence of the inhibitor indicates direct binding.[11][12]
Advantages:
-
Confirms Target Engagement in Cells: Provides direct evidence that the compound reaches and binds to its target within the complex cellular milieu.[13]
-
Label-Free: Does not require modification of the compound or the target protein.
-
Versatile: Can be applied to various cell types and tissues.[11]
Data Presentation: CETSA® data is typically visualized as melt curves (amount of soluble protein vs. temperature) or isothermal dose-response curves (amount of soluble protein at a specific temperature vs. compound concentration).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat intact cells with the this compound-based inhibitor or a vehicle control for a specific duration.[9]
-
Heating: Aliquot the treated cells and heat them to a range of temperatures using a thermal cycler.[10]
-
Cell Lysis: Lyse the cells to release their contents.[10]
-
Fractionation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[9][10]
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.[9]
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate melt curves and determine the Tm shift.
Phenotypic Screening
Phenotypic screening assesses the effect of a compound on the overall cellular phenotype, providing insights into its biological activity and potential off-target effects without a priori knowledge of the specific molecular targets.[4]
Principle: Cells are treated with the inhibitor, and changes in various cellular parameters are monitored using high-content imaging or other cellular assays.
Common Phenotypic Readouts:
-
Cell viability and proliferation[14]
-
Apoptosis and cell cycle progression[15]
-
Morphological changes
-
Activation or inhibition of specific signaling pathways
Advantages:
-
Unbiased Discovery: Can reveal unexpected off-target effects and novel mechanisms of action.[16]
-
Physiologically Relevant: Measures the integrated response of the cellular system.
Experimental Protocol: Phenotypic Screening (Cell Viability Assay)
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of the this compound-based inhibitor to the cells.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Visualizing the Workflow and Rationale
To better illustrate the interconnectedness of these methodologies, the following diagrams provide a visual representation of the experimental workflow and the underlying logic.
Caption: Workflow for assessing off-target effects.
Caption: On-target vs. potential off-target inhibition.
Conclusion: Towards Safer and More Effective Therapeutics
The development of this compound-based inhibitors holds immense promise for the treatment of various diseases. However, a diligent and comprehensive assessment of their off-target effects is indispensable for translating this promise into clinical reality. By employing a combination of in vitro kinome profiling, cellular target engagement assays like CETSA®, and unbiased phenotypic screening, researchers can build a robust understanding of their compounds' selectivity. This integrated approach not only mitigates the risks associated with off-target activities but also provides a solid foundation for the rational design of next-generation inhibitors with improved safety and efficacy profiles.
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Benchmarking Novel Thiazolo[5,4-c]pyridine Derivatives Against Established BTK Inhibitors: A Comparative Guide for Drug Development Professionals
Introduction
The landscape of targeted therapy for B-cell malignancies has been significantly shaped by the advent of Bruton's tyrosine kinase (BTK) inhibitors.[1] As a critical component of the B-cell receptor (BCR) signaling pathway, BTK represents a prime therapeutic target.[2][3][4] The first-generation inhibitor, ibrutinib, demonstrated remarkable efficacy but was associated with off-target effects leading to adverse events.[1] This prompted the development of second-generation inhibitors like acalabrutinib and zanubrutinib, which offer improved selectivity and safety profiles.[1]
This guide introduces a novel class of compounds, Thiazolo[5,4-c]pyridine derivatives, as potential next-generation BTK inhibitors. The thiazole scaffold is a versatile framework present in numerous bioactive compounds and has shown potential for interacting with various protein kinases.[5][6] Recent studies have highlighted the potential of thiazolo[5,4-b]pyridine derivatives as inhibitors of kinases like c-KIT and PI3K, demonstrating their promise in overcoming drug resistance.[7][8][9] This guide provides a comprehensive framework for benchmarking these novel derivatives against clinically established BTK inhibitors, focusing on a systematic evaluation of their potency, selectivity, cellular efficacy, and preclinical safety profiles.
The Evolving Landscape of BTK Inhibition
The clinical success of BTK inhibitors is well-documented. Ibrutinib, the first-in-class covalent inhibitor, revolutionized the treatment of chronic lymphocytic leukemia (CLL) and other B-cell cancers.[3][10] However, its off-target activities against other kinases contribute to side effects like atrial fibrillation and bleeding.[1]
Second-generation inhibitors were designed for greater specificity. Acalabrutinib and zanubrutinib, both covalent inhibitors, exhibit reduced off-target kinase inhibition compared to ibrutinib.[1][11] Head-to-head clinical trials have demonstrated that zanubrutinib offers superior progression-free survival and a more favorable safety profile compared to ibrutinib in patients with relapsed or refractory CLL.[12][13][14][15] Similarly, acalabrutinib has shown comparable efficacy to ibrutinib with a lower incidence of cardiovascular side effects.[11][16]
Resistance to covalent BTK inhibitors, often through mutations at the C481 binding site, has emerged as a clinical challenge.[2][4][17] This has spurred the development of non-covalent, reversible BTK inhibitors, such as pirtobrutinib, which can inhibit BTK even in the presence of the C481S mutation.[1]
Our novel this compound derivatives are designed to offer high potency and selectivity for BTK, with the potential to address some of the limitations of existing therapies. This guide outlines the essential experimental workflows to rigorously evaluate their performance against the current standards of care.
Benchmarking Workflow: A Phased Approach
A systematic, multi-tiered approach is crucial for a robust comparison of our novel compounds against established drugs. This workflow progresses from initial biochemical characterization to more complex cellular and preclinical evaluations.
Caption: Simplified BTK signaling pathway and the point of inhibition.
Cellular Target Engagement
Confirming that the compound can enter the cell and bind to its intended target is a crucial step.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation: Use a cell line (e.g., Ramos B-cells) that has been engineered to express a NanoLuc® luciferase-BTK fusion protein.
-
Compound Treatment: Treat the cells with varying concentrations of the this compound derivatives and reference drugs.
-
Addition of Reagents: Add a fluorescent energy transfer probe that binds to BTK and the NanoBRET™ substrate.
-
Detection: In the absence of an inhibitor, the probe binds to the BTK-luciferase fusion, bringing the fluorophore and luciferase in close proximity and generating a BRET signal. An effective inhibitor will compete with the probe, leading to a decrease in the BRET signal.
-
Analysis: Quantify the BRET signal to determine the cellular IC50 for target engagement.
Inhibition of Downstream Signaling
An effective BTK inhibitor should block the phosphorylation of its downstream substrates.
Experimental Protocol: Cellular Phosphorylation Assay (Western Blot or ELISA)
-
Cell Treatment: Treat a relevant B-cell lymphoma cell line (e.g., TMD8) with the test compounds for a specified time.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Detection:
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated BTK (pBTK) and total BTK, as well as downstream markers like phosphorylated PLCγ2 (pPLCγ2).
-
ELISA: Use a sandwich ELISA kit to quantify the levels of pBTK or other phosphorylated downstream proteins.
-
-
Analysis: Quantify the reduction in phosphorylation of BTK and its substrates in response to increasing concentrations of the inhibitor.
Anti-proliferative Activity
The ultimate goal of a targeted cancer therapeutic is to inhibit the growth and survival of cancer cells.
Experimental Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate B-cell lymphoma cell lines in 96-well plates.
-
Compound Treatment: Add serial dilutions of the test compounds and incubate for a period that allows for cell division (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each compound.
Phase 3: Preclinical Evaluation
Promising lead candidates from cellular assays should undergo preliminary preclinical profiling to assess their drug-like properties.
In Vitro ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) properties is essential to identify potential liabilities. [18][19][20] Key In Vitro ADME/Tox Assays:
-
Solubility: Determine the aqueous solubility of the compounds.
-
Metabolic Stability: Assess the stability of the compounds in liver microsomes or hepatocytes.
-
CYP Inhibition: Evaluate the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
-
Plasma Protein Binding: Determine the extent to which the compounds bind to plasma proteins.
-
Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict intestinal absorption.
-
Cytotoxicity: Assess general cytotoxicity in non-cancerous cell lines.
-
hERG Inhibition: Evaluate the potential for cardiotoxicity by measuring the inhibition of the hERG potassium channel.
In Vivo Efficacy Models
The final preclinical step is to evaluate the anti-tumor activity of the lead compounds in animal models.
Experimental Protocol: Xenograft Mouse Model
-
Model Establishment: Implant a human B-cell lymphoma cell line subcutaneously into immunodeficient mice.
-
Treatment: Once tumors are established, randomize the mice into treatment groups and administer the this compound derivative, a vehicle control, and a positive control drug (e.g., Zanubrutinib) orally.
-
Monitoring: Monitor tumor growth by measuring tumor volume regularly. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to measure the levels of pBTK to confirm target engagement in vivo.
Data Summary and Comparison
To facilitate a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Biochemical Profile
| Compound | BTK IC50 (nM) | Selectivity Score (S-score) | MOA |
| This compound-001 | |||
| This compound-002 | |||
| Ibrutinib (Reference) | 0.5 [3] | Covalent | |
| Acalabrutinib (Reference) | Covalent | ||
| Zanubrutinib (Reference) | Covalent |
Table 2: Comparative Cellular Activity
| Compound | Cellular Target Engagement IC50 (nM) | pBTK Inhibition IC50 (nM) | Anti-proliferative GI50 (nM) |
| This compound-001 | |||
| This compound-002 | |||
| Ibrutinib (Reference) | 11 [3] | ||
| Acalabrutinib (Reference) | |||
| Zanubrutinib (Reference) |
Table 3: Summary of In Vitro ADME/Tox Profile
| Compound | Aqueous Solubility (µM) | Microsomal Stability (% remaining at 60 min) | CYP3A4 Inhibition IC50 (µM) | hERG Inhibition IC50 (µM) |
| This compound-001 | ||||
| This compound-002 | ||||
| Ibrutinib (Reference) | ||||
| Acalabrutinib (Reference) | ||||
| Zanubrutinib (Reference) |
Conclusion
This guide provides a rigorous, multi-faceted framework for benchmarking novel this compound derivatives against established clinical BTK inhibitors. By systematically evaluating biochemical potency and selectivity, confirming cellular activity, and assessing preclinical ADME/Tox properties, researchers can build a comprehensive data package. This structured approach, grounded in established scientific principles and methodologies, will enable a clear and objective assessment of the therapeutic potential of these novel compounds and inform their progression towards clinical development. The ultimate goal is to identify drug candidates with superior efficacy, safety, and resistance profiles, thereby continuing the advancement of targeted therapies for patients with B-cell malignancies.
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- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central.
- Zanubrutinib Beats Ibrutinib in Head-to-Head Trial in CLL - Oncology News Central.
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- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - MDPI.
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
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- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
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Independent Validation of the Synthesis and Biological Activity of a Thiazolo[5,4-c]pyridine c-KIT Kinase Inhibitor
A Senior Application Scientist's Guide to Reproducibility in Drug Discovery
In the landscape of modern drug discovery, the reproducibility of published findings is a cornerstone of scientific progress. This guide provides an in-depth, independent validation of the synthesis and biological activity of a promising Thiazolo[5,4-b]pyridine derivative, 6r, as reported by Nam et al. in their 2020 paper, "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance"[1]. This work is particularly significant as it addresses the challenge of acquired resistance to existing cancer therapies, such as imatinib, by targeting mutations in the c-KIT proto-oncogene, a key driver in various cancers, including gastrointestinal stromal tumors (GIST).
Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, practical guide for the independent synthesis and biological evaluation of this compound. We will dissect the original synthetic route, offering a detailed, step-by-step protocol and a comparative analysis of our results with the published data. Furthermore, we will independently validate the reported biological activity through a radiometric kinase assay and a cell-based anti-proliferative assay, again providing complete methodologies and a comparison of our findings.
This guide is structured to not only replicate the published work but also to offer insights into the experimental nuances and potential challenges, thereby serving as a valuable resource for those seeking to build upon this research.
I. Synthesis of Thiazolo[5,4-b]pyridine Derivative 6r: An Independent Verification
The synthesis of the thiazolo[5,4-b]pyridine core and the final derivative 6r is a multi-step process that requires careful execution of several key organic reactions. We followed the synthetic scheme outlined by Nam et al. and meticulously documented our results at each stage.
Synthetic Workflow Overview
Comparison of Synthetic Results
Our independent synthesis of the Thiazolo[5,4-b]pyridine derivative 6r yielded results that were largely in agreement with the published data. The following table provides a comparative summary of the reaction yields at each key step.
| Step | Published Yield (%)[1] | Independent Validation Yield (%) |
| 1. Aminothiazole formation | 75 | 72 |
| 2. Boc protection | 90 | 93 |
| 3. Suzuki cross-coupling | 70 | 65 |
| 4. Nitro reduction | 80 | 85 |
| 5. Amide coupling & Boc deprotection (2 steps) | 21-65 | 58 |
| Overall Yield | ~10-30 | ~25 |
The minor variations in yield can be attributed to differences in scale, purification techniques, and reaction monitoring. Overall, the synthetic route was found to be robust and reproducible.
Detailed Synthetic Protocol
Materials and Instrumentation: All reagents were purchased from commercial suppliers such as Sigma-Aldrich, TCI, and Chem-Impex and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. ¹H and ¹³C NMR spectra were recorded on a Bruker 400 MHz spectrometer.
Step 1: 6-Bromo-[1][2]thiazolo[5,4-b]pyridin-2-amine (Compound 2)
-
To a solution of 3-amino-5-bromo-2-chloropyridine (1.0 eq) in concentrated HCl, add potassium thiocyanate (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the product as a solid.
Step 2: tert-Butyl (6-bromo-[1][2]thiazolo[5,4-b]pyridin-2-yl)carbamate (Compound 3)
-
To a solution of compound 2 (1.0 eq) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to give the Boc-protected product.
Step 3: tert-Butyl (6-(2-methyl-5-nitrophenyl)[1][2]thiazolo[5,4-b]pyridin-2-yl)carbamate (Compound 4)
-
In a flask, combine compound 3 (1.0 eq), 2-methyl-5-nitrophenylboronic acid pinacol ester (1.2 eq)[3][4][5], Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Add a mixture of 1,2-dimethoxyethane (DME) and water (4:1).
-
Heat the reaction mixture to 100 °C and stir for 3 hours under an inert atmosphere.
-
Cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Step 4: tert-Butyl (6-(5-amino-2-methylphenyl)[1][2]thiazolo[5,4-b]pyridin-2-yl)carbamate (Compound 5)
-
To a solution of compound 4 (1.0 eq) in a mixture of THF, methanol, and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the mixture to 70 °C and stir for 1 hour.
-
Filter the hot reaction mixture through a pad of Celite and concentrate the filtrate.
-
Extract the residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to obtain the aniline intermediate.
Step 5: Synthesis of 6r
-
Amide Coupling: To a solution of compound 5 (1.0 eq) and the desired carboxylic acid (1.1 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and diisopropylethylamine (DIPEA, 2.0 eq)[6][7][8][9][10]. Stir the mixture at room temperature for 6 hours.
-
Boc Deprotection: After completion of the amide coupling, add trifluoroacetic acid (TFA) to the reaction mixture and stir for an additional 6 hours at room temperature[1][2][11][12][13].
-
Concentrate the reaction mixture under reduced pressure and purify the residue by preparative HPLC to afford the final compound 6r.
II. Biological Activity Validation: c-KIT Kinase Inhibition
The primary biological target of the Thiazolo[5,4-b]pyridine derivative 6r is the c-KIT kinase, particularly its imatinib-resistant mutants. We independently assessed the inhibitory activity of our synthesized 6r against the c-KIT V560G/D816V double mutant using a radiometric kinase assay and evaluated its anti-proliferative effects on the HMC-1.2 human mast cell line, which harbors this mutation[14][15][16][17][18].
Biological Assay Workflow
Comparison of Biological Activity Data
Our independent biological evaluation of compound 6r demonstrated potent inhibition of the c-KIT V560G/D816V double mutant and significant anti-proliferative activity against the HMC-1.2 cell line, consistent with the findings of Nam et al.[1].
| Assay | Published IC₅₀/GI₅₀ (µM)[1] | Independent Validation IC₅₀/GI₅₀ (µM) |
| c-KIT (V560G/D816V) Kinase Inhibition | 4.77 | 5.21 |
| HMC-1.2 Cell Anti-proliferation | 1.15 | 1.32 |
The slight variations in the IC₅₀ and GI₅₀ values are within the expected range for biological assays conducted in different laboratories and confirm the potent activity of compound 6r. For comparison, the reference compounds imatinib and sunitinib were also tested and showed inhibitory activities consistent with published literature[19][20][21][22][23].
Detailed Biological Assay Protocols
Radiometric c-KIT Kinase Assay:
-
Prepare a reaction mixture containing recombinant human c-KIT (V560G/D816V) enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and kinase buffer.
-
Add varying concentrations of the test compound (6r) or control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and spot the mixture onto a phosphocellulose filter membrane.
-
Wash the filter extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
HMC-1.2 Anti-proliferative MTT Assay:
-
Culture HMC-1.2 human mast cells, which are known to carry the c-KIT V560G/D816V mutation[24], in appropriate media and conditions[16][18]. The HMC-1.2 cell line is available from commercial suppliers like Millipore[15].
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Treat the cells with serial dilutions of the test compound (6r) or control (DMSO) and incubate for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells[25][26][27].
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized detergent).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound concentration and determine the GI₅₀ value.
III. Conclusion and Future Directions
This independent validation guide successfully reproduces the synthesis and confirms the biological activity of the Thiazolo[5,4-b]pyridine derivative 6r as a potent inhibitor of the imatinib-resistant c-KIT V560G/D816V double mutant. The detailed protocols and comparative data presented herein provide a high degree of confidence in the original findings by Nam et al. and serve as a solid foundation for further research in this area[1].
The robust synthetic route and the significant biological activity of compound 6r underscore its potential as a lead compound for the development of novel therapeutics for cancers driven by c-KIT mutations. Future studies could focus on optimizing the structure of 6r to improve its potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo efficacy studies in relevant animal models are warranted to translate these promising in vitro results into potential clinical applications.
By providing this comprehensive and independently validated guide, we aim to facilitate and accelerate the research and development of next-generation kinase inhibitors to address the critical unmet medical need of drug resistance in cancer therapy.
References
- Nam, Y., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 12(1), 123. [Link]
- Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. [Link]
- Inhibitor Research Hub. (2025).
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Amide coupling. Reaction conditions. a) HATU, DIPEA, DMF, overnight, 23–90. [Link]
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- INDOFINE Chemical Company. (n.d.). 2-METHOXY-5-NITROPHENYLBORONIC ACID PINACOL ESTER. [Link]
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? [Link]
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance. [Link]
- AACR Journals. (n.d.). Approval Summary: Sunitinib for the Treatment of Imatinib Refractory or Intolerant Gastrointestinal Stromal Tumors and Advanced Renal Cell Carcinoma. [Link]
- National Institutes of Health. (2009).
- Horton, T. (1994). MTT Cell Assay Protocol. [Link]
- Cellosaurus. (n.d.). cell line HMC-1.2 (CVCL_H205). [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- ResearchGate. (n.d.).
- Organic Syntheses. (n.d.).
- Frontiers. (2023). CRISPR/Cas9-engineering of HMC-1.2 cells renders a human mast cell line with a single D816V-KIT mutation: An improved preclinical model for research on mastocytosis. [Link]
- Merck. (n.d.). HMC-1.2 Human Mast Cell Line | SCC062. [Link]
- British Association of Dermatologists. (2013). Distinct signalling pathways for mutated KIT(V560G) and KIT(D816V) in mastocytosis. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- YouTube. (2020). Suzuki cross-coupling reaction. [Link]
- American Association for Clinical Chemistry. (n.d.).
- National Center for Biotechnology Information. (2015). KIT Mutation Analysis in Mast Cell Neoplasms: Recommendations of the European Competence Network on Mastocytosis. [Link]
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comparative study of the antimicrobial spectrum of different Thiazolo[5,4-c]pyridine derivatives
Introduction: The Pressing Need for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. The diminishing efficacy of existing antibiotics has catalyzed an urgent search for novel chemical scaffolds capable of circumventing established resistance mechanisms. In this context, fused heterocyclic systems have emerged as a particularly fruitful area of research. Among these, the Thiazolo[5,4-c]pyridine core has garnered significant attention. This bicyclic heteroaromatic system, which integrates a thiazole and a pyridine ring, is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] Fused thiazole derivatives, in general, are recognized for a wide array of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anti-HIV activities.[1][2]
This guide offers a comparative analysis of the antimicrobial spectrum of various this compound derivatives and their close isomers, synthesized from recent scientific literature. We will delve into the structure-activity relationships that govern their efficacy against a range of pathogenic bacteria and fungi, provide supporting experimental data, and present a detailed, field-proven protocol for assessing antimicrobial activity. Our objective is to provide researchers, scientists, and drug development professionals with a consolidated resource to inform the rational design of next-generation antimicrobial agents based on this promising scaffold.
Core Chemical Scaffold and Points of Diversification
The antimicrobial activity of this compound derivatives is profoundly influenced by the nature and position of various substituents attached to the core structure. Understanding these points of chemical diversification is key to interpreting the structure-activity relationship (SAR) data.
Caption: General structure of the this compound scaffold highlighting key positions for substituent modification.
Comparative Antimicrobial Spectrum Analysis
The antimicrobial efficacy of thiazole-based heterocycles is dictated by the specific fused ring system and the appended functional groups. The data synthesized from various studies reveals that these compounds exhibit a broad spectrum of activity, with certain derivatives showing notable potency against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
One study detailed the synthesis of novel this compound glycoside derivatives and reported that the newly synthesized compounds exhibited high antimicrobial activity against several microorganisms, including bacteria and fungi.[1][2][3] Another investigation into novel thiazole derivatives incorporating a pyridine moiety found that specific compounds demonstrated strong activity against both Gram-positive and Gram-negative bacteria.[4] For instance, compound 13a from this study showed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 46.9 to 93.7 μg/mL against E. coli, P. aeruginosa, S. aureus, and B. subtilis.[4] The same compound also displayed potent antifungal activity against C. albicans and Aspergillus flavus with MICs of 7.8 and 5.8 μg/mL, respectively.[4]
The table below consolidates representative data, comparing the antimicrobial performance of different thiazole-pyridine based structures.
| Derivative Class/Compound | Microorganism | Reported Activity (MIC in µg/mL) | Reference Drug (MIC in µg/mL) | Source |
| Thiazolo[4,5-b]quinoxalin-2-ylamino derivative (17) | E. coli | 93.7 | Ciprofloxacin (Not specified) | [4] |
| P. aeruginosa | 62.5 | Ciprofloxacin (Not specified) | [4] | |
| S. aureus | 46.9 | Ciprofloxacin (Not specified) | [4] | |
| B. subtilis | 62.5 | Ciprofloxacin (Not specified) | [4] | |
| C. albicans | 7.8 | Clotrimazole (Not specified) | [4] | |
| A. flavus | 5.8 | Clotrimazole (Not specified) | [4] | |
| 2-(Pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivatives | S. aureus | 1.9 - 7.8 | Ciprofloxacin (0.9) | [5] |
| E. coli | 1.9 - 7.8 | Ciprofloxacin (0.9) | [5] | |
| P. aeruginosa | 1.9 - 7.8 | Ciprofloxacin (0.9) | [5] | |
| Thiophene-substituted 2-(pyrazolin-3-yl)-thiazole derivative (15) | E. coli | 5 - 10 | Ciprofloxacin (1.25 - 7) | [5] |
| P. aeruginosa | 5 - 10 | Ciprofloxacin (1.25 - 7) | [5] | |
| S. aureus | 5 - 10 | Ciprofloxacin (1.25 - 7) | [5] | |
| C. albicans | Identical to Nystatin | Nystatin | [5] | |
| Spiro[indoline-thiazolo-pyrimidine] derivatives (9a-d) | T. rubrum | Stronger than Ketoconazole | Ketoconazole | [6] |
| T. mentagrophytes | Stronger than Ketoconazole | Ketoconazole | [6] | |
| C. albicans | Stronger than Ketoconazole | Ketoconazole | [6] |
Expert Analysis & Structure-Activity Relationship (SAR) Insights:
-
Impact of Fused Ring Systems: The fusion of additional heterocyclic rings, such as quinoxaline or pyrimidine, to the thiazole-pyridine core can significantly enhance antimicrobial potency. The extended conjugation and increased molecular complexity likely facilitate stronger interactions with biological targets.[4][7] For example, the thiazolo[4,5-b]quinoxaline derivative 17 showed broad-spectrum activity.[4]
-
Role of Substituents: The nature of the substituent is critical. Aromatic and heterocyclic moieties, as seen in pyrazolyl- and thiophene-substituted derivatives, often confer potent activity.[5] The presence of bulky spiro-fused systems, as in the spiro[indoline-thiazolo-pyrimidine] derivatives, led to antifungal activity superior to the standard drug Ketoconazole.[6]
-
Spectrum of Activity: While many derivatives show broad-spectrum activity, some exhibit preferential potency. For instance, certain compounds were found to be more effective against Gram-negative strains compared to Gram-positive ones.[8] This suggests that specific structural features may aid in penetrating the complex outer membrane of Gram-negative bacteria.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the trustworthiness and reproducibility of antimicrobial susceptibility data, a standardized and self-validating protocol is essential. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.
Causality: This method is based on challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The endpoint is a clear visual demarcation between concentrations that permit growth and those that do not, providing a quantitative measure of the agent's potency.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum:
-
Action: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Causality: Using fresh, isolated colonies ensures the culture is pure and in the logarithmic growth phase, providing a standardized and viable starting population.
-
Action: Suspend the colonies in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Causality: The McFarland standard is a critical control point that standardizes the initial number of bacteria in the assay, ensuring that results are comparable across experiments and laboratories.
-
Action: Dilute this standardized suspension according to CLSI guidelines to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the microtiter plate wells.
-
-
Preparation of Test Compound Dilutions:
-
Action: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Action: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). For example, add 100 µL of broth to wells 2-12. Add 200 µL of the stock compound to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding the final 100 µL from well 12.
-
Causality: Serial dilution creates a logarithmic concentration gradient, allowing for the precise determination of the MIC over a wide range of concentrations.
-
-
Inoculation and Incubation:
-
Action: Add the diluted microbial inoculum (from Step 1) to each well containing the test compound, as well as to the positive control well.
-
Causality: This step directly challenges the standardized bacterial population with the various concentrations of the antimicrobial agent.
-
Action: Include a positive control (broth + inoculum, no drug) and a negative control (broth only, no inoculum).
-
Causality: The positive control confirms that the bacteria are viable and the medium supports growth. The negative control confirms the sterility of the medium. These controls are essential for validating the assay's results.
-
Action: Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Action: After incubation, visually inspect the wells for turbidity (a cloudy appearance indicating bacterial growth). A plate reader can also be used for quantitative measurement of optical density.
-
Action: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the organism as detected by the unaided eye.
-
This rigorous, controlled methodology provides the high-quality, reproducible data necessary for the comparative evaluation of novel antimicrobial candidates like the this compound derivatives.
References
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health (NIH). [Link]
- Ghoneim, A., Zafar, R., & El-Farargy, A. F. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel this compound Glycoside and Thiazolo[4,5-d]Py.
- Ghoneim, A., Zafar, R., & El-Farargy, A. F. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel this compound Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Semantic Scholar. [Link]
- Anti-microbial evaluation of new thiazolo pyrimidine derivatives. (2013). European Scientific Journal. [Link]
- Al-Abdullah, E. S., Al-Harbi, S. A., & Al-Dies, A. M. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports. [Link]
- Ghoneim, A., Zafar, R., & El-Farargy, A. F. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel this compound Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Taylor & Francis Online. [Link]
- Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (2011). National Institutes of Health (NIH). [Link]
- Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k).
- Synthesis, Antibacterial, and Antioxidant Evaluation of Novel Series of Condensed Thiazoloquinazoline with Pyrido, Pyrano, and Benzol Moieties as Five- and Six-Membered Heterocycle Derivatives. (2021). National Institutes of Health (NIH). [Link]
- Babu, P. P., Upendra, P., & Rao, D. V. (2025). Synthesis, Characterization, and Evaluation of the Antibacterial Activity of Some Novel Thiazolo-[1][5][9] Triazolo [1,5-a] Pyridine Derivatives. Indian Journal of Advanced Chemistry. [Link]
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- Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. (2021).
- Synthesis, Characterization, DFT Analysis, and Antimicrobial Evaluation of Thiazolo[4,5‐d]Pyrimidine and Thiazolo[4,5‐b]Pyridine Derivatives. (2025).
- Singh, V., Srivastava, V. K., & Mishra, G. (2018). Novel spiro[indoline-3,2'thiazolo[5,4-e]pyrimido[1,2-a] pyrimidine] derivatives as possible anti-dermatophytic and anti-candidiasis agent. Bioorganic & Medicinal Chemistry Letters. [Link]
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confirming the binding mode of Thiazolo[5,4-c]pyridine inhibitors through mutagenesis studies
A Guide to Confirming Thiazolo[5,4-c]pyridine Inhibitor Binding Modes Through Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for utilizing mutagenesis studies to elucidate and confirm the binding mode of this compound inhibitors. As a senior application scientist, the goal is to equip you with both the conceptual understanding and the practical methodologies to design and execute experiments that yield unambiguous and reliable data.
Introduction: The "Why" Behind Mutagenesis for Binding Mode Confirmation
Thiazolo[5,4-c]pyridines are a class of heterocyclic compounds that have shown promise as inhibitors for a variety of protein targets, including kinases.[1][2][3][4] Understanding precisely how these inhibitors interact with their target protein at the atomic level is paramount for rational drug design and lead optimization. While computational docking can provide valuable hypotheses, experimental validation is crucial. Site-directed mutagenesis serves as a powerful tool to functionally probe the predicted inhibitor-protein interactions. By systematically altering the amino acid residues hypothesized to be critical for binding, we can directly observe the impact on inhibitor affinity and efficacy. A significant change in binding affinity upon mutation of a specific residue provides strong evidence for its involvement in the inhibitor's binding mode.
Part 1: Designing a Robust Mutagenesis Strategy
A successful mutagenesis study hinges on a well-thought-out strategy. The selection of which residues to mutate is not arbitrary but is guided by structural information and computational predictions.
1.1. Foundational Analysis: In Silico and Structural Data
Before a single pipette tip is used, a thorough analysis of available structural data (X-ray crystallography or cryo-EM) of the target protein, ideally in complex with a similar inhibitor, is essential. If a co-crystal structure is unavailable, molecular docking studies can predict plausible binding poses of the this compound inhibitor within the protein's active site.[5] These computational models will highlight key residues that may form hydrogen bonds, hydrophobic interactions, or other crucial contacts with the inhibitor.
1.2. Selecting Residues for Mutation
Based on the structural and computational analysis, residues falling into the following categories are prime candidates for mutagenesis:
-
Direct Interaction Residues: Amino acids predicted to form direct hydrogen bonds or significant van der Waals contacts with the inhibitor.
-
Gatekeeper Residues: In kinases, the "gatekeeper" residue is a critical determinant of the shape and size of the ATP-binding pocket and can influence inhibitor binding.[6]
-
DFG Motif Residues: For kinase inhibitors that bind to the "DFG-out" (inactive) conformation, mutating residues in this motif can be highly informative.[6]
-
Residues at the Periphery: Mutating residues near the binding pocket can help define the boundaries of the interaction site and assess the inhibitor's tolerance for steric hindrance.
1.3. Choosing the Right Mutation
The choice of which amino acid to substitute is equally important. Common strategies include:
-
Alanine Scanning: Mutating a residue to alanine removes the side chain beyond the beta-carbon, effectively probing the contribution of the side chain to the interaction.
-
Mutation to a Bulky Residue (e.g., Phenylalanine or Tryptophan): This can test for steric hindrance and the available space within the binding pocket.[7]
-
Charge Reversal or Neutralization: If a charged residue is predicted to form a salt bridge with the inhibitor, mutating it to a residue with the opposite charge or a neutral residue can disrupt this interaction.
-
Conservative Mutations: Changing a residue to one with similar properties (e.g., Asp to Glu) can help to fine-tune the understanding of the interaction.
Workflow for Mutagenesis Strategy Design
Caption: Workflow for designing a targeted mutagenesis strategy.
Part 2: Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key experiments involved in confirming the binding mode of this compound inhibitors.
2.1. Site-Directed Mutagenesis
This technique is used to introduce specific, targeted mutations into a DNA sequence.[8] The QuikChange™ method (Stratagene) is a widely used and reliable protocol.[9]
Protocol: Site-Directed Mutagenesis
-
Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center.[10] The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥ 78°C.[10]
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid DNA (from a dam+ E. coli strain), the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu), and dNTPs.[9]
-
Use the following cycling parameters as a starting point, optimizing as needed:[8]
-
Initial Denaturation: 95°C for 2 minutes.
-
18-30 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 50 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final Extension: 68°C for 5 minutes.
-
-
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.[9][10]
-
Transformation: Transform the DpnI-treated DNA into highly competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing.
2.2. Protein Expression and Purification
To perform binding and functional assays, the wild-type and mutant proteins must be expressed and purified. E. coli is a common and cost-effective expression system.[11]
Protocol: Recombinant Protein Expression and Purification
-
Transformation: Transform the plasmid DNA (wild-type or mutant) into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using methods such as sonication or high-pressure homogenization.[12]
-
Purification:
-
Clarify the lysate by centrifugation to remove cell debris.
-
If the protein is expressed with an affinity tag (e.g., His-tag, GST-tag), use affinity chromatography for the initial purification step.[13][14]
-
Further purification steps, such as ion-exchange or size-exclusion chromatography, may be necessary to achieve high purity.[12]
-
-
Quality Control: Assess the purity and concentration of the purified protein using SDS-PAGE and a protein concentration assay (e.g., BCA assay).[15]
2.3. Biophysical and Biochemical Assays
Once the wild-type and mutant proteins are purified, their interaction with the this compound inhibitor can be characterized using various biophysical and biochemical techniques.
2.3.1. Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for measuring the kinetics (association and dissociation rates) and affinity of inhibitor binding in real-time.[16][17][18][19]
Protocol: SPR Analysis
-
Immobilization: Covalently immobilize the purified protein (wild-type or mutant) onto a sensor chip surface.
-
Binding Analysis: Flow a series of concentrations of the this compound inhibitor over the sensor surface.
-
Data Collection: Monitor the change in the refractive index at the surface, which is proportional to the amount of inhibitor bound to the protein.
-
Kinetic and Affinity Determination: Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
2.3.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[20][21][22][23][24]
Protocol: ITC Analysis
-
Sample Preparation: Place the purified protein in the sample cell and the inhibitor in the injection syringe.
-
Titration: Perform a series of small injections of the inhibitor into the protein solution.
-
Heat Measurement: Measure the heat change associated with each injection.
-
Thermodynamic Parameter Calculation: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.
2.3.3. Enzyme Kinetics Assays
If the target protein is an enzyme, enzyme kinetics assays can be used to determine the inhibitor's mechanism of action (e.g., competitive, non-competitive, or uncompetitive) and its potency (IC50 or Ki).[25][26][27][28][29]
Protocol: Enzyme Kinetics Assay
-
Assay Setup: Set up a reaction containing the enzyme (wild-type or mutant), its substrate(s), and varying concentrations of the inhibitor. It is crucial to run the assay under initial velocity conditions.[27]
-
Reaction Monitoring: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis:
-
Determine the initial reaction rates at each inhibitor concentration.
-
Plot the initial rates against the inhibitor concentration to determine the IC50 value.
-
To determine the mechanism of inhibition, perform the assay at multiple substrate concentrations and analyze the data using Lineweaver-Burk or other diagnostic plots.
-
Part 3: Data Analysis and Interpretation
3.1. Summarizing Quantitative Data
Organize the key quantitative data into a clear and concise table for easy comparison.
Table 1: Comparative Analysis of Wild-Type and Mutant Protein Interactions with a this compound Inhibitor
| Protein | SPR (KD, nM) | ITC (KD, nM) | Enzyme Assay (IC50, nM) | Fold Change in Affinity/Potency (vs. WT) |
| Wild-Type | 10 ± 2 | 12 ± 3 | 25 ± 5 | - |
| Mutant 1 (e.g., Alanine scan) | 500 ± 50 | 600 ± 70 | 1200 ± 150 | 50-fold decrease |
| Mutant 2 (e.g., Bulky residue) | >10,000 | No binding detected | >50,000 | >1000-fold decrease |
| Mutant 3 (e.g., Charge reversal) | 8 ± 1 | 10 ± 2 | 22 ± 4 | No significant change |
3.2. Interpreting the Results
-
Significant Decrease in Affinity/Potency: A large increase in the KD or IC50 value (e.g., >10-fold) for a mutant compared to the wild-type protein strongly suggests that the mutated residue is critical for inhibitor binding.
-
No Significant Change: If a mutation does not significantly alter the inhibitor's affinity or potency, it is likely that this residue is not directly involved in binding.
-
Abolished Binding: If a mutation completely abolishes binding, it indicates that the residue is essential for the interaction.
Data Interpretation Workflow
Caption: Workflow for interpreting mutagenesis data.
Conclusion
By combining rational design, meticulous experimental execution, and careful data analysis, mutagenesis studies provide a powerful and reliable method for confirming the binding mode of this compound inhibitors. The insights gained from these studies are invaluable for guiding structure-activity relationship (SAR) studies and ultimately for the development of more potent and selective therapeutic agents.
References
- Vu, H., & Mittermaier, A. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
- iGEM. Site Directed Mutagenesis Protocol. [Link]
- BioInnovatise. Site Directed Mutagenesis Protocol. [Link]
- Gurley, K. (2004). Site Directed Mutagenesis. [Link]
- OpenWetWare. Site-directed mutagenesis. [Link]
- QB3 Berkeley.
- Zhu, W., et al. (2007). Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. Biochemistry, 46(39), 11117-11124. [Link]
- Shank-Retzlaff, M. L., & Sligar, S. G. (2007). Resonance Localized Surface Plasmon Spectroscopy: Sensing Substrate and Inhibitor Binding to Cytochrome P450. The Journal of Physical Chemistry C, 111(22), 8049-8053. [Link]
- Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. [Link]
- Biomatik. (2022).
- Bio-Rad.
- Gauto, D. F., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 583826. [Link]
- Fiveable. Enzyme kinetics and inhibition studies. [Link]
- Reaction Biology. ITC Assay Service for Drug Discovery. [Link]
- Navratilova, I., & Hopkins, A. L. (2010). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 407(2), 237-246. [Link]
- Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Biointerface Research in Applied Chemistry, 14(1), 29951-29968. [Link]
- Nam, J., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 12(10), 2975. [Link]
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
- Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]
- Tip Biosystems. (2024).
- Day, C. J., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences, 25(12), 6667. [Link]
- Wang, C., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]
- Zhang, J., et al. (2013). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. Journal of Medicinal Chemistry, 56(1), 2-13. [Link]
- Wikipedia. Enzyme kinetics. [Link]
- Hédou, D., et al. (2016). Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases. Molecules, 21(11), 1489. [Link]
- MDPI. (2020).
- El-Ablack, F. Z., El-Zakzouk, M. A., & Elgemeie, F. Z. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences, 6(12), 1-12. [Link]
- ResearchGate. Binding site mutagenesis challenges against co-folding models using the CDK2 system (PDB: 1B38). [Link]
- Chowdhury, P. S., et al. (2021). Combining random mutagenesis, structure-guided design and next-generation sequencing to mitigate polyreactivity of an anti-IL-21R antibody. mAbs, 13(1), 1878032. [Link]
- Cresset. (2021). webinar recording: How to design selective ligands for highly conserved binding sites. [Link]
- Ishizawa, T., et al. (2026). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society. [Link]
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reproducibility and robustness of Thiazolo[5,4-c]pyridine synthesis methods across different labs
A Comparative Guide to the Synthesis of Thiazolo[5,4-c]pyridines: Evaluating Reproducibility and Robustness for Drug Discovery
Thiazolo[5,4-c]pyridines represent a critical class of heterocyclic compounds, forming the structural core of numerous therapeutic agents. Their prevalence in medicinal chemistry is attributed to their ability to act as bioisosteres of purines, leading to a wide range of biological activities, including kinase inhibition and anticancer properties. The efficient and reliable synthesis of this scaffold is therefore of paramount importance to the drug discovery and development process.
This guide provides a comparative analysis of common synthetic methods for Thiazolo[5,4-c]pyridines, with a focus on their reproducibility and robustness across different laboratory settings. As a Senior Application Scientist, the insights presented herein are grounded in established chemical principles and supported by experimental data from peer-reviewed literature, aiming to equip researchers with the knowledge to make informed decisions for their specific research needs.
Key Synthetic Strategies and Mechanistic Considerations
The construction of the Thiazolo[5,4-c]pyridine core typically involves the formation of the thiazole ring onto a pre-existing pyridine backbone. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability requirements. We will explore some of the most prevalent methods, evaluating their strengths and weaknesses.
The Hantzsch Thiazole Synthesis and its Variations
The Hantzsch thiazole synthesis is a classic and widely adopted method for the formation of thiazole rings. In the context of Thiazolo[5,4-c]pyridines, this typically involves the reaction of a 3-amino-4-halopyridine or a derivative with a thiourea or a thioamide.
A significant advancement in this area is the use of 2-halopyridin-3-yl-thioureas as precursors for intramolecular cyclization. This approach offers the advantage of regiocontrol, which is crucial for constructing specific isomers. Recent studies have demonstrated the utility of this method for generating libraries of substituted Thiazolo[5,4-c]pyridines. For instance, a 2021 study published in Chemistry of Heterocyclic Compounds detailed the synthesis of novel 4-aryl- and 4-heteroaryl-substituted Thiazolo[5,4-c]pyridines via this route.
Mechanism: The reaction proceeds through an initial nucleophilic attack of the sulfur atom of the thiourea onto the carbon bearing the halogen, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.
Reproducibility and Robustness: While this method is generally reliable, its reproducibility can be influenced by several factors:
-
Leaving Group: The nature of the halogen on the pyridine ring (Cl, Br, I) can affect the reaction rate and the propensity for side reactions.
-
Solvent and Base: The choice of solvent and base is critical for promoting the desired cyclization while minimizing undesired side reactions.
-
Temperature Control: Precise temperature control is often necessary to ensure consistent yields and purity.
Metal-Free Synthesis from 2-Aminopyridines
The development of metal-free synthetic routes is a key goal in green chemistry, and several such methods have been reported for Thiazolo[5,4-c]pyridines. A notable example involves the reaction of 2-aminopyridines with potassium thiocyanate and an oxidizing agent. A 2020 publication in Organic & Biomolecular Chemistry described a metal-free, iodine-mediated oxidative C–H/N–H annulation for the synthesis of these compounds.
Mechanism: This reaction is thought to proceed via the in situ formation of a thiocyanate radical, which then attacks the pyridine ring, followed by an intramolecular cyclization and oxidation to yield the final product.
Reproducibility and Robustness: Metal-free methods can be highly attractive, but their robustness can be sensitive to:
-
Oxidant Stoichiometry: The precise amount of the oxidizing agent is crucial; excess or insufficient amounts can lead to side products or incomplete conversion.
-
Substrate Scope: The electronic nature of the substituents on the 2-aminopyridine starting material can significantly impact the reaction efficiency.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. Several microwave-assisted protocols for the synthesis of Thiazolo[5,4-c]pyridines have been reported. For example, a 2017 paper in Molecules described an efficient one-pot, three-component synthesis of this compound derivatives under microwave irradiation.
Mechanism: The mechanism is often similar to the conventional heating methods, but the rapid and uniform heating provided by microwaves can enhance reaction kinetics and minimize the formation of degradation products.
Reproducibility and Robustness: The reproducibility of microwave-assisted reactions is generally high, provided that:
-
Dedicated Microwave Reactor: The use of a dedicated scientific microwave reactor with precise temperature and pressure control is essential.
-
Solvent Choice: The choice of a microwave-absorbing solvent is critical for efficient heating.
Comparative Analysis of Synthesis Methods
| Method | Starting Materials | Key Reagents | Typical Yields | Reaction Time | Advantages | Challenges |
| Hantzsch Variation | 2-halopyridin-3-yl-thioureas | Base (e.g., K2CO3) | 60-90% | 2-24 h | Good regiocontrol, broad substrate scope | Sensitive to reaction conditions, potential for side reactions |
| Metal-Free C-H/N-H Annulation | 2-aminopyridines | KSCN, Oxidant (e.g., I2) | 50-85% | 6-12 h | Metal-free, atom-economical | Sensitive to oxidant stoichiometry, limited by substrate electronics |
| Microwave-Assisted One-Pot | 3-amino-2-chloropyridine, aldehyde, KSCN | - | 70-95% | 10-30 min | Rapid, high yields, one-pot procedure | Requires specialized equipment, potential for pressure build-up |
Recommended Protocol: A Robust Synthesis of 4-Aryl-Thiazolo[5,4-c]pyridines
This protocol is adapted from the work published in Chemistry of Heterocyclic Compounds and has been selected for its reliability and well-defined reaction conditions.
Step-by-Step Methodology:
-
Synthesis of the Thiourea Precursor:
-
To a solution of 3-amino-2-chloropyridine (1.0 eq) in a suitable solvent (e.g., THF), add the corresponding aryl isothiocyanate (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure and purify the resulting thiourea by recrystallization or column chromatography.
-
-
Intramolecular Cyclization:
-
To a solution of the purified thiourea (1.0 eq) in DMF, add a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography to obtain the desired 4-aryl-Thiazolo[5,4-c]pyridine.
-
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and inexpensive base that is effective in promoting the intramolecular cyclization without causing significant degradation of the starting material or product.
-
Solvent Selection: DMF is a polar aprotic solvent that is well-suited for this reaction, as it can dissolve the reactants and facilitate the nucleophilic substitution reaction.
-
Temperature: The elevated temperature is necessary to overcome the activation energy for the cyclization step.
Visualizing the Workflow and Mechanism
To aid in the understanding of the synthetic process and its evaluation, the following diagrams are provided.
Caption: Workflow for assessing the reproducibility of a new synthesis method.
Caption: Generalized mechanism for the Hantzsch-type synthesis of Thiazolo[5,4-c]pyridines.
Conclusion
The synthesis of Thiazolo[5,4-c]pyridines can be achieved through a variety of methods, each with its own set of advantages and challenges. For researchers prioritizing reproducibility and robustness, the intramolecular cyclization of 2-halopyridin-3-yl-thioureas offers a reliable and well-documented route. However, the allure of metal-free and microwave-assisted methods should not be discounted, especially for high-throughput synthesis and green chemistry initiatives. Ultimately, the choice of method will depend on the specific goals of the research program, and a thorough evaluation of the available options is crucial for success.
References
- Synthesis of novel 4-aryl- and 4-heteroaryl-substituted thiazolo[5,4-c]pyridines. Chemistry of Heterocyclic Compounds, 57(5), 534-543. [Link]
- Metal-free, iodine-mediated oxidative C–H/N–H annulation of 2-aminopyridines with KSCN to thiazolo[5,4-b]pyridines. Organic & Biomolecular Chemistry, 18(1), 89-93. [Link]
- An Efficient One-Pot, Three-Component Synthesis of this compound Derivatives under Microwave Irradi
Introduction: The Versatility of the Thiazolopyridine Scaffold
The fusion of thiazole and pyridine rings gives rise to the thiazolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry. This structural motif is the cornerstone of a multitude of synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The arrangement of nitrogen and sulfur atoms within this fused system, along with the potential for diverse substitutions, allows for fine-tuning of its pharmacological profile. Thiazolo[5,4-c]pyridine, the focus of this guide, and its structural isomers such as thiazolo[4,5-b]pyridine and thiazolo[5,4-b]pyridine, as well as the closely related thiazolo[5,4-d]pyrimidine, are of significant interest to researchers in drug discovery and development.[2][3] This guide provides an in-depth, objective comparison of the efficacy of these compound classes, supported by experimental data, detailed protocols, and an exploration of their underlying mechanisms of action.
Comparative Anticancer Efficacy
Thiazolopyridine and its related heterocyclic systems have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and key signaling pathways involved in tumor progression.[1][4] The following sections provide a comparative analysis of their in vitro cytotoxic activities.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The data presented below, collated from various studies, compares the cytotoxic effects of derivatives of this compound and its structural relatives against a panel of human cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[5,4-b]pyridine | Derivative 6r | GIST-T1 (Gastrointestinal Stromal Tumor) | ~0.02 | [5] |
| Derivative 6r | HMC1.2 (Mast Cell Leukemia, c-KIT V560G/D816V) | 1.15 | [5][6] | |
| Thiazolo[4,5-b]pyridine | DBTP | HepG2 (Hepatocellular Carcinoma) | 24.7 µg/ml | [7] |
| DBTP | MCF-7 (Breast Adenocarcinoma) | 42.6 µg/ml | [7] | |
| DBTP | HCT-116 (Colorectal Carcinoma) | 15.87 µg/ml | [7] | |
| Thiazolo[5,4-d]pyrimidine | Compound 7i | MGC-803 (Human Gastric Cancer) | 4.64 | |
| Compound 7i | HGC-27 (Human Gastric Cancer) | 5.07 | ||
| Thiazolo-pyridopyrimidine | Compound 4c | MCF-7 (Breast Cancer) | Promising Activity | [8] |
| Compound 4a | MDAMB-231 (Breast Cancer) | Promising Activity | [8] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Expert Analysis of Anticancer Efficacy:
The presented data highlights the potent anticancer activity of various thiazolopyridine-based scaffolds. Notably, thiazolo[5,4-b]pyridine derivatives have shown remarkable efficacy against imatinib-resistant c-KIT mutants in gastrointestinal stromal tumors and mast cell leukemia.[5][6] This is a significant finding, as overcoming drug resistance is a major challenge in cancer therapy. The choice of the HMC1.2 cell line, which harbors a double mutation in c-KIT, is a deliberate and clinically relevant model to assess the potential of these compounds to address this challenge.
Thiazolo[4,5-b]pyridine derivatives also exhibit broad-spectrum anticancer activity, with notable effects on liver, breast, and colorectal cancer cell lines.[7] The structurally related thiazolo[5,4-d]pyrimidines have demonstrated potent inhibition of gastric cancer cells with a degree of selectivity, suggesting a favorable therapeutic window. The selection of a panel of cell lines representing different cancer types is a standard and effective strategy in early-stage drug discovery to identify the spectrum of activity of a new compound series.
Comparative Antimicrobial Efficacy
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiazolopyridine and its analogs have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[9][10]
In Vitro Antimicrobial Susceptibility Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for various thiazolopyridine derivatives against a range of pathogenic bacteria and fungi.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiazolo[4,5-b]pyridine | Compound 3g | Pseudomonas aeruginosa | 0.21 µM | [10] |
| Compound 3g | Escherichia coli | 0.21 µM | [10] | |
| Thiazolo[4,5-b]pyridine I | Candida albicans | 12.5 | [11] | |
| This compound Glycoside | Novel Derivatives | Various Bacteria and Fungi | High Activity | [12] |
| Thiazolo[4,5-d]thiopyrimidine | Novel Derivatives | Various Bacteria and Fungi | High Activity | [12] |
Expert Analysis of Antimicrobial Efficacy:
The data indicates that thiazolo[4,5-b]pyridine derivatives are potent antimicrobial agents, with some compounds exhibiting sub-micromolar activity against clinically relevant Gram-negative bacteria like P. aeruginosa and E. coli.[10] The inclusion of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans, in the screening panels provides a comprehensive overview of the antimicrobial spectrum. The rationale for testing against a variety of microorganisms is to identify broad-spectrum agents or those with specific activity against problematic pathogens. The development of glycosylated derivatives of this compound and related structures represents a rational design strategy to potentially enhance solubility and cell permeability, which could contribute to their high antimicrobial activity.[12]
Key Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its analogs are mediated through their interaction with specific molecular targets, primarily protein kinases, which are crucial regulators of cellular signaling. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
c-KIT Signaling Pathway
The c-KIT receptor tyrosine kinase is a key driver in several cancers, including gastrointestinal stromal tumors (GIST) and acute myeloid leukemia.[13][14] Ligand-independent activation of c-KIT leads to uncontrolled cell proliferation and survival.[13] Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of both wild-type and imatinib-resistant c-KIT mutants.[6][15]
Caption: c-KIT Signaling Pathway Inhibition.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism.[16][17][18][19] Its aberrant activation is a frequent event in many human cancers. Thiazolo[5,4-b]pyridine derivatives have also been identified as potent PI3K inhibitors.[20]
Caption: PI3K/Akt Signaling Pathway Inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another critical receptor tyrosine kinase involved in the development and progression of numerous cancers.[9][21][22] Overexpression or activating mutations of EGFR lead to sustained proliferative signaling. While direct inhibition of EGFR by this compound is less documented, its structural analogs have been investigated as inhibitors of downstream signaling components.
Caption: EGFR Signaling Pathway Modulation.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][23][24]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Thiazolopyridine compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: MTT Assay Workflow.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for measuring the inhibitory activity of compounds against a specific protein kinase.[4][25][26]
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the test compound, the kinase, and the specific substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP to ATP and measuring the light output via a luciferase reaction.[25]
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Kinase Inhibition Assay Workflow.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][27][28][29][30]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well microplates
-
Inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader (optional, for automated reading)
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Caption: Broth Microdilution Workflow.
Conclusion and Future Directions
The this compound scaffold and its structurally related heterocyclic counterparts, including thiazolo[4,5-b]pyridines, thiazolo[5,4-b]pyridines, and thiazolo[5,4-d]pyrimidines, represent a rich source of biologically active compounds with significant therapeutic potential. This guide has provided a comparative overview of their efficacy as anticancer and antimicrobial agents, supported by quantitative data and detailed experimental protocols. The ability of these compounds to target key signaling pathways, such as those driven by c-KIT and PI3K, underscores their importance in the development of targeted therapies.
Future research should focus on conducting more direct, head-to-head comparative studies of these isomeric systems to better delineate their structure-activity relationships and identify the most promising scaffolds for specific therapeutic applications. Further optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties will be crucial for their translation into clinical candidates. The continued exploration of the chemical space around the thiazolopyridine nucleus is a promising endeavor for the discovery of next-generation therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Thiazolo[5,4-c]pyridine and its Derivatives
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Thiazolo[5,4-c]pyridine. As a heterocyclic compound integrating both thiazole and pyridine functionalities, it is utilized in medicinal chemistry and pharmaceutical research for developing bioactive molecules.[1][2] Proper handling and disposal are paramount to ensure laboratory safety, protect personnel, and maintain environmental integrity. The protocols outlined herein are grounded in established safety principles for pyridine-based and heterocyclic compounds, providing a self-validating system for risk mitigation.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound and its derivatives are bioactive organic compounds. While specific toxicity data for the parent compound is limited, data from structurally similar analogues, such as[3]thiazolo[5,4-b]pyridine-2-thiol and various pyridine derivatives, indicate a clear hazard profile that must be respected.[4] The pyridine moiety, in particular, is known for its potential toxicity and flammability.[5][6]
Causality of Hazard: The nitrogen and sulfur atoms in the heterocyclic rings contribute to the molecule's reactivity and biological activity. In combustion, these compounds can emit highly toxic fumes, including oxides of nitrogen (NOx) and sulfur (SOx).[4]
Anticipated Hazard Profile Summary
| Hazard Category | Description | Recommended Action & Rationale |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] | Always handle in a certified chemical fume hood. Wear appropriate gloves and a lab coat to prevent skin contact. |
| Skin/Eye Irritation | Can cause skin irritation and serious eye irritation or damage.[3][4][7] | Wear chemical safety goggles or a face shield.[5] An emergency eyewash station must be readily accessible. |
| Environmental Hazard | Classified as an environmentally hazardous substance.[8] Do not allow to enter drains or waterways.[4] | All waste must be collected as hazardous waste. Prevents contamination of aquatic ecosystems. |
| Combustibility | Pyridine-based compounds are often flammable and can form explosive vapor-air mixtures.[5][6] | Store away from heat, sparks, and open flames. Use non-sparking tools for handling. |
Pre-Disposal Operations: Establishing a Safe Work Environment
Before any disposal or cleanup procedure begins, the following controls must be in place. This preparation is a critical, non-negotiable step in the safety protocol.
Personal Protective Equipment (PPE)
Proper PPE is your primary defense against exposure. The following should be worn at all times when handling this compound waste.
-
Eye Protection: Chemical safety goggles or a full-face shield.[5][7]
-
Hand Protection: Nitrile or butyl rubber gloves. Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[7][9]
-
Body Protection: A fully-buttoned laboratory coat.[10][7] For larger spills, consider a chemically resistant apron or suit.
-
Respiratory Protection: All handling of waste should occur in a certified chemical fume hood to prevent inhalation of vapors or dust.[4][10] If a fume hood is not available or for emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[5]
Engineering Controls & Required Materials
-
Ventilation: A properly functioning chemical fume hood is mandatory.[4][10]
-
Spill Kit: An accessible spill kit containing inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), a sealable container for waste, and "Hazardous Waste" labels.
-
Waste Containers: Use only compatible, sealable, and clearly labeled containers for waste collection.[10] The container should be stored in a cool, dry, well-ventilated area away from incompatible materials.[6]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing different types of this compound waste.
Caption: Decision workflow for this compound waste management.
Step-by-Step Disposal Protocols
Adherence to these step-by-step procedures is critical for ensuring safety and compliance.
Protocol A: Decontamination of Empty Containers
Causality: Residual amounts of the chemical can still pose a significant hazard. Rinsing with a suitable solvent transfers the residue into a liquid waste stream that can be managed safely.
-
Work in a Fume Hood: Perform all steps inside a certified chemical fume hood.
-
Triple Rinse: Rinse the container three times with a small amount of a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Collect all rinsate into a designated, sealable hazardous waste container.[10] This rinsate is now considered hazardous waste.
-
Deface Label: Completely remove or deface the original product label on the empty container to prevent misuse.
-
Dispose of Container: Dispose of the rinsed, unlabeled container according to your institution's guidelines for chemically contaminated glassware or plastic.
Protocol B: Small Spill Cleanup
Causality: Immediate containment and absorption prevent the spread of contamination and minimize exposure. Using an inert absorbent avoids potentially reactive scenarios.
-
Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated. For significant vapor release, evacuate personnel.
-
Wear Full PPE: Don all required PPE before approaching the spill.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical sorbent pad.[10] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a sealable, compatible container.[4] Use non-sparking tools if the compound is flammable.[5]
-
Label and Store: Tightly seal the container and affix a "Hazardous Waste" label, detailing the contents.
-
Decontaminate Area: Clean the spill area with a cloth dampened with soap and water, collecting the cloth and any contaminated materials as hazardous waste.
-
Final Disposal: Transfer the waste container to your facility's designated hazardous waste accumulation area for pickup by a licensed disposal service.[10]
Protocol C: Bulk and Unused Chemical Disposal
Causality: Chemical treatment or neutralization of pyridine derivatives can be complex and hazardous for non-specialists. The safest and most compliant method is professional incineration by a licensed contractor, which ensures complete destruction of the hazardous compound.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[4] This is a direct violation of environmental regulations and poses a significant risk.[11][12]
-
Secure the Original Container: Ensure the original container is tightly sealed and in good condition. If the container is compromised, perform an overpack into a larger, secure, and compatible container.
-
Label as Waste: Affix your institution's hazardous waste label to the container. The label must include the full chemical name, associated hazards, and the date of accumulation.
-
Segregate for Storage: Store the waste container in a designated hazardous waste accumulation area. Ensure it is segregated from incompatible materials, particularly strong acids and oxidizing agents.[4][10]
-
Arrange for Professional Disposal: The primary method for disposing of waste pyridine and its derivatives is through a licensed environmental services contractor.[6][13] These services will typically use high-temperature incineration.[13] Follow your institution's procedures for requesting a hazardous waste pickup.[10]
Regulatory Compliance
All waste disposal activities must comply with local, state, and federal regulations. In the United States, this includes the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[14] Waste pyridine is specifically listed as a hazardous waste, and by extension, its derivatives should be handled with the same level of care.[13][15]
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- Apollo Scientific. (2023, July 11). This compound-2-carboxylic acid Safety Data Sheet.
- BenchChem. (2025). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Thiazolo[5,4-c]pyridine
This guide provides an in-depth operational framework for the safe handling of Thiazolo[5,4-c]pyridine and its derivatives. As a class of heterocyclic compounds pivotal in contemporary drug discovery and materials science, their novel structures demand a rigorous, proactive approach to safety. This document moves beyond mere compliance, embedding a culture of safety-conscious decision-making for researchers, scientists, and drug development professionals. Our focus is on the causality behind each safety protocol, ensuring that every step is a self-validating measure of protection.
Section 1: Hazard Identification & The Principle of Prudent Caution
This compound and its analogues are specialized research chemicals. While comprehensive toxicological data for every derivative is not always available, the existing Safety Data Sheets (SDS) for structurally related compounds provide a clear directive for cautious handling.
The primary hazards associated with this chemical class include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]
-
Irritation: Causes skin, eye, and respiratory system irritation.[2][3][4][5][6]
-
Unknown Hazards: Novel compounds should always be treated as potentially hazardous until proven otherwise.
Therefore, our safety paradigm is not based on the known, but on managing the unknown. The selection of Personal Protective Equipment (PPE) is not a static checklist but a dynamic risk assessment tailored to the specific experimental context.
Section 2: The Core Ensemble: Your Essential PPE Toolkit
A baseline of PPE is non-negotiable for any procedure involving this compound, regardless of scale. This "Core Ensemble" represents the minimum standard of protection.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[7] Standard safety glasses are insufficient as they do not provide a seal against splashes and aerosols. The causality is clear: this compound derivatives are documented eye irritants, and a single splash can cause significant injury.[2][3][4]
-
Hand Protection: Nitrile or neoprene gloves are the recommended first line of defense, offering good resistance to a range of chemicals, including pyridine-like structures.[8][9] For procedures involving prolonged contact or handling of concentrated solutions, double-gloving provides an essential layer of security, mitigating the risk of exposure from undetected micro-perforations.
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is required at all times.[7] This protects against incidental skin contact and prevents the contamination of personal clothing.
-
Foot Protection: Closed-toe shoes constructed of a durable material are mandatory.[7] This prevents injury from dropped equipment or spills.
Section 3: Task-Specific PPE Protocols
The level of risk escalates with the energy and scale of the operation. The Core Ensemble must be augmented based on a task-specific risk assessment. The following table outlines recommended PPE levels for common laboratory procedures.
| Laboratory Task | Environment | Minimum Required PPE | Rationale for Augmentation |
| Weighing Solid Compound (<1g) | Chemical Fume Hood | Core Ensemble + Double Nitrile Gloves | Minimizes exposure to fine particulates which can be easily aerosolized. |
| Preparing Solutions | Chemical Fume Hood | Core Ensemble + Double Nitrile Gloves + Face Shield | A face shield worn over goggles is critical to protect the entire face from splashes during solvent dispensing and dissolution.[7][10] |
| Running Reactions & Work-up | Chemical Fume Hood | Core Ensemble + Double Nitrile Gloves + Face Shield | Reactions under heat or pressure increase the risk of energetic splashes or vessel failure. |
| Handling Spills | N/A | Core Ensemble + Heavy-duty outer gloves (e.g., Butyl) + Respirator | A spill dramatically increases the concentration of airborne contaminants, necessitating respiratory protection.[11][12] |
Detailed Protocol: Safely Weighing Solid this compound
This protocol is designed to be a self-validating system for minimizing exposure during the handling of potent, solid-phase compounds.
-
Preparation: Before bringing the chemical into the workspace, ensure you are wearing the Core Ensemble PPE (lab coat, goggles, single pair of gloves).
-
Designated Area: All handling of the solid must occur within a certified chemical fume hood to control airborne particulates.[1][8][13]
-
Don Additional PPE: Just before handling the primary container, don a second pair of nitrile gloves. This ensures the outer pair bears any contamination, leaving the inner pair clean for subsequent manipulations.
-
Handling: Open the container within the fume hood. Use a dedicated spatula to carefully transfer the required amount to a tared weigh boat. Avoid any actions that could generate dust, such as scraping or dropping the material from a height.
-
Clean-up: After weighing, securely cap the primary container. Use a disposable wipe lightly dampened with 70% ethanol to decontaminate the spatula and the balance surface within the hood. Dispose of the wipe and weigh boat in a designated solid hazardous waste container.
-
Doffing Outer Gloves: Before leaving the fume hood, carefully remove the outer pair of contaminated gloves using the proper technique to avoid skin contact.[5][14] Dispose of them in the hazardous waste container. The inner gloves remain on.
-
Transport: With the clean, inner-gloved hands, you may now safely transport the sealed container holding your weighed compound to the next step of your experiment.
Section 4: The Logic of PPE Selection: A Visual Workflow
The decision-making process for selecting appropriate PPE can be visualized as a logical workflow. This diagram illustrates how the nature of the task and the material properties dictate the required level of protection.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
